molecular formula C29H43N2O4+ B012848 Otilonium CAS No. 105360-89-2

Otilonium

Cat. No.: B012848
CAS No.: 105360-89-2
M. Wt: 483.7 g/mol
InChI Key: NQHNLNLJPDMBFN-UHFFFAOYSA-O
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Description

Otilonium Bromide is a quaternary ammonium compound with a established role as an antispasmodic agent and emerging potential in antimicrobial research. Its primary research value lies in its complex, multi-target mechanism of action. It functions as a potent antagonist of L- and T-type calcium channels in smooth muscle cells, inhibiting calcium influx necessary for contraction . Concurrently, it exhibits antimuscarinic properties and interacts with tachykinin receptors on both smooth muscle cells and afferent neurons, collectively contributing to the reduction of motility and visceral pain perception . A key characteristic of this compound Bromide is its poor systemic absorption; it concentrates in the gastrointestinal tract wall, allowing for localized investigation of its effects with minimal systemic interference . Beyond its classical applications, recent studies have revealed that this compound Bromide possesses significant antibacterial properties. It demonstrates potent bactericidal activity against pathogens such as Staphylococcus aureus (including MRSA strains) and Vibrio vulnificus . Its antimicrobial mechanism involves damaging the bacterial cell membrane, disrupting cell division, and effectively eradicating biofilms . It has also been shown to inhibit bacterial swarming motility and adhesion to host cells . These properties make it a promising candidate for repurposing research in the field of infectious diseases, particularly for tackling antibiotic-resistant bacteria. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

CAS No.

105360-89-2

Molecular Formula

C29H43N2O4+

Molecular Weight

483.7 g/mol

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium

InChI

InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1

InChI Key

NQHNLNLJPDMBFN-UHFFFAOYSA-O

SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC

Other CAS No.

105360-89-2

Synonyms

N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide
octylonium
octylonium bromide
octylonium iodide
otilonium bromide
Spasmomen

Origin of Product

United States

Foundational & Exploratory

Otilonium Bromide's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily employed in the treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a multifaceted mechanism of action targeting the smooth muscle of the gastrointestinal tract. Unlike systemically absorbed drugs, this compound bromide exhibits low systemic absorption, concentrating its effects locally within the gut. This localized action minimizes systemic side effects and enhances its therapeutic index for gastrointestinal disorders.[1][2][3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms by which this compound bromide exerts its effects on smooth muscle, with a focus on its interactions with ion channels and receptors.

Core Mechanisms of Action

This compound bromide's spasmolytic effects are not attributable to a single molecular target but rather to a combination of actions on several key components involved in smooth muscle contraction.[3][5][6] The primary mechanisms include:

  • Blockade of L-type Calcium Channels: this compound bromide potently inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels, a critical step in the initiation and maintenance of smooth muscle contraction.[1][5][6][7][8][9]

  • Modulation of Muscarinic Receptors: The compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting cholinergic-mediated smooth muscle spasms.[1][10][11]

  • Antagonism of Tachykinin NK2 Receptors: this compound bromide also demonstrates antagonistic properties at tachykinin NK2 receptors, which are involved in excitatory neurotransmission and smooth muscle contraction in the gut.[5][6][10]

These synergistic actions collectively contribute to the relaxation of gastrointestinal smooth muscle, alleviating the symptoms of abdominal pain and cramping characteristic of IBS.

Interaction with Calcium Channels

L-type Calcium Channels

The blockade of L-type calcium channels is a cornerstone of this compound bromide's mechanism of action.[1][5][6][7][8][9] In human intestinal smooth muscle cells, this compound bromide has been shown to inhibit L-type calcium current in a concentration-dependent manner.[5][7] This inhibition of calcium entry directly interferes with the calcium-calmodulin-myosin light chain kinase pathway, which is essential for the phosphorylation of myosin and subsequent muscle contraction.

T-type Calcium Channels

In addition to its effects on L-type channels, this compound bromide has been found to inhibit T-type calcium channels.[5][11] While L-type channels are primarily involved in sustained contractions, T-type channels are thought to play a role in the initial phase of smooth muscle activation. The dual blockade of both L- and T-type calcium channels may contribute to the broad spasmolytic efficacy of this compound bromide.[5]

Data Presentation: this compound Bromide Activity on Calcium Channels

Channel TypePreparationMethodParameterValueReference
L-type Ca2+Human Jejunal Circular Smooth Muscle CellsPatch Clamp% Inhibition25% at 0.9 µM, 90% at 9 µM[5][7]
L-type Ca2+Rat Colonic Smooth Muscle CellsPatch ClampEC50885 nM[7]
L-type Ca2+Human Sigmoid Colon Smooth Muscle CellsCalcium Imaging (KCl-induced)IC500.2 µM[8]
T-type Ca2+ (CaV3.1)HEK293 CellsPatch ClampIC504.9 ± 0.6 µM[11]
T-type Ca2+ (CaV3.2)HEK293 CellsPatch ClampIC504.1 ± 0.6 µM[11]
T-type Ca2+ (CaV3.3)HEK293 CellsPatch ClampIC501.3 ± 0.2 µM[11]

Interaction with Muscarinic Receptors

This compound bromide exhibits a notable affinity for muscarinic acetylcholine receptors, acting as a competitive antagonist.[1][10][11] This antimuscarinic action is crucial for its efficacy in mitigating the effects of acetylcholine, a primary excitatory neurotransmitter in the gut that induces smooth muscle contraction. Receptor binding studies have demonstrated that this compound bromide binds to multiple muscarinic receptor subtypes (M1, M2, M4, and M5) with sub-micromolar affinity.[11] Its interaction with M3 receptors, which are prominently expressed on smooth muscle cells and mediate contraction, is particularly relevant to its spasmolytic effect.[1][12][13]

Data Presentation: this compound Bromide Affinity for Muscarinic Receptors

Receptor SubtypePreparationMethodParameterValueReference
M1Rat BrainRadioligand BindingKi0.45 µM[11]
M2Rat HeartRadioligand BindingKi0.22 µM[11]
M2Rat ColonRadioligand BindingIC501220 nM[11]
M3Human Colonic CryptsCalcium Imaging (ACh-induced)IC50880 nM[1][2]
M4Rat BrainRadioligand BindingKi0.56 µM[11]
M5-Radioligand BindingKi0.19 µM[11]

Interaction with Tachykinin NK2 Receptors

Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating intestinal motility and visceral sensitivity. They exert their effects through neurokinin receptors, with the NK2 receptor being a key mediator of smooth muscle contraction in the colon. This compound bromide has been shown to act as a non-competitive antagonist at tachykinin NK2 receptors.[10] This action contributes to its overall spasmolytic profile by dampening the excitatory signals mediated by tachykinins.

Data Presentation: this compound Bromide Activity at Tachykinin NK2 Receptors

PreparationMethodParameterValueReference
CHO Cells (human NK2 receptor)Radioligand Binding ([125I]NKA)Ki7.2 µM[6][10]
CHO Cells (human NK2 receptor)Radioligand Binding ([3H]SR 48968)Ki2.2 µM[6][10]
Guinea-pig Colon Circular MuscleSucrose Gap (NKA-induced depolarization)IC5041 µM[6]
Guinea-pig Colon Circular MuscleSucrose Gap (NKA-induced contraction)IC5045 µM[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Bromide's Action on Smooth Muscle Contraction

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OB This compound Bromide L_channel L-type Ca²⁺ Channel OB->L_channel Blocks M_receptor Muscarinic Receptor (M3) OB->M_receptor Antagonizes NK2_receptor Tachykinin NK2 Receptor OB->NK2_receptor Antagonizes ACh Acetylcholine ACh->M_receptor Activates NKA Neurokinin A NKA->NK2_receptor Activates Ca2+_ext Ca²⁺ Ca2+_ext->L_channel Influx Ca2+_int [Ca²⁺]i Increase L_channel->Ca2+_int M_receptor->Ca2+_int via Gq/PLC/IP3 NK2_receptor->Ca2+_int via Gq/PLC/IP3 Contraction Smooth Muscle Contraction Ca2+_int->Contraction

Caption: this compound Bromide's multi-target mechanism on smooth muscle.

Experimental Workflow for Patch-Clamp Electrophysiology

Start Start: Isolate Smooth Muscle Cells Prepare Prepare Intracellular and Extracellular Solutions Start->Prepare Establish Establish Whole-Cell Configuration Prepare->Establish Record_baseline Record Baseline L-type Ca²⁺ Currents Establish->Record_baseline Apply_OB Apply this compound Bromide (Varying Concentrations) Record_baseline->Apply_OB Record_treatment Record L-type Ca²⁺ Currents in Presence of OB Apply_OB->Record_treatment Analyze Data Analysis: - Current Amplitude Inhibition - IC₅₀ Calculation Record_treatment->Analyze End End Analyze->End

Caption: Workflow for patch-clamp analysis of this compound Bromide.

Experimental Workflow for Calcium Imaging

Start Start: Culture Smooth Muscle Cells Load Load Cells with Fura-2 AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Record_baseline Record Baseline Fluorescence Ratio (340/380 nm) Wash->Record_baseline Stimulate Stimulate with Agonist (e.g., ACh, NKA, KCl) Record_baseline->Stimulate Record_agonist Record Agonist-Induced Calcium Transient Stimulate->Record_agonist Apply_OB Apply this compound Bromide Record_agonist->Apply_OB Stimulate_OB Re-stimulate with Agonist in Presence of OB Apply_OB->Stimulate_OB Record_OB_effect Record Calcium Transient in Presence of OB Stimulate_OB->Record_OB_effect Analyze Data Analysis: - Inhibition of Ca²⁺ response - IC₅₀ Calculation Record_OB_effect->Analyze End End Analyze->End

Caption: Workflow for calcium imaging of this compound Bromide's effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is adapted from methodologies used to study the effects of this compound bromide on ion channels in smooth muscle cells.

  • Cell Isolation: Smooth muscle cells are enzymatically dissociated from fresh tissue samples (e.g., human jejunum or rat colon).

  • Solutions:

    • Extracellular Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Gigaohm seals are formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • L-type calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

  • Drug Application: this compound bromide is applied to the bath solution at varying concentrations to determine its effect on the recorded currents.

Calcium Imaging with Fura-2 AM

This protocol is based on standard procedures for measuring intracellular calcium concentrations in response to stimuli.

  • Cell Preparation: Smooth muscle cells are cultured on glass coverslips.

  • Dye Loading: Cells are incubated with Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Imaging:

    • The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.

    • Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline fluorescence ratio is established.

    • An agonist (e.g., acetylcholine, neurokinin A, or KCl) is added to elicit a calcium response.

    • After washout, this compound bromide is added, and the agonist stimulation is repeated to assess the inhibitory effect of this compound bromide.

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of this compound bromide to muscarinic or tachykinin receptors.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissue homogenates or cultured cells.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.

  • Competition Binding:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound bromide are added to compete for binding with the radioligand.

  • Separation and Counting:

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibitory constant (Ki).

Conclusion

This compound bromide's clinical efficacy as a spasmolytic agent is underpinned by a sophisticated and synergistic mechanism of action at the cellular and molecular levels. Its ability to concurrently block L-type and T-type calcium channels, antagonize muscarinic receptors, and inhibit tachykinin NK2 receptors provides a multi-pronged approach to reducing smooth muscle hypercontractility in the gastrointestinal tract. The localized action of this compound bromide further enhances its therapeutic utility by minimizing systemic exposure and associated side effects. This in-depth understanding of its pharmacological profile is crucial for the continued development and optimization of therapies for functional bowel disorders like IBS.

References

Unraveling the Kinetics of L-Type Calcium Channel Inhibition by Otilonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, widely utilized in the management of irritable bowel syndrome (IBS).[1] Its therapeutic efficacy is largely attributed to its localized action on the smooth muscle of the gastrointestinal tract.[2] A primary mechanism underlying its relaxant effect is the inhibition of L-type calcium channels, which play a pivotal role in initiating smooth muscle contraction.[2][3][4] This technical guide provides an in-depth analysis of the kinetics and mechanism of L-type calcium channel inhibition by this compound bromide, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Analysis of this compound Bromide's Inhibitory Action

The inhibitory potency of this compound bromide on L-type calcium channels has been quantified across various experimental models. The following table summarizes the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

ParameterValueExperimental ModelMeasurementReference
EC50 3.6 µMHuman Cultured Colonic Smooth Muscle Cells (HCSMCs)Inhibition of KCl-induced nifedipine-sensitive calcium transients[1][5]
EC50 4.0 µMHuman Cultured Colonic Smooth Muscle Cells (HCSMCs)Inhibition of BayK8644-induced nifedipine-sensitive calcium transients[1][5]
EC50 885 nMIsolated Rat Colonic Smooth Muscle CellsInhibition of inward L-type Ca2+ current[5][6]
IC50 0.2 µMIsolated Human Sigmoid Colon Smooth Muscle CellsInhibition of KCl-induced calcium transients[5][7]
IC50 2.3 µMHEK293 Cells expressing CaV1.2Inhibition of L-type calcium channels[8]
IC50 880 nMIsolated Human Colonic CryptsInhibition of acetylcholine-induced calcium signal increase[9]
% Inhibition 25% at 0.9 µMHuman Jejunal Circular Smooth Muscle CellsInhibition of L-type Ca2+ current[2][10][11]
% Inhibition 90% at 9 µMHuman Jejunal Circular Smooth Muscle CellsInhibition of L-type Ca2+ current[2][10][11]

While the dose-dependent inhibitory effects of this compound bromide are well-documented, specific kinetic parameters such as on-rate and off-rate constants for its binding to L-type calcium channels are not extensively detailed in the available literature. However, studies on its effects on T-type calcium channels have shown reversible blockade, suggesting a dynamic and non-permanent interaction.[5]

Experimental Protocols

The characterization of this compound bromide's interaction with L-type calcium channels predominantly relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ionic currents flowing through L-type calcium channels in isolated cells.

Objective: To quantify the inhibitory effect of this compound bromide on L-type calcium channel currents.

Cell Preparation:

  • Human or animal (e.g., rat) colonic smooth muscle cells are enzymatically isolated and cultured.

  • Alternatively, human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the subunits of the human L-type calcium channel (e.g., α1C).[2][10]

Recording Configuration:

  • The whole-cell patch-clamp configuration is established using a glass micropipette.[2][10] The amphotericin perforated patch technique can also be used to maintain the intracellular environment.[6]

Solutions:

  • External Solution (in mM): Typically contains a high concentration of BaCl2 or CaCl2 as the charge carrier, along with other salts to maintain osmolarity and pH (e.g., TEA-Cl, HEPES). Sodium and potassium channel blockers are often included to isolate the calcium current.

  • Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium currents from inside the cell, along with a calcium chelator (e.g., EGTA) and ATP to support channel function.

Voltage Protocol:

  • The cell membrane potential is held at a negative potential (e.g., -70 mV) to ensure the channels are in a closed, resting state.[6]

  • Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels and elicit an inward current.[6]

  • A current-voltage relationship is established by applying a series of depolarizing steps.

  • This compound bromide is applied to the external solution at varying concentrations.[5]

  • The voltage protocol is repeated in the presence of the drug to measure the extent of current inhibition.

Data Analysis:

  • The peak inward current at each voltage step is measured before and after drug application.

  • Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound bromide to calculate the IC50 or EC50 value.[6]

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to stimuli that open L-type calcium channels.

Objective: To assess the effect of this compound bromide on calcium influx through L-type calcium channels.

Cell Preparation:

  • Isolated human or animal colonic smooth muscle cells are cultured on glass coverslips.[1]

Calcium Indicator Loading:

  • Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to calcium.

Experimental Procedure:

  • The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence microscopy.

  • Cells are continuously perfused with a physiological salt solution.

  • A baseline fluorescence measurement is recorded.

  • L-type calcium channels are activated by applying a depolarizing stimulus, such as a high concentration of KCl, or an L-type channel agonist like BayK8644.[1][5] This leads to calcium influx and an increase in the fluorescence signal.

  • After a washout period, the cells are pre-incubated with varying concentrations of this compound bromide.

  • The depolarizing stimulus is reapplied in the presence of the drug, and the change in fluorescence is recorded.

Data Analysis:

  • The change in intracellular calcium concentration is quantified by the change in fluorescence intensity or the ratio of fluorescence at two different excitation wavelengths.

  • The inhibitory effect of this compound bromide is determined by comparing the calcium transient in the absence and presence of the drug.

  • Dose-response curves are constructed to determine the EC50 value for the inhibition of the calcium transient.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Type Calcium Channel Inhibition

G Depolarization Membrane Depolarization LType_Channel L-Type Ca²⁺ Channel (Voltage-Gated) Depolarization->LType_Channel Activates Ca_Influx Ca²⁺ Influx LType_Channel->Ca_Influx Allows Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Contraction Smooth Muscle Contraction MLCK_activation->Contraction This compound This compound Bromide This compound->LType_Channel Inhibits

Caption: this compound Bromide's inhibition of L-type calcium channels.

Workflow for Patch-Clamp Analysis of L-Type Channel Inhibition

G Start Start: Isolate Smooth Muscle or Transfected Cells Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Hold Hold Cell at -70 mV Patch->Hold Depolarize_Control Apply Depolarizing Voltage Steps (e.g., to 0 mV) Hold->Depolarize_Control Record_Control Record Control L-Type Ca²⁺ Current Depolarize_Control->Record_Control Apply_OB Apply this compound Bromide (Varying Concentrations) Record_Control->Apply_OB Depolarize_OB Re-apply Depolarizing Voltage Steps Apply_OB->Depolarize_OB Record_OB Record L-Type Ca²⁺ Current with OB Depolarize_OB->Record_OB Analyze Analyze Data: Calculate % Inhibition and IC₅₀/EC₅₀ Record_OB->Analyze End End Analyze->End

Caption: Workflow for electrophysiological analysis of channel inhibition.

Conclusion

This compound bromide is a potent inhibitor of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibitory action is a cornerstone of its spasmolytic effect. While the dose-dependent nature of this inhibition is well-characterized through electrophysiological and calcium imaging studies, a deeper investigation into the precise binding kinetics, including on/off rates and the state-dependency of the block, would further elucidate its mechanism of action and could inform the development of future therapeutics for gastrointestinal motility disorders.

References

Otilonium Bromide: A Deep Dive into its T-Type Calcium Channel Blocking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T-type calcium channel blocking properties of Otilonium bromide (OB), a quaternary ammonium (B1175870) derivative with spasmolytic activity used in the treatment of Irritable Bowel Syndrome (IBS). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of T-Type Calcium Channels and this compound Bromide's Mechanism of Action

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels) play a significant role in regulating cellular excitability and signaling in various tissues, including gastrointestinal smooth muscle and sensory neurons.[1][2] The three subtypes of T-type channels are Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[3][4]

This compound bromide's therapeutic efficacy in IBS is attributed to its multifaceted mechanism of action, which includes the blockade of L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors.[5][6] Emerging evidence has highlighted its significant inhibitory effect on T-type calcium channels, contributing to its spasmolytic and potential analgesic properties.[3][4][5] This targeted action on T-type channels may explain its enhanced clinical effectiveness compared to selective L-type calcium channel blockers.[3][4]

Quantitative Analysis of this compound Bromide's T-Type Calcium Channel Blockade

Electrophysiological studies have quantified the inhibitory effects of this compound bromide on the three T-type calcium channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a differential affinity of OB for each subtype, with a notably higher potency for Cav3.3.

T-Type Channel SubtypeIC50 (nM)Slope (Hill Coefficient)Reference
Cav3.1 (α1G)774 ± 1091.54 ± 0.14[3]
Cav3.2 (α1H)1070 ± 2691.11 ± 0.08[3]
Cav3.3 (α1I)451 ± 901.23 ± 0.07[3]
L-Type Channel (for comparison) 885Not Specified[7]
Spontaneous Contractions (human sigmoid) 49.9Not Specified[8]
Stretch-induced Tone (human sigmoid) 10.7Not Specified[8]
KCl-induced Ca2+ transients (human colon) 200Not Specified[8]

Table 1: Quantitative data on the inhibitory effects of this compound bromide.

Experimental Protocols: Elucidating the Mechanism

The primary methodology for characterizing the T-type calcium channel blocking properties of this compound bromide has been the whole-cell patch-clamp technique performed on Human Embryonic Kidney (HEK293) cells heterologously expressing specific T-type calcium channel α1 subunits.

Cell Culture and Transfection
  • Cell Line: HEK293 cells are utilized as a standard expression system.[3][4]

  • Transfection: Cells are transiently co-transfected with cDNAs encoding one of the T-type calcium channel alpha subunits (Cav3.1, Cav3.2, or Cav3.3) and a green fluorescent protein (pEGFP-C1) to identify transfected cells. Lipofectamine 2000 is a commonly used transfection reagent.[3]

  • Culture Conditions: Transfected cells are typically cultured for 48 hours before electrophysiological recordings.[3]

Electrophysiology: Whole-Cell Patch-Clamp
  • Configuration: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents across the entire cell membrane.[3][4][9]

  • Solutions:

    • External Solution (in mM): Specific compositions are used to isolate calcium currents, which may include NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to physiological levels.

    • Internal (Pipette) Solution (in mM): Typically contains CsCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted.

  • Recording Parameters:

    • Holding Potential: Cells are held at a negative potential (e.g., -100 mV or -120 mV) to ensure the availability of T-type channels for activation.[3]

    • Test Pulses: Depolarizing voltage steps are applied to elicit T-type channel currents. The peak inward current is typically observed at around -30 mV to -50 mV.[3]

    • Data Acquisition: Currents are recorded using an amplifier and data acquisition software. Leak subtraction protocols (e.g., P/N) are often applied to improve signal quality.[3]

  • Drug Application: this compound bromide is applied to the cells via the extracellular solution at varying concentrations (typically ranging from 10⁻⁸ to 10⁻⁵ M) to determine its effect on the T-type channel currents.[3][4] Washout experiments are performed to assess the reversibility of the block.[3]

Visualizing the Molecular Interactions and Experimental Design

Signaling Pathway of this compound Bromide in Gastrointestinal Smooth Muscle

The following diagram illustrates the proposed mechanism by which this compound bromide modulates gastrointestinal smooth muscle contractility through its action on T-type calcium channels.

Otilonium_Action_Pathway This compound This compound Bromide T_channel T-type Ca²⁺ Channel (Cav3.x) This compound->T_channel Ca_ion Ca²⁺ T_channel->Ca_ion Ca²⁺ Influx Contraction Muscle Contraction Ca_ion->Contraction

Caption: this compound bromide's blockade of T-type calcium channels.

Workflow for Investigating T-Type Channel Blockade

This diagram outlines the typical experimental workflow used to assess the inhibitory effects of a compound like this compound bromide on T-type calcium channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with Cav3.x cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application Application of This compound Bromide Patch_Clamp->Drug_Application During Recording Current_Recording Record T-type Ca²⁺ Currents Drug_Application->Current_Recording Dose_Response Generate Dose-Response Curve Current_Recording->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for electrophysiological analysis of channel blockers.

Role of T-Type Channels in Visceral Pain Signaling

T-type calcium channels, particularly the Cav3.2 subtype, are implicated in the pathophysiology of chronic visceral pain, a key symptom of IBS.[10][11] Their expression in colonic nociceptive primary afferent neurons suggests they contribute to exaggerated pain perception.[10]

Visceral_Pain_Pathway cluster_neuron Nociceptive Neuron T_channel_pain T-type Ca²⁺ Channel (Cav3.2) Neuron_Excitability Increased Neuronal Excitability T_channel_pain->Neuron_Excitability Leads to Pain_Perception Pain Perception (in CNS) Neuron_Excitability->Pain_Perception Enhanced Signal Transmission Pain_Stimulus Painful Stimulus (e.g., from gut) Pain_Stimulus->T_channel_pain Activates

Caption: T-type channels in visceral pain signaling.

Conclusion and Future Directions

This compound bromide's inhibitory action on T-type calcium channels represents a significant component of its therapeutic profile for IBS. The quantitative data and experimental evidence robustly support this mechanism. The preferential blockade of the Cav3.3 subtype and the effects on Cav3.1 and Cav3.2 at clinically relevant concentrations underscore the importance of this interaction.[3]

Future research should aim to further elucidate the precise binding site of this compound bromide on the different T-type channel isoforms. Additionally, exploring the downstream signaling consequences of T-type channel blockade in both smooth muscle and neuronal cells will provide a more complete understanding of its spasmolytic and analgesic effects. The development of more selective T-type channel modulators, guided by the understanding of compounds like this compound bromide, holds promise for novel therapies for gastrointestinal motility and pain disorders.

References

Otilonium bromide muscarinic receptor subtype selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of Otilonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic efficacy is attributed to a complex mechanism of action that includes modulation of calcium channels and antagonism at specific neurotransmitter receptors.[1][2] A critical component of its pharmacological profile is its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive analysis of the subtype selectivity of this compound bromide for the M1, M2, M3, M4, and M5 muscarinic receptors. It consolidates quantitative binding and functional data, details the experimental protocols used to derive this data, and visualizes the associated signaling pathways to offer a clear perspective for research and development professionals.

Quantitative Analysis of Muscarinic Receptor Interaction

The interaction of this compound bromide with muscarinic receptor subtypes has been characterized through various radioligand binding and functional assays. The compound exhibits affinity for multiple subtypes, primarily in the sub-micromolar to micromolar range.

Binding Affinity

Radioligand binding studies are fundamental in determining the affinity of a compound for a specific receptor. These experiments measure the concentration of the unlabeled drug (this compound bromide) required to displace a specific radiolabeled ligand from the receptor. A study investigating the interaction of this compound bromide with 63 different receptors and ion channels found that it binds with sub-micromolar affinity to M1, M2, M4, and M5 muscarinic receptors.[3]

The half-maximal inhibitory concentration (IC50) values from competitive binding assays are summarized below.

Table 1: this compound Bromide Binding Affinities (IC50) at Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)Reference CompoundTissue/Cell SourceReference
M1 200PirenzepineRat Cerebral Cortex[4]
M2 1220AtropineRat Heart[4]
M3 No significant inhibition at nM level4-DAMPRat Salivary Gland[4]
M4 220AtropineRat Striatum[4]
M5 160AtropinehM5 transfected CHO cells[4]

Note: The original study screened for inhibition at 1 µM. IC50 values were determined for receptors showing >50% inhibition at this concentration.[4]

Functional Antagonism

Functional assays measure the ability of a compound to inhibit a receptor-mediated physiological response. For this compound bromide, these studies have focused on its ability to antagonize agonist-induced calcium mobilization and smooth muscle contraction, which are key events downstream of muscarinic receptor activation, particularly the M3 subtype.

In studies using isolated human colonic crypts, where acetylcholine (ACh)-induced calcium signals are mediated by M3 receptors, this compound bromide inhibited these signals in a dose-dependent manner.[5][6] Similar inhibitory effects were observed in Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHO-M3 cells).[6][7] Further studies in human cultured colonic smooth muscle cells and guinea-pig colon circular muscle have confirmed its functional antagonism of muscarinic receptor-mediated responses.[8][9]

Table 2: this compound Bromide Functional Antagonism at Muscarinic Receptors

Assay TypeEndpoint MeasuredAgonistIC50 / EC50 (µM)Tissue/Cell SourceReference
Calcium ImagingInhibition of Ca²⁺ mobilizationAcetylcholine0.88Isolated Human Colonic Crypts[6][7]
Calcium ImagingInhibition of Ca²⁺ mobilizationAcetylcholineNot specified, but effectiveCHO-M3 cells[6]
Calcium ImagingInhibition of Ca²⁺ transientsCarbachol8.4Human Colonic Smooth Muscle Cells[9]
Sucrose GapInhibition of membrane depolarizationMethacholine4.1Guinea-pig Proximal Colon[8]
Sucrose GapInhibition of contractionMethacholine3.7Guinea-pig Proximal Colon[8]

Experimental Protocols

The quantitative data presented were generated using standardized and validated pharmacological assays. The following sections detail the methodologies for competitive radioligand binding and functional calcium imaging assays.

Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor subtype.[10][11]

Objective: To determine the concentration of this compound bromide that inhibits 50% of the specific binding of a radiolabeled antagonist to a specific muscarinic receptor subtype.

Materials:

  • Receptor Source: Membranes from tissues or cultured cells expressing a high density of a single muscarinic receptor subtype (e.g., rat cerebral cortex for M1, CHO cells transfected with the human M5 receptor).[4][11]

  • Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-Pirenzepine for M1 or [³H]-QNB for general muscarinic binding.[11]

  • Test Compound: this compound bromide, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.[12]

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_mem Prepare Receptor Membranes prep_ligand Prepare Radioligand ([³H]-Antagonist) prep_ob Prepare Serial Dilutions of this compound Bromide prep_nsb Prepare NSB Control (e.g., 1µM Atropine) plate Plate Components in Triplicate: - Total Binding (Buffer) - NSB (Atropine) - Competition (this compound Bromide) prep_ob->plate incubate Incubate to Reach Equilibrium (e.g., 60-90 min at 30°C) plate->incubate filter Rapid Vacuum Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer to Remove Unbound Ligand filter->wash count Liquid Scintillation Counting (Measure Radioactivity) wash->count calc_spec Calculate Specific Binding: Total - NSB count->calc_spec gen_curve Generate Competition Curve: % Specific Binding vs. [OB] calc_spec->gen_curve calc_ic50 Determine IC50 Value via Non-linear Regression gen_curve->calc_ic50

Workflow for a competitive radioligand binding assay.
Functional Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization following receptor activation, a key functional response for Gq-coupled receptors like M3. The inhibitory effect of this compound bromide is quantified.[5][6]

Objective: To determine the concentration of this compound bromide that inhibits 50% of the agonist-induced increase in intracellular calcium.

Materials:

  • Cell Source: Isolated human colonic crypts or CHO cells stably expressing the human M3 receptor (CHO-M3).[6]

  • Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fura-2 AM.

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Test Compound: this compound bromide, serially diluted.

  • Buffer: Krebs-Henseleit solution or similar physiological buffer.

  • Equipment: Fluorescence imaging system (microscope with appropriate filters), perfusion system.

Workflow:

G cluster_prep Cell Preparation cluster_measure Measurement Protocol cluster_analysis Data Analysis isolate Isolate Human Colonic Crypts or Culture CHO-M3 Cells load Load Cells with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) isolate->load wash Wash to Remove Extracellular Dye load->wash mount Mount Cells on Microscope Stage wash->mount baseline Record Baseline Fluorescence mount->baseline pretreat Pre-incubate with this compound Bromide or Vehicle (Control) baseline->pretreat stimulate Stimulate with Agonist (e.g., 10µM Acetylcholine) pretreat->stimulate record Record Fluorescence Changes Over Time stimulate->record calc_ratio Calculate Fluorescence Ratio (e.g., F340/F380 for Fura-2) record->calc_ratio calc_rate Determine Initial Rate of Ca²⁺ Increase calc_ratio->calc_rate normalize Normalize OB-treated Response to Paired Control Response calc_rate->normalize gen_curve Generate Inhibition Curve: % Control Rate vs. [OB] normalize->gen_curve calc_ic50 Determine IC50 Value gen_curve->calc_ic50

Workflow for an M3 receptor functional calcium imaging assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into two main families based on their G-protein coupling and subsequent downstream signaling cascades.[13][14] this compound bromide's antagonist activity at these receptors blocks the initiation of these pathways.

M1, M3, and M5 Receptor Signaling (Gq/11-coupled)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family.[13][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16][17] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[18] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses like smooth muscle contraction and glandular secretion.[16][19]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor M1 / M3 / M5 Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]i er->ca2 Releases ca2->pkc Co-activates response Cellular Response (e.g., Contraction, Secretion) pkc->response Phosphorylates Targets agonist Acetylcholine agonist->receptor Binds

Signaling pathway for Gq/11-coupled M1, M3, and M5 receptors.
M2 and M4 Receptor Signaling (Gi/o-coupled)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family.[14][20] Upon activation by acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13][21] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[20] This leads to potassium efflux, hyperpolarization of the cell membrane, and an overall inhibitory effect on cellular excitability, such as slowing the heart rate.[15][20]

Signaling pathway for Gi/o-coupled M2 and M4 receptors.

Conclusion

This compound bromide demonstrates a complex interaction profile with muscarinic acetylcholine receptors. Binding data indicates a notable affinity for M1, M4, and M5 subtypes in the sub-micromolar range, with a lower affinity for the M2 subtype.[4] While direct high-affinity binding to the M3 receptor was not observed in the cited screening study, functional assays unequivocally demonstrate that this compound bromide potently antagonizes M3-mediated responses, such as calcium mobilization and smooth muscle contraction, in physiologically relevant tissues like the human colon.[6][7][8]

This suggests that this compound bromide's spasmolytic effects in the gut are significantly driven by its functional antagonism at M3 receptors on smooth muscle and epithelial cells, in addition to its well-documented effects on L-type calcium channels.[2][22] The antagonism at other muscarinic subtypes may also contribute to its overall therapeutic profile. This detailed understanding of this compound bromide's subtype selectivity is crucial for the rational design of future therapeutic agents and for refining its clinical application in gastrointestinal disorders.

References

Tachykinin NK2 Receptor Antagonism by Otilonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with spasmolytic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes the blockade of L-type and T-type calcium channels, interference with muscarinic responses, and notably, antagonism of the tachykinin NK2 receptor.[1][2] This technical guide provides an in-depth exploration of the interaction between this compound bromide and the tachykinin NK2 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. Tachykinin NK2 receptors, predominantly expressed on smooth muscle cells in the gastrointestinal tract, are key mediators of intestinal motility.[3] Their antagonism by this compound bromide is a critical component of its efficacy in managing symptoms of hypermotility.[4]

Quantitative Data on this compound Bromide's NK2 Receptor Antagonism

The affinity and potency of this compound bromide at the tachykinin NK2 receptor have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from radioligand binding and functional studies.

Radioligand Binding AssaysReceptor SourceRadioligandTest CompoundKi (μM)Reference
Competitive BindingCHO cells transfected with human NK2 receptor[¹²⁵I]neurokinin A (agonist)This compound Bromide7.2[5]
Competitive BindingCHO cells transfected with human NK2 receptor[³H]SR 48968 (antagonist)This compound Bromide2.2[5]
Functional AssaysTissue/Cell PreparationAgonistMeasured ResponseTest CompoundIC50 (μM)Reference
Membrane DepolarizationGuinea-pig proximal colon circular muscle[βAla⁸]neurokinin A (4-10)Inhibition of depolarizationThis compound Bromide38[5]
Muscle ContractionGuinea-pig proximal colon circular muscle[βAla⁸]neurokinin A (4-10)Inhibition of contractionThis compound Bromide45[5]
Membrane Depolarization (in the presence of nifedipine)Guinea-pig proximal colon circular muscle[βAla⁸]neurokinin A (4-10)Inhibition of depolarizationThis compound Bromide41[5]
Receptor InternalizationHuman colonic smooth muscle cells[βAla⁸]NKA(4-10)Inhibition of internalizationThis compound Bromide0.59[2]

Signaling Pathways

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs protein pathways.[6][7] Activation by its endogenous ligand, neurokinin A (NKA), initiates a cascade of intracellular events leading to smooth muscle contraction. This compound bromide acts as a direct antagonist at this receptor, blocking the initiation of this signaling cascade.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds and Activates OB This compound Bromide (OB) OB->NK2R Binds and Blocks Gq_11 Gq/11 protein NK2R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Tachykinin NK2 Receptor Signaling Pathway and this compound Bromide Inhibition.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound bromide for the tachykinin NK2 receptor.

Materials and Reagents:

  • Cell membranes from a cell line expressing human recombinant NK2 receptors.

  • Radioligand: [¹²⁵I]-Neurokinin A or [³H]-SR 48968.

  • Unlabeled competitor: this compound Bromide.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen aliquots of cell membranes expressing the NK2 receptor on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate to a final volume of 250 µL:

    • Total Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of binding buffer.

    • Non-specific Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled NK2 receptor ligand (e.g., 10 µM NKA).

    • Competition Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of this compound bromide.

  • Incubation: Incubate the plate at room temperature (e.g., 23-30°C) for a predetermined time (e.g., 60-180 minutes) with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound bromide. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with NK2 Receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate: Total, Non-specific, and Competition Binding Membrane_Prep->Assay_Setup Incubation Incubate at RT to reach equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration to separate bound/free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting of filter-bound radioactivity Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay.
Functional Assay: Guinea Pig Colon Smooth Muscle Contraction

This protocol describes an ex vivo functional assay to evaluate the antagonistic effect of this compound bromide on NK2 receptor-mediated smooth muscle contraction.

Materials and Reagents:

  • Male guinea pigs (e.g., 250-350 g).

  • Krebs-Ringer solution (composition in mM: NaCl 120.35, KCl 5.9, NaHCO₃ 15.5, NaH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, glucose 11.5), gassed with 97% O₂ and 3% CO₂.[8]

  • NK2 receptor agonist: [βAla⁸]neurokinin A (4-10).

  • Antagonist: this compound Bromide.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig. Isolate the proximal colon and place it in oxygenated Krebs-Ringer solution.[8] Carefully dissect circular muscle strips (e.g., 10 mm long and 2 mm wide).

  • Mounting: Mount the muscle strips in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with frequent washing.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the NK2 agonist [βAla⁸]neurokinin A (4-10) to determine the baseline contractile response.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the muscle strips with a specific concentration of this compound bromide for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Curve: In the continued presence of this compound bromide, repeat the cumulative concentration-response curve for [βAla⁸]neurokinin A (4-10).

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of this compound bromide.

Muscle_Contraction_Workflow Start Start Tissue_Prep Isolate Guinea Pig Colon Circular Muscle Strips Start->Tissue_Prep Mounting Mount Tissues in Organ Baths Tissue_Prep->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Agonist_CRC Generate Baseline Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Washout Washout and Return to Baseline Agonist_CRC->Washout Antagonist_Incubation Incubate with This compound Bromide Washout->Antagonist_Incubation Repeat_CRC Repeat Agonist CRC in presence of OB Antagonist_Incubation->Repeat_CRC Data_Analysis Analyze CRC Shift and Calculate pA2 Repeat_CRC->Data_Analysis End End Data_Analysis->End

Workflow for Smooth Muscle Contraction Assay.
NK2 Receptor Internalization Assay

This protocol details a method to study the effect of this compound bromide on agonist-induced NK2 receptor internalization in human colonic smooth muscle.

Materials and Reagents:

  • Full-thickness human colonic segments obtained from surgical resections.

  • Krebs solution.

  • NK2 receptor agonist: [βAla⁸]NKA(4-10).

  • Antagonist: this compound Bromide (e.g., 0.1-10 µmol/L).

  • 4% paraformaldehyde in phosphate (B84403) buffer for fixation.

  • Cryostat for sectioning.

  • Primary antibody against the NK2 receptor.

  • Fluorescently labeled secondary antibody.

  • Confocal microscope.

Procedure:

  • Tissue Incubation: Incubate full-thickness human colonic segments in Krebs solution in the presence of this compound bromide at various concentrations for a specific duration. A control group without this compound bromide should be included.

  • Agonist Stimulation: Add the NK2 receptor selective agonist [βAla⁸]NKA(4-10) to the incubation medium and continue the incubation.

  • Fixation: Following incubation, fix the tissue segments in 4% paraformaldehyde.

  • Cryosectioning: After fixation, cryoprotect the tissues (e.g., in sucrose (B13894) solutions) and prepare cryosections (e.g., 10-15 µm thick).

  • Immunohistochemistry:

    • Permeabilize the sections and block non-specific binding sites.

    • Incubate with the primary antibody specific for the NK2 receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with an appropriate mounting medium.

  • Confocal Microscopy and Analysis:

    • Examine the sections using a confocal microscope.

    • In unstimulated cells, NK2 receptor immunoreactivity is expected to be primarily on the cell membrane.

    • In agonist-stimulated cells, immunoreactivity will appear as internalized vesicles within the cytoplasm.

    • Quantify the number of smooth muscle cells showing internalized NK2 receptors in the different treatment groups (control, agonist alone, agonist + this compound bromide).

  • Data Analysis: Compare the percentage of cells with internalized receptors across the different conditions to determine the inhibitory effect of this compound bromide on agonist-induced NK2 receptor internalization.

Conclusion

This compound bromide exhibits a clear antagonistic effect on the tachykinin NK2 receptor, a key mechanism contributing to its spasmolytic activity in the gastrointestinal tract. This is supported by quantitative data from both radioligand binding and functional assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound bromide and other potential NK2 receptor antagonists. The visualization of the NK2 receptor signaling pathway and the experimental workflows further elucidates the mode of action of this compound bromide and provides a practical guide for researchers in the field. This comprehensive understanding is crucial for the rational design and development of novel therapeutics for motility disorders such as IBS.

References

In-Vitro Pharmacological Profile of Otilonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS).[1][2][3][4] Its clinical efficacy is attributed to a complex and multifaceted mechanism of action, which is predominantly localized to the gastrointestinal tract due to its poor systemic absorption.[1][3][4][5] This technical guide provides an in-depth overview of the in-vitro pharmacological profile of this compound bromide, focusing on its interactions with various cellular targets. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanisms of Action

In-vitro studies have elucidated that this compound bromide's spasmolytic effects arise from its ability to modulate multiple cellular targets involved in smooth muscle contraction and nociception.[1][2][3][4] The primary mechanisms include the blockade of voltage-gated calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[1][6][7] This multi-target profile contributes to its robust inhibitory effects on intestinal motility and visceral pain.[1][2][3][4]

Data Presentation: Quantitative In-Vitro Pharmacology of this compound Bromide

The following tables summarize the quantitative data from various in-vitro studies, providing key metrics such as IC50, EC50, and Ki values for this compound bromide against its principal molecular targets.

Table 1: L-Type Calcium Channel Blocking Activity

PreparationMethodParameterValue (µM)Reference
Human Sigmoid Colon Smooth Muscle CellsCalcium Imaging (KCl-induced transients)IC500.2[8][9]
Human Jejunal Circular Smooth Muscle CellsPatch Clamp% Inhibition at 0.9 µM25%[10][11]
Human Jejunal Circular Smooth Muscle CellsPatch Clamp% Inhibition at 9 µM90%[10][11]
Rat Colonic Smooth Muscle CellsPatch ClampEC500.885[12]
Human Cultured Colonic Smooth Muscle CellsCalcium Imaging (KCl-induced transients)EC503.6[6]
Human Cultured Colonic Smooth Muscle CellsCalcium Imaging (BayK8644-induced transients)EC504.0[6]

Table 2: T-Type Calcium Channel Blocking Activity

Channel Subtype (expressed in HEK293 cells)MethodParameterValue (nM)Reference
CaV3.1 (α1G)Patch ClampIC50774 ± 109[13]
CaV3.2 (α1H)Patch ClampIC50>1000[14][15]
CaV3.3 (α1I)Patch ClampIC50Significantly lower than CaV3.1 & CaV3.2[14][15]

Table 3: Muscarinic Receptor Antagonism

Receptor SubtypePreparationMethodParameterValue (nM)Reference
M1, M2, M4, M5VariousRadioligand BindingKiSub-micromolar affinity[16]
M2Rat ColonRadioligand BindingIC501220[16]
M3Isolated Human Colonic CryptsCalcium Imaging (ACh-induced signals)IC50880[17][18]
Muscarinic (general)Guinea-Pig Proximal ColonSucrose Gap (Methacholine-induced depolarization)IC504.1 µM[7]
Muscarinic (general)Guinea-Pig Proximal ColonSucrose Gap (Methacholine-induced contraction)IC503.7 µM[7]
Muscarinic (general)Human Cultured Colonic Smooth Muscle CellsCalcium Imaging (Carbachol-induced transients)EC508.4 µM[6]
Muscarinic (general)Rat Colonic StripsMuscle Bath (Carbachol-induced contraction)EC5013.0 µM[6]

Table 4: Tachykinin NK2 Receptor Antagonism

PreparationMethodParameterValue (µM)Reference
CHO cells (human NK2 receptor)Radioligand Binding ([125I]neurokinin A)Ki7.2[7]
CHO cells (human NK2 receptor)Radioligand Binding ([3H]SR 48968)Ki2.2[7]
Guinea-Pig Proximal ColonSucrose Gap ([βAla8]NKA (4-10)-induced depolarization)IC5038[7]
Guinea-Pig Proximal ColonSucrose Gap ([βAla8]NKA (4-10)-induced contraction)IC5045[7]
Human Cultured Colonic Smooth Muscle CellsCalcium Imaging (NKA-induced transients)EC5011.7[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Technique for Ion Channel Analysis

The patch-clamp technique is employed to record ion currents across the cell membrane of isolated smooth muscle cells or heterologous expression systems (e.g., HEK293 cells).[10][11][12][14][15]

Methodology:

  • Cell Preparation: Single smooth muscle cells are enzymatically dissociated from tissue samples (e.g., human jejunum, rat colon) or cultured cells (e.g., HEK293) transfected with specific ion channel subunits are prepared.[10][11][12][14][15]

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.[19][20]

  • Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ).[19][21][22]

  • Configuration:

    • Whole-Cell Configuration: A strong pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell. This is used to record macroscopic currents from the entire cell membrane.[19][21][22]

    • Cell-Attached/Inside-Out/Outside-Out Configurations: These are used for single-channel recordings.[19][21][22]

  • Voltage Clamp: The membrane potential is held constant ("clamped") at a specific voltage by a feedback amplifier, and the current required to maintain this voltage is measured, reflecting the ion flow through the channels.[20][21]

  • Data Acquisition: Currents are recorded in response to voltage steps or ramps before and after the application of this compound bromide at various concentrations to determine its inhibitory effects.[10][11][12][14][15]

Calcium Imaging for Intracellular Calcium Measurement

Calcium imaging is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in cultured smooth muscle cells or isolated tissues like colonic crypts.[6][8][9][17][18]

Methodology:

  • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Stimulation: After a baseline fluorescence measurement, cells are stimulated with agonists (e.g., KCl, BayK8644, carbachol, neurokinin A) in the presence or absence of varying concentrations of this compound bromide.[6][8][9]

  • Fluorescence Measurement: The fluorescence intensity of the indicator is measured over time using a fluorescence microscope equipped with a sensitive camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the [Ca2+]i.

  • Data Analysis: The change in fluorescence intensity or ratio is used to quantify the inhibition of calcium transients by this compound bromide, from which EC50 or IC50 values can be calculated.[6]

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are performed to determine the binding affinity (Ki) of this compound bromide for specific receptors, such as muscarinic and tachykinin NK2 receptors.[7][16]

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues (e.g., rat colon) or cultured cells (e.g., CHO cells transfected with the human NK2 receptor).[7][16][23][24]

  • Assay Setup: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [125I]neurokinin A or [3H]SR 48968 for NK2 receptors) at a fixed concentration.[7][23][24]

  • Competition Binding: The incubation is carried out in the presence of increasing concentrations of unlabeled this compound bromide.[23][24]

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[23][25]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Isolated Tissue Bath for Smooth Muscle Contractility

Isolated tissue bath experiments are used to assess the effect of this compound bromide on the contractility of smooth muscle strips from various regions of the gastrointestinal tract (e.g., guinea-pig colon, rat colon).[7][12][26]

Methodology:

  • Tissue Preparation: Strips of smooth muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[26]

  • Tension Recording: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Stimulation: Contractions are induced by electrical field stimulation or by the addition of contractile agents (e.g., methacholine, neurokinin A agonists).[7][26]

  • Drug Application: The effect of this compound bromide is assessed by adding it to the bath at various concentrations prior to or during stimulation.

  • Data Analysis: The inhibition of the contractile response by this compound bromide is quantified, and concentration-response curves are constructed to determine IC50 values.[7]

Mandatory Visualizations

Signaling Pathways

Otilonium_Bromide_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_channel L-type Ca²⁺ Channel Ca2_int ↑ [Ca²⁺]i L_channel->Ca2_int Influx T_channel T-type Ca²⁺ Channel T_channel->Ca2_int Influx M_receptor Muscarinic Receptor (M3) PLC PLC Activation M_receptor->PLC NK2_receptor Tachykinin NK2 Receptor NK2_receptor->PLC OB This compound Bromide OB->L_channel Blocks OB->T_channel Blocks OB->M_receptor Antagonizes OB->NK2_receptor Antagonizes Ca2_ext Ca²⁺ Ca2_ext->L_channel Ca2_ext->T_channel ACh Acetylcholine ACh->M_receptor NKA Neurokinin A NKA->NK2_receptor Contraction Smooth Muscle Contraction Ca2_int->Contraction IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_release->Ca2_int

Caption: Signaling pathways affected by this compound bromide.

Experimental Workflows

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation (Isolated Smooth Muscle or Transfected HEK293) seal Gigaohm Seal Formation cell_prep->seal pipette_prep Micropipette Fabrication & Filling pipette_prep->seal config Whole-Cell Configuration seal->config vclamp Voltage Clamp Application config->vclamp record_baseline Record Baseline Current vclamp->record_baseline apply_ob Apply this compound Bromide record_baseline->apply_ob record_drug Record Current with Drug apply_ob->record_drug data_analysis Data Analysis (Inhibition %, IC₅₀/EC₅₀ Calculation) record_drug->data_analysis

Caption: Workflow for patch-clamp experiments.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis membrane_prep Membrane Preparation incubation Incubation of Membranes, Radioligand, and OB membrane_prep->incubation ligand_prep Radioligand & Competitor (OB) Preparation ligand_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC₅₀ & Ki Determination counting->analysis

Caption: Workflow for radioligand binding assays.

Logical Relationships

OB_Mechanism_Relationship cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Physiological Outcome OB This compound Bromide Ca_channels L-type & T-type Ca²⁺ Channels OB->Ca_channels Blocks M_receptors Muscarinic Receptors OB->M_receptors Antagonizes NK2_receptors Tachykinin NK2 Receptors OB->NK2_receptors Antagonizes Ca_influx_block ↓ Ca²⁺ Influx Ca_channels->Ca_influx_block Reduced_excitability ↓ Membrane Excitability Ca_channels->Reduced_excitability Ca_release_block ↓ Intracellular Ca²⁺ Release M_receptors->Ca_release_block NK2_receptors->Ca_release_block Pain_reduction ↓ Visceral Pain NK2_receptors->Pain_reduction Afferent Neuron Modulation Spasmolysis Spasmolysis (Relaxation of Smooth Muscle) Ca_influx_block->Spasmolysis Ca_release_block->Spasmolysis Reduced_excitability->Pain_reduction

Caption: Logical relationship of this compound bromide's actions.

References

Otilonium Bromide: A Multifaceted Modulator of the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy stems from a complex and multifaceted mechanism of action within the gastrointestinal tract, particularly on the enteric nervous system (ENS). Unlike systemically absorbed drugs, OB exhibits poor systemic absorption, concentrating its effects locally on the colonic wall.[1][2] This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound bromide on the ENS, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

The enteric nervous system, often referred to as the "second brain," is a complex network of neurons and glial cells embedded in the wall of the gastrointestinal tract. It plays a crucial role in regulating gut motility, secretion, blood flow, and immune function. In pathological conditions such as IBS, dysregulation of the ENS can lead to symptoms of abdominal pain, bloating, and altered bowel habits. This compound bromide exerts its therapeutic effects by targeting key components of the ENS and smooth muscle cells, thereby restoring normal gut function.[1][2] This document will delve into the specific molecular interactions and cellular consequences of OB's action.

Mechanism of Action

This compound bromide's primary mechanism of action is the modulation of ion channels and receptors involved in neuronal signaling and smooth muscle contraction. Its effects are pleiotropic, involving the blockade of calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin receptors.[1][3][4]

Calcium Channel Blockade

A cornerstone of OB's spasmolytic activity is its ability to block voltage-gated calcium channels in intestinal smooth muscle cells, thereby inhibiting the influx of calcium required for contraction.[5][6]

  • L-type Calcium Channels: OB potently inhibits L-type calcium channels, which are the main pathway for calcium entry into smooth muscle cells.[5][7] This action directly contributes to the relaxation of intestinal smooth muscle, alleviating spasms.[5][6]

  • T-type Calcium Channels: In addition to its effects on L-type channels, OB also blocks T-type calcium channels.[1][8] While L-type channels are crucial for sustained contractions, T-type channels are thought to play a role in regulating the excitability of smooth muscle cells and neurons.[8]

Muscarinic Receptor Antagonism

This compound bromide exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[5][9] Acetylcholine is a key excitatory neurotransmitter in the gut, promoting smooth muscle contraction and secretion.

  • M3 Receptor Selectivity: Studies have shown that OB has a notable affinity for the M3 muscarinic receptor subtype, which is predominantly expressed on smooth muscle cells and is coupled to calcium mobilization from intracellular stores.[10][11] By blocking M3 receptors, OB further contributes to its spasmolytic effect.

  • Broad Muscarinic Receptor Binding: OB also binds to other muscarinic receptor subtypes, including M1, M2, M4, and M5, with sub-micromolar affinity, suggesting a broad modulatory role on cholinergic signaling within the ENS.[9]

Tachykinin NK2 Receptor Antagonism

Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in mediating visceral hypersensitivity and gut motility. This compound bromide acts as an antagonist at tachykinin NK2 receptors.[12][13] This action is thought to contribute to its analgesic effects by modulating the activity of sensory afferent neurons.[12]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound bromide on various targets within the enteric nervous system.

TargetExperimental ModelParameterValueReference
L-type Calcium Channels
Rat colonic smooth muscle cellsEC50885 nM[5]
Human colonic smooth muscle cells (KCl-induced Ca2+ transients)EC503.6 µM[14]
Human colonic smooth muscle cells (BayK8644-induced Ca2+ transients)EC504.0 µM[14]
T-type Calcium Channels
HEK293 cells expressing CaV3.1% Inhibition (at 3 µM)82.6 ± 2.2%[8]
HEK293 cells expressing CaV3.1% Inhibition (at 10 µM)96.7 ± 0.7%[8]
Muscarinic Receptors
Human colonic crypts (ACh-induced Ca2+ signals)IC50880 nM[10][11]
Rat colon (M2 receptors)IC501220 nM[9]
Human colonic smooth muscle cells (Carbachol-induced Ca2+ transients)EC508.4 µM[14]
Rat colonic strips (Carbachol-induced contraction)EC5013.0 µM[14]
Tachykinin Receptors
Human colonic smooth muscle cells (NKA-induced Ca2+ transients)EC5011.7 µM[14]
Human colon (NK2 receptor internalization)IC500.59 µM[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound bromide and a typical experimental workflow for studying its effects.

Otilonium_Bromide_Mechanism_of_Action cluster_Neuron Enteric Neuron cluster_SMC Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R binds NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R binds IP3 IP3 -> Ca2+ Release M3R->IP3 activates Ca_influx Ca2+ Influx NK2R->Ca_influx stimulates L_Ca L-type Ca2+ Channel L_Ca->Ca_influx T_Ca T-type Ca2+ Channel T_Ca->Ca_influx Contraction Contraction Ca_influx->Contraction IP3->Contraction OB This compound Bromide OB->M3R blocks OB->NK2R blocks OB->L_Ca blocks OB->T_Ca blocks

Figure 1: this compound Bromide's multifaceted mechanism of action on enteric smooth muscle cells.

Organ_Bath_Workflow start Start: Isolate colonic smooth muscle strips suspend Suspend strips in organ bath with Krebs solution start->suspend stabilize Stabilize for 60 min with Krebs washes suspend->stabilize kcl Add 50 mM KCl to assess contractility stabilize->kcl wash1 Wash with Krebs solution kcl->wash1 efs Apply electrical field stimulation (EFS) at increasing frequencies wash1->efs ach Apply acetylcholine (ACh) at increasing concentrations efs->ach wash2 Wash with Krebs solution ach->wash2 atropine (B194438) Add atropine (10⁻⁶ M) wash2->atropine repeat_stim Repeat EFS and ACh stimulation atropine->repeat_stim wash3 Wash with Krebs solution repeat_stim->wash3 final_kcl Add 50 mM KCl wash3->final_kcl end End: Remove and weigh strips final_kcl->end

Figure 2: Experimental workflow for studying colonic strip contractility in an organ bath.

Experimental Protocols

Organ Bath Studies on Colonic Strips

This in vitro method is used to assess the contractility of intestinal smooth muscle and the effects of pharmacological agents.[1][6][16]

  • Tissue Preparation:

    • Obtain segments of the colon from the desired species (e.g., rat, human).

    • Remove the mucosa and submucosa layers to isolate the muscularis externa.

    • Cut muscle strips in the longitudinal and circular orientations.

  • Experimental Setup:

    • Suspend the muscle strips in organ baths containing Krebs solution (composition in mM: 137.4 Na+, 5.9 K+, 2.5 Ca2+, 1.2 Mg2+, 124 Cl−, 15.5 HCO3−, 1.2 H2PO4−, and 11.5 glucose) maintained at 37°C and aerated with 95% O2 and 5% CO2.[8]

    • Connect the strips to isometric force transducers to record contractile activity.

    • Allow the tissues to stabilize for a period of at least 60 minutes, with periodic washing with fresh Krebs solution.

  • Procedure:

    • Induce contractions using various stimuli, such as high potassium chloride (KCl) solution (e.g., 50 mM), acetylcholine (ACh), or electrical field stimulation (EFS).[1][6][16]

    • Record baseline contractile responses.

    • Introduce this compound bromide at varying concentrations into the organ bath and allow it to incubate with the tissue.

    • Re-apply the contractile stimuli in the presence of OB and record the responses.

    • Analyze the data to determine the inhibitory effect of OB on smooth muscle contraction.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cells.[5][7][8]

  • Cell Preparation:

    • Isolate single smooth muscle cells from the colon via enzymatic digestion.

    • Alternatively, use a cell line (e.g., HEK293) heterologously expressing the ion channel of interest (e.g., L-type or T-type calcium channels).[8]

  • Recording Configuration:

    • Use the whole-cell patch-clamp configuration to record macroscopic currents from the entire cell membrane.

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.

    • The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • External Solution (for T-type Ca2+ channels in HEK293 cells): NaCl Ringer solution.[8]

    • The specific composition of internal and external solutions will vary depending on the ion channel being studied.

  • Procedure:

    • Establish a stable whole-cell recording.

    • Apply voltage protocols to elicit ion channel currents.

    • Perfuse the cell with an external solution containing this compound bromide at different concentrations.

    • Record the changes in ion channel currents in the presence of OB.

    • Analyze the data to determine the blocking effect of OB on the specific ion channels.

Measurement of Visceral Sensitivity

This in vivo or ex vivo method assesses the perception of pain in response to mechanical stimuli in the gut, a key feature of IBS.[3]

  • Methodology:

    • In human studies, a barostat is often used. A balloon is inserted into the rectum or sigmoid colon and inflated at a controlled rate (e.g., rapid phasic distension at 870 ml/min).[3]

    • In animal models, colorectal distension (CRD) is a common method. A balloon is inserted into the colon and inflated to various pressures or volumes.

  • Parameters Measured:

    • Sensory thresholds: The pressure or volume at which the subject first perceives a sensation, the urge to defecate, and pain.[3]

    • Maximum tolerable volume/pressure: The highest level of distension the subject can tolerate.[3]

    • Visceromotor response (in animals): Abdominal contractions in response to colorectal distension, measured by electromyography.

  • Procedure:

    • Establish baseline sensory thresholds or visceromotor responses.

    • Administer this compound bromide (e.g., 40 mg three times daily in humans).[3]

    • Repeat the distension protocol after a period of treatment.

    • Compare the pre- and post-treatment responses to determine the effect of OB on visceral sensitivity.

Conclusion

This compound bromide is a peripherally acting spasmolytic agent with a complex and well-defined mechanism of action on the enteric nervous system and colonic smooth muscle. Its ability to simultaneously target multiple pathways involved in gut hypermotility and visceral hypersensitivity—namely L-type and T-type calcium channels, muscarinic M3 receptors, and tachykinin NK2 receptors—underpins its clinical efficacy in the treatment of Irritable Bowel Syndrome. The localized action of OB in the colon minimizes systemic side effects, offering a favorable therapeutic window. This in-depth guide provides a foundation for further research into the nuanced effects of this compound bromide and the development of novel therapies for functional gastrointestinal disorders.

References

An In-depth Technical Guide to the Spasmolytic Properties of Otilonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS). Its clinical efficacy stems from a multifaceted mechanism of action targeting the smooth muscle of the gastrointestinal tract. This technical guide provides a comprehensive overview of the spasmolytic properties of this compound bromide, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized in tabular format for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.

Introduction

Gastrointestinal smooth muscle contractility is a complex process regulated by a sophisticated interplay of neuronal and humoral signals. Dysregulation of this process can lead to motility disorders such as IBS, characterized by abdominal pain, bloating, and altered bowel habits. Spasmolytic agents aim to alleviate these symptoms by reducing smooth muscle hypercontractility. This compound bromide is a locally acting spasmolytic with a complex pharmacological profile, making it a subject of significant research interest.[1][2] Its quaternary ammonium structure confers low systemic absorption, concentrating its effects within the gastrointestinal tract and minimizing systemic side effects.[3]

Mechanism of Action

This compound bromide exerts its spasmolytic effects through a combination of actions on several key targets in and around intestinal smooth muscle cells. Its primary mechanisms include the blockade of voltage-gated calcium channels, antagonism of muscarinic M3 receptors, and modulation of tachykinin NK2 receptors.

Blockade of Voltage-Gated Calcium Channels

The influx of extracellular calcium (Ca2+) through voltage-gated calcium channels is a critical step in the initiation of smooth muscle contraction. This compound bromide has been demonstrated to inhibit both L-type and T-type calcium channels.

  • L-type Calcium Channels: this compound bromide effectively blocks L-type Ca2+ channels, which are the main pathway for Ca2+ entry required for sustained smooth muscle contraction.[1][4] This action directly leads to muscle relaxation and the alleviation of spasms. Studies have shown that OB inhibits L-type Ca2+ currents in human intestinal smooth muscle cells in a concentration-dependent manner.[4]

  • T-type Calcium Channels: In addition to L-type channels, this compound bromide also inhibits T-type Ca2+ channels.[5][6] While the precise role of T-type channels in intestinal motility is still under investigation, their blockade by OB may contribute to its overall spasmolytic efficacy, potentially offering an advantage over selective L-type Ca2+ channel blockers.[6]

Antagonism of Muscarinic M3 Receptors

Acetylcholine (B1216132) (ACh) is a major excitatory neurotransmitter in the gut, inducing smooth muscle contraction via activation of muscarinic receptors. The M3 receptor subtype, coupled to Gq/11 proteins, is the primary mediator of ACh-induced contraction in the intestine. This compound bromide acts as a competitive antagonist at M3 receptors, inhibiting ACh-induced Ca2+ mobilization from intracellular stores and subsequent contraction.[3][7]

Modulation of Tachykinin NK2 Receptors

Tachykinins, such as neurokinin A (NKA), are potent excitatory neuropeptides that contribute to intestinal motility and visceral hypersensitivity. This compound bromide has been shown to antagonize the tachykinin NK2 receptor, which is expressed on smooth muscle cells and enteric neurons.[8][9] By blocking NK2 receptors, OB can reduce both direct smooth muscle contraction and neurogenic inflammation, contributing to its analgesic and spasmolytic effects.

Quantitative Data

The following tables summarize the quantitative data from various in vitro studies investigating the inhibitory effects of this compound bromide on its primary targets.

Table 1: Inhibitory Potency of this compound Bromide on Ion Channels and Receptors

TargetPreparationAgonist/StimulusParameterValueReference(s)
L-type Ca2+ ChannelsHuman Jejunal Circular Smooth Muscle Cells-% Inhibition (at 0.9 µM)25%[4]
L-type Ca2+ ChannelsHuman Jejunal Circular Smooth Muscle Cells-% Inhibition (at 9 µM)90%[4]
T-type Ca2+ Channels (CaV3.1)HEK293 Cells-IC50> 3 µM[6]
T-type Ca2+ Channels (CaV3.2)HEK293 Cells-IC50> 3 µM[6]
T-type Ca2+ Channels (CaV3.3)HEK293 Cells-IC50~1 µM[6]
Muscarinic M3 ReceptorHuman Colonic CryptsAcetylcholineIC50880 nM[3]
Tachykinin NK2 ReceptorCHO Cells (human NK2)[125I]Neurokinin AKi7.2 µM[9]
Tachykinin NK2 ReceptorCHO Cells (human NK2)[3H]SR 48968Ki2.2 µM[9]

Table 2: Functional Antagonism by this compound Bromide in Tissue Preparations

PreparationAgonist/StimulusParameterValueReference(s)
Guinea-pig Colon Circular MuscleMethacholine (Depolarization)IC504.1 µM[9]
Guinea-pig Colon Circular MuscleMethacholine (Contraction)IC503.7 µM[9]
Guinea-pig Colon Circular MuscleKCl (Contraction)IC5031 µM[9]
Guinea-pig Colon Circular Muscle[betaAla8]NKA (4-10) (Depolarization)IC5038 µM[9]
Guinea-pig Colon Circular Muscle[betaAla8]NKA (4-10) (Contraction)IC5045 µM[9]
Rat Colonic StripsElectrical Field Stimulation (Contraction)EC507.3 µM[5]
Human Cultured Colonic Smooth Muscle CellsNeurokinin A (Ca2+ transients)EC5011.7 µM[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the spasmolytic properties of this compound bromide.

Isolated Organ Bath Studies

Objective: To assess the effect of this compound bromide on the contractility of isolated intestinal smooth muscle strips in response to various spasmogens.

Methodology:

  • Tissue Preparation: A segment of intestine (e.g., guinea pig ileum or colon) is excised and placed in a dissecting dish containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C.[10][11][12] The longitudinal or circular muscle layer is carefully dissected and cut into strips of appropriate size.

  • Mounting: The muscle strip is suspended in a temperature-controlled organ bath filled with physiological salt solution, continuously bubbled with 95% O2 and 5% CO2.[10][11] One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a basal tension (e.g., 1 g), with periodic washing.[12]

  • Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride is added to the organ bath to induce muscle contraction.

  • Drug Application: After a stable contraction is achieved, this compound bromide is added to the bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.

  • Data Acquisition and Analysis: The isometric tension is recorded using a data acquisition system. The inhibitory effect of this compound bromide is quantified by calculating the IC50 or EC50 values. For competitive antagonism studies, a Schild analysis can be performed.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound bromide on ion channel currents in isolated smooth muscle cells.

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dispersed from intestinal tissue.

  • Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.[13][14][15][16] The isolated cells are placed in a recording chamber on the stage of an inverted microscope.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).[14]

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.[16]

  • Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit ion channel currents.

  • Drug Perfusion: this compound bromide is applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound bromide on channel activity, including parameters like current amplitude and inactivation kinetics.

Intracellular Calcium Imaging

Objective: To visualize and quantify the effect of this compound bromide on intracellular calcium concentration ([Ca2+]i) in response to agonists.

Methodology:

  • Cell/Tissue Preparation: Isolated smooth muscle cells or intact intestinal crypts are used.[3][17][18]

  • Dye Loading: The cells or tissues are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[17][18] The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

  • Imaging Setup: The preparation is placed on the stage of a fluorescence microscope equipped with a light source for excitation at different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture the emitted fluorescence.[19]

  • Agonist Stimulation: An agonist (e.g., acetylcholine or NKA) is added to stimulate an increase in [Ca2+]i.

  • Drug Application: this compound bromide is pre-incubated or co-applied with the agonist.

  • Data Acquisition and Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the [Ca2+]i. The effect of this compound bromide is quantified by measuring the reduction in the agonist-induced calcium signal.[3]

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound bromide for specific receptors (e.g., muscarinic M3 and tachykinin NK2).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (from cell lines or tissue homogenates) are prepared by homogenization and centrifugation.[20][21][22][23][24]

  • Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors or [125I]-NKA for NK2 receptors) and varying concentrations of unlabeled this compound bromide.[20][21][22]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[20]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of this compound bromide, from which the inhibition constant (Ki) can be calculated.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound bromide and a general workflow for its in vitro characterization.

cluster_0 Smooth Muscle Cell AC Acetylcholine M3R M3 Receptor AC->M3R NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Depolarization Membrane Depolarization L_Ca L-type Ca²⁺ Channel Depolarization->L_Ca T_Ca T-type Ca²⁺ Channel Depolarization->T_Ca Gq Gq/11 M3R->Gq NK2R->Gq Ca_influx Ca²⁺ Influx L_Ca->Ca_influx T_Ca->Ca_influx PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_influx->Ca_i Ca_release->Ca_i Contraction Contraction Ca_i->Contraction OB This compound Bromide OB->M3R Antagonism OB->NK2R Antagonism OB->L_Ca Blockade OB->T_Ca Blockade

Caption: this compound Bromide's multifaceted mechanism of action on smooth muscle cells.

start Start: In Vitro Screening organ_bath Isolated Organ Bath (Tissue Contractility) start->organ_bath Functional Screening binding_assay Radioligand Binding (Receptor Affinity) start->binding_assay Target Identification data_analysis Data Analysis (IC₅₀, EC₅₀, Ki) organ_bath->data_analysis patch_clamp Patch-Clamp (Ion Channel Currents) mechanism Elucidation of Mechanism of Action patch_clamp->mechanism ca_imaging Calcium Imaging ([Ca²⁺]i) ca_imaging->mechanism binding_assay->data_analysis binding_assay->mechanism data_analysis->patch_clamp Confirm Ion Channel Involvement data_analysis->ca_imaging Investigate Intracellular Signaling

Caption: Experimental workflow for characterizing spasmolytic compounds like this compound Bromide.

Conclusion

This compound bromide is a well-established spasmolytic agent with a complex and multifaceted mechanism of action. Its ability to concurrently target multiple pathways involved in smooth muscle contraction—namely voltage-gated calcium channels, muscarinic M3 receptors, and tachykinin NK2 receptors—underpins its clinical efficacy in treating the symptoms of irritable bowel syndrome. The experimental methodologies detailed in this guide, from isolated organ bath studies to sophisticated electrophysiological and imaging techniques, have been instrumental in unraveling this complex pharmacology. For researchers and drug development professionals, a thorough understanding of these mechanisms and experimental approaches is crucial for the development of novel and more targeted therapies for gastrointestinal motility disorders. This technical guide serves as a foundational resource for further investigation into the spasmolytic properties of this compound bromide and related compounds.

References

Otilonium Bromide's Role in Modulating Visceral Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visceral hypersensitivity, a condition characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, is a cornerstone of the pathophysiology of Irritable Bowel Syndrome (IBS).[1][2] It manifests as abdominal pain and discomfort, often triggered by normal physiological events such as intestinal contractions or gas.[1] Otilonium Bromide (OB) is a quaternary ammonium (B1175870) derivative with antispasmodic properties, utilized in the treatment of IBS.[3][4] Its efficacy stems from a complex and localized mechanism of action within the gastrointestinal tract, which not only reduces smooth muscle hypermotility but also directly modulates the pathways of visceral sensation.[5][6] Due to its poor systemic absorption, OB concentrates in the large intestine, minimizing systemic side effects while maximizing its therapeutic effect at the target site.[3][4][5] This guide provides an in-depth technical overview of the mechanisms through which this compound Bromide modulates visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound Bromide exerts its effects through a multi-target mechanism, simultaneously acting on several key pathways involved in gastrointestinal motility and nociception.[4] This composite action involves the blockade of calcium ion channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[4][5][7] This multifaceted approach is crucial for its ability to alleviate both the cramping and pain associated with visceral hypersensitivity in IBS.[4]

The primary actions of this compound Bromide include:

  • Blockade of L-type and T-type Calcium Channels: By inhibiting the influx of calcium into smooth muscle cells, OB directly reduces the contractile activity of the intestine.[3][4][8] This is a principal contributor to its spasmolytic effect.

  • Antagonism of Muscarinic M3 Receptors: OB interferes with acetylcholine-induced calcium mobilization and smooth muscle contraction by acting on M3 receptors.[9][10]

  • Antagonism of Tachykinin NK2 Receptors: The drug interacts with NK2 receptors on both smooth muscle cells and primary afferent neurons, which may contribute to the reduction of both motility and abdominal pain.[4][7][11]

Otilonium_Bromide_Mechanism cluster_Neuron Sensory Neuron cluster_SMC Smooth Muscle Cell (SMC) NK2_N Tachykinin NK2 Receptor T_Ca_N T-type Ca2+ Channel NK2_N->T_Ca_N Activates PainSignal Pain Signal Transmission T_Ca_N->PainSignal Leads to M3_R Muscarinic M3 Receptor Ca_Influx Ca2+ Influx M3_R->Ca_Influx L_Ca L-type Ca2+ Channel L_Ca->Ca_Influx T_Ca_SMC T-type Ca2+ Channel T_Ca_SMC->Ca_Influx NK2_SMC Tachykinin NK2 Receptor NK2_SMC->Ca_Influx Contraction Muscle Contraction (Spasm/Pain) Ca_Influx->Contraction OB This compound Bromide (OB) OB->NK2_N Blocks OB->T_Ca_N Blocks OB->M3_R Blocks OB->L_Ca Blocks OB->T_Ca_SMC Blocks OB->NK2_SMC Blocks

Caption: Multi-target mechanism of this compound Bromide.

Quantitative Data on this compound Bromide's Activity

The multifaceted action of this compound Bromide has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory effects on different targets.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound Bromide

Target Preparation Agonist/Stimulus IC50 / Ki Reference
L-type Ca²⁺ Channels Human Sigmoid Smooth Muscle Cells KCl 0.2 µM [12]
Rat Colonic Smooth Muscle Cells Depolarization (-70 to 0 mV) 885 nM [13]
Human Sigmoid Colon Strips (RPCs¹) Spontaneous 49.9 nM [12]
Human Sigmoid Colon Strips (Tone) Stretch-induced 10.7 nM [12]
T-type Ca²⁺ Channels HEK293 cells (Caᵥ3.1) - ~3 µM [14]
HEK293 cells (Caᵥ3.2) - ~3 µM [14]
HEK293 cells (Caᵥ3.3) - < 3 µM [14]
Muscarinic M3 Receptors Human Colonic Crypts Acetylcholine 880 nM [9][10][15]
Guinea-pig Colon Muscle Methacholine (Contraction) 3.7 µM [7]
Guinea-pig Colon Muscle Methacholine (Depolarization) 4.1 µM [7]
Tachykinin NK2 Receptors Guinea-pig Colon Muscle [βAla⁸]NKA(4-10) (Contraction) 45 µM [7]
Guinea-pig Colon Muscle [βAla⁸]NKA(4-10) (Depolarization) 38 µM [7]
CHO cells (human NK2) [¹²⁵I]Neurokinin A (Binding) Ki = 7.2 µM [7]
CHO cells (human NK2) [³H]SR 48968 (Binding) Ki = 2.2 µM [7]

¹RPCs: Rhythmic Phasic Contractions

Table 2: Clinical Efficacy of this compound Bromide in Patients with IBS

Parameter Study Design Treatment Duration Result P-value Reference
Pain Threshold (Pressure) Barostat, rapid phasic distension 1 week Increased from 26.3 to 29.1 mmHg <0.05 [16][17]
Max Tolerable Volume (Pressure) Barostat, rapid phasic distension 1 week Increased from 28.7 to 38.1 mmHg <0.05 [17]
Max Tolerable Volume (Volume) Barostat, rapid phasic distension 1 week Increased from 213 to 278 ml <0.05 [17]
Weekly Pain Episodes Double-blind, placebo-controlled 15 weeks Reduction of 0.90 (OB) vs 0.65 (placebo) 0.03 [16][18]
Abdominal Bloating Severity Double-blind, placebo-controlled 15 weeks Reduction of 1.2 (OB) vs 0.9 (placebo) 0.02 [16][18]

| Symptom Relapse Rate | 10-week follow-up post-treatment | 10 weeks | 10% (OB) vs 27% (placebo) | 0.009 |[16][18] |

Experimental Protocols

The understanding of this compound Bromide's effect on visceral hypersensitivity is built upon specific preclinical and clinical experimental models.

Preclinical Assessment of Visceral Hypersensitivity

A common approach involves inducing a state of visceral hypersensitivity in rodents and then measuring the effect of a therapeutic agent.[19][20][21]

1. Induction of Visceral Hypersensitivity (TNBS Model) The trinitrobenzene sulfonic acid (TNBS) model is used to induce a local colonic inflammation that leads to a state of chronic visceral hypersensitivity.[19][22]

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.[19][22]

  • Procedure:

    • Rats are fasted for 24 hours with free access to water.[22]

    • Animals are lightly anesthetized (e.g., with isoflurane).[22]

    • A soft catheter is inserted intra-rectally to a depth of 8 cm.[22]

    • 0.5 mL of TNBS solution (e.g., 50 mg/mL in 50% ethanol) is slowly instilled into the colon.[22]

    • The rat is held in a head-down position for one minute to ensure distribution of the solution.[22]

    • Visceral sensitivity testing is typically performed several days to weeks after TNBS administration, once acute inflammation has subsided but hypersensitivity persists.[19]

2. Measurement of Visceral Sensitivity (Colorectal Distension) Visceral sensitivity is most commonly quantified by measuring the visceromotor response (VMR) to graded colorectal distension (CRD).[19][23] The VMR is a pseudoaffective reflex involving abdominal muscle contraction.[19]

  • Surgical Preparation: Electromyography (EMG) electrodes are surgically implanted into the external oblique abdominal muscle to record the VMR.[19][24]

  • Distension Procedure:

    • A flexible balloon catheter is inserted into the descending colon and rectum.[25]

    • The animal is placed in a small, transparent enclosure to acclimate.[25]

    • The balloon is rapidly inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds), followed by a rest period.[25][26]

    • EMG activity is recorded, amplified, and quantified (e.g., by integrating the total area under the curve during distension).

    • The response to each pressure level is recorded before and after administration of this compound Bromide or a vehicle control.

Experimental_Workflow_VMR cluster_Induction Phase 1: Induction of Hypersensitivity cluster_Treatment Phase 2: Treatment Administration cluster_Assessment Phase 3: Sensitivity Assessment cluster_Analysis Phase 4: Data Analysis A1 Select Rodent Subjects (e.g., Wistar Rats) A2 Induce Visceral Hypersensitivity (e.g., Intra-colonic TNBS) A1->A2 A3 Allow for Recovery & Development of Chronic Hypersensitivity A2->A3 B1 Randomly Assign to Groups A3->B1 B2_OB Administer this compound Bromide B1->B2_OB B2_P Administer Vehicle (Placebo) B1->B2_P C1 Perform Colorectal Distension (CRD) (Graded Pressures) B2_OB->C1 B2_P->C1 C2 Record Visceromotor Response (VMR) via EMG Electrodes C1->C2 C3 Quantify EMG Signal C2->C3 D1 Compare VMR between OB and Placebo Groups C3->D1 D2 Determine Reduction in Hypersensitivity D1->D2

Caption: Workflow for preclinical assessment of visceral pain.
In Vitro Mechanistic Assays

1. Patch-Clamp Electrophysiology for Ion Channel Blockade This technique allows for the direct measurement of ion flow through channels in the cell membrane, providing definitive evidence of channel blockade.[8][13]

  • Cell Preparation: Single smooth muscle cells are isolated from intestinal tissue (e.g., human jejunum or rat colon), or a cell line heterologously expressing the channel of interest (e.g., HEK293 cells) is used.[8]

  • Recording:

    • The whole-cell patch-clamp configuration is established using a glass micropipette.[8]

    • The cell is held at a specific membrane potential (e.g., -70 mV).[13]

    • A voltage step protocol is applied to elicit the opening of the target ion channels (e.g., a depolarization step to 0 mV to open L-type Ca²⁺ channels).[13]

    • The resulting inward current is recorded.

    • The baseline current is established, after which this compound Bromide is applied to the extracellular solution via perfusion.[14]

    • The voltage step protocol is repeated in the presence of OB, and the reduction in current is measured to determine the degree of inhibition.[13]

2. Tachykinin Receptor Antagonism Assay Functional assays are used to determine the ability of OB to block the signaling cascade initiated by tachykinin receptor activation.[27][28]

  • Cell Line: A cell line stably expressing the human tachykinin NK2 receptor is used (e.g., CHO cells).[7][28]

  • Assay Principle: NK2 receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[27][28] This calcium flux can be measured using a fluorescent calcium indicator.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of this compound Bromide or a vehicle control.

    • A specific NK2 receptor agonist (e.g., Neurokinin A) is added to stimulate the receptors.[28]

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

    • The inhibitory effect of this compound Bromide is quantified by comparing the calcium response in its presence to the control response. An IC50 value can then be calculated.

Conclusion

This compound Bromide modulates visceral hypersensitivity through a sophisticated, multi-target mechanism of action that is localized to the gastrointestinal tract. By simultaneously inhibiting key pathways responsible for smooth muscle contraction (L-type and T-type Ca²⁺ channels, M3 receptors) and nociceptive signaling (T-type Ca²⁺ channels, NK2 receptors), it effectively reduces both the frequency and intensity of abdominal pain and discomfort in IBS.[4][18][29] The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy. The detailed experimental protocols outlined herein form the basis for the continued investigation and characterization of this and other compounds aimed at treating functional gastrointestinal disorders. This comprehensive understanding of its pharmacodynamics solidifies this compound Bromide's role as a key therapeutic agent in the management of visceral hypersensitivity.

References

Otilonium Bromide: A Technical Guide to its Molecular Interactions with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms of Otilonium Bromide (OB), a quaternary ammonium (B1175870) derivative used as a spasmolytic agent in the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is rooted in a complex and multifaceted interaction with several ion channels and receptors within the gastrointestinal tract. This guide synthesizes key quantitative data, details common experimental protocols used in its study, and visualizes the associated signaling pathways.

Quantitative Analysis of Molecular Interactions

This compound Bromide's spasmolytic activity is not attributed to a single mode of action but rather to a combination of effects on various cellular targets.[1][2] The drug primarily concentrates in the wall of the large bowel, where it exerts its effects locally.[1] Its principal mechanism involves the modulation of calcium ion (Ca²⁺) influx and mobilization, which is critical for smooth muscle contraction.[1][3][4] The following tables summarize the quantitative data from various studies on its interactions with key ion channels and receptors.

Table 1: Inhibition of Voltage-Gated Ion Channels by this compound Bromide
Target ChannelSpecies/Tissue/Cell LineMethodQuantitative Value (IC₅₀/EC₅₀)Key Findings
L-type Ca²⁺ Channels Human Jejunal Smooth Muscle CellsPatch-Clamp25% inhibition at 0.9 µM; 90% at 9 µMOB inhibits Ca²⁺ entry at clinically relevant concentrations. No effect on Na⁺ or K⁺ currents was observed.[5][6]
L-type Ca²⁺ Channels Human Colonic Smooth Muscle CellsCalcium Imaging (KCl-induced)EC₅₀ = 3.6 µMDemonstrates potent inhibition of Ca²⁺ influx via L-type channels.[7]
L-type Ca²⁺ Channels Human Colonic Smooth Muscle CellsCalcium Imaging (BayK8644-induced)EC₅₀ = 4.0 µMConfirms inhibitory action using an L-type channel agonist.[7]
L-type Ca²⁺ Channels Human Sigmoid Colon Smooth Muscle CellsCalcium Imaging (KCl-induced)IC₅₀ = 0.2 µM (200 nM)High potency observed in human sigmoid colon, a primary target tissue.[8]
L-type Ca²⁺ Channels Rat Colonic Smooth Muscle CellsPatch-ClampEC₅₀ = 885 nMThe inhibitory effect of OB on inward current was confirmed to be on L-type Ca²⁺ current using nifedipine.[9][10]
L-type Ca²⁺ Channels Rat ColonReceptor Binding AssayIC₅₀ = 1020 nM (vs. Verapamil (B1683045) site)OB shows competitive interaction with the verapamil binding site on L-type channels.[11]
T-type Ca²⁺ Channels (Caᵥ3.1) HEK293 Cells (transfected)Patch-ClampIC₅₀ = 774 nMOB reversibly blocks the Caᵥ3.1 (α1G) T-type Ca²⁺ channel subunit.[12][13]
T-type Ca²⁺ Channels (Caᵥ3.2) HEK293 Cells (transfected)Patch-ClampIC₅₀ = 774 nM (approx.)OB also blocks the Caᵥ3.2 (α1H) subunit, prevalent in the gastrointestinal tract.[12]
T-type Ca²⁺ Channels (Caᵥ3.3) HEK293 Cells (transfected)Patch-ClampIC₅₀ < 774 nM (higher affinity)OB demonstrates a significantly greater affinity for the Caᵥ3.3 (α1I) subunit compared to Caᵥ3.1 and Caᵥ3.2.[12][14]
Na⁺/K⁺ Channels Human Circular Smooth Muscle CellsPatch-ClampNo significant effectOB's action is selective for Ca²⁺ channels over Na⁺ and K⁺ channels in this tissue.[5][6]
Table 2: Effects of this compound Bromide on Receptor-Mediated Responses
Target Receptor/PathwaySpecies/Tissue/Cell LineMethodQuantitative Value (IC₅₀/EC₅₀)Key Findings
Muscarinic M₃ Receptors Human Colonic Crypts (ACh-induced Ca²⁺ signal)Fluorescence ImagingIC₅₀ = 880 nMOB specifically inhibits M₃ receptor-coupled calcium signals, suggesting a potential anti-secretory action.[15]
Muscarinic Receptors Human Colonic Smooth Muscle Cells (Carbachol-induced Ca²⁺)Calcium ImagingEC₅₀ = 8.4 µMOB inhibits calcium transients induced by muscarinic receptor activation.[7]
Muscarinic M₂ Receptors Rat ColonReceptor Binding AssayIC₅₀ = 1220 nMShows competitive interaction with muscarinic M₂ receptors.[11]
Muscarinic Receptors Guinea-Pig Colon (Methacholine-induced contraction)Sucrose (B13894) GapIC₅₀ = 3.7 µMDemonstrates potent antimuscarinic effects on both membrane depolarization and smooth muscle contraction.[16]
Tachykinin NK₂ Receptors Human Colonic Smooth Muscle Cells (NKA-induced Ca²⁺)Calcium ImagingEC₅₀ = 11.7 µMOB inhibits responses mediated by neurokinin A (NKA), indicating tachykinin receptor antagonism.[7]
Tachykinin NK₂ Receptors Guinea-Pig Colon ([βAla⁸]NKA(4-10)-induced response)Sucrose GapIC₅₀ = 38 µM (depolarization), 45 µM (contraction)Confirms NK₂ receptor antagonist activity.[16]
Tachykinin NK₁ Receptors Guinea-Pig Colon ([Sar⁹]SP-sulphone-induced contraction)Sucrose GapIC₅₀ = 43 µMOB suppresses contractions initiated by NK₁ receptor agonists, likely via downstream Ca²⁺ channel blockade.[16]

Key Experimental Protocols

The characterization of this compound Bromide's molecular interactions relies on several key electrophysiological and pharmacological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel currents from individual cells, providing direct evidence of channel blockade.

  • Cell Preparation: Studies commonly use either primary isolated smooth muscle cells from human or animal tissue (e.g., colon, jejunum) or heterologous expression systems like Human Embryonic Kidney (HEK293) cells.[5][12] HEK293 cells are transfected with cDNAs encoding specific ion channel subunits (e.g., Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) to isolate and study the drug's effect on a single channel type.[12][14]

  • Recording Procedure:

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the membrane of a single cell to form a high-resistance seal ("giga-seal").

    • A brief suction pulse is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior (the "whole-cell" configuration).

    • The membrane potential is clamped at a holding potential (e.g., -100 mV), and voltage steps are applied to elicit specific ion channel currents (e.g., stepping to -40 mV to record T-type Ca²⁺ currents).[12]

    • Control currents are recorded in an extracellular solution (e.g., NaCl Ringer). The solution is then exchanged with one containing increasing concentrations of this compound Bromide (e.g., 10⁻⁸ to 10⁻⁵ M) to measure the degree of current inhibition.[12][14]

    • Data is amplified, digitized, and analyzed to determine parameters like percentage inhibition and IC₅₀ values.[12]

Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]i), a key downstream event of ion channel and receptor activation, in response to stimuli.

  • Cell/Tissue Preparation: Experiments are performed on cultured smooth muscle cells (e.g., Human Cultured Colonic Smooth Muscle Cells - HCSMCs) or isolated tissues like human colonic crypts.[7][15]

  • Fluorescent Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The fluorescence intensity of the dye changes in proportion to the concentration of free intracellular Ca²⁺.

  • Measurement:

    • A baseline fluorescence is established.

    • Cells are stimulated with a specific agonist to induce a Ca²⁺ transient. The stimulus can be a depolarizing agent like KCl (to open voltage-gated Ca²⁺ channels), a receptor agonist like carbachol (B1668302) or neurokinin A, or a Ca²⁺ channel agonist like BayK8644.[7][8]

    • The experiment is repeated after pre-incubating the cells with this compound Bromide to measure its inhibitory effect on the Ca²⁺ signal.

    • Fluorescence is monitored using a fluorescence imaging system, and the data is used to calculate EC₅₀ values for the inhibition of Ca²⁺ transients.[7]

Isolated Tissue (Organ Bath) and Sucrose Gap Experiments

These techniques measure the contractile and electrical responses of intact smooth muscle tissue strips.

  • Tissue Preparation: Circular smooth muscle strips are dissected from animal (rat, guinea-pig) or human colon and mounted in an organ bath or a sucrose gap apparatus.[8][16] The tissue is continuously perfused with an oxygenated physiological solution (e.g., Krebs solution) at 37°C.[12]

  • Measurement:

    • Mechanical Activity: Contractile force is measured using an isometric force transducer. The effect of OB is tested on spontaneous contractions or contractions induced by electrical field stimulation (EFS) or specific agonists (e.g., methacholine, substance P).[8][16]

    • Electrical Activity (Sucrose Gap): This method allows for the recording of changes in the collective membrane potential of the smooth muscle tissue. It is used to measure the effect of OB on membrane depolarization and action potentials induced by agonists.[16]

    • Dose-response curves are generated by applying cumulative concentrations of this compound Bromide, and IC₅₀ values for the inhibition of contraction or depolarization are calculated.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the multifaceted mechanism of this compound Bromide and the experimental workflow used to characterize its effects.

cluster_OB This compound Bromide (OB) cluster_targets Molecular Targets on Smooth Muscle Cell cluster_effects Cellular Effects cluster_outcome Physiological Outcome OB This compound Bromide L_type L-type Ca²⁺ Channels OB->L_type Blocks T_type T-type Ca²⁺ Channels OB->T_type Blocks M_receptor Muscarinic Receptors (M₃) OB->M_receptor Antagonizes NK_receptor Tachykinin Receptors (NK₂) OB->NK_receptor Antagonizes Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Ca_release ↓ Intracellular Ca²⁺ Release M_receptor->Ca_release NK_receptor->Ca_release Contraction ↓ Smooth Muscle Contraction (Spasmolysis) Ca_influx->Contraction Ca_release->Contraction cluster_protocol Experimental Protocol start Start: Cell Preparation (e.g., HEK293 transfected with Caᵥ3.1) seal 1. Form Giga-Seal with Patch Pipette start->seal wcr 2. Rupture Membrane (Whole-Cell Configuration) seal->wcr hold 3. Clamp Membrane (e.g., at -100 mV) wcr->hold control 4a. Apply Voltage Step Record Control Current hold->control drug_app 4b. Perfuse with this compound Bromide control->drug_app drug_rec 4c. Apply Same Voltage Step Record Inhibited Current drug_app->drug_rec washout 4d. Washout Drug Record Recovered Current drug_rec->washout analysis 5. Data Analysis (Calculate % Inhibition, IC₅₀) washout->analysis end End: Characterize Channel Block analysis->end cluster_agonists Agonists cluster_receptors Receptors cluster_pathway Intracellular Signaling ACh Acetylcholine M3R Muscarinic M₃ Receptor ACh->M3R NKA Neurokinin A NK2R Tachykinin NK₂ Receptor NKA->NK2R Gq Gq Protein Activation M3R->Gq NK2R->Gq OB This compound Bromide OB->M3R Antagonism OB->NK2R Antagonism PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

References

Otilonium Bromide: A Deep Dive into its Structure-Activity Relationship and Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of otilonium bromide, a quaternary ammonium (B1175870) compound widely used in the treatment of irritable bowel syndrome (IBS). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of antispasmodic agents. We will explore the key structural features of this compound bromide, its complex mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction

This compound bromide is a locally acting antispasmodic that effectively alleviates abdominal pain and discomfort associated with IBS.[1][2] Its clinical efficacy stems from a multi-target mechanism of action, primarily focused on the smooth muscles of the gastrointestinal tract.[3][4] Due to its quaternary ammonium structure, this compound bromide exhibits poor systemic absorption, leading to a high concentration in the colon and a favorable safety profile with minimal systemic side effects.[5][6] This localized action is a key feature that distinguishes it from other antispasmodic agents.

Structure-Activity Relationship (SAR) of this compound Bromide

While dedicated, systematic SAR studies on this compound bromide analogs for antispasmodic activity are not extensively available in the public domain, a deductive analysis based on the known SAR of related quaternary ammonium compounds, muscarinic antagonists, and calcium channel blockers allows for an understanding of the contribution of its key structural features to its biological activity.

The structure of this compound bromide can be dissected into three main components: the quaternary ammonium head, a flexible linker, and a lipophilic aromatic moiety.

  • Quaternary Ammonium Head: The positively charged quaternary ammonium group is crucial for its interaction with the negatively charged residues in the binding pockets of its target receptors, such as muscarinic receptors. This feature is common among anticholinergic drugs and contributes significantly to their binding affinity. The nature of the alkyl substituents on the nitrogen atom can influence both potency and selectivity.

  • Flexible Linker: The ester-containing chain provides the necessary flexibility for the molecule to adopt an optimal conformation for binding to its various targets. The length and composition of this linker are critical for positioning the quaternary head and the lipophilic tail within their respective binding sites.

  • Lipophilic Aromatic Moiety: The bulky and lipophilic part of the molecule, which includes two aromatic rings and an octyloxy chain, is essential for its interaction with hydrophobic pockets in both calcium channels and muscarinic receptors. This lipophilic character also contributes to the drug's high affinity for cell membranes, promoting its concentration in the gastrointestinal tract.

A study on the antimicrobial properties of this compound bromide and its analogs has provided some insight into its SAR, although this is not directly related to its antispasmodic activity.[1] Further research focusing on the systematic modification of each of these structural components is needed to fully elucidate the SAR of this compound bromide as an antispasmodic.

Multifaceted Mechanism of Action

This compound bromide's therapeutic effect is the result of its interaction with multiple targets involved in the regulation of smooth muscle contractility.[7][8] This includes blockade of L-type and T-type calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[5][6]

Calcium Channel Blockade

This compound bromide inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[7] This is a primary mechanism for its spasmolytic effect, as calcium is a key second messenger in muscle contraction.

Muscarinic Receptor Antagonism

This compound bromide also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1, M2, M4, and M5 subtypes.[6] By blocking the action of acetylcholine, a major excitatory neurotransmitter in the gut, this compound bromide further contributes to the relaxation of intestinal smooth muscle.

Tachykinin NK2 Receptor Interaction

In addition to its effects on calcium channels and muscarinic receptors, this compound bromide has been shown to interact with tachykinin NK2 receptors.[5] Tachykinins are neuropeptides that play a role in gut motility and visceral hypersensitivity. By modulating NK2 receptor activity, this compound bromide may also contribute to the reduction of abdominal pain.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound bromide at its various targets, as reported in the scientific literature.

Table 1: Inhibitory Activity of this compound Bromide on Calcium Channels

Cell/Tissue TypeAgonist/StimulusParameterValue (µM)Reference
Human Colonic Smooth Muscle CellsKClIC500.2[3]

Table 2: Antagonistic Activity of this compound Bromide at Muscarinic Receptors

Receptor SubtypeTissue/Cell LineParameterValue (nM)Reference
M3Isolated Human Colonic CryptsIC50880[3]

Experimental Protocols

The pharmacological profile of this compound bromide has been characterized using a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for some of the key assays.

Isolated Organ Bath for Smooth Muscle Contractility

This technique is used to assess the direct effect of a compound on the contractility of isolated smooth muscle strips.

Protocol Outline:

  • Tissue Preparation: Segments of the desired intestine (e.g., colon) are obtained from a suitable animal model (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs-Henseleit solution. The longitudinal or circular muscle layer is carefully dissected and cut into strips of appropriate size.

  • Mounting: The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with regular washing.

  • Contraction Induction: Contractions are induced by adding a contractile agent (e.g., acetylcholine, carbachol, KCl) to the organ bath.

  • Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound bromide are added cumulatively to the bath to generate a concentration-response curve.

  • Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound bromide is quantified by calculating the IC50 value (the concentration that produces 50% of the maximum inhibition).

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: Aliquots of the membrane preparation are incubated with a specific radiolabeled ligand (e.g., [3H]-QNB for muscarinic receptors) and varying concentrations of unlabeled this compound bromide.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted from the total binding to determine the specific binding. The IC50 value for this compound bromide is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Calcium Imaging in Smooth Muscle Cells

This technique allows for the direct measurement of intracellular calcium concentration in response to stimuli.

Protocol Outline:

  • Cell Culture and Loading: Primary smooth muscle cells are isolated and cultured. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging: The loaded cells are placed on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Stimulation: The cells are perfused with a buffer containing a stimulating agent (e.g., KCl, carbachol) to induce an increase in intracellular calcium.

  • Drug Application: this compound bromide is then added to the perfusion buffer to assess its effect on the calcium signal.

  • Data Analysis: The fluorescence intensity is measured over time, and the changes in intracellular calcium concentration are calculated. The inhibitory effect of this compound bromide is quantified by comparing the calcium response in the presence and absence of the drug.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound bromide and a general workflow for its pharmacological characterization.

otilonium_bromide_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_type L-type Ca²⁺ Channel Ca_int [Ca²⁺]i L_type->Ca_int T_type T-type Ca²⁺ Channel T_type->Ca_int M3_receptor M3 Muscarinic Receptor M3_receptor->Ca_int NK2_receptor NK2 Tachykinin Receptor NK2_receptor->Ca_int This compound This compound Bromide This compound->L_type Blocks This compound->T_type Blocks This compound->M3_receptor Antagonizes This compound->NK2_receptor Antagonizes Ca_ext Ca²⁺ Ca_ext->L_type Ca_ext->T_type ACh Acetylcholine ACh->M3_receptor Tachykinin Tachykinin Tachykinin->NK2_receptor Contraction Smooth Muscle Contraction Ca_int->Contraction

Caption: this compound Bromide's Multi-Target Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assays cluster_data_analysis Data Analysis and SAR receptor_binding Radioligand Binding Assays (M1-M5, NK2) data_integration Data Integration & Potency Determination (IC50, Ki, EC50) receptor_binding->data_integration calcium_imaging Calcium Imaging Assays (L-type, T-type, M3) calcium_imaging->data_integration organ_bath Isolated Organ Bath (Smooth Muscle Contractility) organ_bath->data_integration sar_analysis Structure-Activity Relationship Analysis data_integration->sar_analysis end Lead Optimization sar_analysis->end start Compound Synthesis (this compound Bromide & Analogs) start->receptor_binding start->calcium_imaging start->organ_bath

Caption: General Workflow for Antispasmodic Drug Discovery.

Conclusion

This compound bromide is a valuable therapeutic agent for the management of IBS, with a complex pharmacological profile that contributes to its clinical efficacy and safety. While its structure-activity relationship has not been fully elucidated through systematic studies of its analogs, an analysis of its structural components in the context of known SAR for related compound classes provides valuable insights into its mechanism of action. Further research in this area could lead to the development of even more potent and selective antispasmodic drugs with improved therapeutic profiles. The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper serve as a comprehensive resource for researchers in the field of gastrointestinal pharmacology and medicinal chemistry.

References

Otilonium Bromide: A Technical Guide to its Discovery, Mechanism, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative developed by Menarini's research division, distinguished by its potent spasmolytic activity on the smooth muscle of the gastrointestinal (GI) tract.[1][2] It is primarily indicated for the symptomatic treatment of Irritable Bowel Syndrome (IBS), particularly for the relief of abdominal pain, bloating, and altered bowel habits.[3][4] A key feature of this compound bromide is its unique pharmacokinetic profile, characterized by poor systemic absorption, which confines its action locally to the distal intestine.[5][6][7] This localized effect contributes to an excellent safety and tolerability profile, notably lacking the typical systemic atropine-like side effects associated with other antimuscarinic agents.[7][8] Its therapeutic efficacy is rooted in a complex and multi-target mechanism of action, involving the modulation of calcium influx and receptor-mediated signaling pathways in intestinal smooth muscle and epithelial cells.[6][9][10] This document provides a comprehensive technical overview of the synthesis, pharmacology, and clinical journey of this compound bromide.

Discovery and Synthesis

This compound bromide was first registered in Italy in 1983 for the treatment of IBS and has since been approved in over 50 countries.[1][8] Its development aimed to create a spasmolytic with selective action on the GI tract to minimize systemic side effects.

Chemical Synthesis

The synthesis of this compound bromide is a multi-step process, typically starting from ethyl 2-hydroxy-benzoate or o-octanoxy benzoic acid.[11][12] The overall yield is reported to be approximately 69.0%.[11] The general synthetic pathway involves:

  • Alkylation: The hydroxyl group of ethyl 2-hydroxy-benzoate is alkylated.

  • Hydrolysis: The ester is hydrolyzed to a carboxylic acid.

  • Acyl Chlorination: The carboxylic acid is converted to an acyl chloride.

  • Condensation: The acyl chloride is condensed with p-aminobenzoic acid.

  • Second Condensation: The resulting intermediate is reacted with diethylaminoethyl chloride.

  • Quaternization: The final step involves the reaction of the tertiary amine with bromomethane (B36050) (methyl bromide) to form the quaternary ammonium salt, this compound bromide.[11][12][13]

A diagram of this synthetic workflow is presented below.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 Ethyl 2-hydroxy-benzoate step1 1. Alkylation & 2. Hydrolysis start1->step1 start2 p-Aminobenzoic Acid step3 3. Acyl Chlorination & 4. Condensation start2->step3 start3 Diethylaminoethyl Chloride step5 5. Condensation start3->step5 start4 Bromomethane step6 6. Quaternization start4->step6 step1->step3 step3->step5 step5->step6 end_product This compound Bromide step6->end_product

Figure 1: Synthetic workflow for this compound Bromide.

Mechanism of Action

This compound bromide's spasmolytic effect is not attributed to a single pathway but rather a composite of actions on multiple targets in the colonic smooth muscle cells.[6][7] This multi-target mechanism is believed to be central to its clinical efficacy in reducing both hypermotility and visceral sensation.[7]

The primary mechanisms are:

  • Blockade of Voltage-Gated Calcium Channels: this compound bromide inhibits calcium ion influx required for smooth muscle contraction by blocking L-type and T-type calcium channels.[3][10][14]

  • Antagonism of Muscarinic M3 Receptors: It exhibits anticholinergic properties by blocking M3 receptors, which are coupled to calcium mobilization from intracellular stores.[5][15][16]

  • Antagonism of Tachykinin NK2 Receptors: It interferes with the action of tachykinins, which are excitatory neurotransmitters, by blocking NK2 receptors.[3][6][17]

These interactions collectively lead to the relaxation of gastrointestinal smooth muscle, preventing excessive contractions and alleviating abdominal cramps.[9][10]

G cluster_channels Voltage-Gated Ca²⁺ Channels cluster_receptors Cell Surface Receptors cluster_effect Cellular Effects OB This compound Bromide L_type L-Type Ca²⁺ Channel OB->L_type Blocks T_type T-Type Ca²⁺ Channel OB->T_type Blocks M3 Muscarinic M3 Receptor OB->M3 Antagonizes NK2 Tachykinin NK2 Receptor OB->NK2 Antagonizes Ca_influx ↓ Extracellular Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization M3->Ca_mobilization Contraction Smooth Muscle Contraction NK2->Contraction Ca_influx->Contraction Ca_mobilization->Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation Inhibition G cluster_arms Treatment Arms (15 Weeks) Screening Patient Screening (Rome Criteria for IBS) RunIn 2-Week Placebo Run-In Screening->RunIn Randomization Randomization RunIn->Randomization OB_Arm This compound Bromide (40mg t.i.d.) Randomization->OB_Arm Placebo_Arm Placebo (t.i.d.) Randomization->Placebo_Arm FollowUp 10-Week Follow-Up OB_Arm->FollowUp Placebo_Arm->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

References

Methodological & Application

Application Notes and Protocols: Investigating Otilonium Bromide's Effects on Ca2+ Channels via Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Otilonium Bromide (OB) is a quaternary ammonium (B1175870) derivative with spasmolytic properties, widely used in the treatment of irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are largely attributed to its action on the smooth muscles of the gastrointestinal tract.[2][3] A primary mechanism of action for this compound Bromide is the modulation of calcium ion (Ca2+) influx through voltage-gated calcium channels, which is a critical step in initiating smooth muscle contraction.[2][3][4][5] Specifically, OB has been demonstrated to inhibit both L-type and T-type Ca2+ channels.[1][3][5][6][7] This document provides detailed application notes and protocols for characterizing the inhibitory effects of this compound Bromide on Ca2+ channels using the patch clamp technique.

Mechanism of Action of this compound Bromide

This compound Bromide exerts its spasmolytic effects through a multi-target mechanism.[3][5][8] It not only blocks L-type and T-type Ca2+ channels but also exhibits anti-muscarinic and anti-tachykininergic properties.[3][5][6][8] By blocking voltage-gated Ca2+ channels, OB directly reduces the influx of Ca2+ into smooth muscle cells, leading to muscle relaxation and the alleviation of spasms.[2][3]

digraph "Otilonium_Bromide_Signaling_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowhead=T, penwidth=1.5];

OB [label="this compound Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; L_type [label="L-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; T_type [label="T-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Muscarinic_R [label="Muscarinic Receptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tachykinin_R [label="Tachykinin Receptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth Muscle\nContraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

OB -> L_type [color="#5F6368"]; OB -> T_type [color="#5F6368"]; OB -> Muscarinic_R [color="#5F6368"]; OB -> Tachykinin_R [color="#5F6368"];

L_type -> Ca_influx [label=" reduces", fontcolor="#202124", color="#5F6368", style=dashed]; T_type -> Ca_influx [label=" reduces", fontcolor="#202124", color="#5F6368", style=dashed];

{Muscarinic_R, Tachykinin_R} -> Contraction [label=" inhibits signaling to", fontcolor="#202124", color="#5F6368", style=dashed]; Ca_influx -> Contraction [label=" leads to", fontcolor="#202124", color="#5F6368"]; Contraction -> Relaxation [label=" inhibited by OB, leading to", fontcolor="#202124", color="#5F6368", style=dotted]; }

Experimental workflow for patch clamp analysis.

Data Analysis

  • Measure the peak inward Ca2+ current at each voltage step, both before and after the application of this compound Bromide.

  • Construct current-voltage (I-V) relationship plots to visualize the effect of the drug on the voltage-dependence of channel activation.

  • Calculate the percentage of current inhibition for each concentration of this compound Bromide.

  • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

  • Fit the dose-response curve with a Hill equation to determine the EC50 or IC50 value, which represents the concentration of this compound Bromide that produces a half-maximal inhibitory effect.

By following these protocols, researchers can effectively characterize the pharmacological effects of this compound Bromide on specific Ca2+ channel subtypes, contributing to a deeper understanding of its therapeutic mechanism of action.

References

Application Notes and Protocols: Calcium Imaging Assay for Otilonium Bromide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effect is largely attributed to its ability to modulate intracellular calcium (Ca²⁺) concentrations in smooth muscle cells of the gastrointestinal tract.[1][2] The primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular Ca²⁺ that is crucial for muscle contraction.[3][4][5] Additionally, this compound bromide has been shown to interfere with T-type calcium channels and muscarinic receptors, contributing to its complex pharmacological profile.[1][2]

This application note provides a detailed protocol for a cell-based calcium imaging assay to quantitatively assess the inhibitory activity of this compound bromide on L-type calcium channels. This assay is suitable for high-throughput screening (HTS) and mechanistic studies.

Principle of the Assay

This assay quantifies the influx of extracellular calcium into cells following membrane depolarization, which activates voltage-gated L-type calcium channels. The intracellular calcium concentration is monitored using the fluorescent calcium indicator, Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases, trapping the fluorescent Fluo-4 molecule. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly. In the presence of an L-type calcium channel blocker like this compound bromide, the influx of Ca²⁺ upon depolarization is inhibited, resulting in a dose-dependent decrease in the Fluo-4 fluorescence signal. This change in fluorescence is measured using a fluorescence microplate reader or a high-content imaging system, allowing for the quantification of the compound's inhibitory activity.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound bromide's action and the experimental workflow of the calcium imaging assay.

Signaling Pathway of this compound Bromide Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel (Open) Depolarization->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction This compound This compound Bromide This compound->L_type_Ca_Channel blocks

Caption: this compound bromide's inhibition of L-type calcium channels.

Experimental Workflow for Calcium Imaging Assay cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing L-type channels) Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Prepare_Loading_Solution 3. Prepare Fluo-4 AM Loading Solution Cell_Seeding->Prepare_Loading_Solution Incubate_Dye 4. Incubate cells with Fluo-4 AM Prepare_Loading_Solution->Incubate_Dye Wash_Cells 5. Wash cells to remove excess dye Incubate_Dye->Wash_Cells Add_Compound 6. Add this compound Bromide (or vehicle control) Wash_Cells->Add_Compound Incubate_Compound 7. Incubate with compound Add_Compound->Incubate_Compound Add_KCl 8. Add KCl to depolarize and induce Ca²⁺ influx Incubate_Compound->Add_KCl Measure_Fluorescence 9. Measure fluorescence (Plate Reader) Add_KCl->Measure_Fluorescence Calculate_Response 10. Calculate fluorescence change Measure_Fluorescence->Calculate_Response Dose_Response 11. Generate dose-response curves and calculate IC₅₀ Calculate_Response->Dose_Response

Caption: Step-by-step workflow for the cell-based calcium imaging assay.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound bromide on L-type calcium channels from various studies.

Table 1: IC₅₀ Values of this compound Bromide on L-type Calcium Channel-Mediated Responses

Cell Type/TissueExperimental ConditionIC₅₀ ValueReference
Human Sigmoid Colon Smooth Muscle CellsKCl-induced Ca²⁺ transients0.2 µM[7][8]
Human Colonic CryptsAcetylcholine-induced Ca²⁺ signals880 nM (0.88 µM)[9]
Rat Colonic Smooth Muscle CellsSpontaneous Activity InhibitionlogIC₅₀ = -5.31 (approx. 4.9 µM)[4]
Rat Colonic Smooth Muscle CellsInward L-type Ca²⁺ current inhibition885 nM (0.885 µM)[4]

Table 2: EC₅₀ Values of this compound Bromide on Various Ca²⁺ Transients

Cell TypeStimulusEC₅₀ ValueReference
Human Cultured Colonic Smooth Muscle CellsKCl-induced nifedipine-sensitive Ca²⁺ transients3.6 µM[10]
Human Cultured Colonic Smooth Muscle CellsBayK8644-induced nifedipine-sensitive Ca²⁺ transients4.0 µM[10]
Human Cultured Colonic Smooth Muscle CellsCarbachol-induced Ca²⁺ transients8.4 µM[10]
Human Cultured Colonic Smooth Muscle CellsNeurokinin A (NKA)-induced Ca²⁺ transients11.7 µM[10]
Human Cultured Colonic Smooth Muscle CellsCaCl₂-induced Ca²⁺ transients17.5 µM[10]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (CaV1.2 α1c, β2, and α2δ) are recommended.[11] Alternatively, primary cells such as human colonic smooth muscle cells can be used.[3][10]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.

  • Pluronic® F-127 (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound Bromide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Depolarization Solution: Prepare a high-concentration KCl solution in Assay Buffer (e.g., 100 mM) to achieve the desired final concentration for depolarization.

Protocol for High-Throughput Calcium Imaging Assay

This protocol is adapted for a 96-well format.

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 40,000 to 80,000 cells per well in a 96-well plate.[12]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Dye Loading Solution :

      • Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.[6]

      • Add this mixture to 10 mL of Assay Buffer for a final Fluo-4 AM concentration of approximately 10 µM.

    • Aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL/well of Assay Buffer.

    • Add 100 µL/well of the Dye Loading Solution.[12]

    • Incubate the plate at 37°C for 1 hour in the dark.[6][12]

  • Washing:

    • After incubation, gently aspirate the Dye Loading Solution.

    • Wash the cells three times with 100 µL/well of Assay Buffer, leaving a final volume of 80 µL/well.[6]

  • Compound Addition and Incubation:

    • Prepare serial dilutions of this compound bromide in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

    • Add 20 µL of the this compound bromide dilutions or vehicle to the respective wells.

    • Incubate for 10-20 minutes at room temperature to allow for compound binding.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12]

    • Record a baseline fluorescence reading for 15-20 seconds.

    • The instrument's automated pipettor should add 20 µL of the Depolarization Solution to all wells to induce Ca²⁺ influx.

    • Continue recording the fluorescence signal for at least 60-120 seconds post-depolarization.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound bromide concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This application note provides a comprehensive guide for utilizing a calcium imaging assay to characterize the activity of this compound bromide as an L-type calcium channel blocker. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of gastrointestinal motility and the development of novel spasmolytic agents. The described assay is robust, scalable for high-throughput screening, and can be adapted for the evaluation of other potential L-type calcium channel modulators.

References

Application Notes and Protocols: Organ Bath Studies of Otilonium Bromide on Intestinal Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting organ bath studies to investigate the pharmacological effects of Otilonium Bromide (OB) on intestinal smooth muscle. This compound Bromide is a spasmolytic agent with a complex mechanism of action, making it a subject of significant interest in gastroenterological research and drug development for conditions such as Irritable Bowel Syndrome (IBS).[1][2][3][4][5]

Introduction

This compound Bromide exerts its therapeutic effects by modulating intestinal motility.[4] Its primary actions include the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and interaction with tachykinin NK2 receptors on intestinal smooth muscle cells.[2][5][6][7][8] This multi-target profile contributes to its efficacy in reducing intestinal spasms and associated pain.[2][5] Organ bath studies are a fundamental in vitro technique to elucidate the specific mechanisms and quantify the potency of compounds like this compound Bromide on isolated intestinal tissue strips.[9]

Key Pharmacological Actions of this compound Bromide

This compound Bromide's spasmolytic activity is attributed to its ability to:

  • Inhibit Calcium Influx: By blocking L-type and T-type voltage-operated calcium channels, OB reduces the intracellular calcium available for smooth muscle contraction.[3][5][7][10][11][12][13]

  • Antagonize Muscarinic Receptors: It demonstrates inhibitory effects on muscarinic M3 receptors, thereby blocking acetylcholine-induced contractions.[1][2][14][15]

  • Modulate Tachykinin Receptors: OB interacts with tachykinin NK2 receptors, interfering with the contractile responses induced by tachykinins like neurokinin A.[6][8][16]

Due to its poor systemic absorption, this compound Bromide's action is largely localized to the gastrointestinal tract.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound Bromide on various targets and induced contractions as reported in the literature.

Target/StimulusTissue/Cell TypeSpeciesIC50 / EC50 (µM)Reference
Calcium Channel Blockade
L-type Ca2+ CurrentHuman Jejunal Circular Smooth Muscle CellsHuman~2.25 (25% inhibition at 0.9 µM, 90% at 9 µM)[10][12]
KCl-induced Ca2+ TransientsHuman Colonic Smooth Muscle CellsHuman3.6[6]
BayK8644-induced Ca2+ TransientsHuman Colonic Smooth Muscle CellsHuman4.0[6]
KCl-induced Ca2+ TransientsIsolated Smooth Muscle CellsHuman0.2[17]
L-type Ca2+ CurrentRat Colonic Smooth Muscle CellsRat0.885[13]
Muscarinic Receptor Antagonism
Acetylcholine-induced Ca2+ SignalsHuman Colonic CryptsHuman0.88[1][14][15]
Carbachol-induced Ca2+ TransientsHuman Colonic Smooth Muscle CellsHuman8.4[6]
Methacholine-induced ContractionGuinea-pig Proximal Colon Circular MuscleGuinea-pig3.7[8]
Methacholine-induced DepolarizationGuinea-pig Proximal Colon Circular MuscleGuinea-pig4.1[8]
Tachykinin Receptor Antagonism
Neurokinin A-induced Ca2+ TransientsHuman Colonic Smooth Muscle CellsHuman11.7[6]
[βAla8]NKA(4-10)-induced ContractionGuinea-pig Proximal Colon Circular MuscleGuinea-pig45[8]
[βAla8]NKA(4-10)-induced DepolarizationGuinea-pig Proximal Colon Circular MuscleGuinea-pig38[8]
Inhibition of Induced Contractions
Spontaneous Rhythmic Phasic ContractionsHuman Sigmoid Colon Circular StripsHuman0.0499[17]
Stretch-induced ToneHuman Sigmoid Colon Circular StripsHuman0.0107[17]
EFS-induced 'on' ContractionsHuman Sigmoid Colon Circular StripsHuman0.038[17]
Carbachol-induced ContractionRat Colonic StripsRat13.0[6]
EFS-induced Atropine-sensitive ContractionRat Colonic StripsRat7.3[6]
Spontaneous ActivityRat Colonic Smooth MuscleRat~4.9 (logIC50 = -5.31)[13]

Experimental Protocols

Protocol 1: General Organ Bath Assay for Intestinal Strip Contractility

This protocol outlines the fundamental steps for assessing the effect of this compound Bromide on the contractility of isolated intestinal smooth muscle strips.

1. Tissue Preparation:

  • Obtain intestinal segments (e.g., colon, jejunum) from the desired species (e.g., rat, guinea pig, human).[18]

  • Immediately place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Gently remove the mucosal and submucosal layers to isolate the smooth muscle layers.[19]

  • Cut longitudinal or circular muscle strips of appropriate dimensions (e.g., 2 x 10 mm).[18][19]

2. Organ Bath Setup:

  • Suspend the muscle strips in a temperature-controlled organ bath (37°C) containing oxygenated (95% O2, 5% CO2) PSS.[9][20]

  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.[9]

  • Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for a stabilization period (e.g., 60 minutes), with regular changes of the PSS.[19][21]

3. Experimental Procedure:

  • Assessing Tissue Viability: Elicit a reference contraction by adding a high concentration of KCl (e.g., 50-80 mM) to the bath.[19][21]

  • Investigating Spontaneous Activity: Record the spontaneous contractile activity of the tissue. Apply increasing concentrations of this compound Bromide cumulatively to the bath and record the changes in amplitude and frequency of contractions.

  • Investigating Induced Contractions:

    • Wash the tissue thoroughly with PSS until the baseline is restored.

    • Induce contractions using a specific agonist (e.g., acetylcholine (B1216132), carbachol (B1668302), neurokinin A, or electrical field stimulation - EFS).

    • Once a stable contractile response is achieved, add increasing concentrations of this compound Bromide to assess its inhibitory effect.

    • Construct concentration-response curves to determine the IC50 value of this compound Bromide for each agonist.

4. Data Analysis:

  • Measure the amplitude of contractions (in grams or millinewtons).

  • Express the inhibitory effect of this compound Bromide as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.

  • Calculate the IC50 values using non-linear regression analysis.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Protocol cluster_analysis Data Analysis TISSUE Intestinal Segment (e.g., Colon) PSS Cold, Oxygenated Physiological Salt Solution (PSS) TISSUE->PSS DISSECT Remove Mucosa & Submucosa PSS->DISSECT STRIPS Cut Muscle Strips (Longitudinal/Circular) DISSECT->STRIPS BATH Suspend Strip in Organ Bath (37°C, 95% O2) STRIPS->BATH TRANSDUCER Connect to Isometric Transducer BATH->TRANSDUCER TENSION Apply Resting Tension & Equilibrate (60 min) TRANSDUCER->TENSION VIABILITY Assess Viability (High KCl) TENSION->VIABILITY WASH1 Wash VIABILITY->WASH1 AGONIST Induce Contraction (e.g., ACh, NKA, EFS) WASH1->AGONIST OB Add Cumulative Concentrations of This compound Bromide AGONIST->OB DATA Record Contractile Response OB->DATA ANALYSIS Measure Inhibition & Calculate IC50 DATA->ANALYSIS

Caption: Experimental Workflow for Organ Bath Studies.
Protocol 2: Differentiating the Mechanism of Action

To dissect the multiple mechanisms of this compound Bromide, specific agonists and antagonists can be used.

  • To study L-type calcium channel blockade:

    • Induce contractions with KCl, which depolarizes the cell membrane and opens voltage-gated calcium channels.

    • Alternatively, use the L-type calcium channel agonist BayK8644 to induce contractions and assess the inhibitory effect of OB.[6][17]

  • To study muscarinic receptor antagonism:

    • Use muscarinic agonists like acetylcholine or carbachol to induce contractions.[6]

    • The inhibitory effect of OB on these contractions will indicate its antimuscarinic properties.

  • To study tachykinin NK2 receptor antagonism:

    • Induce contractions with the selective NK2 receptor agonist [βAla8]neurokinin A (4-10) or neurokinin A.[6][8]

    • The inhibition of these responses by OB points to its action on NK2 receptors.

Signaling Pathways of this compound Bromide's Action

The following diagrams illustrate the signaling pathways targeted by this compound Bromide in intestinal smooth muscle cells.

G cluster_membrane Cell Membrane cluster_stimuli Extracellular Stimuli cluster_intracellular Intracellular Events L_CA L-type Ca2+ Channel CA_INFLUX Ca2+ Influx L_CA->CA_INFLUX RELAXATION Relaxation M3_R Muscarinic M3 Receptor IP3 IP3 Pathway & Ca2+ Release M3_R->IP3 NK2_R Tachykinin NK2 Receptor NK2_R->IP3 OB This compound Bromide OB->L_CA Blocks OB->M3_R Antagonizes OB->NK2_R Antagonizes DEPOL Depolarization (e.g., KCl) DEPOL->L_CA ACH Acetylcholine ACH->M3_R NKA Neurokinin A NKA->NK2_R CONTRACTION Smooth Muscle Contraction CA_INFLUX->CONTRACTION IP3->CONTRACTION

Caption: this compound Bromide's Multi-Target Mechanism of Action.

This comprehensive guide provides the necessary information for researchers to design and execute robust organ bath studies to further explore the pharmacology of this compound Bromide and other potential spasmolytic agents. The detailed protocols and summarized data serve as a valuable resource for both academic and industrial drug discovery efforts.

References

Application Notes and Protocols for an In Vivo Rat Model of Irritable Bowel Syndrome (IBS) Using Otilonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an in vivo rat model of Irritable Bowel Syndrome (IBS) to evaluate the efficacy of Otilonium Bromide (OB). The protocols detailed below are based on the widely used repeated water avoidance stress (rWAS) model, which mimics the psychosocial stress known to be a significant factor in IBS pathophysiology.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits. The rWAS model in rats is a well-established method for inducing IBS-like symptoms, including visceral hypersensitivity and altered colonic motility, by subjecting the animals to repeated psychological stress.[1][2] this compound Bromide is a spasmolytic agent with a multi-faceted mechanism of action, primarily targeting the gastrointestinal tract, making it an effective treatment for IBS symptoms.[3] These protocols outline the procedures for inducing IBS in rats using rWAS and for assessing the therapeutic effects of this compound Bromide.

Experimental Protocols

Animal Model: Repeated Water Avoidance Stress (rWAS)

This protocol describes the induction of IBS-like symptoms in rats through chronic psychological stress.

Materials:

  • Male Wistar rats (170-185 g)[4]

  • Plexiglas tank (45 cm length x 25 cm width x 25 cm height)[5][6]

  • Block (10 cm x 8 cm x 8 cm)[5]

  • Fresh room temperature water (25°C)[5][6]

Procedure:

  • Affix the block to the center of the floor of the Plexiglas tank.

  • Fill the tank with water to a level 1 cm below the top of the block.[5][6]

  • Place a single rat on the block for a period of 1 hour.

  • Repeat this procedure daily for 10 consecutive days.[4][5][6]

  • For the sham control group, place the rats on the same platform in a waterless container for the same duration.[5][6]

Drug Administration: this compound Bromide

This protocol details the oral administration of this compound Bromide to the experimental animals.

Materials:

  • This compound Bromide (OB)

  • Drinking water

Procedure:

  • Dissolve this compound Bromide in the drinking water provided to the treatment groups.

  • The concentration should be adjusted to achieve the desired daily dosage. A commonly used dose is 20 mg/kg/day.

  • Provide the OB-infused water to the designated animal groups (e.g., rWAS+OB and OB control) throughout the 10-day stress period.

  • Monitor daily water intake to ensure proper dosing. Note that the bitter taste of OB may initially cause a slight decrease in water consumption.[7]

Assessment of Colonic Motility: Fecal Pellet Output

This is a non-invasive method to assess stress-induced changes in colonic motility.

Procedure:

  • During each 1-hour rWAS or sham session, count the number of fecal pellets produced by each rat.[8]

  • Record the total number of pellets for each animal daily for the 10-day period.

  • The mean number and weight of fecal pellets are expected to be significantly higher in the rWAS groups compared to the sham group.[7]

Ex Vivo Analysis of Colonic Contractility: Organ Bath Studies

This protocol is for assessing the contractility of isolated colonic smooth muscle strips.[4][7][9]

Materials:

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)

  • Organ bath system with isometric force transducers[10][11]

  • Potassium chloride (KCl)

  • Acetylcholine (ACh)

  • Atropine (B194438)

  • Entomology pins

  • Sylgard-lined Petri dish

Procedure:

  • Following the 10-day protocol, euthanize the rats and collect the distal colon.

  • Place the colon in a Petri dish with oxygenated Krebs solution.

  • Remove fat and mesentery, and cut the colon longitudinally along the mesenteric border.

  • Pin the tissue flat with the mucosa exposed and remove the mucosa and submucosa by sharp dissection.[7]

  • Cut longitudinal and circular muscle strips.

  • Suspend the strips in organ baths containing oxygenated Krebs solution at 37°C.

  • Allow the strips to stabilize for 60 minutes, with Krebs solution changes every 20 minutes.

  • Assess the functionality of the strips by adding 50 mM KCl.

  • After washing out the KCl, subject the strips to electrical field stimulation (EFS) at increasing frequencies and then to chemical stimulation with increasing concentrations of acetylcholine.[4][9]

  • The same stimuli can be repeated in the presence of atropine to assess the cholinergic component of the response.[4][9]

Morphological Analysis: Immunohistochemistry of Myenteric Neurons

This protocol outlines the staining of myenteric neurons to assess neurochemical changes.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking solution (e.g., PBS with 10% normal donkey serum, 1% BSA, and 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-PGP9.5 for total neurons, anti-ChAT for cholinergic neurons, anti-nNOS and anti-iNOS for nitrergic neurons)[2][12]

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • After dissection, fix the colonic segments in 4% paraformaldehyde.

  • Prepare whole-mount preparations of the longitudinal muscle with the myenteric plexus (LMMP).[13]

  • Permeabilize the tissue with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the tissue with primary antibodies overnight at 4°C.

  • Wash the tissue with PBS.

  • Incubate with appropriate secondary antibodies for 2 hours at room temperature.

  • Wash the tissue with PBS.

  • Mount the whole mounts on slides with a mounting medium containing a nuclear counterstain like DAPI.

  • Visualize and quantify the stained neurons using fluorescence microscopy.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Physiological Parameters

GroupInitial Body Weight (g)Final Body Weight (g)Daily Weight Gain ( g/day )Daily Water Intake (mL)
Sham 177.3 ± 2.80269 ± 5.18.3 ± 0.440.50 ± 2.2
rWAS 170.3 ± 1.82279.0 ± 9.97.5 ± 0.443.38 ± 2.1
OB 183 ± 13.31279.0 ± 10.18.0 ± 0.331.42 ± 1.2
rWAS+OB 177.8 ± 2.56268.6 ± 4.77.7 ± 0.430.59 ± 1.6
*Data are presented as mean ± SEM. A significant decrease in water intake is expected in the OB-treated groups due to the taste of the compound.[7] No significant differences are expected in body weight between the groups.[4]

Table 2: Colonic Motility and Mucin Secretion

GroupFecal Pellets (number/hour)Acid Mucin Secretion (arbitrary units)
Sham Significantly lower than rWASBaseline
rWAS Significantly higher than ShamSignificantly increased
OB --
rWAS+OB Significantly lower than rWASSignificantly lower than rWAS
*Data are presented as mean ± SEM. rWAS is expected to increase fecal pellet output and acid mucin secretion, effects that are counteracted by this compound Bromide treatment.[2][7]

Table 3: Colonic Contractility and Neurotransmitter Expression

GroupEFS-induced Contraction Amplitude (g)ChAT-IR Myenteric Neurons (%)nNOS-positive Myenteric Neurons (%)iNOS-positive Myenteric Neurons (%)
Sham BaselineBaseline30%20%
rWAS Significantly increasedSignificantly increasedSignificantly decreasedSignificantly increased
OB Significantly reduced---
rWAS+OB Significantly reduced vs rWASSignificantly reduced vs rWASSignificantly increased vs rWASSignificantly decreased vs rWAS
*Data are presented as mean ± SEM. rWAS is expected to increase cholinergic markers and contractile responses while altering nitrergic neuron populations. This compound Bromide is expected to normalize these changes.[2][12]

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound Bromide in the context of stress-induced colonic alterations.

G Stress Psychosocial Stress (rWAS) CRF CRF Release Stress->CRF CRF1R CRF1 Receptor Activation CRF->CRF1R Cholinergic Increased Cholinergic Neurotransmission CRF1R->Cholinergic Nitrergic Altered Nitrergic Neurotransmission (↓nNOS, ↑iNOS) CRF1R->Nitrergic Contraction Increased Colonic Contraction Cholinergic->Contraction Mucin Increased Acid Mucin Secretion Cholinergic->Mucin Nitrergic->Contraction OB This compound Bromide OB->CRF1R Inhibits OB->Cholinergic Antimuscarinic Effect

Caption: this compound Bromide's mechanism in stress-induced IBS.

Experimental Workflow

This diagram outlines the experimental design for the in vivo rat model of IBS.

G Start Start: Male Wistar Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into 4 Groups: - Sham - rWAS - OB - rWAS+OB Acclimatization->Grouping Treatment 10-Day Treatment Period: - rWAS/Sham Procedure (1h/day) - OB Administration (in drinking water) Grouping->Treatment Assessments Assessments: - Daily Fecal Pellet Output - Body Weight & Water Intake Treatment->Assessments Endpoint Endpoint Analysis (Day 11): - Euthanasia & Tissue Collection - Organ Bath Studies - Immunohistochemistry Treatment->Endpoint End End Endpoint->End

Caption: Experimental workflow for the rWAS rat model.

This compound Bromide's Multi-Target Mechanism

This diagram illustrates the multiple pharmacological targets of this compound Bromide.

G OB This compound Bromide LType L-type Ca2+ Channels OB->LType Blocks TType T-type Ca2+ Channels OB->TType Blocks Muscarinic Muscarinic M3 Receptors OB->Muscarinic Antagonizes Tachykinin Tachykinin NK2 Receptors OB->Tachykinin Antagonizes Effect Reduced Smooth Muscle Contraction & Visceral Pain LType->Effect TType->Effect Muscarinic->Effect Tachykinin->Effect

Caption: Multi-target mechanism of this compound Bromide.

References

Application Notes and Protocols: The Repeated Water Avoidance Stress (rWAS) Model and the Therapeutic Potential of Otilonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the repeated water avoidance stress (rWAS) model, a widely used preclinical model for irritable bowel syndrome (IBS), and the pharmacological effects of Otilonium Bromide (OB) within this model. Detailed protocols for key experiments are provided to facilitate the application of this model in research and drug development.

The rWAS model effectively mimics key aspects of IBS, a prevalent gastrointestinal disorder often exacerbated by stress.[1] This model induces visceral hypersensitivity, alters colonic motility, and leads to neurochemical changes in the enteric nervous system, all of which are characteristic features of IBS.[1] this compound Bromide, a drug used in the treatment of IBS, has been shown to ameliorate many of the pathological changes induced by rWAS, highlighting its potential therapeutic mechanisms.[1][2][3]

Core Applications

  • Screening and evaluation of novel therapeutic agents for IBS: The rWAS model provides a robust platform to assess the efficacy of new compounds in mitigating visceral hypersensitivity and abnormal gut motility.

  • Investigating the pathophysiology of stress-induced visceral pain: Researchers can utilize this model to explore the complex signaling pathways that connect psychological stress to gastrointestinal dysfunction.

  • Elucidating the mechanism of action of existing and novel drugs: The model allows for detailed investigation into how pharmacological interventions like this compound Bromide modulate neural and muscular function in the gut.

Experimental Protocols

Repeated Water Avoidance Stress (rWAS) Protocol

This protocol is designed to induce a state of chronic psychological stress in rodents, leading to the development of IBS-like symptoms.

Materials:

  • Plexiglas tank (e.g., 45 cm length x 25 cm width x 25 cm height)[4]

  • A small platform or block (e.g., 10 cm x 8 cm x 8 cm)[4]

  • Room temperature water (25°C)[4]

  • Animal housing and husbandry supplies

Procedure:

  • Acclimatization: Acclimate male Wistar rats to the animal facility for at least one week before the start of the experiment. Handle the animals daily for several days leading up to the experiment to minimize handling stress.

  • Apparatus Setup: Place the platform in the center of the Plexiglas tank. Fill the tank with room temperature water to a level approximately 1 cm below the top of the platform.[4]

  • Stress Induction: Place a single rat on the platform in the tank for a period of 1 hour.[4] This is repeated for 10 consecutive days.[4]

  • Sham/Control Group: For the sham control group, place rats on the same platform within the tank, but without any water, for the same duration and frequency.[4]

  • Monitoring: During each 1-hour session, monitor and quantify the number of fecal pellets expelled as a measure of stress-induced colonic motility.[5] Body weight should be monitored regularly throughout the 10-day period.[6]

Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension)

This procedure measures visceral pain by quantifying the abdominal muscle response to colorectal distension (CRD).

Materials:

  • Inflatable balloon catheter

  • Pressure transducer and inflation pump

  • Electromyography (EMG) recording equipment

  • Plexiglas cylinders for animal restraint[4]

  • Anesthesia (for electrode implantation)

Procedure:

  • EMG Electrode Implantation (if applicable): For precise measurement, EMG electrodes can be surgically implanted into the external oblique musculature.[4] This should be done several days before the CRD procedure to allow for recovery. Alternatively, non-invasive manometric methods can be used.[5]

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the distal colon of the rat and secure it in place.

  • Acclimatization: Place the animal in a Plexiglas cylinder for a 30-minute acclimatization period before starting the distension protocol.[4]

  • Colorectal Distension Protocol: The CRD procedure typically consists of applying phasic, constant pressure distensions of increasing intensity (e.g., 10, 20, 40, and 60 mmHg) for a duration of 20 seconds, with a 4-minute inter-stimulus interval.[4]

  • Data Acquisition and Analysis: Record the EMG activity before (baseline), during, and after each distension. The visceromotor response (VMR) is quantified by measuring the area under the curve (AUC) of the EMG signal during the distension period, corrected for baseline activity.[4] An increase in the VMR at a given pressure indicates visceral hyperalgesia.

Immunohistochemical Analysis of Colonic Tissue

This protocol allows for the visualization and quantification of changes in neuronal markers within the myenteric plexus of the colon.

Materials:

  • Microscope slides

  • Primary antibodies (e.g., anti-Choline Acetyltransferase (ChAT), anti-neuronal Nitric Oxide Synthase (nNOS), anti-inducible Nitric Oxide Synthance (iNOS), anti-Protein Gene Product 9.5 (PGP9.5))

  • Secondary fluorescently-labeled antibodies

  • Fluorescence microscope and imaging system[2][3]

  • Tissue processing reagents (fixatives, cryoprotectants, embedding medium)

Procedure:

  • Tissue Collection and Preparation: Following the final day of the rWAS protocol, euthanize the animals and collect the distal colon. Fix the tissue, cryoprotect it, and prepare frozen sections.

  • Immunostaining:

    • Incubate the tissue sections with primary antibodies targeting the proteins of interest (e.g., ChAT for cholinergic neurons, nNOS/iNOS for nitrergic neurons).

    • After washing, incubate with appropriate fluorescently-labeled secondary antibodies.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence microscope.[2]

    • Capture images and quantify the number of immunoreactive neurons within the myenteric plexus. This is often expressed as the number of positive neurons per ganglion or per unit area.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of rWAS and this compound Bromide.

Table 1: Effect of rWAS and this compound Bromide on Colonic Motility

GroupFecal Pellet Output (Number)Reference
Control7.25 ± 1.10[7]
rWAS10.0 ± 1.64[7]
rWAS + OB10.25 ± 1.22[7]

Data are presented as mean ± SEM.

Table 2: Effect of rWAS and this compound Bromide on Visceral Sensitivity (Abdominal Contractions in Response to Colorectal Distension)

GroupAbdominal Contractions (at 1.2 ml distension)Reference
Control21.75 ± 2.30[7]
rWAS29.00 ± 2.00[7]
rWAS + OB25.25 ± 3.52[7]

Data are presented as mean ± SEM.

Table 3: Effect of rWAS and this compound Bromide on Myenteric Neurons

GroupChAT-immunoreactive neurons (number/ganglion)nNOS-positive neuronsiNOS-positive neuronsReference
ControlNot specifiedNot specifiedNot specified
rWASIncreasedDecreasedIncreased[1][2]
rWAS + OBCounteracted the increaseNot specifiedCounteracted the increase[1][2]

Table 4: Effect of rWAS and this compound Bromide on Electrically Evoked Contractile Responses in the Distal Colon

GroupAmplitude of Contractile Response (relative to Control)Reference
Control/ShamBaseline[6]
rWASIncreased[6][8]
OBReduced[6]
rWAS + OBReduced[6]

This table illustrates the relative changes observed in contractile responses.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the rWAS model and the experimental workflow.

rWAS_Otilonium_Pathway cluster_stress Stress Response cluster_enteric Enteric Nervous System cluster_effects Pathophysiological Effects cluster_intervention Pharmacological Intervention Psychosocial Stress (rWAS) Psychosocial Stress (rWAS) CRH CRF Psychosocial Stress (rWAS)->CRH releases CRHR1 CRF1 Receptor CRH->CRHR1 activates Cholinergic Cholinergic Neurons (↑ ChAT) CRHR1->Cholinergic modulates Nitrergic Nitrergic Neurons (↓ nNOS, ↑ iNOS) CRHR1->Nitrergic modulates Motility Altered Motility (↑ Contractions) Cholinergic->Motility Mucus ↑ Acid Mucin Secretion Cholinergic->Mucus Nitrergic->Motility Hypersensitivity Visceral Hypersensitivity OB This compound Bromide OB->CRHR1 prevents activation OB->Cholinergic antimuscarinic effect

Caption: Signaling pathway in rWAS and the action of this compound Bromide.

rWAS_Workflow cluster_setup Experimental Setup cluster_protocol rWAS Protocol (10 Days) cluster_assessment Assessment cluster_analysis Analysis Animals Rodents (e.g., Wistar Rats) Groups Control/Sham rWAS rWAS + this compound Bromide Animals->Groups Stress 1-hour Water Avoidance Stress Daily Groups->Stress Treatment This compound Bromide Administration Groups->Treatment Behavior Visceral Sensitivity (CRD) Stress->Behavior Motility Fecal Pellet Output Stress->Motility Tissue Colonic Tissue Collection Treatment->Behavior Treatment->Motility EMG EMG Data Analysis (VMR) Behavior->EMG IHC Immunohistochemistry (ChAT, nNOS, iNOS) Tissue->IHC

Caption: Experimental workflow for the rWAS model and this compound Bromide evaluation.

Mechanism of Action of this compound Bromide in the rWAS Model

This compound Bromide exhibits a multi-target mechanism of action that contributes to its efficacy in mitigating rWAS-induced gastrointestinal dysfunction.[1][3]

  • Antagonism of Corticotropin-Releasing Factor 1 (CRF1) Receptors: Psychosocial stress, as induced by the rWAS model, leads to the release of corticotropin-releasing factor (CRF).[1] CRF, by acting on CRF1 receptors in the enteric nervous system, is believed to be a key mediator of the stress-induced changes in gut function.[1][2] this compound Bromide has been shown to prevent the activation of CRF1 receptors, thereby interrupting the downstream cascade of events that lead to visceral hypersensitivity and altered motility.[1][2]

  • Modulation of Cholinergic Neurotransmission: The rWAS model induces an increase in the number of myenteric neurons expressing choline (B1196258) acetyltransferase (ChAT) and enhances electrically evoked contractile responses, indicating a hypercholinergic state.[1][8] this compound Bromide counteracts these changes.[1] Furthermore, it exhibits a direct antimuscarinic effect on smooth muscle receptors.[1][6]

  • Modulation of Nitrergic Neurotransmission: Chronic stress in the rWAS model has been shown to decrease the expression of neuronal nitric oxide synthase (nNOS) while increasing the expression of inducible nitric oxide synthase (iNOS) in myenteric neurons, leading to a depression of spontaneous muscle contractility.[2] this compound Bromide treatment counteracts these alterations in nitrergic pathways.[2]

  • Blockade of L-type Calcium Channels: this compound Bromide also acts by blocking L-type calcium channels on smooth muscle cells, which inhibits calcium influx and reduces muscle contractility.[9][10] This contributes to its spasmolytic effects.

References

Synthesis and Purification of Otilonium Bromide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Otilonium bromide, a quaternary ammonium (B1175870) compound with spasmolytic activity, intended for research purposes. The provided methodologies are based on established chemical syntheses and purification techniques.

Introduction

This compound bromide is a locally acting antispasmodic agent, primarily used in the treatment of irritable bowel syndrome (IBS). Its mechanism of action involves the blockade of calcium channels and interaction with muscarinic and tachykinin receptors in the smooth muscle of the colon.[1][2][3] For research and development purposes, the availability of high-purity this compound bromide is crucial for accurate and reproducible experimental results. This document outlines a detailed protocol for its synthesis and subsequent purification.

Synthesis of this compound Bromide

A common and well-documented synthetic route for this compound bromide starts from o-octanoxy benzoic acid.[4] The overall synthesis involves a multi-step process including the formation of a mixed anhydride, condensation, esterification, and a final quaternization reaction.

Experimental Protocol: Synthesis from o-Octanoxy Benzoic Acid

This protocol is adapted from established synthetic methods.[4]

Step 1: Synthesis of 4-(2-octanoxybenzoylamino)benzoic acid

  • Dissolve o-octanoxy benzoic acid (0.2 mol) in 500 mL of dichloromethane (B109758) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add triethylamine (B128534) (0.5 mol) to the solution while stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate (0.212 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Add p-aminobenzoic acid (0.209 mol) to the reaction mixture.

  • Allow the reaction to warm to 20-25 °C and stir for 18 hours.

  • After the reaction, add 200 mL of water and separate the organic layer.

  • Wash the organic layer with water, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol (B145695) to yield pure 4-(2-octanoxybenzoylamino)benzoic acid.

Step 2: Synthesis of N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine

  • Dissolve the product from Step 1 (0.1 mol) in a suitable solvent such as acetone (B3395972) or methyl ethyl ketone.

  • Add an alkali catalyst, such as potassium carbonate or sodium carbonate (0.2 mol).

  • Add diethylaminoethyl chloride (0.12 mol) to the mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • The crude product can be purified by petroleum ether extraction followed by cooling crystallization.

Step 3: Synthesis of this compound bromide (Quaternization)

  • Dissolve the product from Step 2 (N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine) (0.085 mol) in 800 mL of acetone in a sealed reaction vessel.[5]

  • Cool the solution to 5-10 °C.[5]

  • Bubble bromomethane (B36050) gas (1.26 mol) through the solution.[5]

  • Maintain the reaction temperature at 10-15 °C for 12 hours.[5]

  • A white precipitate of this compound bromide will form.

  • Collect the precipitate by filtration and wash with cold acetone.[6]

  • Dry the product under vacuum.

Synthesis Workflow

Synthesis_Workflow A o-Octanoxy Benzoic Acid B Mixed Anhydride Intermediate A->B Ethyl Chloroformate, Triethylamine C 4-(2-octanoxybenzoylamino)benzoic acid B->C p-Aminobenzoic Acid D N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine C->D Diethylaminoethyl Chloride, Base E This compound Bromide D->E Bromomethane Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography A Crude this compound Bromide B Dissolution in Minimal Hot Solvent A->B F Column Chromatography A->F C Slow Cooling & Crystallization B->C D Filtration & Drying C->D E Pure this compound Bromide D->E G Fraction Collection F->G H Solvent Evaporation G->H H->E Signaling_Pathway cluster_cell Colon Smooth Muscle Cell OB This compound Bromide L_Ca L-type Ca²⁺ Channel OB->L_Ca Inhibits T_Ca T-type Ca²⁺ Channel OB->T_Ca Inhibits M3_R Muscarinic M3 Receptor OB->M3_R Antagonizes NK2_R Tachykinin NK2 Receptor OB->NK2_R Antagonizes Ca_influx Ca²⁺ Influx L_Ca->Ca_influx T_Ca->Ca_influx Contraction Muscle Contraction M3_R->Contraction NK2_R->Contraction Ca_influx->Contraction

References

Preparing Otilonium Bromide Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Otilonium bromide stock solutions for use in preclinical research settings. This compound bromide is a quaternary ammonium (B1175870) salt with antimuscarinic and calcium channel blocking properties, primarily used in the treatment of irritable bowel syndrome (IBS)[1][2]. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes cover the necessary calculations, step-by-step procedures for dissolution in various solvents, and best practices for storage and handling to ensure the stability and integrity of the compound.

Physicochemical Properties of this compound Bromide

A thorough understanding of the physicochemical properties of this compound bromide is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₉H₄₃BrN₂O₄[3][4][5][6][7]
Molecular Weight 563.57 g/mol [3][4][5][6]
Appearance White to beige crystalline solid/powder[1][3][4][8]
Purity ≥98% (HPLC)[4][6][9]
Melting Point 130-133°C[8]

Solubility of this compound Bromide

This compound bromide exhibits varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements, including the desired stock concentration and compatibility with the biological system under investigation. It is crucial to use high-purity, anhydrous solvents to avoid degradation of the compound[10].

SolventSolubilityNotesSource
DMSO ≥28.18 mg/mLUse of fresh, anhydrous DMSO is recommended as it is hygroscopic.[3][4][9][11][12][13]
50 mg/mLUltrasonic assistance may be required for dissolution.[3]
113 mg/mL[13]
Water ≥55.8 mg/mLAqueous solutions are not recommended for long-term storage.[9][11][12]
≥100 mg/mLIf water is used, the solution should be filtered and sterilized (0.22 µm filter) before use.[3]
5 mg/mLWarming the solution may be necessary.[1][8]
Ethanol ≥91 mg/mL[11][12]
10 mg/mL[9]
PBS (pH 7.2) ~10 mg/mLAqueous solutions should not be stored for more than one day.[9]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Bromide Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound bromide in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound bromide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound bromide:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 563.57 g/mol x 1000 mg/g = 5.64 mg

  • Weigh the this compound bromide:

    • Tare a sterile vial on the analytical balance.

    • Carefully weigh 5.64 mg of this compound bromide powder into the vial.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound bromide powder.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months)[3][13].

G Workflow for Preparing this compound Bromide Stock Solution cluster_prep Preparation cluster_storage Storage start Start calculate Calculate required mass of this compound bromide start->calculate weigh Weigh this compound bromide powder calculate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for this compound Bromide Stock Solution Preparation.

Protocol for Preparing Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from a 10 mM stock solution.

Materials:

  • 10 mM this compound bromide stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final desired concentrations for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in the appropriate vehicle (e.g., cell culture medium).

  • Example for preparing a 100 µM working solution:

    • Dilute the 10 mM stock solution 1:100.

    • For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and avoid degradation. Aqueous solutions are not recommended for storage[9].

G Serial Dilution Protocol stock 10 mM Stock Solution dilution1 1:10 Dilution (10 µL stock + 90 µL buffer) stock->dilution1 result1 1 mM Solution dilution1->result1 dilution2 1:10 Dilution (10 µL of 1 mM + 90 µL buffer) result1->dilution2 result2 100 µM Solution dilution2->result2 dilution3 ... result2->dilution3 result3 Further Dilutions dilution3->result3

Caption: Serial Dilution Workflow.

Mechanism of Action of this compound Bromide

This compound bromide exerts its spasmolytic effects through a dual mechanism involving the blockade of L-type calcium channels and antagonism of muscarinic M2 receptors in intestinal smooth muscle cells[2][6]. This dual action leads to a reduction in calcium influx and a decrease in smooth muscle contractility, ultimately alleviating the symptoms of IBS.

G Signaling Pathway of this compound Bromide cluster_cell Smooth Muscle Cell OB This compound Bromide L_type L-type Ca²⁺ Channel OB->L_type M2R Muscarinic M2 Receptor OB->M2R Ca_influx Ca²⁺ Influx L_type->Ca_influx Contraction Muscle Contraction M2R->Contraction (via downstream signaling) Ca_influx->Contraction Relaxation Muscle Relaxation

Caption: this compound Bromide Signaling Pathway.

Safety Precautions

This compound bromide should be handled in accordance with standard laboratory safety procedures. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[9].

Stability and Degradation

This compound bromide is reported to be unstable in aqueous and alcohol-based solutions at room temperature, undergoing hydrolysis and alcoholysis, respectively[10]. It is stable in acetonitrile. For experimental purposes, it is crucial to prepare fresh aqueous working solutions from a frozen DMSO stock immediately before use and to avoid long-term storage of aqueous solutions[9][10][12]. Stock solutions in anhydrous DMSO are stable for at least one month at -20°C and for up to a year at -80°C[3][13].

References

Application Notes and Protocols for Otilonium Bromide Administration in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Otilonium Bromide (OB) in preclinical animal models of colitis. The protocols detailed below are synthesized from established methodologies for inducing colitis and known administration regimens for this compound Bromide in other gastrointestinal models, providing a framework for investigating its therapeutic potential in inflammatory bowel disease (IBD).

Introduction

This compound Bromide is a spasmolytic agent with a multifactorial mechanism of action, primarily known for its efficacy in treating Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effects are attributed to the blockade of L-type and T-type calcium channels, as well as antagonism of muscarinic M3 and tachykinin NK2 receptors.[1][3] These actions collectively reduce smooth muscle contractility and visceral hypersensitivity. While extensively studied in models of gut hypermotility and stress-induced visceral pain, its application in inflammatory models of colitis is an emerging area of interest. These protocols provide a foundation for exploring the anti-inflammatory and cytoprotective effects of this compound Bromide in validated animal models of colitis.

Mechanism of Action of this compound Bromide

This compound Bromide exerts its effects through several key signaling pathways, primarily impacting smooth muscle cells and enteric neurons. Its main actions include:

  • L-type Calcium Channel Blockade : OB inhibits the influx of extracellular calcium into colonic smooth muscle cells, a critical step for muscle contraction.[3][4]

  • Muscarinic M3 Receptor Antagonism : By blocking M3 receptors, OB counteracts the contractile signals initiated by acetylcholine.[5]

  • Tachykinin NK2 Receptor Antagonism : OB interferes with the action of tachykinins, such as neurokinin A, which are involved in smooth muscle contraction and sensory nerve activation.

  • Modulation of Enteric Neuron Activity : In stress-induced models, OB has been shown to prevent changes in the expression of various neurotransmitters and receptors in the enteric nervous system.[2][6]

Otilonium_Bromide_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_CellMembrane Smooth Muscle Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R NKA Neurokinin A NK2R Tachykinin NK2 Receptor NKA->NK2R Contraction Smooth Muscle Contraction L_type->Contraction M3R->Contraction NK2R->Contraction OB This compound Bromide OB->L_type Blocks OB->M3R Blocks OB->NK2R Blocks TNBS_Colitis_Workflow A Acclimatization (7 days) B Fasting (24h) A->B C Anesthesia B->C D Intrarectal TNBS Instillation C->D E Group Allocation D->E F1 Control (Vehicle) E->F1 F2 This compound Bromide (20 mg/kg, p.o.) E->F2 G Daily Monitoring (Weight, Stool Score) F1->G F2->G H Euthanasia & Tissue Collection G->H

References

Application Notes and Protocols: Electrophysiological Recording of Otilonium Bromide Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic effects are attributed to its complex mechanism of action, which involves multiple targets on both gastrointestinal smooth muscle cells and neurons.[1][2][3] this compound bromide accumulates in the wall of the large intestine, allowing it to act locally on enteric neurons and primary afferent neurons that regulate gut motility and visceral sensation.[1][2][3] Understanding the precise electrophysiological effects of this compound bromide on these neuronal populations is crucial for elucidating its therapeutic benefits, particularly in the context of abdominal pain and discomfort.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound bromide on neurons, detailed protocols for investigating these effects, and a summary of its known mechanisms of action.

Mechanism of Action on Neuronal Targets

This compound bromide exerts its effects on neurons through a multi-target mechanism, primarily involving the modulation of ion channels and antagonism of key neurotransmitter receptors.

  • L-Type and T-Type Calcium Channel Blockade: this compound bromide is a known blocker of both L-type and T-type voltage-gated calcium channels.[1][4] These channels are expressed in enteric neurons and primary afferent neurons, where they play a crucial role in neurotransmitter release, neuronal excitability, and the generation of action potentials.[2][5] By blocking these channels, this compound bromide can reduce neuronal hyperexcitability.

  • Muscarinic M3 Receptor Antagonism: this compound bromide acts as an antagonist at muscarinic M3 receptors.[3][6] In the nervous system, acetylcholine (B1216132) acting on M3 receptors is generally excitatory. Blockade of these receptors by this compound bromide is expected to reduce cholinergic excitation of enteric and sensory neurons.

  • Tachykinin NK1 and NK2 Receptor Antagonism: this compound bromide interacts with tachykinin NK1 and NK2 receptors, which are activated by neuropeptides like Substance P and Neurokinin A.[2][7] These receptors are critically involved in mediating visceral hypersensitivity and nociceptive signaling from the gut.[4][8] By antagonizing these receptors on primary afferent neurons, this compound bromide can directly modulate the transmission of pain signals.[4]

Data Presentation: Quantitative Effects of this compound Bromide and Related Compounds

While direct quantitative data on the effects of this compound bromide on the firing properties of primary neurons is limited, the following tables summarize its known effects on ion channels and contractile responses, as well as the expected effects on neuronal excitability based on the actions of analogous channel blockers and receptor antagonists.

Table 1: Reported Quantitative Effects of this compound Bromide

ParameterPreparationEffectIC₅₀ / EC₅₀Reference(s)
L-type Ca²⁺ CurrentHuman Jejunal Smooth Muscle CellsInhibition25% inhibition at 0.9 µM, 90% at 9 µM[9]
L-type Ca²⁺ CurrentRat Colonic Smooth Muscle CellsInhibition885 nM[1][10]
T-type Ca²⁺ Channels (Caᵥ3.1, 3.2, 3.3)HEK293 CellsReversible BlockGreater affinity for Caᵥ3.3[4]
Carbachol-induced Ca²⁺ transientsHuman Colonic Smooth Muscle CellsInhibition8.4 µM[11]
NKA-induced Ca²⁺ transientsHuman Colonic Smooth Muscle CellsInhibition11.7 µM[11]
KCl-induced Ca²⁺ transientsIsolated Human Sigmoid Smooth Muscle CellsInhibition0.2 µM[12]
Spontaneous Rhythmic ContractionsHuman Sigmoid Colon StripsInhibition49.9 nM[12]
Stretch-induced ToneHuman Sigmoid Colon StripsInhibition10.7 nM[12]
EFS-induced 'on' contractionsHuman Sigmoid Colon StripsInhibition38.0 nM[12]
EFS-induced excitatory junction potentialRat Colonic StripsInhibition8.9 µM[11]

Table 2: Expected Electrophysiological Effects of this compound Bromide on Neurons (Inferred from Analogous Compounds)

Neuronal PropertyTargetExpected Effect of this compound BromideRationale/Analogous Compound EffectReference(s)
Action Potential Firing FrequencyT-type Ca²⁺ ChannelsDecrease in burst firingT-type channel blockers (e.g., TTA-P2) abolish burst firing in thalamic neurons.[13]
Action Potential Firing FrequencyL-type Ca²⁺ ChannelsDecrease in overall firingL-type channel blockers (e.g., nifedipine) reduce network activity and spontaneous firing.[14]
Action Potential Firing FrequencyMuscarinic M3 ReceptorsDecrease or block persistent firingM3 antagonists (e.g., 4-DAMP) block persistent firing in pyramidal neurons.[15]
Action Potential Firing FrequencyTachykinin NK2 ReceptorsDecrease in excitabilityNK2 receptor antagonists can reduce nociceptive responses.[16][17]
Resting Membrane PotentialMuscarinic M1/M3 ReceptorsHyperpolarizationM1 receptor antagonists induce hyperpolarization in DRG neurons.[18]
Rheobase (Current Threshold)T-type Ca²⁺ ChannelsIncreaseT-type channel activity can lower the threshold for action potential firing.[19]
Visceral Sensory ThresholdsMultiple TargetsIncrease (reduce sensitivity)This compound bromide increases pain and volume thresholds to rectal distension in IBS patients.[8][20]

Signaling Pathways

The following diagrams illustrate the key signaling pathways in neurons that are modulated by this compound bromide.

Otilonium_Action_Mechanism cluster_membrane Neuronal Membrane cluster_effects Cellular Effects OB This compound Bromide L_Ca L-Type Ca²⁺ Channel OB->L_Ca Blocks T_Ca T-Type Ca²⁺ Channel OB->T_Ca Blocks M3R Muscarinic M3 Receptor OB->M3R Antagonizes NK2R Tachykinin NK2 Receptor OB->NK2R Antagonizes Ca_influx ↓ Ca²⁺ Influx L_Ca->Ca_influx T_Ca->Ca_influx Neuronal_Excitability ↓ Neuronal Excitability M3R->Neuronal_Excitability ↓ Excitation Pain_Signal ↓ Pain Signal Transmission NK2R->Pain_Signal ↓ Nociception Ca_influx->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Neuronal_Excitability->Pain_Signal

Overview of this compound Bromide's multi-target action on neuronal membranes.

M3R_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cytosol Cytosol OB This compound Bromide M3R Muscarinic M3 Receptor OB->M3R Antagonizes ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ [Ca²⁺]i ER->Ca_release Ca_release->PKC Activates Excitability ↑ Neuronal Excitability Ca_release->Excitability PKC->Excitability Phosphorylates channels

This compound's antagonism of the M3 muscarinic receptor signaling cascade.

NKR_Signaling_Pathway cluster_membrane Sensory Neuron Membrane cluster_cytosol Cytosol OB This compound Bromide NK1R Tachykinin NK1 Receptor OB->NK1R Antagonizes NK2R Tachykinin NK2 Receptor OB->NK2R Antagonizes Tachykinins Substance P / NKA Tachykinins->NK1R Activates Tachykinins->NK2R Activates Gq Gq Protein NK1R->Gq Activates NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ [Ca²⁺]i ER->Ca_release Nociception ↑ Nociceptive Signaling Ca_release->Nociception PKC->Nociception Sensitizes ion channels (e.g., TRPV1)

This compound's antagonism of tachykinin receptor (NK1/NK2) signaling.

Experimental Protocols

The following protocols provide detailed methodologies for the isolation and electrophysiological recording of enteric and dorsal root ganglion (DRG) neurons, which are key targets for this compound bromide.

I. Isolation and Culture of Myenteric Neurons from Mouse Duodenum

This protocol is adapted from established methods for obtaining primary enteric neurons for patch-clamp studies.[12][19]

Materials:

  • Krebs solution (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, 11 D-glucose, bubbled with 95% O₂ / 5% CO₂.

  • Enzyme solution: Collagenase Type II (1 mg/mL) and Protease Type XIV (1 mg/mL) in Krebs solution.

  • Cell culture medium: Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

  • Poly-D-lysine and laminin-coated glass coverslips.

Procedure:

  • Tissue Dissection: Euthanize a mouse according to approved institutional guidelines. Isolate a 2-3 cm segment of the duodenum and place it in ice-cold Krebs solution.

  • Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP): Open the duodenal segment along the mesenteric border. Remove the mucosa, submucosa, and circular muscle layers under a dissecting microscope to expose the myenteric plexus attached to the longitudinal muscle.

  • Enzymatic Digestion: Incubate the LMMP preparation in the enzyme solution for 20-30 minutes at 37°C.

  • Ganglia Isolation: Gently wash the digested tissue with Krebs solution. Individual myenteric ganglia can be carefully teased apart from the muscle layer using fine forceps.

  • Plating: Transfer the isolated ganglia to poly-D-lysine/laminin-coated coverslips in a petri dish containing culture medium.

  • Culture: Incubate the neurons at 37°C in a 5% CO₂ humidified incubator for at least 24 hours before recording to allow for recovery and adherence.

II. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes a standard procedure for isolating sensory neurons from rodent DRGs.[13][15][21]

Materials:

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.

  • Enzyme solution: Collagenase Type IA (1 mg/mL) and Dispase II (2.5 mg/mL) in HBSS.

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and Nerve Growth Factor (NGF, 50 ng/mL).

  • Poly-D-lysine and laminin-coated glass coverslips.

Procedure:

  • Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Dissect the spinal column and carefully extract the dorsal root ganglia from the desired spinal levels (e.g., lumbar) and place them in ice-cold HBSS.

  • Enzymatic Digestion: Transfer the ganglia to the enzyme solution and incubate for 45-60 minutes at 37°C.

  • Mechanical Dissociation: Gently wash the ganglia with DMEM/F12 medium to remove enzymes. Triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters to obtain a single-cell suspension.

  • Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips in culture medium.

  • Culture: Incubate the neurons at 37°C in a 5% CO₂ humidified incubator for 24-48 hours before experimentation.

III. Whole-Cell Patch-Clamp Recording

This protocol outlines the general procedure for performing whole-cell patch-clamp recordings from cultured neurons to assess the effects of this compound bromide.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM):

    • For Voltage-Clamp: 140 CsCl, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

    • For Current-Clamp: 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.5 GTP-Na, 10 EGTA. Adjust pH to 7.2 with KOH.

Procedure:

  • Preparation: Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope. Continuously perfuse the chamber with the external solution.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Giga-seal Formation: Approach a selected neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording:

    • Voltage-Clamp: Clamp the neuron at a holding potential of -70 mV. Apply voltage steps to elicit and record voltage-gated currents (e.g., Ca²⁺ currents).

    • Current-Clamp: Record the resting membrane potential. Inject a series of depolarizing current steps to determine the rheobase (current threshold for action potential firing) and to elicit action potentials. Measure parameters such as action potential frequency, amplitude, and duration.

  • Drug Application: After obtaining stable baseline recordings, perfuse the chamber with the external solution containing this compound bromide at the desired concentrations. Record the changes in currents or firing properties. A washout period with the control external solution should follow to assess the reversibility of the effects.

Patch_Clamp_Workflow cluster_prep Neuron Preparation cluster_recording Electrophysiological Recording Dissection 1. Tissue Dissection (DRG or Intestine) Enzymatic_Digestion 2. Enzymatic Digestion Dissection->Enzymatic_Digestion Dissociation 3. Mechanical Dissociation Enzymatic_Digestion->Dissociation Plating 4. Plating on Coated Coverslips Dissociation->Plating Culture 5. Incubation (24-48h) Plating->Culture Setup 6. Transfer to Recording Setup Culture->Setup Ready for Experiment Giga_Seal 7. Giga-seal Formation Setup->Giga_Seal Whole_Cell 8. Establish Whole-Cell Mode Giga_Seal->Whole_Cell Baseline 9. Record Baseline Activity (Current/Voltage Clamp) Whole_Cell->Baseline Drug_App 10. Apply this compound Bromide Baseline->Drug_App Record_Effect 11. Record Drug Effect Drug_App->Record_Effect Washout 12. Washout Record_Effect->Washout

Workflow for preparing and recording from primary neurons.

Conclusion

This compound bromide's therapeutic efficacy in IBS is underpinned by its complex pharmacology, which includes significant actions on neuronal targets. By blocking key calcium channels and antagonizing muscarinic and tachykinin receptors on enteric and primary afferent neurons, this compound bromide can modulate neuronal excitability and reduce visceral nociception. The provided protocols offer a framework for researchers to further investigate the detailed electrophysiological effects of this compound, contributing to a deeper understanding of its mechanism of action and aiding in the development of novel therapeutics for functional gastrointestinal disorders.

References

Application Notes and Protocols for Measuring Otilonium Bromide's Effect on Colonic Motility Ex Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otilonium bromide (OB) is a spasmolytic agent utilized in the management of irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the colon. Understanding the precise mechanism and quantifying the efficacy of OB on colonic motility is crucial for both basic research and clinical development. These application notes provide detailed protocols for assessing the effects of this compound bromide on colonic motility using ex vivo organ bath techniques, a fundamental method in gastrointestinal pharmacology.

This compound bromide exhibits a multifaceted mechanism of action, primarily by blocking L-type calcium channels in colonic smooth muscle cells, which inhibits calcium influx and subsequent muscle contraction.[3][4][5][6] Additionally, it demonstrates antagonistic properties at muscarinic M3 receptors and tachykinin NK2 receptors, further contributing to its spasmolytic effects.[7][8][9][10][11] Evidence also suggests a potential role for the inhibition of T-type calcium channels.[4][12][13]

These protocols will enable researchers to reliably measure the inhibitory effects of this compound bromide on spontaneous and induced colonic contractions, providing a robust system for screening and characterizing spasmolytic compounds.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound bromide on various parameters of colonic motility and smooth muscle cell function, as determined in ex vivo studies.

ParameterSpecies/TissueIC50 / EC50 (µM)Reference
Spontaneous Rhythmic Phasic ContractionsHuman Sigmoid Colon0.0499[3]
Stretch-Induced ToneHuman Sigmoid Colon0.0107[3]
Electrically Induced "On" ContractionsHuman Sigmoid Colon0.038[3]
Electrically Induced "Off" ContractionsHuman Sigmoid Colon0.038[3]
KCl-Induced Calcium TransientsHuman Sigmoid Smooth Muscle Cells0.2[3][12]
Methacholine-Induced ContractionGuinea-Pig Proximal Colon3.7[7]
Methacholine-Induced DepolarizationGuinea-Pig Proximal Colon4.1[7]
KCl-Induced ContractionGuinea-Pig Proximal Colon31[7]
[Sar9]substance P-sulphone (NK1 agonist)-Induced ContractionGuinea-Pig Proximal Colon43[7]
[betaAla8]neurokinin A (4-10) (NK2 agonist)-Induced ContractionGuinea-Pig Proximal Colon45[7]
[betaAla8]neurokinin A (4-10) (NK2 agonist)-Induced DepolarizationGuinea-Pig Proximal Colon38[7]
Carbachol-Induced Calcium TransientsHuman Colonic Smooth Muscle Cells8.4[13]
Carbachol-Induced ContractionRat Colonic Strips13.0[13]
Atropine-Sensitive EFS-Induced ContractionRat Colonic Strips7.3[13]
Atropine-Sensitive EFS-Induced Excitatory Junction PotentialRat Colonic Strips8.9[13]
Neurokinin A-Induced Calcium TransientsHuman Colonic Smooth Muscle Cells11.7[13]
CaCl2-Induced Calcium TransientsHuman Colonic Smooth Muscle Cells17.5[13]
Acetylcholine-Induced Calcium SignalsHuman Colonic Crypts0.88[10][14]

Experimental Protocols

Protocol 1: Ex Vivo Measurement of Colonic Smooth Muscle Contractility in an Organ Bath

This protocol details the methodology for measuring the isometric contractions of isolated colonic smooth muscle strips in response to various stimuli and the inhibitory effects of this compound bromide.

1. Materials and Reagents:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound bromide stock solution

  • Contractile agonists (e.g., Acetylcholine (B1216132), Carbachol (B1668302), KCl, Neurokinin A)

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (forceps, scissors)

  • Organ bath system with isometric force transducers and data acquisition software

  • Animal model (e.g., rat, guinea pig) or human colonic tissue

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines or obtain fresh human colonic segments from surgical resections.

  • Immediately place the colon segment in ice-cold, carbogen-gassed Krebs-Henseleit solution.

  • Carefully remove the colon, clean it of mesenteric attachments, and open it along the mesenteric border.

  • Gently remove the mucosal and submucosal layers by sharp dissection to obtain full-thickness smooth muscle sheets.[15][16]

  • Cut longitudinal or circular smooth muscle strips (approximately 10 mm long and 2-3 mm wide).

3. Organ Bath Setup and Equilibration:

  • Suspend the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[17]

  • Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of 1 gram and allow the strips to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs solution every 15-20 minutes.[15][16]

4. Experimental Procedure:

  • Baseline Activity: Record the spontaneous contractile activity of the strips for a baseline period of 20-30 minutes.

  • Induction of Contractions:

    • High Potassium Depolarization: To assess the general contractility of the smooth muscle, induce a contraction with a high concentration of KCl (e.g., 50-80 mM).[15][16] After the peak response, wash the tissue to return to baseline.

    • Receptor-Mediated Contraction: Induce contractions using specific agonists such as acetylcholine (ACh) or carbachol (for muscarinic receptors) or neurokinin A (for tachykinin receptors) by adding them to the bath in a cumulative or non-cumulative concentration-response manner.

    • Electrical Field Stimulation (EFS): To stimulate intrinsic neurons, apply EFS using platinum electrodes placed parallel to the muscle strip. Use parameters such as 10 Hz frequency, 0.5 ms (B15284909) pulse duration, and 50 V for 5-10 seconds.[13]

  • Application of this compound Bromide:

    • After establishing stable baseline contractions or consistent responses to agonists/EFS, add this compound bromide to the organ bath at increasing concentrations.

    • Allow each concentration of this compound bromide to incubate with the tissue for a predetermined period (e.g., 15-20 minutes) before re-introducing the contractile stimulus.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous contractions, and the peak amplitude of induced contractions.

    • Express the inhibitory effect of this compound bromide as a percentage of the control response.

    • Calculate the IC50 (concentration causing 50% inhibition) for each condition.

Protocol 2: Calcium Imaging in Isolated Colonic Smooth Muscle Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in isolated colonic smooth muscle cells to assess the effect of this compound bromide on calcium signaling.

1. Materials and Reagents:

  • Collagenase and papain for enzymatic digestion

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • This compound bromide stock solution

  • Stimuli (e.g., KCl, Carbachol, Neurokinin A)

  • Fluorescence imaging system (microscope, light source, filter wheel, and camera)

2. Isolation of Smooth Muscle Cells:

  • Obtain colonic smooth muscle tissue as described in Protocol 1.

  • Mince the tissue into small pieces and incubate in a digestive solution containing collagenase and papain in HBSS at 37°C with gentle agitation.

  • After digestion, gently triturate the tissue with a wide-bore pipette to release single smooth muscle cells.

  • Filter the cell suspension through a fine mesh to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the pellet in fresh HBSS.

3. Calcium Indicator Loading:

  • Incubate the isolated cells with Fura-2 AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-45 minutes at room temperature in the dark.

  • After loading, wash the cells twice with fresh HBSS to remove extracellular dye.

4. Calcium Imaging Procedure:

  • Place a coverslip with the dye-loaded cells onto the stage of the fluorescence imaging microscope.

  • Perfuse the cells with HBSS.

  • Excite the cells alternately with light at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.

  • Baseline Measurement: Record the baseline [Ca2+]i for a few minutes.

  • Stimulation: Apply a stimulus (e.g., KCl, carbachol, or neurokinin A) to induce an increase in [Ca2+]i.

  • Application of this compound Bromide: Perfuse the cells with a solution containing this compound bromide for a defined period, and then re-apply the stimulus in the continued presence of the drug.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the [Ca2+]i.

    • Quantify the peak increase in the fluorescence ratio in response to stimuli in the absence and presence of this compound bromide.

    • Determine the concentration-dependent inhibition of the calcium response by this compound bromide and calculate the IC50.

Mandatory Visualizations

Otilonium_Bromide_Mechanism_of_Action OB This compound Bromide L_type L-type Ca2+ Channel OB->L_type Inhibits M3_R Muscarinic M3 Receptor OB->M3_R Antagonizes NK2_R Tachykinin NK2 Receptor OB->NK2_R Antagonizes Ca_influx Ca2+ Influx L_type->Ca_influx Contraction Smooth Muscle Contraction M3_R->Contraction NK2_R->Contraction Ca_influx->Contraction ACh Acetylcholine ACh->M3_R Activates NKA Neurokinin A NKA->NK2_R Activates Ex_Vivo_Workflow start Start: Obtain Colonic Tissue prep Tissue Preparation (Muscle Strip Dissection) start->prep setup Organ Bath Setup and Equilibration prep->setup baseline Record Baseline Spontaneous Activity setup->baseline stimulate Induce Contractions (Agonist or EFS) baseline->stimulate add_OB Add this compound Bromide (Increasing Concentrations) stimulate->add_OB re_stimulate Re-induce Contractions add_OB->re_stimulate analyze Data Analysis (Measure Inhibition, Calculate IC50) re_stimulate->analyze end End analyze->end

References

Application Notes and Protocols: Otilonium Bromide as a Positive Control for Spasmolytic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS).[1][2][3] Its efficacy in alleviating abdominal pain and discomfort stems from its multifaceted mechanism of action on gastrointestinal smooth muscle.[1][2][4][5][6] Due to its well-characterized and robust inhibitory effects on smooth muscle contraction, this compound bromide serves as an excellent positive control in the screening and development of novel spasmolytic agents.

These application notes provide detailed protocols for utilizing this compound bromide as a positive control in both in vitro and in vivo models of smooth muscle contraction. The included methodologies and data will enable researchers to reliably assess the potency and efficacy of new chemical entities with potential spasmolytic properties.

Mechanism of Action of this compound Bromide

This compound bromide exerts its spasmolytic effects through a combination of mechanisms, making it a comprehensive positive control that targets multiple pathways involved in smooth muscle contraction.[1][2][7]

  • L-type and T-type Calcium Channel Blockade: A primary mechanism of this compound bromide is the inhibition of voltage-gated L-type and T-type calcium channels in smooth muscle cells.[1][7][8][9][10] This action directly reduces the influx of extracellular calcium, a critical trigger for the contractile machinery.

  • Muscarinic M3 Receptor Antagonism: this compound bromide acts as an antagonist at muscarinic M3 receptors on smooth muscle cells.[4][11] By blocking the action of acetylcholine (B1216132), a key excitatory neurotransmitter in the gut, it prevents agonist-induced calcium release from intracellular stores and subsequent contraction.[4][11]

  • Neurokinin NK2 Receptor Antagonism: The compound also exhibits antagonistic properties at tachykinin NK2 receptors.[7][12][13] This action inhibits the contractile responses induced by neurokinins, such as neurokinin A, which are involved in sensory signaling and motor function in the intestine.[12][14]

Due to its poor systemic absorption, this compound bromide's effects are largely localized to the gastrointestinal tract, which is a desirable feature for a gut-specific spasmolytic.[2][4][6]

Data Presentation: In Vitro Efficacy of this compound Bromide

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound bromide against various spasmogens in different experimental models. This data provides a benchmark for comparing the potency of novel compounds.

Table 1: Inhibitory Concentration (IC50) of this compound Bromide on Induced Smooth Muscle Contractions

Tissue/Cell TypeSpeciesSpasmogenIC50 (µM)Reference
Human Sigmoid Colon Circular MuscleHumanSpontaneous Rhythmic Contractions0.0499[15]
Human Sigmoid Colon Circular MuscleHumanStretch-Induced Tone0.0107[15]
Human Sigmoid Colon Circular MuscleHumanElectrical Field Stimulation (On-contraction)0.038[15]
Human Colonic Smooth Muscle CellsHumanKCl-induced Calcium Transients0.2[15][16]
Guinea-Pig Proximal Colon Circular MuscleGuinea-PigMethacholine (Contraction)3.7[13]
Guinea-Pig Proximal Colon Circular MuscleGuinea-PigMethacholine (Membrane Depolarization)4.1[13]
Guinea-Pig Proximal Colon Circular MuscleGuinea-PigKCl (30 mM)31[13]
Guinea-Pig Proximal Colon Circular MuscleGuinea-Pig[Sar9]substance P-sulphone (Contraction)43[13]
Guinea-Pig Proximal Colon Circular MuscleGuinea-Pig[betaAla8]neurokinin A (4-10) (Contraction)45[13]
Guinea-Pig Proximal Colon Circular MuscleGuinea-Pig[betaAla8]neurokinin A (4-10) (Membrane Depolarization)38[13]
Human Colonic CryptsHumanAcetylcholine-induced Calcium Signals0.88[11]

Table 2: Effective Concentration (EC50) of this compound Bromide for Inhibitory Effects

Tissue/Cell TypeSpeciesEffect MeasuredEC50 (µM)Reference
Human Cultured Colonic Smooth Muscle CellsHumanInhibition of KCl-induced Calcium Transients3.6[7]
Human Cultured Colonic Smooth Muscle CellsHumanInhibition of BayK8644-induced Calcium Transients4.0[7]
Human Cultured Colonic Smooth Muscle CellsHumanInhibition of Carbachol-induced Calcium Transients8.4[7]
Rat Colonic StripsRatInhibition of Carbachol-induced Contraction13.0[7]
Rat Colonic StripsRatInhibition of Atropine-sensitive EFS-induced Contraction7.3[7]
Rat Colonic StripsRatInhibition of Atropine-sensitive EFS-induced Excitatory Junction Potential8.9[7]
Human Cultured Colonic Smooth Muscle CellsHumanInhibition of Neurokinin A-induced Calcium Transients11.7[7]
Human Cultured Colonic Smooth Muscle CellsHumanInhibition of CaCl2-induced Calcium Transients17.5[7]
Rat Colonic Smooth MuscleRatInhibition of Spontaneous Activity (logIC50: -5.31 ± 0.05)~0.49[17]

Signaling Pathways and Experimental Workflows

This compound Bromide's Multi-Target Mechanism of Action

Otilonium_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R NKA Neurokinin A NK2R Neurokinin NK2 Receptor NKA->NK2R Ca_ext Ca²⁺ L_Ca L-type Ca²⁺ Channel Ca_ext->L_Ca T_Ca T-type Ca²⁺ Channel Ca_ext->T_Ca PLC PLC M3R->PLC NK2R->PLC Ca_int Ca²⁺ L_Ca->Ca_int Influx T_Ca->Ca_int Influx IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca²⁺ release SR->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction OB This compound Bromide OB->M3R Antagonizes OB->NK2R Antagonizes OB->L_Ca Blocks OB->T_Ca Blocks

Caption: Multi-target mechanism of this compound bromide on smooth muscle cells.

Experimental Workflow: In Vitro Spasmolytic Assay Using Isolated Intestinal Tissue

In_Vitro_Workflow A 1. Tissue Isolation (e.g., Rat Ileum) B 2. Tissue Mounting in Organ Bath A->B C 3. Equilibration (Krebs-Henseleit, 37°C, Carbogen) B->C D 4. Viability Check (e.g., KCl) C->D E 5. Pre-incubation (Vehicle or this compound Bromide) D->E F 6. Spasmogen Addition (e.g., Acetylcholine, NKA) E->F G 7. Contraction Measurement (Isometric Transducer) F->G H 8. Data Analysis (Dose-Response Curves, IC₅₀) G->H

Caption: Workflow for assessing spasmolytic activity in isolated intestinal tissue.

Experimental Protocols

Protocol 1: In Vitro Spasmolytic Assay Using Isolated Rat Ileum in an Organ Bath

This protocol details the methodology for assessing the spasmolytic activity of a test compound using this compound bromide as a positive control on isolated rat ileum segments.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound bromide

  • Acetylcholine, Neurokinin A, or Potassium Chloride (as spasmogens)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a rat by cervical dislocation.

    • Perform a laparotomy and carefully excise a segment of the terminal ileum.

    • Place the ileum segment in a petri dish containing Krebs-Henseleit solution continuously gassed with carbogen.

    • Gently flush the lumen of the ileum segment to remove its contents.

    • Cut the ileum into 2-3 cm long segments.

  • Tissue Mounting:

    • Mount each ileum segment vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[5][18][19]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[5]

    • Apply an initial tension of 1 g to the tissue.[8]

  • Equilibration:

    • Allow the tissue to equilibrate for 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.[18][20]

  • Viability and Standardization:

    • After equilibration, induce a reference contraction by adding a submaximal concentration of KCl (e.g., 50-80 mM) to the organ bath.[18]

    • Wash the tissue and allow it to return to baseline. This contraction serves as a reference for subsequent responses.

  • Spasmolytic Evaluation:

    • Control Group: Pre-incubate the tissue with the vehicle for the test compound for 15-20 minutes.

    • Positive Control Group: Pre-incubate the tissue with a known concentration of this compound bromide (e.g., 1-10 µM) for 15-20 minutes.

    • Test Compound Group: Pre-incubate the tissue with the desired concentration of the test compound for 15-20 minutes.

    • Following the pre-incubation period, add a spasmogen (e.g., acetylcholine 1 µM, neurokinin A 100 nM, or KCl 60 mM) to induce contraction.

    • Record the contractile response until a plateau is reached.

    • To generate a dose-response curve, add the spasmogen in a cumulative manner at increasing concentrations. To test the inhibitory effect, a single concentration of spasmogen is used after pre-incubation with different concentrations of the inhibitor.

  • Data Analysis:

    • Measure the amplitude of the contraction in grams or millinewtons.

    • Express the contraction in the presence of the inhibitor as a percentage of the maximal contraction induced by the spasmogen alone.

    • Calculate the IC50 value for this compound bromide and the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test) in Rats

This protocol describes an in vivo method to assess the effect of a test compound on gastrointestinal transit time, using this compound bromide as a positive control.

Materials:

  • Male Wistar rats (200-220 g), fasted for 16-18 hours with free access to water.[10]

  • Charcoal meal: 5% activated charcoal in 10% gum arabic solution.[10]

  • This compound bromide

  • Vehicle for drug administration (e.g., saline)

  • Oral gavage needles

Procedure:

  • Animal Preparation:

    • Fast the rats overnight (16-18 hours) but allow free access to water.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (this compound bromide), and Test compound groups.

  • Drug Administration:

    • Administer the vehicle, this compound bromide (e.g., 20 mg/kg, p.o.), or the test compound orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.) depending on the experimental design.[10]

  • Charcoal Meal Administration:

    • 60 minutes after drug administration, administer the charcoal meal (e.g., 2 mL/animal) to each rat via oral gavage.[10]

  • Measurement of Intestinal Transit:

    • 15-30 minutes after the charcoal meal administration, euthanize the animals by cervical dislocation.[10]

    • Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.

    • Excise the entire small intestine, being careful not to stretch it.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the following formula:

      • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100[21]

    • Compare the mean % transit between the different groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[10] A significant decrease in the % transit in the this compound bromide and test compound groups compared to the vehicle group indicates spasmolytic activity.

Protocol 3: Isolation of Primary Intestinal Smooth Muscle Cells

This protocol provides a general guideline for the isolation of primary smooth muscle cells from intestinal tissue for use in cellular-level spasmolytic assays.

Materials:

  • Intestinal tissue (e.g., human jejunum or rat colon)

  • Ca2+-free Hanks' Balanced Salt Solution (HBSS)

  • Enzyme digestion solution (e.g., DMEM containing collagenase type 4)[22]

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Cell strainer (70 µm)

  • Centrifuge

Procedure:

  • Tissue Collection and Preparation:

    • Obtain fresh intestinal tissue and immediately place it in ice-cold Ca2+-free HBSS.

    • In a sterile dissection dish, remove the mucosa and submucosa layers to isolate the muscularis propria.

    • Mince the muscle tissue into small pieces (0.5 mm x 0.5 mm).[22]

  • Enzymatic Digestion:

    • Transfer the minced tissue to a sterile tube containing the enzyme digestion solution.

    • Incubate at 37°C with gentle agitation. The duration of digestion will need to be optimized depending on the tissue source and enzyme activity, but can range from 30 minutes to overnight.[22]

  • Cell Dissociation and Filtration:

    • After digestion, gently triturate the tissue suspension with a pipette to further dissociate the cells.

    • Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue fragments.

  • Cell Plating and Culture:

    • Centrifuge the filtered cell suspension to pellet the cells.

    • Resuspend the cell pellet in DMEM with 10% FBS and plate onto gelatin-coated culture flasks or plates.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days. The cells can be used for experiments once they reach the desired confluency.

Conclusion

This compound bromide's well-defined, multi-target mechanism of action and its robust spasmolytic effects make it an invaluable tool as a positive control in the discovery and preclinical evaluation of new spasmolytic drugs. The detailed protocols provided in these application notes for both in vitro and in vivo assays offer a standardized framework for researchers to reliably assess the potential of novel therapeutic candidates for gastrointestinal motility disorders. By using this compound bromide as a benchmark, researchers can confidently evaluate the relative potency and efficacy of their compounds, accelerating the drug development process.

References

Application Notes and Protocols for Studying Otilonium Bromide's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effects are attributed to its ability to modulate gastrointestinal motility and visceral sensitivity.[1] The mechanism of action of OB is multifaceted, involving the blockade of various ion channels and receptors on intestinal smooth muscle cells and other cell types.[2] In vitro cell culture models are indispensable tools for elucidating the specific molecular targets and signaling pathways through which OB exerts its pharmacological effects.

These application notes provide an overview of the relevant cell culture models and detailed protocols for key experiments to investigate the cellular and molecular effects of this compound bromide.

Recommended Cell Culture Models

Several cell culture models have been successfully employed to study the effects of this compound bromide. The choice of model depends on the specific aspect of OB's mechanism of action being investigated.

  • Primary Smooth Muscle Cells:

    • Human Colonic Smooth Muscle Cells (HCSMCs): As the primary target of OB in vivo, HCSMCs are a highly relevant model for studying its effects on contractility and ion channel function.[3]

    • Rat Colonic Smooth Muscle Cells: These cells are a suitable alternative to human primary cells and have been used to investigate OB's effects on electrical and mechanical activities.[4][5]

    • Human Jejunal Circular Smooth Muscle Cells: Useful for studying the effects of OB on ion channels in the small intestine.[6][7]

  • Recombinant Cell Lines:

    • HEK293 Cells: Human Embryonic Kidney 293 cells are easily transfectable and serve as an excellent system for studying the effects of OB on specific, heterologously expressed ion channels, such as L-type and T-type calcium channels.[6][7][8]

    • CHO-M3 Cells: Chinese Hamster Ovary cells stably expressing the human M3 muscarinic receptor are ideal for investigating OB's antagonistic activity at this specific receptor subtype.[9][10]

  • Isolated Tissues:

    • Isolated Human Colonic Crypts: This model is valuable for studying the effects of OB on epithelial cell function, particularly on secretagogue-induced calcium signaling.[9][10]

Data Presentation: Quantitative Effects of this compound Bromide

The following tables summarize the quantitative data on the inhibitory effects of this compound bromide from various in vitro studies.

Table 1: Inhibitory Effects of this compound Bromide on Calcium Transients and Channels

Cell/Tissue ModelStimulusMeasured EffectIC50 / EC50 (µM)Reference
Human Colonic Smooth Muscle Cells (HCSMCs)KClInhibition of nifedipine-sensitive calcium transients3.6[3]
Human Colonic Smooth Muscle Cells (HCSMCs)BayK8644Inhibition of nifedipine-sensitive calcium transients4.0[3]
Human Colonic Smooth Muscle Cells (HCSMCs)CarbacholInhibition of calcium transients8.4[3]
Human Colonic Smooth Muscle Cells (HCSMCs)Neurokinin A (NKA)Inhibition of calcium transients11.7[3]
Human Colonic Smooth Muscle Cells (HCSMCs)CaCl2Inhibition of calcium transients17.5[3]
Isolated Human Sigmoid Smooth Muscle CellsKClInhibition of calcium transients0.2[11]
Rat Colonic Smooth Muscle CellsKClInhibition of calcium transients0.2[4]
Rat Colonic Smooth Muscle CellsDepolarization (-70 to 0 mV)Inhibition of L-type Ca2+ inward current0.885[4][5]
Human Jejunal Circular Smooth Muscle Cells-Inhibition of L-type Ca2+ current (25% inhibition)0.9[6][7]
Human Jejunal Circular Smooth Muscle Cells-Inhibition of L-type Ca2+ current (90% inhibition)9[6][7]
Isolated Human Colonic CryptsAcetylcholine (ACh)Inhibition of ACh-induced calcium signals0.880[9][10]

Table 2: Inhibitory Effects of this compound Bromide on Muscle Contraction and Receptors

Tissue ModelStimulusMeasured EffectIC50 / EC50 (µM)Reference
Rat Colonic StripsElectrical Field StimulationInhibition of atropine-sensitive contraction7.3[3]
Rat Colonic StripsElectrical Field StimulationInhibition of excitatory junction potential8.9[3]
Rat Colonic StripsCarbacholInhibition of contraction13.0[3]
Human Sigmoid Colon StripsSpontaneousInhibition of rhythmic phasic contractions0.0499[11]
Human Sigmoid Colon StripsStretch-inducedInhibition of tone0.0107[11]
Human Sigmoid Colon StripsElectrical StimulationInhibition of 'on' contractions0.038[11]
Guinea-pig Colon Circular MuscleMethacholineInhibition of contraction3.7[12]
Guinea-pig Colon Circular MuscleMethacholineInhibition of membrane depolarization4.1[12]
Guinea-pig Colon Circular Muscle[Sar9]substance P-sulphone (NK1 agonist)Suppression of contraction43[12]
Guinea-pig Colon Circular Muscle[betaAla8]neurokinin A (4-10) (NK2 agonist)Inhibition of contraction45[12]
Guinea-pig Colon Circular Muscle[betaAla8]neurokinin A (4-10) (NK2 agonist)Inhibition of membrane depolarization38[12]
CHO cells with human NK2 receptor[125I]neurokinin AInhibition of binding (Ki)7.2[12]
CHO cells with human NK2 receptor[3H]SR 48968Inhibition of binding (Ki)2.2[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound bromide and a general workflow for its in vitro characterization.

Otilonium_Bromide_Mechanism_of_Action cluster_stimuli Extracellular Stimuli cluster_receptors_channels Membrane Receptors & Channels cluster_intracellular Intracellular Events KCl KCl (Depolarization) L_Ca L-type Ca2+ Channel KCl->L_Ca Opens ACh Acetylcholine (ACh) M3_R Muscarinic M3 Receptor ACh->M3_R Activates NKA Neurokinin A (NKA) NK2_R Tachykinin NK2 Receptor NKA->NK2_R Activates Ca_influx Ca2+ Influx L_Ca->Ca_influx T_Ca T-type Ca2+ Channel T_Ca->Ca_influx Ca_release Ca2+ Release from SR M3_R->Ca_release NK2_R->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Ca_release->Contraction OB This compound Bromide OB->L_Ca Blocks OB->T_Ca Blocks OB->M3_R Antagonizes OB->NK2_R Antagonizes

Caption: Mechanism of Action of this compound Bromide.

Experimental_Workflow_OB cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCSMCs, CHO-M3) treatment Treat Cells with OB (Concentration-response) cell_culture->treatment ob_prep Prepare this compound Bromide Stock Solutions ob_prep->treatment stimulate Stimulate Cells (e.g., KCl, ACh, NKA) treatment->stimulate viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability ca_imaging Calcium Imaging stimulate->ca_imaging patch_clamp Patch-Clamp Electrophysiology stimulate->patch_clamp data_analysis Analyze Data (e.g., IC50/EC50 calculation) ca_imaging->data_analysis patch_clamp->data_analysis viability->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: In Vitro Characterization Workflow for this compound Bromide.

Experimental Protocols

Calcium Imaging Assay

Objective: To measure the effect of this compound bromide on intracellular calcium concentration ([Ca2+]i) in response to various stimuli.

Materials:

  • Human Colonic Smooth Muscle Cells (HCSMCs) or CHO-M3 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom culture dishes or 96-well black-walled imaging plates

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)[13]

  • Pluronic F-127[14]

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound bromide

  • Stimulants: KCl, Carbachol, Neurokinin A

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed HCSMCs or CHO-M3 cells onto glass-bottom dishes or 96-well imaging plates and culture until they reach 70-80% confluency.

  • Dye Loading: a. Prepare a loading buffer containing HBSS, 2-5 µM Fluo-4 AM, and 0.02% Pluronic F-127.[14] b. Aspirate the culture medium and wash the cells once with HBSS. c. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[15] d. Wash the cells twice with HBSS to remove excess dye.

  • Treatment with this compound Bromide: a. Add HBSS containing various concentrations of this compound bromide (e.g., 0.1 µM to 100 µM) to the cells. b. Incubate for 10-20 minutes at room temperature.

  • Baseline Fluorescence Measurement: a. Place the dish/plate on the fluorescence microscope/plate reader. b. Record baseline fluorescence for 1-2 minutes.

  • Stimulation and Data Acquisition: a. Add the desired stimulant (e.g., 50 mM KCl, 10 µM Carbachol, or 1 µM NKA) to the cells while continuously recording the fluorescence. b. Continue recording for 5-10 minutes to capture the full calcium response.

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). b. Normalize the response by expressing it as ΔF/F0. c. Plot the normalized fluorescence against the concentration of this compound bromide to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the direct effect of this compound bromide on ion channel currents (e.g., L-type Ca2+ channels).

Materials:

  • HEK293 cells expressing the desired ion channel or primary smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.[16]

  • Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH.[17]

  • This compound bromide

  • Ag/AgCl electrodes

Protocol:

  • Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.[17]

  • Establish Whole-Cell Configuration: a. Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. b. Approach a cell with the patch pipette while applying slight positive pressure. c. Once a dimple is observed on the cell surface, release the pressure to form a Giga-ohm seal ( >1 GΩ). d. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[18]

  • Voltage-Clamp Recordings: a. Clamp the cell at a holding potential of -70 mV. b. Apply a voltage-step protocol to elicit the desired ion channel currents (e.g., for L-type Ca2+ channels, step depolarizations from -70 mV to +60 mV in 10 mV increments). c. Record baseline currents in the absence of this compound bromide.

  • Application of this compound Bromide: a. Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound bromide. b. Allow 2-5 minutes for the drug to take effect.

  • Post-Treatment Recording: a. Repeat the voltage-step protocol to record currents in the presence of this compound bromide.

  • Data Analysis: a. Measure the peak current amplitude at each voltage step before and after drug application. b. Construct current-voltage (I-V) curves. c. Calculate the percentage of current inhibition at each concentration of this compound bromide to determine the IC50.

Cell Viability Assay (MTT/MTS)

Objective: To assess the potential cytotoxicity of this compound bromide on the cell models used.

Materials:

  • Target cells (e.g., HCSMCs, HEK293)

  • 96-well cell culture plates

  • Culture medium

  • This compound bromide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[19]

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound bromide (e.g., from 0.1 µM to 200 µM). Include untreated control wells. b. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: a. For MTT: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[19] Then, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the crystals.[20] b. For MTS: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[19][20]

  • Absorbance Measurement: a. Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 490 nm for MTS).

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot cell viability against the concentration of this compound bromide.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound bromide using established in vitro cell culture models. By employing these methodologies, scientists can further unravel the complex pharmacological profile of this important therapeutic agent for IBS and related gastrointestinal disorders. The quantitative data and pathway diagrams serve as a valuable reference for experimental design and data interpretation.

References

Application Note: Quantification of Otilonium Bromide in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) compound with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Due to its poor systemic absorption, it exerts its effects locally on the gastrointestinal (GI) tract.[1][2] Understanding the concentration of this compound bromide in target tissues, such as the colon and other parts of the GI tract, is crucial for pharmacokinetic and pharmacodynamic studies. However, the quantification of this compound bromide in tissue presents analytical challenges due to its chemical nature, potential for enzymatic degradation, and the complexity of the tissue matrix.[3][4] This application note provides a detailed protocol for the quantification of this compound bromide in tissue samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Experimental Protocols

A robust and reliable method for the quantification of this compound bromide in tissue involves several key steps: tissue homogenization, extraction of the analyte, chromatographic separation, and detection by mass spectrometry. The following protocol is a comprehensive guide based on established methods for the analysis of this compound bromide in biological matrices and other similar compounds in tissue.[3][4][7]

1. Tissue Sample Preparation and Homogenization

This initial step is critical for releasing the drug from the tissue matrix.

  • Objective: To obtain a uniform homogenate from which this compound bromide can be efficiently extracted.

  • Procedure:

    • Accurately weigh the frozen tissue sample (e.g., 100-500 mg).

    • Place the tissue in a 2 mL polypropylene (B1209903) tube containing ceramic or steel beads.

    • Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) containing an esterase inhibitor such as potassium fluoride (B91410) (KF) to prevent the degradation of this compound bromide.[3]

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) for 2-5 minutes at 4°C.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the extraction step.

2. Analyte Extraction

Liquid-liquid extraction (LLE) is a common and effective method for extracting this compound bromide from biological samples.[4]

  • Objective: To isolate this compound bromide from the tissue homogenate and remove interfering substances.

  • Procedure:

    • To 500 µL of the tissue homogenate supernatant, add an internal standard (IS) solution (e.g., a structurally similar quaternary ammonium compound).

    • Add 1 mL of an organic extraction solvent mixture, such as ethyl acetate (B1210297) and isopropanol (B130326) (10:1, v/v).[4]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the conditions for the separation and detection of this compound bromide.

  • Objective: To chromatographically separate this compound bromide from other components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters Atlantis C18, 4.6 x 150 mm, 5 µm).[1][8]

    • Mobile Phase: A gradient or isocratic elution can be used. For isocratic elution, a mixture of 2 mM ammonium acetate buffer (pH 2.35) with 0.05% trifluoroacetic acid (TFA) and acetonitrile (B52724) (30:70, v/v) can be effective.[1][8]

    • Flow Rate: 0.8 mL/min.[1][8]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound bromide and the internal standard. The exact m/z values will need to be determined by direct infusion of the analytical standards.

    • Source Parameters: Optimize the source temperature, ion spray voltage, and gas flows to achieve maximum sensitivity for this compound bromide.

Data Presentation

The following table summarizes the quantitative data from published analytical methods for this compound bromide, primarily in plasma, which can serve as a reference for method development in tissue.

ParameterValueMatrixAnalytical MethodReference
Linearity Range0.1 - 20 ng/mLHuman PlasmaLC-ESI-MS[3][4]
Lower Limit of Quantification (LLOQ)0.5 ng/mLRat SerumLC/MS/MS[5]
LLOQ0.2 ng/mLHuman PlasmaLC-MS/MS[4][6]
Extraction Recovery> 93.0%Human PlasmaLLE[3][4]
Intra-run and Inter-run PrecisionWithin ±15%Human PlasmaLC-ESI-MS[3][4]
Intra-run and Inter-run AccuracyWithin ±15%Human PlasmaLC-ESI-MS[3][4]
Linearity Range0.5 - 100 µg/mLBulk PowderHPLC-UV[1][8]
Limit of Detection (LOD)0.0665 µg/mLBulk PowderHPLC-UV[1][8]
Limit of Quantification (LOQ)0.2018 µg/mLBulk PowderHPLC-UV[1][8]

Mandatory Visualizations

Diagrams of Experimental Workflows

Experimental_Workflow cluster_prep Tissue Sample Preparation cluster_extract Analyte Extraction (LLE) cluster_analysis LC-MS/MS Analysis weigh Weigh Tissue homogenize Homogenize with Esterase Inhibitor weigh->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_is Add Internal Standard supernatant1->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge2 Centrifuge vortex->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound Bromide Quantification in Tissue.

Logical_Relationship cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions matrix Complex Tissue Matrix homogenization Efficient Homogenization matrix->homogenization extraction Selective Extraction (LLE) matrix->extraction stability Enzymatic Degradation inhibition Esterase Inhibition stability->inhibition concentration Low Tissue Concentrations detection Sensitive Detection (LC-MS/MS) concentration->detection

References

Troubleshooting & Optimization

Technical Support Center: Otilonium Bromide Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of otilonium bromide in physiological buffers, a common challenge encountered during in vitro and other experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound bromide in standard physiological buffers?

A1: this compound bromide is generally considered to have good solubility in aqueous solutions. However, for precise experimental work, it's crucial to refer to specific quantitative data. Its solubility in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2 is approximately 10 mg/mL . While it is reported to be freely soluble in water (≥ 100 mg/mL), its behavior in complex physiological buffers can vary.[1][2]

Q2: I'm observing precipitation or a decrease in the effective concentration of this compound bromide in my aqueous buffer over time. Is this a solubility issue?

A2: Not necessarily. While poor solubility can lead to precipitation, this compound bromide is known to be unstable in aqueous and protic solvents like water, methanol, and ethanol (B145695). It readily undergoes hydrolysis, breaking down into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[3][4] This degradation can be mistaken for solubility issues, as the degradation products may have different solubilities and the concentration of the active parent compound decreases. In plasma, this degradation is even more rapid due to enzymatic hydrolysis.[3][4]

Q3: How can I differentiate between poor solubility and degradation?

A3: To determine if you are facing a solubility or a stability issue, you can perform a simple experiment. Prepare a fresh, saturated solution of this compound bromide in your physiological buffer. Immediately after preparation, filter the solution and measure the concentration of the dissolved compound using a suitable analytical method like HPLC. Then, incubate a parallel unfiltered solution under your experimental conditions (e.g., 37°C) for a specific duration. After incubation, filter the solution and measure the concentration again. A significant drop in concentration in the incubated sample compared to the freshly prepared one suggests degradation. If the initial concentration is below the expected solubility limit, you may have a solubility issue.

Q4: What is the recommended solvent for preparing stock solutions of this compound bromide?

A4: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a good choice, with a reported solubility of approximately 25-50 mg/mL.[1][2] this compound bromide is also soluble in ethanol (~10 mg/mL).[1] Acetonitrile is another suitable solvent as this compound bromide shows good stability in it.[3][4] When preparing working solutions in physiological buffers, it is recommended to make further dilutions from a high-concentration stock in an appropriate organic solvent to minimize the time the compound spends in the aqueous environment before use. Ensure the final concentration of the organic solvent in your experiment is low enough to not cause any cellular or systemic toxicity.

Troubleshooting Guide

Issue 1: Precipitate formation upon dilution of a DMSO stock solution into physiological buffer.
Potential Cause Troubleshooting Steps
Exceeding Aqueous Solubility Even with a soluble compound, the final concentration in the aqueous buffer might exceed its solubility limit. Ensure your final concentration is below the known solubility in a similar buffer (e.g., ~10 mg/mL in PBS).
Localized High Concentration Adding a concentrated DMSO stock directly to the buffer can create localized areas of high concentration, leading to precipitation before it can fully dissolve. Solution: Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.
Temperature Effects The temperature of the buffer can affect solubility. Ensure your physiological buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound bromide stock.
pH Shift The addition of a non-buffered or low-buffered stock solution could slightly alter the pH of the physiological buffer, potentially affecting solubility. Ensure your physiological buffer has sufficient buffering capacity.
Issue 2: Loss of compound activity or inconsistent results in multi-day experiments.
Potential Cause Troubleshooting Steps
Hydrolysis in Aqueous Buffer As mentioned, this compound bromide is susceptible to hydrolysis. This degradation will lead to a decrease in the concentration of the active compound over time. Solution: Prepare fresh working solutions of this compound bromide immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Enzymatic Degradation If your experimental system contains cells or biological matrices with esterase activity, the degradation of this compound bromide will be accelerated. Solution: For acellular experiments, consider adding an esterase inhibitor like potassium fluoride (B91410) to the buffer if compatible with your assay.[3] For cellular experiments, this may not be feasible, and frequent media changes with freshly prepared this compound bromide are recommended.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound bromide in various solvents.

SolventpHTemperature (°C)Solubility
WaterNot SpecifiedNot Specified≥ 100 mg/mL
Phosphate-Buffered Saline (PBS)7.2Not Specified~10 mg/mL
Dimethyl Sulfoxide (DMSO)Not ApplicableNot Specified~25-50 mg/mL
EthanolNot ApplicableNot Specified~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Working Solution in Physiological Buffer

This protocol is designed to minimize precipitation and degradation.

Materials:

  • This compound Bromide powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile physiological buffer (e.g., PBS, Krebs-Henseleit solution), pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Stock Solution: Accurately weigh the required amount of this compound bromide powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

  • Pre-warm Buffer: Place the required volume of your physiological buffer in a 37°C water bath or incubator until it reaches thermal equilibrium.

  • Prepare Working Solution:

    • Vortex or gently swirl the pre-warmed physiological buffer.

    • While the buffer is being mixed, add the required volume of the this compound bromide DMSO stock solution dropwise to the buffer to achieve the desired final concentration.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize degradation. Do not store the aqueous working solution.

Protocol 2: Kinetic Solubility Assay (Adapted)

This protocol can be used to quickly assess the apparent solubility of this compound bromide in your specific physiological buffer.

Materials:

  • This compound bromide DMSO stock solution (e.g., 10 mg/mL)

  • Physiological buffer of interest

  • 96-well microplate (clear bottom for visual/instrumental reading)

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your this compound bromide DMSO stock solution with your physiological buffer to create a range of final concentrations.

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for potential precipitation to occur.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: Alternatively, carefully transfer the supernatant from each well to a new plate (avoiding any precipitate) and measure the absorbance at the λmax of this compound bromide (around 292 nm). A plateau in absorbance with increasing concentration indicates that the solubility limit has been reached.

  • Data Analysis: The highest concentration that does not show significant precipitation or where the absorbance is still on the linear part of the curve is considered the kinetic solubility under these conditions.

Visualizations

experimental_workflow Workflow for Preparing this compound Bromide Solutions cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Bromide Powder dissolve Dissolve in DMSO to create stock solution start->dissolve add_stock Add stock solution dropwise dissolve->add_stock prewarm Pre-warm Physiological Buffer to 37°C mix Vortex/Stir Buffer prewarm->mix mix->add_stock final_mix Mix briefly add_stock->final_mix use Use Immediately in Experiment final_mix->use signaling_pathway Simplified Mechanism of Action of this compound Bromide cluster_cell Smooth Muscle Cell OB This compound Bromide L_channel L-type Ca²⁺ Channel OB->L_channel Inhibits T_channel T-type Ca²⁺ Channel OB->T_channel Inhibits M_receptor Muscarinic Receptor OB->M_receptor Antagonizes NK2_receptor Tachykinin NK₂ Receptor OB->NK2_receptor Antagonizes Ca_influx Ca²⁺ Influx L_channel->Ca_influx T_channel->Ca_influx M_receptor->Ca_influx NK2_receptor->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction

References

Stabilizing Otilonium bromide in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the challenges of working with Otilonium Bromide (OB) in aqueous solutions for analytical assays. Due to its chemical structure, this compound Bromide is susceptible to hydrolysis, which can impact the accuracy and reproducibility of experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals ensure the stability and integrity of their samples.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and analysis of this compound Bromide solutions.

Question: Why am I seeing inconsistent results in my this compound Bromide assays?

Answer: Inconsistent results are often due to the degradation of this compound Bromide in aqueous or alcohol-based solutions. This compound Bromide is unstable in these media and can hydrolyze, leading to a decrease in the concentration of the active compound over time.[1][2] To ensure consistency, it is crucial to use a suitable non-aqueous solvent and control the experimental conditions.

Question: I see extra peaks in my chromatogram when analyzing this compound Bromide. What are they?

Answer: The appearance of extra peaks in your chromatogram likely indicates the presence of degradation products. When this compound Bromide is exposed to water or alcohols, it can break down into p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[1][2] To confirm the identity of these peaks, a stability-indicating method, such as a forced degradation study followed by HPLC-MS analysis, is recommended.

Question: My this compound Bromide stock solution seems to be losing potency over time. How can I prevent this?

Answer: Loss of potency is a direct consequence of the chemical instability of this compound Bromide in unsuitable solvents. To maintain the integrity of your stock solution, it is highly recommended to prepare it in acetonitrile (B52724), where it has been shown to be stable.[1][2] If aqueous buffers are necessary for your assay, prepare the solutions fresh immediately before use and keep them on ice to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound Bromide solutions for assays?

A1: Acetonitrile is the recommended solvent for preparing stock and working solutions of this compound Bromide.[1][2] It has been demonstrated that this compound Bromide is stable in acetonitrile at room temperature, with no significant degradation observed.[1][2]

Q2: Can I use water or buffers to dissolve this compound Bromide?

A2: It is strongly advised to avoid using water, alcohols, or aqueous buffers as the primary solvent for this compound Bromide stock solutions, as these can cause rapid degradation through hydrolysis.[1][2] If your experimental protocol requires an aqueous medium, prepare the solution immediately before the assay and use it without delay.

Q3: What are the known degradation products of this compound Bromide in aqueous solutions?

A3: In the presence of water, this compound Bromide undergoes hydrolysis to yield p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[1][2]

Q4: How should I store my this compound Bromide solutions?

A4: For short-term storage, solutions prepared in acetonitrile should be stored in tightly capped containers at 2-8°C. For long-term storage, it is best to store the solid compound in a cool, dry, and dark place and prepare fresh solutions as needed.

Q5: What is a forced degradation study and why is it important for this compound Bromide?

A5: A forced degradation study is an experiment where the drug substance is intentionally exposed to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its degradation.[3] This study is crucial for developing a stability-indicating analytical method that can accurately measure the amount of intact this compound Bromide in the presence of its degradation products.[3]

Quantitative Data

The following tables summarize the expected stability of this compound Bromide in different solvents and representative results from a forced degradation study.

Table 1: Stability of this compound Bromide in Various Solvents at Room Temperature

SolventStabilityDegradation Products Observed
AcetonitrileStableNone
WaterUnstablep-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1][2]
MethanolUnstablep-[2-(n-octyoxy)benzoyl]-aminobenzoic acid methyl ester and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1]
EthanolUnstableCorresponding ethanolysis products

Table 2: Representative Results of a Forced Degradation Study of this compound Bromide

Stress Condition% Degradation (Typical)Major Degradation Products
0.1 M HCl (60°C, 24h)15-25%Hydrolysis Products
0.1 M NaOH (60°C, 24h)20-30%Hydrolysis Products
3% H₂O₂ (RT, 24h)5-15%Oxidation Products
Thermal (80°C, 48h)10-20%Thermolytic Products
Photolytic (UV light, 24h)5-10%Photolytic Products

Note: The percentages are representative and can vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Bromide

This protocol describes a reverse-phase HPLC method for the simultaneous determination of this compound Bromide and its primary degradation product, p-aminobenzoic acid (PABA), which can be used as an indicator of hydrolysis.[4][5]

  • Chromatographic Conditions:

    • Column: Waters Atlantis C18 (4.6 x 150 mm, 5 µm) or equivalent

    • Mobile Phase: 2 mM ammonium acetate (B1210297) buffer (pH 2.35) with 0.05% TFA : Acetonitrile (30:70, v/v)[4][5]

    • Flow Rate: 0.8 mL/min[4][5]

    • Detection: UV at 290 nm[4][5]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Preparation of Solutions:

    • Standard Stock Solution (this compound Bromide): Accurately weigh and dissolve an appropriate amount of this compound Bromide in acetonitrile to obtain a concentration of 1 mg/mL.

    • Standard Stock Solution (PABA): Accurately weigh and dissolve an appropriate amount of p-aminobenzoic acid in acetonitrile to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.5-100 µg/mL for OB and 1-50 µg/mL for PABA).[4][5]

    • Sample Preparation: Dissolve the sample containing this compound Bromide in acetonitrile and dilute with the mobile phase to fall within the calibration range.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound Bromide and PABA in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Forced Degradation Study of this compound Bromide

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound Bromide under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound Bromide in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C for 48 hours. Reconstitute in acetonitrile before analysis.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to UV light (254 nm) for 24 hours.

  • Analysis:

    • After the specified stress period, dilute the samples with the mobile phase to an appropriate concentration.

    • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

    • Calculate the percentage of degradation by comparing the peak area of the intact this compound Bromide in the stressed samples to that of an unstressed control sample.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability and analysis of this compound Bromide.

Degradation Pathway of this compound Bromide in Aqueous Solution OB This compound Bromide H2O Water (Hydrolysis) OB->H2O DegradationProduct1 p-[2-(n-octyloxy)benzoyl]- aminobenzoic acid H2O->DegradationProduct1 DegradationProduct2 diethyl-(2-hydroxyethyl)-methyl ammonium bromide H2O->DegradationProduct2

Caption: Hydrolytic degradation of this compound Bromide.

Workflow for Stability-Indicating HPLC Assay cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample Solution (in Acetonitrile) Equilibrate Equilibrate System Prep_Sample->Equilibrate Prep_Standard Prepare Standard Solutions (OB and Degradation Products) Prep_Standard->Equilibrate Inject_Standard Inject Standards & Generate Calibration Curve Equilibrate->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify OB and Degradation Products Integrate->Quantify Report Report Results Quantify->Report

Caption: HPLC assay workflow.

Troubleshooting Inconsistent HPLC Results Start Inconsistent Results? Check_Solvent Aqueous or Alcohol Solvent Used? Start->Check_Solvent Check_Age Solution Freshly Prepared? Check_Solvent->Check_Age No Action_Solvent Action: Use Acetonitrile as solvent. Check_Solvent->Action_Solvent Yes Check_Peaks Extra Peaks Observed? Check_Age->Check_Peaks Yes Action_Prepare_Fresh Action: Prepare fresh solution before use. Check_Age->Action_Prepare_Fresh No Check_System System Suitability Fails? Check_Peaks->Check_System No Action_Degradation Indication: Degradation products present. Verify with standards. Check_Peaks->Action_Degradation Yes Action_System_Check Action: Check HPLC system (pump, column, detector). Check_System->Action_System_Check Yes End Problem Resolved Check_System->End No Action_Solvent->End Action_Prepare_Fresh->End Action_Degradation->End Action_System_Check->End

Caption: Troubleshooting decision tree.

References

Technical Support Center: Otilonium Bromide Plasma Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Otilonium bromide in plasma samples during experimental procedures.

Troubleshooting Guides

Question: I am unable to detect this compound bromide in my plasma samples, or the concentrations are significantly lower than expected. What could be the cause?

Answer:

This is a common issue and is most likely due to the rapid degradation of this compound bromide in plasma. This compound bromide is an ester-containing compound that is highly susceptible to hydrolysis by plasma esterases.[1][2][3][4] This enzymatic degradation can occur swiftly at room temperature, leading to a significant loss of the parent drug before analysis.

To address this, it is crucial to inhibit esterase activity immediately upon blood collection. The recommended approach is the addition of an esterase inhibitor, such as potassium fluoride (B91410) (KF), to the blood collection tubes.[1][2][3] Furthermore, prompt processing of the plasma and storage at low temperatures are essential to maintain the integrity of the analyte. The use of acetonitrile (B52724) as a solvent for reconstitution and analysis is also recommended as this compound bromide has shown good stability in this solvent.[1][4][5]

Question: My analytical results for this compound bromide are inconsistent and show poor reproducibility. What are the potential reasons?

Answer:

Inconsistent and irreproducible results are often linked to pre-analytical variability in sample handling. The stability of this compound bromide is highly dependent on the immediate and effective inhibition of plasma esterases. Any delay in adding the esterase inhibitor, inadequate mixing, or temperature fluctuations can lead to variable degradation rates across samples.

To ensure consistency, it is imperative to have a standardized and rigorously followed sample collection and processing protocol. This includes:

  • Immediate Inhibition: Adding a pre-determined concentration of an esterase inhibitor (e.g., potassium fluoride) to the blood collection tubes before blood is drawn or immediately after.

  • Thorough Mixing: Gently inverting the blood collection tubes several times to ensure uniform distribution of the anticoagulant and esterase inhibitor.

  • Controlled Temperature: Keeping the blood samples on wet ice or refrigerated throughout the collection and processing steps.

  • Prompt Centrifugation: Separating the plasma from blood cells as soon as possible, ideally within an hour of collection.

  • Proper Storage: Immediately freezing the resulting plasma samples at -20°C or lower until analysis.

Additionally, ensure that the analytical method itself is validated for precision and accuracy. The intra-run and inter-run precision should be within ±15%.[2][3]

Frequently Asked Questions (FAQs)

1. Why is this compound bromide unstable in plasma?

This compound bromide contains an ester linkage in its chemical structure. Plasma contains various esterase enzymes that rapidly hydrolyze this bond, leading to the degradation of the parent drug.[1][2][3][4] This enzymatic hydrolysis is the primary reason for its instability in plasma samples.

2. What are the degradation products of this compound bromide in plasma?

The primary degradation products of this compound bromide in plasma due to hydrolysis are p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[1][4]

3. What is the recommended method to prevent this compound bromide degradation in plasma?

The most effective method is to inhibit the activity of plasma esterases. This is achieved by collecting blood samples in tubes containing an esterase inhibitor. Potassium fluoride (KF) is a commonly used and effective inhibitor for this purpose.[1][2][3] Immediate cooling of the samples and prompt processing are also critical.

4. What concentration of potassium fluoride (KF) should be used?

While the optimal concentration can be method-dependent, a common approach is to use blood collection tubes pre-coated with KF. Alternatively, a solution of KF can be added to the tubes before blood collection to achieve a final concentration sufficient to inhibit esterase activity. It is advisable to validate the required concentration as part of the bioanalytical method development.

5. Are there any alternatives to potassium fluoride?

Yes, other esterase inhibitors such as sodium fluoride (NaF) and bis(4-nitrophenyl) phosphate (B84403) (BNPP) can also be used to stabilize ester-containing drugs in plasma.[6][7] The choice of inhibitor may depend on the specific analytical method and potential interferences. A screening of different inhibitors may be beneficial during method development.[6]

6. What are the optimal storage conditions for plasma samples containing this compound bromide?

After collection and processing with an esterase inhibitor, plasma samples should be stored frozen at -20°C or, for long-term storage, at -80°C to minimize any residual enzymatic activity and ensure the stability of this compound bromide until analysis.

7. Which anticoagulant should be used for blood collection?

Blood collection tubes containing an anticoagulant such as EDTA (ethylenediaminetetraacetic acid) are suitable for collecting plasma samples for this compound bromide analysis. It is often practical to use tubes that contain both an anticoagulant and an esterase inhibitor (e.g., EDTA/sodium fluoride tubes).

Data Presentation

Table 1: Stability of this compound Bromide in Human Plasma Under Different Conditions

ConditionStorage TemperatureDurationAnalyte StabilityReference
Without Esterase Inhibitor Room Temperature< 1 hourHighly Unstable, Rapid Degradation[1][4]
With Potassium Fluoride Refrigerated (2-8°C)Up to 24 hoursStableAssumed based on[2][3]
With Potassium Fluoride Frozen (-20°C)Long-termStableAssumed based on[2][3]
In Acetonitrile Room TemperatureNot specifiedStable[1][4]
In Methanol/Ethanol/Water Room TemperatureNot specifiedUnstable[1][4]

Table 2: Summary of a Validated LC-MS/MS Method for this compound Bromide in Human Plasma

ParameterValueReference
Linearity Range 0.1 - 20 ng/mL[2][3]
Intra-run Precision Within ±15%[2][3]
Inter-run Precision Within ±15%[2][3]
Accuracy Within ±15%[2][3]
Mean Extraction Recovery > 93.0%[2][3]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for this compound Bromide Analysis

1. Materials:

  • Blood collection tubes containing K2EDTA and Potassium Fluoride (KF).
  • Tourniquet, needles, and other phlebotomy supplies.
  • Wet ice or cooling packs.
  • Refrigerated centrifuge.
  • Calibrated pipettes and appropriate tips.
  • Polypropylene (B1209903) cryovials for plasma storage.

2. Procedure:

  • Label the blood collection tubes with the subject's information, date, and time of collection.
  • Pre-cool the blood collection tubes on wet ice.
  • Collect whole blood from the subject directly into the pre-cooled K2EDTA/KF tubes.
  • Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
  • Place the tubes immediately on wet ice or in a refrigerated rack.
  • Transport the samples to the processing laboratory on wet ice as soon as possible, ideally within 30 minutes of collection.
  • Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
  • Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer.
  • Transfer the plasma into labeled polypropylene cryovials.
  • Immediately store the plasma samples at -20°C or -80°C until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of this compound Bromide

1. Materials and Reagents:

  • Acetonitrile (HPLC or LC-MS grade).
  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound bromide).
  • Vortex mixer.
  • Centrifuge.
  • LC-MS/MS system.

2. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on wet ice.
  • Vortex the thawed plasma samples to ensure homogeneity.
  • In a clean microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).
  • Add the internal standard solution.
  • Add three to four volumes of ice-cold acetonitrile (e.g., 300-400 µL) to precipitate the plasma proteins.
  • Vortex the mixture vigorously for at least 30 seconds.
  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The specific parameters for the LC-MS/MS system should be optimized based on the instrument used. A validated method has been reported with a linearity range of 0.1-20 ng/mL.[2][3]

Visualizations

ExperimentalWorkflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_analysis Sample Analysis A 1. Collect Blood in K2EDTA/KF Tube B 2. Mix by Inversion A->B C 3. Place on Wet Ice B->C D 4. Centrifuge at 4°C C->D Transport to Lab E 5. Aspirate Plasma D->E F 6. Store Plasma at -80°C E->F G 7. Protein Precipitation with Acetonitrile F->G Thaw on Ice H 8. Centrifuge G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for this compound Bromide Analysis in Plasma.

DegradationPathway This compound This compound Bromide Degradation_Product_1 p-[2-(n-octyloxy)benzoyl]- aminobenzoic acid This compound->Degradation_Product_1 Hydrolysis Degradation_Product_2 diethyl-(2-hydroxyethyl)-methyl ammonium bromide This compound->Degradation_Product_2 Hydrolysis Esterase Plasma Esterases Esterase->this compound Inhibitor Potassium Fluoride (KF) Inhibitor->Esterase Inhibits

References

Optimizing Otilonium Bromide Concentration: A Technical Guide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Otilonium bromide (OB) in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to help optimize your study design and ensure reliable results.

Mechanism of Action Overview

This compound bromide is a spasmolytic agent with a complex mechanism of action, primarily targeting the smooth muscle of the gastrointestinal tract.[1][2][3] Its efficacy stems from its ability to interact with multiple cellular targets simultaneously. The primary action is the blockade of L-type voltage-gated Ca2+ channels on smooth muscle cells, which inhibits the influx of calcium required for contraction.[1][4][5] Additionally, OB has been shown to inhibit T-type Ca2+ channels, muscarinic M3 receptors, and tachykinin NK2 receptors, collectively contributing to its potent muscle-relaxant effects and potential modulation of visceral sensitivity.[1][6][7][8]

Otilonium_Bromide_MoA OB This compound Bromide (OB) L_Ca L-Type Ca2+ Channels OB->L_Ca Inhibits T_Ca T-Type Ca2+ Channels OB->T_Ca Inhibits M3_R Muscarinic M3 Receptors OB->M3_R Antagonizes NK2_R Tachykinin NK2 Receptors OB->NK2_R Antagonizes Ca_Influx Ca2+ Influx / Mobilization (from intra- & extracellular sources) L_Ca->Ca_Influx Mediates T_Ca->Ca_Influx Mediates M3_R->Ca_Influx Mediates SMC_Contraction Smooth Muscle Contraction NK2_R->SMC_Contraction Modulates Visceral_Sensation Visceral Sensation (Pain) NK2_R->Visceral_Sensation Modulates Ca_Influx->SMC_Contraction Triggers SMC_Contraction->Visceral_Sensation Contributes to

Caption: Multi-target mechanism of action for this compound Bromide.

Quantitative Data: Effective Concentrations of this compound Bromide

The optimal concentration of this compound bromide is highly dependent on the experimental model, cell type, and the specific pathway being investigated. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from various in vitro studies.

Table 1: Inhibition of Ion Channels and Calcium Signals

Target/EffectCell/Tissue TypeStimulusMethodEffective Concentration (IC50 / EC50)Reference(s)
L-Type Ca2+ CurrentHuman Jejunal Smooth Muscle Cells-Patch Clamp25% inhibition at 0.9 µM; 90% at 9 µM[5][9]
L-Type Ca2+ CurrentRat Colonic Smooth Muscle CellsDepolarization (-70 to 0 mV)Patch ClampEC50 = 885 nM[10]
Ca2+ TransientsHuman Colonic Smooth Muscle CellsKClCalcium ImagingIC50 = 0.2 µM[4]
Nifedipine-sensitive Ca2+ TransientsHuman Colonic Smooth Muscle CellsKClCalcium ImagingEC50 = 3.6 µM[6]
Nifedipine-sensitive Ca2+ TransientsHuman Colonic Smooth Muscle CellsBayK8644Calcium ImagingEC50 = 4.0 µM[6]

Table 2: Inhibition of Receptor-Mediated Responses

Target/EffectCell/Tissue TypeStimulusMethodEffective Concentration (IC50 / EC50)Reference(s)
M3 Receptor-Coupled Ca2+ SignalsHuman Colonic CryptsAcetylcholine (ACh)Calcium ImagingIC50 = 880 nM[11][12]
Muscarinic Response (Contraction)Guinea-Pig Colon Circular MuscleMethacholineSucrose GapIC50 = 3.7 µM[13]
Muscarinic Response (Depolarization)Guinea-Pig Colon Circular MuscleMethacholineSucrose GapIC50 = 4.1 µM[13]
Tachykinin NK2 Response (Contraction)Guinea-Pig Colon Circular Muscle[βAla8]NKA (4-10)Sucrose GapIC50 = 45 µM[13]
Tachykinin NK2 Response (Depolarization)Guinea-Pig Colon Circular Muscle[βAla8]NKA (4-10)Sucrose GapIC50 = 38 µM[13]
NK2 Receptor BindingCHO Cells (human NK2)[3H]SR 48968Radioligand BindingKi = 2.2 µM[13]
Ca2+ TransientsHuman Colonic Smooth Muscle CellsCarbacholCalcium ImagingEC50 = 8.4 µM[6]
Ca2+ TransientsHuman Colonic Smooth Muscle CellsNeurokinin A (NKA)Calcium ImagingEC50 = 11.7 µM[6]

Table 3: Inhibition of Muscle Contraction

EffectTissue TypeStimulusMethodEffective Concentration (IC50)Reference(s)
Spontaneous Rhythmic ContractionsHuman Sigmoid ColonSpontaneousOrgan BathIC50 = 49.9 nM[4]
Stretch-Induced ToneHuman Sigmoid ColonStretchOrgan BathIC50 = 10.7 nM[4]
Electrically-Induced ContractionsHuman Sigmoid ColonElectrical StimulationOrgan BathIC50 = 38.0 nM[4]
Atropine-sensitive ContractionRat Colonic StripsElectrical StimulationMuscle BathEC50 = 7.3 µM[6]
ContractionRat Colonic StripsCarbacholMuscle BathEC50 = 13.0 µM[6]
ContractionGuinea-Pig Colon Circular MuscleKCl (30 mM)Sucrose GapIC50 = 31 µM[13]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound bromide in vitro.

Troubleshooting_Workflow Start Start: No or Low Effect Observed with OB Check_Conc Is the concentration appropriate for the target? Start->Check_Conc Check_Solubility Is OB fully dissolved? Was a fresh stock used? Check_Conc->Check_Solubility Yes Action_Conc Solution: Consult data tables. Perform a dose-response curve (e.g., 10 nM to 100 µM). Check_Conc->Action_Conc No Check_Incubation Is the incubation time sufficient? Check_Solubility->Check_Incubation Yes Action_Solubility Solution: Prepare fresh stock solution. Ensure complete dissolution. Check_Solubility->Action_Solubility No Check_Cell_Health Are the cells/tissue healthy and responsive to controls? Check_Incubation->Check_Cell_Health Yes Action_Incubation Solution: Perform a time-course experiment (e.g., 5, 15, 30 min). Check_Incubation->Action_Incubation No Action_Cell_Health Solution: Validate with positive controls (e.g., KCl, Carbachol). Check cell viability before experiment. Check_Cell_Health->Action_Cell_Health No End Problem Resolved Check_Cell_Health->End Yes Action_Conc->End Action_Solubility->End Action_Incubation->End Action_Cell_Health->End

Caption: Troubleshooting logic for experiments showing low OB efficacy.

Q1: What is a good starting concentration for my in vitro experiment?

A: For initial screening, a wide logarithmic range from 10 nM to 100 µM is recommended. Based on published data, effects on smooth muscle contraction can be seen in the nanomolar range (10-100 nM)[4], while inhibition of receptor-mediated calcium signals and ion channel currents often requires micromolar concentrations (0.1-10 µM).[5][6][10] Always perform a dose-response curve to determine the optimal concentration for your specific model.

Q2: I am not observing the expected inhibitory effect. What could be wrong?

A:

  • Concentration: You may be using a concentration that is too low for your specific target. OB's potency varies significantly between its different targets (see tables above).

  • Cell/Tissue Health: Ensure your cells or tissue are healthy and responsive. Always run a positive control (e.g., stimulation with KCl, carbachol, or an NK2 agonist) to confirm the viability and functionality of your preparation before applying OB.

  • Solubility and Stability: this compound bromide is a quaternary ammonium (B1175870) compound. Ensure it is fully dissolved in your vehicle (e.g., water or buffer) and prepare fresh solutions for your experiments.

  • Incubation Time: The inhibitory effect of OB may not be instantaneous. A pre-incubation period of 15-20 minutes is often used in organ bath experiments.[7] Optimize the incubation time for your specific assay.

Q3: At what concentration does this compound bromide become cytotoxic?

A: While OB is used therapeutically due to its local action and poor systemic absorption[14][15], high concentrations can be cytotoxic in vitro. One study identified OB as an inhibitor of the deubiquitinase USP28 with an IC50 of 6.9 µM and noted that it could cause cytotoxicity against human colorectal cancer and lung carcinoma cell lines.[16] It is crucial to perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) using your specific cell line to establish a non-toxic working concentration range.

Q4: How can I isolate the effect of OB on L-type calcium channels from its other targets?

A: To specifically study the L-type Ca2+ channel blockade, you can design experiments that bypass other receptors. For example:

  • Use a high concentration of KCl (e.g., 60-80 mM) to directly depolarize the cell membrane and open voltage-gated calcium channels. The inhibitory effect of OB on this KCl-induced contraction or calcium influx would be primarily mediated by its action on these channels.[4][6]

  • Perform experiments in the presence of antagonists for muscarinic (e.g., atropine) and tachykinin (e.g., an NK2 antagonist) receptors to block these parallel pathways.[4]

Q5: Is the inhibitory effect of this compound bromide reversible?

A: Studies using patch-clamp techniques have shown that OB's blockade of T-type Ca2+ channels is reversible upon washout. This suggests that its binding to at least some of its targets is not permanent. However, the reversibility may depend on the specific target and the duration of exposure. A washout step should be included in your experimental design to test for reversibility in your system.

Experimental Protocols

The following are generalized protocols for common assays used to study the effects of this compound bromide. Researchers must adapt these protocols to their specific cell lines, equipment, and reagents.

Protocol 1: Whole-Cell Patch Clamp for L-Type Ca2+ Current

This protocol is adapted from standard electrophysiological techniques.[5][10][17][18]

  • Preparation:

    • Culture cells (e.g., human intestinal smooth muscle cells, HEK293 expressing CaV1.2) on glass coverslips.

    • Prepare external solution (e.g., containing NaCl, CsCl, CaCl2, HEPES, glucose) and internal pipette solution (e.g., containing CsCl, MgCl2, EGTA, ATP, GTP, HEPES).

    • Pull glass micropipettes to a resistance of 4-8 MΩ.

  • Recording:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

    • Approach a target cell with the micropipette, apply gentle positive pressure, and form a Giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type Ca2+ current.

    • Record baseline currents.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound bromide.

    • After a stable effect is reached (typically 3-5 minutes), record the currents again.

    • Perform a washout step by perfusing with the control external solution.

  • Analysis:

    • Measure the peak inward current amplitude before, during, and after OB application.

    • Calculate the percentage of inhibition for each concentration to generate a dose-response curve.

Protocol 2: Calcium Imaging with Fura-2

This protocol is for measuring changes in intracellular calcium concentration [Ca2+]i.[4][6]

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips.

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Imaging:

    • Mount the dish/coverslip onto an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse with a physiological salt solution.

    • Acquire baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission at ~510 nm.

  • Experiment:

    • Establish a stable baseline reading.

    • Perfuse with a solution containing this compound bromide for a pre-incubation period (e.g., 10-15 minutes).

    • While still in the presence of OB, add a stimulating agonist (e.g., KCl, Carbachol, NKA) to induce a calcium transient.

    • Record the fluorescence ratio change.

  • Analysis:

    • Convert the 340/380 nm fluorescence ratio to [Ca2+]i using a standard calibration method.

    • Compare the peak [Ca2+]i of the agonist-induced response in the presence and absence of OB to determine the percent inhibition.

Protocol 3: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound bromide.[16][19][20]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound bromide in culture medium.

    • Replace the medium in the wells with 100 µL of the OB-containing medium. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

    • Plot percent viability against OB concentration to determine the IC50 value.

References

Technical Support Center: Otilonium Bromide Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during patch clamp experiments with Otilonium bromide.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing inconsistent levels of block for L-type (Cav1.2) or T-type (Cav3.x) calcium channels with the same concentration of this compound bromide?

A1: Inconsistent block by this compound bromide can stem from several factors related to the drug's properties and the experimental setup.

  • Use-Dependence: The blocking efficacy of some channel blockers can be influenced by the frequency of channel activation.[1][2] If your stimulation protocol varies between experiments, this can lead to different levels of block.

    • Solution: Maintain a consistent and well-defined voltage protocol across all experiments. If you suspect use-dependence, you can test this by applying the drug at different stimulation frequencies.

  • Voltage-Dependence: this compound bromide's binding affinity may be state-dependent, meaning it could bind preferentially to the open or inactivated state of the channel.[1] The holding potential and the voltage steps used can influence the proportion of channels in different states, thus affecting the degree of block.

    • Solution: Carefully control and consistently apply your holding potentials and depolarization steps. Consider using a pre-conditioning pulse to a depolarized potential to assess the voltage-dependence of the block.

  • Drug Solution Instability: While this compound bromide is generally stable, prolonged storage of diluted solutions or repeated freeze-thaw cycles might affect its concentration and efficacy.

    • Solution: Prepare fresh dilutions of this compound bromide from a stock solution for each experiment.

  • Incomplete Solution Exchange: Inadequate perfusion of the recording chamber can lead to the actual concentration of this compound bromide at the cell surface being lower or more variable than intended.

    • Solution: Ensure your perfusion system allows for a complete and rapid exchange of the extracellular solution. A perfusion rate that exchanges the chamber volume several times is recommended.

Q2: My calcium channel currents are "running down" during the experiment, making it difficult to assess the effect of this compound bromide. What can I do?

A2: Current rundown, a gradual decrease in current amplitude over time, is a common issue when recording calcium channels, particularly L-type channels.[3][4][5]

  • Intracellular Calcium Accumulation: The influx of calcium during repeated channel activation can lead to calcium-dependent inactivation and contribute significantly to rundown.[3][5]

    • Solution: Include a high concentration of a calcium chelator, such as EGTA or BAPTA (10-20 mM), in your intracellular pipette solution to buffer changes in intracellular calcium.

  • Depletion of Intracellular Factors: The whole-cell configuration can lead to the dialysis of essential intracellular components like ATP and GTP, which can be necessary for maintaining channel function.

    • Solution: Supplement your intracellular solution with ATP (2-5 mM) and GTP (0.1-0.5 mM) to support cellular metabolism and signaling pathways that may modulate channel activity.

  • Perforated Patch Configuration: This technique establishes electrical access without dialyzing larger intracellular molecules.[6][7]

    • Solution: Consider using the perforated patch technique with agents like amphotericin B or nystatin (B1677061) to preserve the intracellular environment. Be aware that this can lead to higher series resistance.[6][8]

Q3: I am seeing a shift in the voltage-dependence of activation or inactivation of the calcium channels after applying this compound bromide. Is this a real effect or an artifact?

A3: A shift in the voltage-dependence of channel gating can be a genuine pharmacological effect of a drug. However, it can also be an artifact of poor voltage clamp.

  • High Series Resistance (Rs): A high or unstable series resistance can lead to significant voltage errors (Verror = I x Rs), especially when recording large currents.[8][9][10] This error can cause an apparent shift in the voltage-dependence of channel properties.

    • Solution: Monitor your series resistance throughout the experiment. Aim for a low and stable Rs, typically below 10 MΩ. Use your amplifier's series resistance compensation (typically 70-80%) to minimize voltage errors. If Rs changes significantly (>20%) during a recording, the data may be unreliable.

  • State-Dependent Block: As mentioned earlier, if this compound bromide has a higher affinity for a particular channel state (e.g., inactivated state), it can appear as a shift in the steady-state inactivation curve.[1]

    • Solution: To investigate this, you can use specific voltage protocols, such as a pre-pulse protocol with varying pre-pulse potentials, to determine the voltage-dependence of the block and its effect on the apparent inactivation curve.

Q4: My recordings are very noisy, making it difficult to resolve the calcium currents and the effect of this compound bromide. How can I reduce the noise?

A4: High noise levels can originate from various sources in a patch clamp setup.

  • Electrical Interference: Nearby equipment, improper grounding, and lighting can all introduce electrical noise.

    • Solution: Ensure all equipment is properly grounded to a single point. Use a Faraday cage to shield the setup from external electrical fields. Switch off any unnecessary electrical equipment in the vicinity.

  • Pipette and Holder: A dirty pipette holder or a poor seal between the pipette and the holder can be a source of noise.

    • Solution: Regularly clean the pipette holder. Ensure the gaskets are in good condition and provide a tight seal.

  • Pipette Properties: The shape and resistance of your pipette can influence noise levels.

    • Solution: Use high-quality borosilicate glass and a pipette puller that produces consistent, smooth-tipped pipettes. Fire-polishing the pipette tip can improve seal formation and reduce noise. Coating the pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and noise.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound bromide?

A1: this compound bromide has a complex mechanism of action. It is known to block both L-type and T-type voltage-gated calcium channels.[12][13][14] Additionally, it exhibits antimuscarinic properties and can interact with tachykinin NK2 receptors.[15] It does not appear to have significant effects on Na+ or K+ currents.[16]

Q2: What are the expected IC50 values for this compound bromide on different calcium channels?

A2: The reported IC50 values can vary depending on the experimental conditions. The following table summarizes some published values.

Channel SubtypeCell TypeApproximate IC50Reference
L-type (Cav1.2)Rat Colonic Smooth Muscle Cells885 nM[12]
T-type (Cav3.1)HEK293774 nM
T-type (Cav3.2)HEK2931070 nM
T-type (Cav3.3)HEK293451 nM
L-type (Cav1.2)2.3 µM[14]

Q3: What are the recommended solutions for recording L-type and T-type calcium currents?

A3: The specific solutions can vary, but here are some typical compositions.

Solution TypeComponentConcentration (mM)
External Solution (L-type) NaCl100-120
TEA-Cl20-40
CsCl5
BaCl2 or CaCl210-20
MgCl21-2
HEPES10
Glucose10
pH adjusted to 7.4 with CsOH
Internal Solution (L-type) CsCl or Cs-methanesulfonate120-140
EGTA or BAPTA10-20
MgCl22-5
HEPES10
Mg-ATP2-5
Na-GTP0.1-0.5
pH adjusted to 7.2 with CsOH
External Solution (T-type) NaCl140
CaCl22
MgCl21
HEPES10
pH adjusted to 7.4 with NaOH
Internal Solution (T-type) CsCl130
MgCl22
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.4
pH adjusted to 7.2 with CsOH

Note: Barium (Ba2+) is often used as the charge carrier instead of Calcium (Ca2+) to increase current amplitude and reduce calcium-dependent inactivation.

Experimental Protocols

Detailed Protocol for Whole-Cell Voltage Clamp Recording of Cav1.2 Currents

  • Cell Preparation:

    • Use a cell line stably expressing the human Cav1.2 channel (e.g., HEK293 or CHO cells).[17][18][19]

    • Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

    • Use healthy, adherent cells with a smooth appearance.

  • Solution Preparation:

    • Prepare external and internal solutions as detailed in the FAQ section.

    • Filter all solutions using a 0.22 µm filter to remove any particulate matter.[11]

    • Prepare fresh dilutions of this compound bromide for each experiment.

  • Pipette Fabrication:

    • Pull patch pipettes from thin-walled borosilicate glass capillaries using a micropipette puller.

    • Aim for a pipette resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Recording Procedure:

    • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Fill a patch pipette with the internal solution and mount it on the pipette holder.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a target cell and gently press the pipette tip against the cell membrane.

    • Release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

    • Once a stable gigaseal is formed, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.[7]

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV or -90 mV) to ensure the channels are in a resting state.[17][18]

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents and determine the current-voltage (I-V) relationship.[20]

    • For pharmacological experiments, use a single, repeated depolarizing step to a voltage that elicits a robust current (e.g., +10 mV or +20 mV).[18][20]

    • Record baseline currents in the external solution before applying this compound bromide.

    • Apply this compound bromide via the perfusion system and record the blocked currents until a steady-state effect is reached.

    • If possible, perform a washout with the external solution to check for the reversibility of the block.

    • Monitor and compensate for series resistance throughout the experiment.

Visualizations

Otilonium_Bromide_Signaling_Pathway cluster_channels Cell Membrane cluster_receptors OB This compound Bromide L_type L-type Ca2+ Channel (Cav1.2) OB->L_type Block T_type T-type Ca2+ Channel (Cav3.x) OB->T_type Block M3_receptor Muscarinic M3 Receptor OB->M3_receptor Antagonism Ca_influx Decreased Ca2+ Influx L_type->Ca_influx T_type->Ca_influx M3_receptor->Ca_influx Inhibits Ca2+ mobilization Contraction Reduced Smooth Muscle Contraction Ca_influx->Contraction Spasmolysis Spasmolytic Effect Contraction->Spasmolysis

Caption: this compound bromide's multifaceted mechanism of action.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 expressing Cav1.2) B Pipette Fabrication & Filling (2-5 MΩ resistance) A->B C Gigaseal Formation (>1 GΩ) B->C D Whole-Cell Configuration C->D E Baseline Recording (Control External Solution) D->E F Drug Application (this compound Bromide) E->F G Recording of Blocked Current F->G H Washout G->H I Data Analysis (IC50 determination) H->I

Caption: A typical workflow for a whole-cell patch clamp experiment.

Troubleshooting_Tree Start Inconsistent Patch Clamp Results Problem1 Variable % Block? Start->Problem1 Problem2 Current Rundown? Start->Problem2 Problem3 Shift in V-dependence? Start->Problem3 Problem4 Noisy Recording? Start->Problem4 Cause1a Inconsistent Voltage Protocol (Use-dependence) Problem1->Cause1a Cause1b Inconsistent Holding Potential (Voltage-dependence) Problem1->Cause1b Cause1c Incomplete Solution Exchange Problem1->Cause1c Cause2a Intracellular Ca2+ Accumulation Problem2->Cause2a Cause2b Dialysis of Cellular Components Problem2->Cause2b Cause3a High Series Resistance (Rs) Problem3->Cause3a Cause3b State-dependent Block Problem3->Cause3b Cause4a Electrical Interference Problem4->Cause4a Cause4b Poor Pipette Quality/Seal Problem4->Cause4b Solution1a Standardize Voltage Protocol Cause1a->Solution1a Cause1b->Solution1a Solution1b Ensure Complete Perfusion Cause1c->Solution1b Solution2a Increase Intracellular Ca2+ Buffer Cause2a->Solution2a Solution2b Add ATP/GTP to Pipette Solution or Use Perforated Patch Cause2b->Solution2b Solution3a Monitor and Compensate for Rs Cause3a->Solution3a Solution4a Check Grounding & Use Faraday Cage Cause4a->Solution4a

Caption: A decision tree for troubleshooting inconsistent results.

References

Identifying Otilonium bromide degradation products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for identifying Otilonium bromide and its degradation products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary, known degradation products of this compound bromide?

A1: The core structure of this compound bromide contains ester and amide linkages that are susceptible to cleavage. The most commonly identified degradation products result from hydrolysis.[1][2] In aqueous or alcohol-based solutions, this compound bromide can degrade into:

  • p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid: Formed by the hydrolysis of the ester bond.[1][2]

  • Diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide: The corresponding quaternary ammonium alcohol formed alongside the benzoic acid derivative during hydrolysis.[1][2]

  • p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid methyl ester: Formed via alcoholysis if methanol (B129727) is used as a solvent.[1][2]

  • p-aminobenzoic acid (PABA): Identified as another potential degradation product, likely from the cleavage of the amide bond under more strenuous conditions.

It is crucial to note that this compound bromide is unstable in water, alcohols, and plasma at room temperature but is stable in acetonitrile (B52724).[1][2] Therefore, acetonitrile is the recommended solvent for sample and standard preparation.[1][2]

Q2: What is a suitable starting point for an HPLC method to separate this compound bromide from its degradants?

A2: A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach. A well-documented method uses a C18 column with a mobile phase consisting of an acidic buffer and acetonitrile. This setup effectively separates the parent drug from key degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Why is acetonitrile recommended as the diluent for this compound bromide samples?

A3: Studies have shown that this compound bromide is unstable in protic solvents like water, methanol, and ethanol, readily undergoing hydrolysis or alcoholysis.[1][2] Acetonitrile is an aprotic solvent in which this compound bromide demonstrates good stability, preventing the artificial generation of degradation products during sample preparation and analysis.[1][2]

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation studies are experiments that intentionally expose a drug substance to harsh conditions, such as high heat, humidity, acid, base, light, and oxidizing agents.[3][4] The goal is to accelerate the degradation process to identify the likely degradation products and establish the degradation pathways.[3][4] According to ICH guidelines, these studies are essential for developing and validating stability-indicating analytical methods, ensuring that the method can accurately separate and quantify the active ingredient in the presence of its degradants.[5]

Troubleshooting Guide

Q1: I'm observing significant peak tailing for the this compound bromide peak. What is the cause and how can I fix it?

A1: This is the most common issue when analyzing this compound bromide.

  • Cause: this compound bromide is a quaternary ammonium compound, making it highly basic. On standard silica-based C18 columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are acidic. At moderate pH (e.g., pH > 3), these silanols become ionized (Si-O⁻) and can interact strongly with the positively charged this compound bromide molecule. This secondary interaction mechanism leads to poor peak shape, specifically tailing.

  • Solution:

    • Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.0 and 3.0 using an acid like trifluoroacetic acid (TFA) or phosphoric acid. At this low pH, the residual silanol groups are fully protonated (Si-OH), minimizing the unwanted ionic interactions and dramatically improving peak symmetry.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols. Using a high-purity, base-deactivated, or end-capped C18 column will significantly reduce the sites available for secondary interactions.

    • Check for Column Voids: A physical void or channel in the column packing material, often at the head of the column, can cause peak tailing for all compounds. If adjusting the mobile phase does not work, this may be the issue. This can be resolved by reversing and flushing the column (if permitted by the manufacturer) or replacing it.

Q2: My retention times are shifting between injections. What should I check?

A2: Retention time variability can compromise data integrity.

  • Cause: Fluctuating retention times are typically caused by issues with the mobile phase preparation, column equilibration, or pump performance.

  • Solution:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time (e.g., 5-10 column volumes) between injections.

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, confirm the pH is identical. Premixing the aqueous and organic components can provide more stable retention times than online mixing by the pump, especially for isocratic methods.

    • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and pressure fluctuations. Degas your mobile phase using sonication, vacuum filtration, or helium sparging.

    • Check for Leaks: Inspect the system for any leaks, from the pump heads to the detector, as this can cause pressure drops and affect flow rate consistency.

Q3: I am not seeing any degradation of my sample after performing forced degradation. What should I do?

A3: If you observe less than 5% degradation, the stress conditions may not have been harsh enough.

  • Cause: The compound may be highly stable under the initial conditions used.

  • Solution:

    • Increase Stress Intensity: As per ICH guidelines, if no degradation is observed, you should employ more aggressive conditions. This can include increasing the concentration of the acid, base, or oxidizing agent; increasing the temperature; or extending the exposure time.[6]

    • Justify Stability: If the compound proves to be stable even under appropriately vigorous stress conditions, this is a valid result. In your documentation, you should report the conditions tested and conclude that the molecule is stable under those stressors.[6]

Data & Protocols

Summary of Known Degradation Products
Compound NameDegradation PathwayNotes
This compound bromideParent DrugQuaternary ammonium compound. Prone to peak tailing on non-ideal stationary phases.
p-[2-(n-octyloxy)benzoyl]-aminobenzoic acidHydrolysisCleavage of the ester bond. A primary degradant in aqueous solutions.[1][2]
Diethyl-(2-hydroxyethyl)-methyl ammonium bromideHydrolysisThe corresponding alcohol fragment from ester cleavage.[1][2]
p-aminobenzoic acid (PABA)HydrolysisCleavage of the amide bond, likely under harsher acidic or basic conditions.
Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from a validated method for the simultaneous determination of this compound bromide (OB) and p-aminobenzoic acid (PABA).[7]

ParameterSpecification
Column Waters Atlantis C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity, end-capped C18 column.
Mobile Phase 2 mM Ammonium Acetate (B1210297) Buffer : Acetonitrile (30:70, v/v). The buffer should contain 0.05% TFA to adjust the pH to ~2.35.
Flow Rate 0.8 mL/min
Detection UV at 290 nm
Injection Volume 10 µL
Column Temp. Ambient (~25 °C)
Diluent Acetonitrile

Procedure:

  • Buffer Preparation: Prepare a 2 mM solution of ammonium acetate in HPLC-grade water. Add 0.5 mL of trifluoroacetic acid (TFA) per liter of buffer to achieve the desired acidity. Filter through a 0.45 µm filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 30:70 ratio. Degas thoroughly before use.

  • Standard Preparation: Prepare a stock solution of this compound bromide reference standard in acetonitrile. Prepare working standards by diluting the stock solution with acetonitrile.

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a target concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and samples and record the chromatograms.

Protocol 2: Forced Degradation Studies

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the method's specificity.[5] Prepare a solution of this compound bromide in acetonitrile at a known concentration (e.g., 1 mg/mL) for each condition.

  • Acid Hydrolysis:

    • Add an equal volume of 1 M HCl to the drug solution.

    • Heat at 80°C for 2 hours.

    • Cool the solution, neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with acetonitrile to the working concentration and inject.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the drug solution.

    • Keep at room temperature for 1 hour.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with acetonitrile to the working concentration and inject.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the drug solution.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with acetonitrile to the working concentration and inject.

  • Thermal Degradation:

    • Keep the solid drug powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the powder in acetonitrile, dilute to the working concentration, and inject.

  • Photolytic Degradation:

    • Expose the drug solution to direct sunlight for 8 hours or in a photostability chamber (ICH option 1: minimum of 1.2 million lux hours and 200 watt hours/square meter)

    • Dilute with acetonitrile to the working concentration and inject. Prepare a control sample wrapped in aluminum foil.

Visualizations

Workflow for Degradation Product Identification

cluster_0 Phase 1: Stress & Separation cluster_1 Phase 2: Analysis & Identification stress Forced Degradation (Acid, Base, Oxidative, etc.) prep Sample Preparation (Neutralize, Dilute) stress->prep Generate Degradants hplc Stability-Indicating HPLC Analysis prep->hplc Inject Sample data Data Analysis (Peak Purity, RRT) hplc->data Acquire Chromatogram id Structure Elucidation (e.g., LC-MS/MS) data->id Isolate Unknowns report Final Report id->report Characterize Products

Workflow for Forced Degradation and Analysis.
Troubleshooting HPLC Peak Tailing

start Observe Peak Tailing (Asymmetry > 1.2) check_ph Check Mobile Phase pH start->check_ph ph_high Is pH > 3.0? check_ph->ph_high lower_ph Action: Lower pH to 2.0-3.0 using TFA or H₃PO₄ ph_high->lower_ph Yes check_column Problem Persists: Evaluate Column ph_high->check_column No reinject1 Re-inject Sample lower_ph->reinject1 resolved Peak Shape Acceptable reinject1->resolved column_old Is column old or not end-capped? check_column->column_old replace_column Action: Replace with a new, high-purity, end-capped column column_old->replace_column Yes column_old->resolved No, consider other issues reinject2 Re-inject Sample replace_column->reinject2 reinject2->resolved

Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Overcoming Otilonium Bromide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Otilonium bromide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I added my this compound bromide stock solution to the cell culture media, and it immediately turned cloudy. What is happening?

A: Immediate cloudiness or precipitation upon adding this compound bromide to your cell culture medium is likely due to the compound "crashing out" of solution. This can be attributed to several factors, including the physicochemical properties of this compound bromide, solvent shock, and exceeding its solubility limit in the aqueous environment of the media. This compound bromide is known to be unstable in aqueous solutions at room temperature, undergoing hydrolysis.[1][2]

Q2: What are the primary factors that cause this compound bromide to precipitate in cell culture media?

A: Several factors can contribute to this compound bromide precipitation:

  • Hydrolytic Instability: this compound bromide contains an ester linkage that is susceptible to hydrolysis in aqueous environments, leading to degradation and potential precipitation of the less soluble degradation products.[1][2]

  • Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous cell culture medium can cause the compound to precipitate.[3]

  • High Final Concentration: The desired final concentration of this compound bromide in the media may exceed its aqueous solubility limit.

  • Temperature: Adding a concentrated stock solution to cold media can decrease its solubility.[3]

  • pH of the Media: The pH of the cell culture medium can influence the stability and solubility of pH-sensitive compounds.

  • Interaction with Media Components: Components within the cell culture medium, such as salts and proteins, can potentially interact with this compound bromide and affect its solubility.

Q3: What is the recommended solvent and storage condition for this compound bromide stock solutions?

A: Due to its instability in aqueous solutions, it is recommended to prepare high-concentration stock solutions of this compound bromide in a stable, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.[1][2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: Can I pre-mix this compound bromide in cell culture medium and store it for later use?

A: It is strongly advised not to store this compound bromide in cell culture medium for extended periods. Due to its hydrolytic instability, the compound will degrade over time in the aqueous environment of the media.[1][2] Always prepare fresh dilutions of this compound bromide in media immediately before use.

Q5: How does Fetal Bovine Serum (FBS) in the media affect this compound bromide?

A: The presence of Fetal Bovine Serum (FBS) can have a dual effect. Serum proteins, such as albumin, can sometimes bind to compounds and help to keep them in solution, thus preventing precipitation.[4] However, FBS also contains esterases, which are enzymes that can accelerate the hydrolysis of the ester bond in this compound bromide, leading to its degradation.[4] Therefore, the effect of FBS on this compound bromide stability and solubility can be complex and may need to be empirically determined for your specific experimental setup.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media
Observation Potential Cause Recommended Solution
Immediate cloudiness or visible particles form when adding the stock solution to the media.Solvent Shock: Rapid dilution of the concentrated organic stock solution into the aqueous media.[3]Perform a stepwise serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[5]
High Final Concentration: The target concentration exceeds the solubility of this compound bromide in the media.Determine the maximum soluble concentration of this compound bromide in your specific cell culture medium by performing a solubility test (see Experimental Protocols). If possible, lower the final working concentration.
Low Temperature of Media: Adding the stock solution to cold media.[3]Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5]
Issue 2: Precipitation Occurs Over Time in the Incubator
Observation Potential Cause Recommended Solution
The media appears clear initially but becomes cloudy or forms a precipitate after several hours or days of incubation.Hydrolytic Degradation: this compound bromide is degrading over time in the aqueous media, and the degradation products are precipitating.[1][2]Prepare fresh media with this compound bromide for each time point of your experiment if possible. Minimize the incubation time when feasible.
Cellular Metabolism: Changes in the media pH due to cell metabolism can affect the stability and solubility of the compound.Monitor the pH of your cell culture medium. If a significant pH shift is observed, consider changing the medium more frequently or using a different buffering system if compatible with your cells.
Interaction with Media Components: Delayed interaction with salts, amino acids, or other components in the media.If the problem persists, you can test the stability of this compound bromide in a simpler basal medium (e.g., Earle's Balanced Salt Solution) to see if complex media components are contributing to the issue.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Bromide Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound bromide powder in a sterile, conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Method for Adding this compound Bromide to Cell Culture Media
  • Pre-warm Media: Warm the required volume of your complete cell culture medium (with or without FBS, as per your experimental design) to 37°C in a water bath.

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound bromide stock solution at room temperature.

  • Calculate Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

  • Intermediate Dilution (Optional but Recommended): In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the stock solution to a small volume of the pre-warmed, serum-free medium. Mix gently.

  • Final Dilution: While gently swirling or vortexing the pre-warmed complete cell culture medium, slowly add the intermediate dilution (or the stock solution if not performing an intermediate dilution) drop-wise into the vortex. This promotes rapid dispersal and prevents localized high concentrations.

  • Final Mix and Use: Gently mix the final solution and use it immediately to treat your cells. Do not store the final working solution.

Protocol 3: Determining the Maximum Soluble Concentration of this compound Bromide
  • Prepare a Series of Dilutions: Prepare a series of dilutions of your this compound bromide stock solution in your complete cell culture medium, starting from a concentration higher than your intended working concentration.

  • Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, particles).

  • Incubation: Incubate the dilutions at 37°C in a CO2 incubator for a period that reflects your typical experiment duration (e.g., 24, 48, or 72 hours).

  • Microscopic Examination: At different time points during the incubation, take a small sample from each dilution and examine it under a microscope to detect any fine precipitate that may not be visible to the naked eye.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound Bromide in Various Solvents

Solvent Solubility Reference
DMSO≥28.18 mg/mL[6]
Ethanol≥91 mg/mL[6]
Water≥55.8 mg/mL (Note: Unstable)[1][2][6]

Table 2: Factors Influencing this compound Bromide Stability and Solubility in Cell Culture

Factor Effect on this compound Bromide Recommendation
Aqueous Environment Hydrolysis of the ester bond, leading to degradation.[1][2]Prepare fresh solutions in media immediately before use.
Organic Solvents (DMSO) Increased stability and solubility.Use as the primary solvent for stock solutions. Keep final concentration low (≤0.1-0.5%).[7]
Temperature Lower temperatures can decrease solubility during dilution.[3]Pre-warm media to 37°C before adding the compound.
pH Can influence the rate of hydrolysis.Maintain a stable pH in the cell culture medium.
Serum (FBS) May increase solubility through protein binding but can also increase degradation via esterases.[4]Empirically test the effect of serum in your specific assay.

Mandatory Visualizations

G cluster_0 Troubleshooting this compound Bromide Precipitation start Precipitation Observed in Cell Culture Media immediate Immediate Precipitation? start->immediate Yes over_time Precipitation Over Time? start->over_time No cause_immediate Potential Causes: - Solvent Shock - High Concentration - Cold Media immediate->cause_immediate cause_over_time Potential Causes: - Hydrolytic Degradation - pH Shift - Media Interaction over_time->cause_over_time solution_immediate Solutions: - Stepwise Dilution - Pre-warm Media (37°C) - Drop-wise Addition - Lower Final Concentration cause_immediate->solution_immediate end Precipitation Resolved solution_immediate->end solution_over_time Solutions: - Prepare Freshly Before Use - Monitor/Control Media pH - Test in Simpler Media cause_over_time->solution_over_time solution_over_time->end

Caption: Troubleshooting workflow for this compound bromide precipitation.

G cluster_1 This compound Bromide Signaling Pathway: L-Type Ca²⁺ Channel Inhibition This compound This compound Bromide L_type L-Type Calcium Channel This compound->L_type Blocks Ca_influx Ca²⁺ Influx L_type->Ca_influx Mediates Contraction Smooth Muscle Contraction Ca_influx->Contraction Initiates

Caption: this compound bromide's inhibition of L-type calcium channels.

G cluster_2 This compound Bromide Signaling Pathway: M3 Muscarinic Receptor Antagonism Acetylcholine Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Gq_protein Gq Protein Activation M3_Receptor->Gq_protein This compound This compound Bromide This compound->M3_Receptor Antagonizes PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3 IP₃ Production PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Secretion) Ca_release->Cellular_Response

Caption: this compound bromide's antagonism of the M3 muscarinic receptor.

References

Impact of pH on Otilonium bromide stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of Otilonium Bromide (OB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound Bromide in different solvents?

A1: this compound Bromide is known to be unstable in aqueous solutions, as well as in alcohols like methanol (B129727) and ethanol, where it undergoes hydrolysis.[1][2] It is, however, stable in acetonitrile (B52724).[1][2] For experimental purposes, it is recommended to use acetonitrile as the solvent for preparing stock solutions to minimize degradation.[1][2]

Q2: How does pH affect the stability of this compound Bromide?

Q3: What are the degradation products of this compound Bromide?

A3: Hydrolysis of this compound Bromide results in the formation of p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[1][2]

Q4: What is the optimal pH for studying the activity of this compound Bromide in vitro?

A4: Most in vitro studies on the activity of this compound Bromide are conducted at a physiological pH of 7.4. This is because the drug's targets, including L-type and T-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, are typically studied under conditions that mimic the physiological environment of the gut.

Q5: Is the activity of this compound Bromide expected to change with pH?

A5: Yes, the activity of this compound Bromide is likely to be influenced by pH. The binding of ligands to receptors can be pH-sensitive. For instance, the binding affinity of ligands to muscarinic acetylcholine (B1216132) receptors has been shown to decrease at a pH below 7. While this study was not specific to this compound Bromide, it suggests that acidic conditions could potentially reduce its potency at muscarinic receptors. The activity of other quaternary ammonium salts has also been shown to be pH-dependent.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound Bromide activity over time in aqueous solution. Degradation of this compound Bromide via hydrolysis.Prepare fresh solutions of this compound Bromide in a suitable solvent like acetonitrile before each experiment and dilute into aqueous buffer immediately before use. Avoid prolonged storage of aqueous solutions.
Inconsistent experimental results between batches. pH variability of the experimental buffer.Strictly control and verify the pH of all buffers and solutions used in the experiments. Use freshly prepared buffers.
Precipitation of this compound Bromide in the experimental setup. Poor solubility at the working concentration and pH.While this compound Bromide is soluble in water, high concentrations in certain buffers might lead to precipitation. Ensure the working concentration is within the solubility limits for the specific buffer system and pH.
Rapid degradation in plasma or cell culture media. Enzymatic degradation by esterases present in biological fluids.[1][2]If studying the compound in plasma, consider adding an esterase inhibitor, such as potassium fluoride, to the plasma immediately after collection.[1][2] For cell culture experiments, minimize the incubation time as much as possible.

Quantitative Data

Table 1: Stability of this compound Bromide in Various Media

Medium Stability Degradation Products Reference
WaterUnstable (undergoes hydrolysis)p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1][2]
Methanol/EthanolUnstable (undergoes alcoholysis)p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid methyl ester and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1][2]
AcetonitrileStableNo degradation observed[1][2]
PlasmaUnstable (undergoes enzymolysis)p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide[1][2]

Table 2: Inhibitory Activity of this compound Bromide at Physiological pH (7.4)

Target Assay Species/Tissue IC₅₀ / EC₅₀ Reference
L-type Ca²⁺ ChannelsInhibition of KCl-induced calcium transientsHuman sigmoid smooth muscle cells0.2 µM
L-type Ca²⁺ ChannelsInhibition of inward currentRat colonic smooth muscle cells885 nM
Muscarinic M₃ ReceptorsInhibition of ACh-induced calcium signalsIsolated human colonic crypts880 nM
Tachykinin NK₂ ReceptorsInhibition of [βAla⁸]neurokinin A (4-10) induced contractionGuinea-pig colon circular muscle45 µM
Tachykinin NK₂ ReceptorsInhibition of [βAla⁸]neurokinin A (4-10) induced membrane depolarizationGuinea-pig colon circular muscle38 µM

Experimental Protocols

Protocol 1: Stability Analysis of this compound Bromide by HPLC

This protocol outlines a general procedure for assessing the stability of this compound Bromide under forced degradation conditions, including varying pH.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound Bromide (e.g., 1 mg/mL) in acetonitrile.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Control Sample: Dilute the stock solution with the mobile phase to the same final concentration.

  • HPLC Analysis:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 2 mM ammonium acetate (B1210297) with 0.05% TFA, pH adjusted to 2.35) and acetonitrile (e.g., 30:70 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of the intact this compound Bromide and any degradation products at each time point.

    • Calculate the percentage of degradation.

    • If kinetic data is desired, plot the natural logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) under each condition.

Protocol 2: Activity Assay of this compound Bromide on L-type Calcium Channels using Patch-Clamp Electrophysiology

This protocol describes a method to measure the inhibitory effect of this compound Bromide on L-type calcium channels.

  • Cell Preparation:

    • Use isolated human intestinal smooth muscle cells or a cell line expressing L-type calcium channels (e.g., HEK293 cells).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings.

    • Pipette Solution (Intracellular): (in mM) 145 Cs⁺, 35 Cl⁻, 5 Na⁺, 5 Mg²⁺, 2 EGTA, 5 HEPES, 125 methanesulfonate. Adjust pH to 7.0 with CsOH.

    • Bath Solution (Extracellular): (in mM) 149.2 Na⁺, 4.74 K⁺, 159 Cl⁻, 2.54 Ca²⁺, buffered with 5 mM HEPES. Adjust pH to 7.4 with NaOH.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit L-type calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application:

    • Prepare stock solutions of this compound Bromide in an appropriate solvent.

    • Dilute the stock solution into the bath solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Perfuse the cells with the drug-containing solution.

  • Data Analysis:

    • Measure the peak inward calcium current before and after the application of this compound Bromide.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and calculate the IC₅₀ value.

Visualizations

Otilonium_Bromide_Signaling_Pathway OB This compound Bromide L_Ca L-type Ca²⁺ Channel OB->L_Ca Blocks T_Ca T-type Ca²⁺ Channel OB->T_Ca Blocks M3R Muscarinic M₃ Receptor OB->M3R Antagonizes NK2R Tachykinin NK₂ Receptor OB->NK2R Antagonizes Ca_influx Ca²⁺ Influx L_Ca->Ca_influx T_Ca->Ca_influx M3R->Ca_influx NK2R->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction ACh Acetylcholine ACh->M3R NKA Neurokinin A NKA->NK2R

Caption: Signaling pathway of this compound Bromide's inhibitory action.

Otilonium_Bromide_Degradation OB This compound Bromide Condition Aqueous Solution (Hydrolysis) OB->Condition DP1 p-[2-(n-octyoxy)benzoyl]- aminobenzoic acid DP2 Diethyl-(2-hydroxyethyl)-methyl ammonium bromide Condition->DP1 Condition->DP2

Caption: Hydrolytic degradation pathway of this compound Bromide.

Experimental_Workflow start Start prep_sol Prepare OB Stock (Acetonitrile) start->prep_sol stability_test Stability Testing (Forced Degradation) prep_sol->stability_test activity_test Activity Assay (e.g., Patch-Clamp) prep_sol->activity_test hplc HPLC Analysis stability_test->hplc data_analysis_act Analyze Inhibition (IC₅₀) activity_test->data_analysis_act data_analysis_stab Analyze Degradation hplc->data_analysis_stab end End data_analysis_stab->end data_analysis_act->end

Caption: General workflow for stability and activity testing.

References

Technical Support Center: Analysis of Otilonium Bromide in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Otilonium Bromide (OB). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound Bromide in blood samples, with a particular focus on the use of esterase inhibitors to ensure sample stability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound Bromide concentration unexpectedly low or undetectable in plasma samples?

A1: this compound Bromide is an ester-containing compound that is highly susceptible to rapid degradation in blood plasma due to the activity of plasma esterases.[1][2][3][4] This enzymatic hydrolysis can lead to a significant underestimation of the actual concentration. To prevent this, it is crucial to add an esterase inhibitor to the blood sample immediately after collection.

Q2: What is the recommended esterase inhibitor for stabilizing this compound Bromide in blood samples?

A2: Potassium fluoride (B91410) (KF) has been successfully used as an esterase inhibitor to prevent the degradation of this compound Bromide in human plasma.[1][3][4] The immediate addition of KF to freshly collected plasma is a key step before sample processing. While the exact concentration can vary depending on the specific protocol, it is a widely accepted stabilizer for this compound.

Q3: What solvent should I use to prepare this compound Bromide stock solutions and for sample extraction?

A3: Acetonitrile (B52724) is a suitable solvent for this compound Bromide as the compound has shown to be stable in it.[2] Conversely, this compound Bromide is unstable in alcohols (like methanol (B129727) and ethanol) and water at room temperature, so these solvents should be avoided for stock solutions and during the extraction process to prevent non-enzymatic degradation.[2]

Q4: Can I store blood samples containing this compound Bromide without an inhibitor?

A4: It is strongly advised against storing blood or plasma samples intended for this compound Bromide analysis without an esterase inhibitor. The enzymatic degradation occurs rapidly at room temperature, and even at lower temperatures, the stability of the analyte cannot be guaranteed without inhibiting esterase activity.

Q5: What analytical technique is most suitable for quantifying this compound Bromide in plasma?

A5: A validated Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method is a highly sensitive and specific technique for the determination of this compound Bromide in human plasma.[1][3][4] This method has been shown to provide accurate and precise quantification within a validated concentration range.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Peak Degradation of this compound Bromide: Enzymatic hydrolysis by plasma esterases.- Immediate Inhibition: Add potassium fluoride (KF) to blood collection tubes before or immediately after sample collection.- Proper Solvent Use: Ensure all solutions containing this compound Bromide are prepared in acetonitrile.[2] - Temperature Control: Keep samples on ice during collection and processing, and store them at -80°C long-term.
Poor Peak Shape (Tailing or Broadening) Matrix Effects: Interference from endogenous plasma components.- Optimize Sample Preparation: Implement a robust protein precipitation and/or liquid-liquid extraction step to effectively remove interfering substances.- Chromatographic Optimization: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve peak shape.
Inconsistent Results Between Replicates Incomplete Inhibition of Esterases: Insufficient mixing or concentration of the inhibitor.- Thorough Mixing: Ensure the esterase inhibitor is thoroughly mixed with the plasma sample immediately after addition.- Optimize Inhibitor Concentration: If degradation is still suspected, consider optimizing the concentration of potassium fluoride.
High Background Noise in Mass Spectrometry Contamination: From sample collection tubes, solvents, or lab equipment.- Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).- Clean Sample Collection: Use pre-screened collection tubes that do not leach interfering substances.- System Cleaning: Regularly clean the LC-MS system, including the ion source.
Analyte Instability in Processed Samples Non-Enzymatic Hydrolysis: Exposure to incompatible solvents or pH conditions.- Solvent Stability: As previously mentioned, avoid water and alcohols. Use acetonitrile as the primary solvent.[2]- pH Control: While hydrochloric acid has been mentioned to improve stability, ensure the final pH of the sample is compatible with your analytical column and method.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-ESI-MS method for the determination of this compound Bromide in human plasma with the use of potassium fluoride as an esterase inhibitor.

Parameter Value Reference
Analytical Method LC-ESI-MS[1][3][4]
Esterase Inhibitor Potassium Fluoride (KF)[1][3][4]
Validated Concentration Range 0.1 - 20 ng/mL[1][3][4]
Intra-run Precision and Accuracy Within ±15%[1][3][4]
Inter-run Precision and Accuracy Within ±15%[1][3][4]
Mean Extraction Recovery > 93.0%[1][4]

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization
  • Preparation: Pre-label blood collection tubes (e.g., K2-EDTA tubes) for each subject and time point.

  • Inhibitor Addition: Prior to blood collection, add the appropriate volume of a concentrated potassium fluoride (KF) solution to each collection tube to achieve the desired final concentration upon filling with blood. Note: The exact concentration of KF should be optimized and validated for your specific assay.

  • Blood Collection: Collect the blood sample directly into the tube containing the KF.

  • Immediate Mixing: Gently invert the tube 8-10 times immediately after collection to ensure thorough mixing of the blood with the esterase inhibitor.

  • Cooling: Place the tube on ice immediately.

  • Plasma Separation: Within one hour of collection, centrifuge the blood sample according to your laboratory's standard procedure for plasma separation (e.g., 1500 x g for 10 minutes at 4°C).

  • Aliquoting and Storage: Carefully transfer the plasma supernatant to labeled cryovials and store immediately at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Thawing: Thaw the stabilized plasma samples on ice.

  • Internal Standard Addition: Add the internal standard (IS) solution (prepared in acetonitrile) to each plasma sample.

  • Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma) to precipitate the plasma proteins.

  • Vortexing: Vortex the samples vigorously for at least 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_collection Sample Collection & Stabilization cluster_preparation Sample Preparation cluster_analysis Analysis blood_collection 1. Blood Collection (into tube with KF) mixing 2. Immediate Mixing blood_collection->mixing cooling 3. Place on Ice mixing->cooling centrifugation 4. Centrifugation (Plasma Separation) cooling->centrifugation storage 5. Store Plasma at -80°C centrifugation->storage thawing 6. Thaw Plasma storage->thawing is_addition 7. Add Internal Standard thawing->is_addition precipitation 8. Protein Precipitation (Acetonitrile) is_addition->precipitation vortex 9. Vortex precipitation->vortex centrifuge_prep 10. Centrifuge vortex->centrifuge_prep transfer 11. Transfer Supernatant centrifuge_prep->transfer reconstitution 12. Reconstitute transfer->reconstitution lcms_analysis 13. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for the analysis of this compound Bromide in blood samples.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_outcome Outcome ob_instability This compound Bromide Instability in Plasma esterase_activity Plasma Esterase Activity (Enzymatic Hydrolysis) ob_instability->esterase_activity is caused by add_inhibitor Addition of Esterase Inhibitor (e.g., Potassium Fluoride) esterase_activity->add_inhibitor is counteracted by stable_sample Stabilized this compound Bromide for Accurate Analysis add_inhibitor->stable_sample leads to

Caption: Logical relationship for ensuring this compound Bromide stability in plasma.

References

Technical Support Center: In Vivo Administration of Otilonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of Otilonium bromide. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound bromide to consider when selecting a vehicle?

A1: this compound bromide is a quaternary ammonium (B1175870) salt.[1][2] Its structure includes a positively charged nitrogen atom, which contributes to its low systemic absorption and limited penetration into the central nervous system.[3] The molecule also possesses a long aliphatic chain, which facilitates its binding to cell membranes in target tissues.[3] Understanding its solubility and stability in various solvents is crucial for preparing appropriate formulations for in vivo studies.

Q2: What is the solubility of this compound bromide in common laboratory solvents?

A2: The solubility of this compound bromide varies across different solvents. This information is critical for preparing a homogenous dosing solution. A summary of its solubility is provided in the table below.

SolventSolubilityNotes
WaterFreely soluble[4], 55.8 mg/mL[5]Unstable at room temperature.[6][7] Should be prepared fresh.
DMSO≥28 mg/mL[5]-
EthanolFreely soluble[4]Unstable at room temperature.[6][7]
MethanolFreely soluble[4]Unstable at room temperature.[6][7]
AcetonitrileStable[6][7]-
ChloroformFreely soluble[4]-
Diethyl etherInsoluble[4]-

Q3: What is the stability of this compound bromide in different vehicles?

A3: The stability of this compound bromide is a critical factor for ensuring accurate dosing and reproducible results. It has been reported to be unstable in methanol, ethanol, and water at room temperature, undergoing hydrolysis and alcoholysis.[6][7] However, it is stable in acetonitrile.[6][7] For aqueous solutions, it is imperative to prepare them fresh before each administration to minimize degradation.

Q4: What is the recommended vehicle for oral administration of this compound bromide in animal models?

A4: For oral administration (e.g., by gavage) in rodents, water has been successfully used as a vehicle.[8][9] Given the instability of this compound bromide in water at room temperature, it is crucial to prepare the solution immediately before administration.[6][7]

Q5: Are there established protocols for the parenteral administration of this compound bromide?

A5: The available literature primarily focuses on the oral administration of this compound bromide, as it is poorly absorbed systemically and intended for local action in the gastrointestinal tract.[1][10][11][12] While there is limited specific information on parenteral vehicles for this compound bromide, general principles for formulating quaternary ammonium compounds for injection should be followed. This would involve selecting a vehicle that ensures solubility and stability while minimizing local irritation and systemic toxicity. Due to its solubility profile, a co-solvent system involving a small amount of an organic solvent like DMSO, further diluted with a sterile aqueous vehicle such as saline or PBS, could be a starting point for formulation development. However, extensive validation of such a formulation for stability and in vivo tolerability would be essential.

Troubleshooting Guide

Issue 1: Precipitation of this compound bromide in the prepared vehicle.

Possible Cause Troubleshooting Step
Exceeded solubility limit Refer to the solubility table. Ensure the concentration of this compound bromide does not exceed its solubility in the chosen vehicle. Consider gently warming the solution to aid dissolution, but be mindful of potential degradation with prolonged heating.
Incorrect solvent or co-solvent ratio If using a co-solvent system, the ratio of the organic solvent to the aqueous phase is critical. A higher proportion of the aqueous component can cause precipitation of less water-soluble compounds. Experiment with different ratios, starting with a higher concentration of the organic solvent and gradually adding the aqueous component while observing for any signs of precipitation.
Temperature effects Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, it might precipitate upon cooling to room temperature or animal body temperature. Prepare and administer the solution at a consistent and appropriate temperature.

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Degradation of this compound bromide in the vehicle As this compound bromide is unstable in aqueous and alcohol-based vehicles at room temperature,[6][7] ensure that the dosing solution is prepared fresh immediately before each use. Avoid storing solutions for extended periods.
Improper storage of the dosing solution If temporary storage is unavoidable, store the solution at a low temperature (e.g., 2-8°C) and protect it from light to minimize degradation. However, fresh preparation is always the best practice.
Interaction with vehicle components Certain excipients in a vehicle formulation could potentially interact with the quaternary ammonium structure of this compound bromide. If using a complex vehicle, consider simplifying it to basic solvents like water or saline for oral administration, or a minimal co-solvent system for parenteral routes.

Issue 3: Adverse reactions or stress observed in experimental animals.

| Possible Cause | Troubleshooting Step | | Vehicle-induced toxicity | Some organic solvents, like DMSO, can cause local irritation or systemic toxicity at high concentrations.[13] When using a co-solvent system, keep the concentration of the organic solvent to a minimum. Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound effects. | | Toxicity of the quaternary ammonium compound | Quaternary ammonium compounds as a class have been associated with potential health concerns, including inflammation and dermatitis.[14][15] Monitor the animals closely for any signs of distress, skin reactions at the injection site (for parenteral routes), or changes in behavior. If adverse effects are observed, consider reducing the dose or exploring alternative vehicles. | | Improper administration technique | Incorrect gavage or injection techniques can cause stress and injury to the animals, leading to confounding experimental results. Ensure that all personnel involved in animal dosing are properly trained and follow established ethical guidelines for animal handling and administration procedures. |

Experimental Protocols & Visualizations

Experimental Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for the in vivo administration of this compound bromide.

VehicleSelectionWorkflow A Define Experimental Needs (Route of Administration, Dose) B Review Physicochemical Properties (Solubility, Stability) A->B C Select Candidate Vehicle(s) B->C D Prepare Trial Formulation C->D E Assess Formulation Stability (Visual Inspection, Analytical) D->E H Precipitation or Degradation? E->H F Conduct Pilot In Vivo Tolerability Study I Adverse Effects? F->I G Final Vehicle Selection & Dosing H->C Yes H->F No I->C Yes I->G No

A logical workflow for in vivo vehicle selection.
Signaling Pathway of this compound Bromide

This compound bromide exerts its spasmolytic effects through a multi-target mechanism primarily focused on the smooth muscle cells of the gastrointestinal tract.

OtiloniumSignaling cluster_cell Smooth Muscle Cell OB This compound Bromide L_Ca L-type Ca2+ Channels OB->L_Ca Inhibits M_R Muscarinic Receptors OB->M_R Antagonizes NK2_R Tachykinin NK2 Receptors OB->NK2_R Antagonizes Contraction Muscle Contraction L_Ca->Contraction Leads to M_R->Contraction Leads to NK2_R->Contraction Leads to Relaxation Muscle Relaxation

Simplified signaling pathway of this compound bromide.

References

Ensuring long-term stability of Otilonium bromide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and handling of Otilonium bromide stock solutions to ensure their long-term stability and experimental reliability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound bromide stock solutions?

A1: The choice of solvent depends on your experimental needs and desired storage time. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions.[1][2] Acetonitrile (B52724) is also a suitable solvent, and this compound bromide has shown good stability in it.[3][4] For biological experiments requiring aqueous solutions, you can dissolve this compound bromide in phosphate-buffered saline (PBS, pH 7.2).[1] However, aqueous solutions are not recommended for long-term storage.[1]

Q2: What are the solubility limits for this compound bromide in common solvents?

A2: The solubility of this compound bromide can vary slightly between sources. The following table summarizes approximate solubility values:

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)25 - 55 mg/mL[1][2]
Ethanol~10 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
WaterFreely Soluble[5]
AcetonitrileStable, no degradation observed[3][4]

Q3: How should I store my this compound bromide stock solutions to ensure long-term stability?

A3: Proper storage is critical to prevent degradation. The recommended storage conditions depend on the solvent and the intended duration of storage.

SolventStorage TemperatureRecommended Storage PeriodReference
Crystalline Solid-20°C≥ 4 years[1]
DMSO-80°CUp to 6 months[6]
DMSO-20°CUp to 1 month[6]
Aqueous Solutions (e.g., PBS)4°CNot recommended for more than one day[1]

Q4: I've noticed precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution and sonicate to try and redissolve the precipitate.[2] To avoid this, consider preparing a slightly lower concentration stock solution or storing it in smaller aliquots to minimize freeze-thaw cycles.

Q5: My experimental results are inconsistent. Could my this compound bromide solution have degraded?

A5: Inconsistent results can be a sign of compound degradation. This compound bromide is susceptible to hydrolysis and alcoholysis, especially in aqueous and alcohol-based solutions at room temperature.[3][4] If you suspect degradation, it is best to prepare a fresh stock solution. For critical experiments, you can assess the stability of your solution using analytical methods like HPLC.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution - Solution concentration is too high for storage temperature.- Repeated freeze-thaw cycles.- Gently warm and sonicate the solution to redissolve.- Prepare a more dilute stock solution.- Aliquot the stock solution into smaller volumes for single use.
Loss of biological activity - Degradation of this compound bromide due to improper storage or solvent.- Instability in the experimental medium.- Prepare a fresh stock solution in a recommended solvent (e.g., DMSO, Acetonitrile).- Avoid using aqueous or alcohol-based solutions for long-term storage.- If working with plasma, add an esterase inhibitor like potassium fluoride (B91410) to prevent rapid degradation.[3][4][7]
Difficulty dissolving the compound - Reaching the solubility limit of the solvent.- Refer to the solubility table and ensure you are not exceeding the recommended concentration.- Sonication may aid in dissolution.[2]

Experimental Protocols

Protocol for Assessing this compound Bromide Stock Solution Stability using HPLC

This protocol outlines a general procedure to assess the stability of an this compound bromide stock solution over time.

1. Materials:

  • This compound bromide stock solution (e.g., in DMSO)

  • High-purity solvents for mobile phase (e.g., acetonitrile, ammonium (B1175870) acetate (B1210297) buffer)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh dilution of your this compound bromide stock solution in the mobile phase to a known concentration (e.g., 10 µg/mL).

    • Inject the sample into the HPLC system.

    • Run the analysis using an appropriate method (e.g., isocratic elution with acetonitrile and ammonium acetate buffer, UV detection at 290 nm).[8]

    • Record the peak area of the this compound bromide peak. This will serve as your baseline.

  • Incubation:

    • Store your stock solution under your desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 7, 14, and 30 days), remove an aliquot of the stock solution.

    • Prepare a dilution in the mobile phase to the same concentration as the initial analysis.

    • Inject the sample into the HPLC and record the peak area of the this compound bromide peak.

    • Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Compare the peak area of this compound bromide at each time point to the initial peak area.

    • Calculate the percentage of this compound bromide remaining. A significant decrease in the peak area indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare this compound Bromide Stock Solution t0 Time 0 Analysis (HPLC) prep->t0 Initial Sample storage Store at Desired Conditions (-20°C, 4°C, RT) t0->storage tp Time Point Analysis (HPLC) storage->tp Sample at Time X storage->tp data Data Analysis (% Degradation) tp->data signaling_pathway cluster_channels Ion Channels cluster_receptors Receptors OB This compound Bromide L_type L-type Ca²⁺ Channels OB->L_type Inhibits T_type T-type Ca²⁺ Channels OB->T_type Inhibits M3 Muscarinic M3 Receptors OB->M3 Antagonizes NK2 Tachykinin NK2 Receptors OB->NK2 Antagonizes Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx M3->Ca_influx NK2->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction

References

Technical Support Center: Navigating Fluorescence-Based Assays with Otilonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Otilonium bromide in fluorescence-based assays. The following information addresses potential interference from this compound and offers strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in fluorescence-based assays?

Common sources of interference can be broadly categorized as compound-related or assay-related.[1]

  • Compound-Related Interference: This stems from the intrinsic properties of the test compound, such as this compound. Key mechanisms include:

    • Autofluorescence: The compound itself emits light upon excitation, adding to the total fluorescence signal and potentially leading to false positives.[2]

    • Fluorescence Quenching: The compound reduces the fluorescence signal of the assay's fluorophore, which can result in false negatives.

    • Inner Filter Effect (IFE): The compound absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore, leading to an artificially low signal.[2][3][4]

  • Assay-Related Interference: This includes background fluorescence from assay components like buffers, plastics, or biological samples (e.g., cells, proteins).

Q2: Does this compound bromide have known fluorescent properties?

While detailed fluorescence emission spectra for this compound bromide are not extensively published, its chemical structure, containing aromatic rings, suggests a potential for UV light absorption. PubChem lists a UV-VIS spectrum for this compound bromide, indicating it absorbs light in the ultraviolet range.[5] Compounds that absorb UV light can potentially interfere with fluorescence assays, particularly those using fluorophores that are excited by or emit at nearby wavelengths.

Q3: What is the difference between the inner filter effect and fluorescence quenching?

Both the inner filter effect and fluorescence quenching lead to a decrease in the measured fluorescence signal, but they are distinct phenomena.[4]

  • Inner Filter Effect is a consequence of the high absorbance of one or more components in the sample at the excitation or emission wavelengths. It is a collective property of the solution and not a direct molecular interaction with the fluorophore.[4]

  • Fluorescence Quenching involves a direct interaction between the quencher (in this case, potentially this compound) and the fluorophore, leading to a non-radiative energy transfer.

Q4: How can I determine if this compound is interfering with my assay?

The most effective way to identify interference is through a series of control experiments. A crucial control is a "no-target" or "no-enzyme" assay where you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target.[1] A change in signal that correlates with the concentration of this compound strongly indicates interference.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.

Problem 1: Higher than expected fluorescence signal (Potential Autofluorescence)

  • Symptom: Wells containing this compound show a higher fluorescence signal compared to vehicle controls, even in the absence of the assay's biological target.

  • Troubleshooting Steps:

    • Assess this compound Autofluorescence: Perform a spectral scan of this compound bromide at the concentrations used in your assay. This will help you determine its excitation and emission maxima.

    • "Red-Shift" Your Assay: If this compound's autofluorescence overlaps with your assay's spectral window, consider switching to a fluorophore with a longer excitation and emission wavelength (a "red-shifted" fluorophore).

    • Implement a Pre-read Step: Before adding your fluorescent substrate or probe, take a reading of the plate with this compound already added. You can then subtract this background fluorescence from your final reading.

Problem 2: Lower than expected fluorescence signal (Potential Quenching or Inner Filter Effect)

  • Symptom: The fluorescence signal decreases with increasing concentrations of this compound.

  • Troubleshooting Steps:

    • Check for Inner Filter Effect: Measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore. A significant absorbance may indicate an inner filter effect.

    • Dilute Your Sample: If the inner filter effect is suspected, diluting your sample can help to mitigate it.[6]

    • Apply a Correction Factor: For unavoidable inner filter effects, you can mathematically correct your fluorescence data using the measured absorbance values.[3][7]

    • Investigate Quenching Mechanism: To distinguish between static and dynamic quenching, you can perform your assay at different temperatures. Dynamic quenching typically increases with temperature, while static quenching decreases.

Data Presentation

Table 1: Spectroscopic Properties of Common Fluorophores

To aid in the selection of appropriate fluorophores and filter sets to minimize potential interference from this compound, the following table summarizes the spectral properties of some commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Fluorescein (FITC)49451824
Rhodamine B55558025
Cyanine 3 (Cy3)55057020
Cyanine 5 (Cy5)64967021
Alexa Fluor 48849551924
Alexa Fluor 55555556510
Alexa Fluor 64765066818

Note: The optimal fluorophore will have excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.

Table 2: this compound Bromide Properties

PropertyValueSource
Molecular FormulaC29H43BrN2O4[5][8][9]
Molecular Weight563.57 g/mol [8][9]
AppearanceWhite to beige powder[8]
Solubility in Water5 mg/mL (warmed)[8]
UV-Vis SpectrumAvailable on PubChem[5]

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound Bromide

Objective: To determine if this compound bromide exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

Materials:

  • This compound bromide

  • Assay buffer

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with spectral scanning capabilities

Procedure:

  • Prepare a serial dilution of this compound bromide in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the this compound bromide dilutions to the wells of the black microplate. Include wells with only the assay buffer as a blank.

  • Scan the plate using the microplate reader to measure the fluorescence emission across a range of excitation wavelengths.

  • Analyze the data to identify any peaks in the emission spectrum, which would indicate autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound Bromide

Objective: To determine if this compound bromide quenches the fluorescence of your assay's fluorophore.

Materials:

  • Your assay's fluorophore (or a fluorescently labeled substrate)

  • This compound bromide

  • Assay buffer

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.

  • Prepare a serial dilution of this compound bromide in the assay buffer.

  • In the microplate, add the fluorophore solution to a series of wells.

  • Add the serial dilutions of this compound bromide to these wells. Include control wells with the fluorophore and the vehicle used to dissolve this compound.

  • Incubate the plate for a period of time consistent with your assay protocol.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.

  • A dose-dependent decrease in fluorescence intensity in the presence of this compound suggests quenching.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions prep_plate Plate Setup (Controls & Samples) prep_this compound->prep_plate prep_fluorophore Prepare Fluorophore Solution prep_fluorophore->prep_plate read_absorbance Measure Absorbance (IFE Check) prep_plate->read_absorbance read_fluorescence Measure Fluorescence read_absorbance->read_fluorescence analyze_autofluorescence Assess Autofluorescence read_fluorescence->analyze_autofluorescence analyze_quenching Assess Quenching/IFE read_fluorescence->analyze_quenching correct_data Correct Data (if necessary) analyze_autofluorescence->correct_data analyze_quenching->correct_data final_results Final Results Interpretation correct_data->final_results

Caption: Workflow for identifying and correcting this compound interference.

troubleshooting_logic cluster_increase Signal Increase cluster_decrease Signal Decrease start Unexpected Fluorescence Signal with this compound increase Signal Increase Observed start->increase decrease Signal Decrease Observed start->decrease autofluorescence_check Run Autofluorescence Control (this compound alone) increase->autofluorescence_check autofluorescence_positive Autofluorescence Confirmed autofluorescence_check->autofluorescence_positive solution_autofluorescence Solution: 1. Subtract Background 2. Use Red-Shifted Dye autofluorescence_positive->solution_autofluorescence absorbance_check Measure this compound Absorbance at Assay Wavelengths decrease->absorbance_check high_absorbance High Absorbance? absorbance_check->high_absorbance ife Inner Filter Effect Likely high_absorbance->ife Yes quenching Quenching Possible high_absorbance->quenching No solution_ife Solution: 1. Dilute Sample 2. Apply Correction Factor ife->solution_ife solution_quenching Solution: 1. Change Fluorophore 2. Characterize Quenching quenching->solution_quenching

Caption: Troubleshooting decision tree for this compound interference.

References

Otilonium bromide shelf life and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the shelf life, storage, and handling of otilonium bromide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound bromide?

For long-term storage, solid this compound bromide should be kept at -20°C.[1] For short-term use, storage at 2-8°C is recommended.[1] The compound should always be stored in a tightly sealed container in a dry, well-ventilated area to prevent degradation.[1][2]

Q2: What is the shelf life of this compound bromide?

When stored under the recommended conditions (-20°C, dry, and protected from light), solid this compound bromide is expected to be stable for an extended period. However, it is crucial to refer to the manufacturer's certificate of analysis for a specific expiration date. Once in solution, the stability is significantly reduced, depending on the solvent.

Q3: In which solvents is this compound bromide stable?

This compound bromide is stable in acetonitrile (B52724) at room temperature.[3][4] It is unstable in alcohols (such as methanol (B129727) and ethanol) and water, where it undergoes rapid degradation.[3][4]

Q4: What happens when this compound bromide is dissolved in water or alcohol?

In aqueous solutions, this compound bromide undergoes hydrolysis. In alcoholic solvents like methanol and ethanol, it undergoes alcoholysis.[3][4] These reactions lead to the breakdown of the ester linkage in the molecule, yielding degradation products and compromising the integrity of your experiments.

Q5: I am working with plasma samples. Are there any special considerations?

Yes. This compound bromide degrades rapidly in plasma due to enzymatic hydrolysis by plasma esterases.[3][5] To prevent this, it is recommended to add an esterase inhibitor, such as potassium fluoride (B91410), to the plasma samples immediately after collection and before processing with acetonitrile.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound bromide stock solution.Prepare fresh stock solutions in acetonitrile for each experiment. Avoid using solutions prepared in water or alcohols. Verify the purity of the solid compound if it has been stored improperly or for an extended period.
Low recovery of this compound bromide from plasma samples. Enzymatic degradation by plasma esterases.Add potassium fluoride to freshly collected plasma samples to inhibit esterase activity before protein precipitation with acetonitrile.[3][4]
Precipitate formation in the stock solution. Poor solubility or use of an inappropriate solvent.Ensure the use of a suitable solvent like DMSO for initial solubilization, followed by dilution in a compatible buffer or medium. Acetonitrile is recommended for analytical purposes.[3][4]
Difficulty dissolving the compound. The compound may have formed a more stable, less soluble polymorphic form over time.Sonication may aid in dissolving the compound. For future use, ensure storage conditions are strictly followed to maintain the desired polymorphic form. A new polymorphic form (Form I) has been identified as more stable at room temperature.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Bromide

Storage Type Temperature Additional Conditions
Long-Term-20°CTightly sealed container, dry, well-ventilated area.[1]
Short-Term2-8°CTightly sealed container, dry, well-ventilated area.[1]

Table 2: Stability of this compound Bromide in Various Solvents at Room Temperature

Solvent Stability Degradation Pathway
AcetonitrileStableNo significant degradation observed.[3][4]
WaterUnstableHydrolysis.[3][4]
MethanolUnstableAlcoholysis.[3][4]
EthanolUnstableAlcoholysis.[3][4]
PlasmaUnstableEnzymatic Hydrolysis.[3][4]

Table 3: Degradation Products of this compound Bromide

Medium Degradation Products
Methanolp-[ 2-(n-octyoxy) benzoyl]-aminobenzoic acid methyl ester and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide.[3][4]
Water / Plasmap-[ 2-(n-octyoxy) benzoyl ]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the required amount of solid this compound bromide in a fume hood.

  • Initial Solubilization: Dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).

  • Final Dilution: For most cell-based assays, further dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • For Analytical Standards: Prepare stock solutions in acetonitrile.[3][4]

Protocol 2: Stability Assessment of this compound Bromide in an Aqueous Buffer using HPLC

  • Solution Preparation: Prepare a solution of this compound bromide in the aqueous buffer of interest at a known concentration.

  • Incubation: Incubate the solution at the desired temperature (e.g., room temperature).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately dilute the aliquot with acetonitrile to stop further degradation.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. A C18 column is commonly used.[7]

  • Data Analysis: Quantify the peak area of the parent this compound bromide at each time point to determine the percentage of degradation over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis weigh Weigh Solid this compound Bromide dissolve Dissolve in Acetonitrile weigh->dissolve incubate Incubate at Desired Temperature dissolve->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Quantify Degradation hplc->data

Caption: Workflow for this compound Bromide Stability Testing.

degradation_pathway cluster_solvents Unstable In cluster_products Degradation Products OB This compound Bromide Water Water OB->Water Hydrolysis Methanol Methanol OB->Methanol Alcoholysis Plasma Plasma OB->Plasma Enzymatic Hydrolysis Stable Stable in Acetonitrile OB->Stable Hydrolysis_P Hydrolysis Products Water->Hydrolysis_P Alcoholysis_P Alcoholysis Products Methanol->Alcoholysis_P Enzymatic_P Enzymatic Hydrolysis Products Plasma->Enzymatic_P

Caption: Degradation Pathways of this compound Bromide.

References

Technical Support Center: Purity Assessment of Commercially Available Otilonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of commercially available Otilonium Bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound Bromide purity.

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound Bromide. What could be the cause and how can I resolve this?

  • Answer: Unexpected peaks can arise from several sources. Follow these steps to troubleshoot:

    • Blank Injection: Inject your mobile phase and sample solvent (dissolve the sample in the mobile phase whenever possible) to check for contamination from the solvent or the HPLC system itself. Ghost peaks can sometimes appear due to contaminants in the mobile phase.

    • Sample Matrix: If you are analyzing a formulated product, the extra peaks could be from excipients. Analyze a placebo sample (all formulation components except this compound Bromide) to identify these peaks.

    • Degradation: this compound Bromide can degrade under certain conditions. Ensure your sample preparation and storage are appropriate. A known degradation product is p-aminobenzoic acid (PABA).[1]

    • Known Impurities: The peaks could correspond to known related substances of this compound Bromide. Refer to the table of common impurities below and their expected relative retention times if available from a pharmacopoeial monograph.

    • System Contamination: If the issue persists, flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol (B130326) to remove any contaminants.

Issue 2: Poor Peak Resolution or Asymmetric Peaks

  • Question: My chromatogram shows poor resolution between the this compound Bromide peak and an adjacent impurity, or the main peak is tailing. How can I improve this?

  • Answer: Poor peak shape and resolution can compromise the accuracy of your quantification. Consider the following adjustments:

    • Mobile Phase pH: The pH of the mobile phase is critical for the chromatography of ionizable compounds like this compound Bromide. Small adjustments to the pH of the buffer can significantly impact peak shape and retention.

    • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.

    • Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. Ensure you are using a column with the same packing material as specified in the method.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.

    • Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound Bromide?

A1: Common impurities can be process-related or degradation products. These may include:

  • This compound Bromide Impurity 1: 4-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester

  • This compound Bromide Impurity 2: 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate

  • This compound Bromide Impurity 3

  • This compound Bromide Impurity 4

  • And a range of other related substances.

Q2: What are the typical pharmacopoeial purity requirements for this compound Bromide?

A2: While the specific monograph should always be consulted for official requirements, the European Pharmacopoeia (Ph. Eur.) general monograph "Substances for pharmaceutical use" (2034) and general chapter 5.10 provide a framework for controlling impurities.[2][3] Based on these principles, typical limits for impurities in an active substance with a maximum daily dose of less than 2g might be structured as follows. Note: This table is an illustrative example, and the official this compound Bromide monograph must be consulted for definitive specifications.

Impurity TypeReporting ThresholdIdentification ThresholdQualification ThresholdTypical Limit (Example)
Any Unspecified Impurity> 0.05%> 0.10%> 0.15%≤ 0.10%
Specified Impurity---As per monograph (e.g., ≤ 0.2%)
Total Impurities---As per monograph (e.g., ≤ 0.5%)

Q3: Can you provide a starting HPLC method for this compound Bromide purity analysis?

A3: Yes, the following is a stability-indicating RP-LC method that has been published for the determination of this compound Bromide and its degradation product, p-aminobenzoic acid (PABA).[1]

ParameterSpecification
Column Waters Atlantis C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH = 2.35) with 0.05% TFA : Acetonitrile (B52724) (30:70, v/v)
Flow Rate 0.8 mL/min
Detection UV at 290 nm
Injection Volume 20 µL
Column Temperature Ambient

Experimental Protocols

Detailed HPLC Method for Purity Assessment of this compound Bromide [1]

  • Mobile Phase Preparation:

    • Prepare a 2 mM solution of ammonium acetate in HPLC-grade water.

    • Adjust the pH to 2.35 using trifluoroacetic acid (TFA).

    • Add 0.05% (v/v) of TFA to the final buffer solution.

    • Mix this buffer with acetonitrile in a 30:70 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound Bromide reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Test Solution Preparation:

    • Accurately weigh about 10 mg of the commercial this compound Bromide sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Inject 20 µL of the standard and test solutions into the HPLC system.

    • Run the analysis according to the parameters in the table above.

  • Data Analysis:

    • Identify the peak for this compound Bromide based on the retention time of the standard.

    • Calculate the percentage of each impurity by comparing the peak area of the impurity to the total area of all peaks in the chromatogram (area normalization) or by using an external standard of the impurity if available.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 30:70) hplc_system HPLC System Setup (C18 Column, UV 290 nm) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (100 µg/mL) inject Inject Samples (20 µL) prep_standard->inject prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->inject hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity & Impurity Profile integrate_peaks->calculate_purity report Final Report calculate_purity->report

Caption: Workflow for HPLC Purity Assessment of this compound Bromide.

Troubleshooting_Tree cluster_checks cluster_conclusions start Unexpected Peak in Chromatogram? check_blank Inject Blank Solvent start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank check_placebo Analyze Placebo peak_in_blank->check_placebo No conclusion_solvent Source: Solvent or System Contamination peak_in_blank->conclusion_solvent Yes peak_in_placebo Peak Present in Placebo? check_placebo->peak_in_placebo conclusion_excipient Source: Formulation Excipient peak_in_placebo->conclusion_excipient Yes conclusion_impurity Source: Drug Impurity or Degradant peak_in_placebo->conclusion_impurity No

Caption: Decision Tree for Troubleshooting Unexpected HPLC Peaks.

References

Validation & Comparative

A Comparative Guide to Otilonium Bromide and Pinaverium Bromide on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of otilonium bromide and pinaverium (B1222119) bromide, two antispasmodic agents utilized in the management of irritable bowel syndrome (IBS) and other functional bowel disorders. The focus of this comparison is their respective effects on colonic motility, supported by experimental data.

Introduction

This compound bromide and pinaverium bromide are quaternary ammonium (B1175870) compounds that exert their primary therapeutic effect by modulating gastrointestinal smooth muscle contractility. While both are classified as calcium channel blockers, their pharmacological profiles exhibit distinct characteristics that influence their clinical efficacy. This guide delves into their mechanisms of action, presents comparative experimental data, and outlines the methodologies employed in key studies.

Mechanism of Action

Both this compound bromide and pinaverium bromide primarily act as L-type calcium channel blockers in colonic smooth muscle cells.[1][2] By inhibiting the influx of extracellular calcium, these drugs reduce the intracellular calcium concentration required for muscle contraction, leading to a spasmolytic effect.[1][2]

This compound Bromide: Beyond its principal action on L-type calcium channels, this compound bromide exhibits a more complex pharmacological profile.[3][4] It has been shown to interact with other targets involved in the regulation of colonic motility and visceral sensation, including:

  • T-type calcium channels: Inhibition of these channels may contribute to its overall spasmolytic effect.[3][4]

  • Muscarinic M1, M2, M4, and M5 receptors: By acting as an antagonist at these receptors, this compound bromide can counteract the pro-contractile effects of acetylcholine.

  • Tachykinin NK2 receptors: Blockade of these receptors on smooth muscle and primary afferent neurons may reduce both motility and visceral pain perception.[3][5]

Pinaverium Bromide: The mechanism of action of pinaverium bromide is more selective, primarily targeting the L-type calcium channels on gastrointestinal smooth muscle cells.[1][6] This selectivity is thought to minimize systemic side effects, particularly on the cardiovascular system.[2]

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound bromide and pinaverium bromide.

otilonium_bromide_pathway cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx T_type T-type Ca2+ Channel T_type->Ca_influx M_receptor Muscarinic Receptor M_receptor->Ca_influx NK2_receptor Tachykinin NK2 Receptor NK2_receptor->Ca_influx This compound This compound Bromide This compound->L_type Blocks This compound->T_type Blocks This compound->M_receptor Blocks This compound->NK2_receptor Blocks Agonist_M Acetylcholine Agonist_M->M_receptor Agonist_NK2 Tachykinin Agonist_NK2->NK2_receptor Contraction Muscle Contraction Ca_influx->Contraction

Figure 1: this compound Bromide Signaling Pathway

pinaverium_bromide_pathway cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Pinaverium Pinaverium Bromide Pinaverium->L_type Blocks Contraction Muscle Contraction Ca_influx->Contraction

Figure 2: Pinaverium Bromide Signaling Pathway

Comparative Experimental Data

The following tables summarize quantitative data from in vitro and clinical studies comparing the effects of this compound bromide and pinaverium bromide on colonic motility and related symptoms.

DrugIC50 (Inhibition of Contraction)Experimental ModelReference
This compound Bromide 49.9 nmol/L (spontaneous RPCs)Human sigmoid circular muscle strips[7]
10.7 nmol/L (stretch-induced tone)Human sigmoid circular muscle strips[7]
0.2 µmol/L (KCl-induced calcium transients)Isolated human smooth muscle cells[7]
3.7 µM (methacholine-induced contraction)Guinea-pig proximal colon circular muscle[5]
Pinaverium Bromide 1.0 x 10-6 M (cholinergic responses)Canine colonic circular smooth muscle[8]
3.8 x 10-6 M (spontaneous contractions)Canine colonic circular smooth muscle[8]
0.73 nM (CCh-induced contraction)Human colonic circular smooth muscle cells[9]
0.92 nM (CCK-induced contraction)Human colonic circular smooth muscle cells[9]

Table 1: In Vitro Inhibition of Colonic Smooth Muscle Contraction

StudyDrug(s)Key Findingp-valueReference
Defrance & Casini, 1991This compound Bromide vs. Pinaverium BromideThis compound bromide significantly reduced the number of pain attacks compared to pinaverium bromide.< 0.05[10]
No significant difference in pain intensity or number of bowel movements.NS[10]

Table 2: Clinical Comparison in Irritable Bowel Syndrome

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.

In Vitro Smooth Muscle Contraction Studies
  • Tissue Preparation: Circular muscle strips are dissected from the human sigmoid colon or animal models (e.g., guinea pig, canine). The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: Isometric contractions are recorded using force-displacement transducers connected to a data acquisition system.

  • Drug Application: After an equilibration period, contractile agents (e.g., acetylcholine, potassium chloride, substance P) are added to the organ bath to induce muscle contraction. Test compounds (this compound bromide or pinaverium bromide) are then added in a cumulative or non-cumulative manner to determine their inhibitory effects.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of its maximal inhibitory effect) are calculated.

experimental_workflow A Tissue Dissection (e.g., Colonic Muscle Strips) B Mounting in Organ Bath (Physiological Solution, 37°C) A->B C Equilibration Period B->C D Induction of Contraction (e.g., Acetylcholine, KCl) C->D E Application of Test Compound (this compound or Pinaverium Bromide) D->E F Recording of Isometric Contraction E->F G Data Analysis (IC50 Calculation) F->G

Figure 3: In Vitro Contraction Study Workflow

Clinical Trials in IBS Patients
  • Study Design: Randomized, double-blind, placebo-controlled, or head-to-head comparative trials are common designs.

  • Patient Population: Patients diagnosed with IBS according to established criteria (e.g., Rome criteria) are recruited.

  • Intervention: Patients are randomly assigned to receive this compound bromide, pinaverium bromide, or a placebo for a specified duration.

  • Outcome Measures: Primary and secondary endpoints may include changes in abdominal pain frequency and severity, bloating, stool consistency, and global IBS symptom relief. These are often assessed using patient-reported outcome diaries or questionnaires.

  • Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of the different treatment arms.

Conclusion

Both this compound bromide and pinaverium bromide are effective spasmolytics that reduce colonic smooth muscle contractility, primarily through the blockade of L-type calcium channels. This compound bromide possesses a broader pharmacological profile, with additional actions on T-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, which may contribute to its efficacy in reducing visceral pain.[3][4][5] Pinaverium bromide's more selective action on L-type calcium channels in the gut is associated with a favorable side effect profile.[1][2]

The choice between these agents may depend on the specific symptom profile of the patient. For instance, the available clinical evidence suggests that this compound bromide may be more effective in reducing the frequency of pain episodes in IBS patients.[10] Further head-to-head preclinical and clinical studies with standardized methodologies are warranted to provide a more definitive comparison of their effects on colonic motility and to elucidate the clinical relevance of their differing pharmacological profiles.

References

A Comparative Guide to Otilonium Bromide and Verapamil as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Otilonium bromide and verapamil (B1683045), two drugs that exhibit calcium channel blocking properties but possess distinct pharmacological profiles and clinical applications. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the signaling pathways involved.

Introduction

This compound bromide is a quaternary ammonium (B1175870) derivative primarily utilized as a spasmolytic agent for the treatment of irritable bowel syndrome (IBS).[1][2] Its mechanism of action is multifaceted, involving the blockade of both L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and interaction with tachykinin NK2 receptors.[1][3][4] A key characteristic of this compound bromide is its limited systemic absorption, which localizes its effects predominantly to the gastrointestinal tract.[1]

Verapamil, a phenylalkylamine, is a well-established L-type calcium channel blocker with broad systemic effects.[5] It is widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular arrhythmias.[5] Verapamil acts on L-type calcium channels in both vascular smooth muscle and cardiac muscle, leading to vasodilation, reduced myocardial contractility, and slowing of atrioventricular conduction.[5]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound bromide and verapamil on various ion channels and receptors, providing a quantitative basis for comparing their potency.

This compound Bromide: Inhibitory Concentrations (IC50)
Target IC50 Cell Type/System Experimental Technique
L-type Ca²⁺ Channel (CaV1.2)2.3 ± 0.5 µMLiterature data cited in Strege et al., 2010[3]Not specified
T-type Ca²⁺ Channel (CaV3.1)0.8 ± 0.1 µMHEK293 cellsWhole-cell patch clamp[3][6]
T-type Ca²⁺ Channel (CaV3.2)1.1 ± 0.3 µMHEK293 cellsWhole-cell patch clamp[3][6]
T-type Ca²⁺ Channel (CaV3.3)0.4 ± 0.1 µMHEK293 cellsWhole-cell patch clamp[3][6]
Muscarinic M3 Receptor (ACh-induced Ca²⁺ signal)880 nMIsolated human colonic cryptsFluorescence calcium imaging[1]
KCl-induced Ca²⁺ transients0.2 µMIsolated human sigmoid smooth muscle cellsCalcium imaging[7]
On-contractions (EFS-induced)38.0 nMHuman sigmoid colon stripsOrgan bath[7]
Stretch-induced tone10.7 nMHuman sigmoid colon stripsOrgan bath
Spontaneous rhythmic phasic contractions49.9 nMHuman sigmoid colon stripsOrgan bath
Verapamil: Inhibitory Concentrations (IC50)
Target IC50 Cell Type/System Experimental Technique
L-type Ca²⁺ Channel (CaV1.2)649 nMNot specifiedRadioligand binding competition assay ([N-methyl-³H]Desmethoxyverapamil)[3]
L-type Ca²⁺ Channel (CaV1.2)250 nM - 15.5 µMNot specifiedNot specified[8]
Voltage-dependent K⁺ channels (fKv1.4ΔN)260.71 ± 18.50 µMXenopus oocytesTwo-electrode voltage clamp[9]
Acetylcholine-induced contraction~1 µMRabbit detrusor muscleOrgan bath[10]
Ryanodine (B192298) Receptor (RyR)~8 µMRabbit skeletal muscle sarcoplasmic reticulum[³H]Ryanodine binding assay[11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound bromide and verapamil are illustrated in the following diagrams.

Otilonium_Bromide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OB This compound Bromide L_Ca L-type Ca²⁺ Channel OB->L_Ca Blocks T_Ca T-type Ca²⁺ Channel OB->T_Ca Blocks M3_R Muscarinic M3 Receptor OB->M3_R Antagonizes NK2_R Tachykinin NK2 Receptor OB->NK2_R Antagonizes Ca_ion Ca²⁺ L_Ca->Ca_ion Influx T_Ca->Ca_ion Influx PLC PLC M3_R->PLC ACh Acetylcholine ACh->M3_R TK Tachykinin TK->NK2_R Contraction Smooth Muscle Contraction Ca_ion->Contraction IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca²⁺ release SR->Ca_ion

This compound Bromide's multi-target mechanism in smooth muscle cells.

Verapamil_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Verapamil Verapamil L_Ca L-type Ca²⁺ Channel Verapamil->L_Ca Blocks Ca_ion Ca²⁺ L_Ca->Ca_ion Influx Vasodilation Vasodilation Ca_ion->Vasodilation Reduced_Contraction Reduced Myocardial Contraction Ca_ion->Reduced_Contraction

Verapamil's primary mechanism of action on L-type calcium channels.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound bromide and verapamil.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

Objective: To measure the inhibitory effect of the compound on voltage-gated calcium currents in a heterologous expression system (e.g., HEK293 cells) or isolated primary cells.

Methodology:

  • Cell Preparation:

    • For heterologous expression, transiently transfect HEK293 cells with cDNAs encoding the desired calcium channel subunits (e.g., CaV1.2, CaV3.1, CaV3.2, CaV3.3) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.[3][6]

    • For primary cells, enzymatically dissociate smooth muscle cells from the target tissue (e.g., rat colon).[12]

    • Culture cells on glass coverslips for 24-48 hours before recording.[3][6]

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., NaCl Ringer solution).[3][6]

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with an appropriate internal solution (e.g., containing Cs⁺ to block K⁺ currents).[3][6]

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record ionic currents.[3][6]

  • Voltage Protocol and Drug Application:

    • Hold the cell at a negative holding potential (e.g., -100 mV) to keep the calcium channels in a closed state.[3][6]

    • Apply a series of depolarizing voltage steps to elicit calcium currents. The specific voltage steps and durations will depend on the channel subtype being studied.[3][6]

    • Record baseline currents in the absence of the drug.

    • Perfuse the chamber with the external solution containing increasing concentrations of the test compound (this compound bromide or verapamil).[3][6]

    • Record the inhibited calcium currents at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude at each voltage step.

    • Normalize the inhibited currents to the baseline current.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the drug concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Cell Preparation (Transfection or Dissociation) B Establish Whole-Cell Configuration A->B C Record Baseline Calcium Currents B->C D Apply Test Compound (Increasing Concentrations) C->D E Record Inhibited Calcium Currents D->E F Data Analysis (Concentration-Response Curve, IC50) E->F

Workflow for whole-cell patch-clamp experiments.

Fluorescence Calcium Imaging in Isolated Tissues

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonists and the inhibitory effect of the test compound.

Methodology:

  • Tissue Preparation:

    • Isolate tissue of interest, for example, human colonic crypts from biopsy samples.[1]

    • Wash the tissue in a buffered saline solution (e.g., HEPES-buffered saline).[1]

    • Liberate single crypts or cells by gentle agitation in a Ca²⁺/Mg²⁺-free solution containing EDTA.[1]

    • Affix the isolated crypts/cells to collagen-coated coverslips.[1]

  • Fluorescent Dye Loading:

    • Incubate the prepared tissue with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for a specified time to allow for cellular uptake and de-esterification.[1]

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the emitted fluorescence at a single wavelength (e.g., 510 nm).

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i.

  • Experimental Protocol:

    • Record baseline [Ca²⁺]i.

    • Apply an agonist (e.g., acetylcholine) to stimulate an increase in [Ca²⁺]i.

    • Wash out the agonist and allow the [Ca²⁺]i to return to baseline.

    • Pre-incubate the tissue with the test compound (this compound bromide or verapamil) at various concentrations.

    • Re-apply the agonist in the presence of the test compound and record the change in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio to determine the relative change in [Ca²⁺]i.

    • Compare the agonist-induced calcium response in the presence and absence of the inhibitor.

    • Construct a concentration-response curve and calculate the IC50 value for the inhibition of the calcium signal.[1]

Organ Bath Experiments for Smooth Muscle Contraction

Objective: To measure the effect of the test compound on the contractility of isolated smooth muscle strips.

Methodology:

  • Tissue Preparation:

    • Dissect smooth muscle strips (e.g., from human sigmoid colon or guinea-pig ileum) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[7][13]

    • Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.

    • Apply a resting tension to the muscle strip and allow it to equilibrate.

  • Contraction Protocol:

    • Induce muscle contractions using various stimuli:

      • Spontaneous contractions: Record the inherent rhythmic activity of the tissue.[7]

      • Electrical field stimulation (EFS): Apply electrical pulses to stimulate intrinsic nerves.[7]

      • Agonist-induced contractions: Add a contractile agonist (e.g., acetylcholine, KCl) to the organ bath.[10]

      • Stretch-induced contractions: Apply a physical stretch to the muscle strip.[7]

  • Drug Application and Measurement:

    • Record baseline contractile activity.

    • Add the test compound (this compound bromide or verapamil) to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

    • Record the changes in the force of contraction at each concentration.

  • Data Analysis:

    • Measure the amplitude and/or frequency of contractions.

    • Express the response in the presence of the drug as a percentage of the baseline response.

    • Construct a concentration-response curve and calculate the IC50 or EC50 value for the inhibitory or relaxant effect.

Discussion and Conclusion

This compound bromide and verapamil both function as calcium channel blockers, yet their pharmacological profiles are tailored to different therapeutic niches.

This compound bromide exhibits a complex mechanism of action, targeting not only L-type and T-type calcium channels but also muscarinic and tachykinin receptors within the gastrointestinal tract.[1][3][4] Its poor systemic absorption is a key feature, concentrating its effects on the smooth muscle of the gut and minimizing systemic side effects.[1] This localized action makes it a suitable and effective treatment for the symptoms of IBS, such as abdominal pain and cramping, which are often associated with smooth muscle hypermotility.[2][14]

Verapamil , in contrast, is a systemic L-type calcium channel blocker with pronounced effects on both the cardiovascular and peripheral vascular systems.[5] Its ability to relax vascular smooth muscle and modulate cardiac function makes it a cornerstone in the treatment of hypertension and angina.[5] Its effects on gastrointestinal motility are generally considered a side effect, with constipation being a common adverse event.

For the research and drug development professional, the choice between these two molecules as a reference compound or a starting point for new drug design depends entirely on the therapeutic target. This compound bromide serves as an excellent model for developing gut-selective spasmolytics with a multi-target profile. Verapamil, on the other hand, remains a classic example of a systemic calcium channel blocker for cardiovascular applications.

The experimental protocols detailed in this guide provide a framework for the in-vitro characterization of novel compounds targeting calcium channels and smooth muscle contractility. By employing these standardized methods, researchers can generate robust and comparable data to advance the development of new and improved therapeutics.

References

A Comparative Guide to Otilonium Bromide and Atropine for Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of otilonium bromide and atropine (B194438), two prominent muscarinic receptor antagonists. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Introduction

Atropine, a tertiary amine, is a well-established, non-selective competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] It is widely used as a benchmark compound in pharmacological research and has various clinical applications. This compound bromide is a quaternary ammonium (B1175870) compound with a more complex pharmacological profile.[3] It exhibits both antimuscarinic and calcium channel blocking activities, contributing to its potent spasmolytic effects, particularly in the gastrointestinal tract.[3] Due to its poor systemic absorption, the action of this compound bromide is largely localized to the gastrointestinal tract.[3]

Quantitative Comparison of Receptor Binding Affinity

Receptor SubtypeThis compound Bromide (Inhibition Constant)Atropine (Inhibition Constant, Ki)
M1 Sub-micromolar affinity[4]1.21 - 2.22 nM[5]
M2 IC50: 1220 nM (rat colon)[4][6]3.24 - 4.32 nM[5]
M3 IC50: 880 nM (inhibition of Ca2+ signals)[7][8]2.21 - 4.16 nM[5]
M4 Sub-micromolar affinity[4]0.77 - 2.38 nM[5]
M5 Sub-micromolar affinity[4]2.84 - 3.39 nM[5]

IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand or a functional response. Ki values represent the inhibition constant for the drug. Lower values indicate higher binding affinity.

Functional Antagonism: A Comparative Overview

Functional assays provide insights into the physiological effects of these antagonists.

AssayThis compound BromideAtropine
Inhibition of Methacholine-induced Contraction (guinea-pig colon) IC50: 3.7 µM[9]-
Inhibition of Carbachol-stimulated Amylase Release (rat pancreas) -pA2: 9.15[5]
Inhibition of Carbachol-evoked Contraction (human colon circular muscle) -pA2: 8.72 ± 0.28[10]
Inhibition of Carbachol-evoked Contraction (human colon longitudinal muscle) -pA2: 8.60 ± 0.08[10]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

This compound bromide's spasmolytic activity is attributed to a dual mechanism: blockade of muscarinic receptors and L-type calcium channels.[3] In contrast, atropine's effects are primarily due to its non-selective blockade of muscarinic receptors.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Muscarinic_Receptor_Signaling cluster_M3 M3 Receptor Signaling cluster_antagonists Antagonist Action cluster_Ca_channel Calcium Channel Blockade ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq Gq M3->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Contraction_M3 Smooth Muscle Contraction Ca_release->Contraction_M3 PKC->Contraction_M3 Otilonium_M3 This compound Bromide Otilonium_M3->M3 blocks Atropine_M3 Atropine Atropine_M3->M3 blocks L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Contraction_Ca Smooth Muscle Contraction Ca_influx->Contraction_Ca Otilonium_Ca This compound Bromide Otilonium_Ca->L_type blocks

Caption: Signaling pathways of M3 muscarinic receptor and L-type calcium channel.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue_prep Tissue/Cell Membrane Preparation incubation Incubation: Membranes + Radioligand + Antagonist tissue_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC₅₀ Determination counting->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound bromide and atropine for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK cells).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled antagonist (this compound bromide or atropine).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

Objective: To evaluate the functional antagonist potency (pA2) of this compound bromide and atropine.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or human colon) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound bromide or atropine) for a predetermined period.

  • Second Agonist Curve: A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. This procedure is repeated with several concentrations of the antagonist to generate a Schild plot, from which the pA2 value is determined.

Conclusion

Atropine is a potent, non-selective muscarinic receptor antagonist with high affinity for all five receptor subtypes. This compound bromide displays a more complex mechanism of action, acting as a muscarinic receptor antagonist with a notable effect on M3 receptors involved in calcium signaling, and also as a calcium channel blocker. This dual action likely contributes to its efficacy as a spasmolytic agent in the gastrointestinal tract, with the advantage of limited systemic side effects due to its poor absorption. The choice between these two compounds for research or therapeutic development will depend on the desired selectivity and mechanism of action.

References

A Comparative Efficacy Analysis of Otilonium Bromide in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Otilonium bromide with other prominent medications used in the treatment of Irritable Bowel Syndrome (IBS). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide details the mechanisms of action, summarizes quantitative efficacy from clinical trials, and outlines the experimental protocols of key studies.

Overview of Irritable Bowel Syndrome (IBS) and Therapeutic Agents

Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Pharmacological interventions aim to manage these predominant symptoms. Therapeutic agents are often categorized by their mechanism of action and include antispasmodics, 5-HT3 receptor antagonists for diarrhea-predominant IBS (IBS-D), and secretagogues for constipation-predominant IBS (IBS-C).

This compound bromide (OB) is an antispasmodic agent that has demonstrated efficacy in controlling IBS symptoms, particularly abdominal pain and bloating, through a localized mechanism of action within the gastrointestinal tract.[1][3][4] This guide compares its performance against other commonly used IBS medications.

This compound Bromide: Mechanism of Action

This compound bromide is a quaternary ammonium (B1175870) derivative with poor systemic absorption, which allows it to act locally on the colonic smooth muscle.[1][3] Its therapeutic effect stems from a composite mechanism involving the modulation of calcium ion influx and receptor antagonism.[3][5]

  • L-type Calcium Channel Blockade : The primary mechanism is the inhibition of L-type calcium channels on intestinal smooth muscle cells.[4][5][6][7] This action reduces calcium influx, preventing the excessive muscle contractions and spasms that contribute to abdominal pain in IBS.[4][5]

  • Muscarinic Receptor Antagonism : OB also exhibits anticholinergic properties by blocking muscarinic receptors (specifically M3), which further reduces smooth muscle contractility.[4][5][6][8]

  • Tachykinin NK2 Receptor Antagonism : The drug binds to tachykinin NK2 receptors, which are involved in modulating visceral sensitivity and hypermotility.[3][6] This action may contribute to its effect on visceral pain perception.

Otilonium_Bromide_MoA cluster_cell Colon Smooth Muscle Cell cluster_drug Ca_Channel L-type Ca²⁺ Channel Contraction Muscle Contraction (Spasm) Ca_Channel->Contraction Ca²⁺ Influx M3_Receptor Muscarinic M3 Receptor M3_Receptor->Contraction ACh NK2_Receptor Tachykinin NK2 Receptor NK2_Receptor->Contraction Tachykinin This compound This compound Bromide This compound->Ca_Channel Blocks This compound->M3_Receptor Blocks This compound->NK2_Receptor Blocks

Mechanism of Action of this compound Bromide.

Comparative Efficacy of this compound Bromide

Clinical trials have evaluated the efficacy of this compound bromide against both placebo and other active treatments. A key advantage noted in some studies is its ability to prolong the time to relapse after treatment cessation.[1][2]

This compound Bromide vs. Placebo

A pooled analysis of three homogeneous, randomized, double-blind clinical trials involving 883 IBS patients demonstrated the superiority of this compound bromide over placebo.[7][9][10] The therapeutic benefits became significant after 10 weeks of treatment and were maximal at 15 weeks.[7][9][10]

Table 1: Efficacy of this compound Bromide (40 mg TID) vs. Placebo over 15 Weeks

Efficacy Endpoint This compound Bromide Placebo P-value Source(s)
Reduction in Weekly Abdominal Pain Episodes -0.90 ± 0.88 -0.65 ± 0.91 0.03 [1][2]
Reduction in Abdominal Bloating Score -1.2 ± 1.2 -0.9 ± 1.1 0.02 [1][2]
Patient-Assessed Responder Rate (Week 15) 77.2% - - [7][9]
Physician-Assessed Responder Rate (Week 15) 63.9% - - [7][9]

| Response Rate (Primary Endpoint) | 36.9% | 22.5% | 0.007 |[1][2] |

Note: Data are presented as mean ± standard deviation or percentage, as reported in the source studies.

This compound Bromide vs. Other Antispasmodics

Direct comparisons with other antispasmodics like Mebeverine and Pinaverium (B1222119) bromide provide further insight into the relative efficacy of this compound bromide.

  • Mebeverine : A study involving 117 Asian IBS patients found that this compound bromide had similar efficacy to Mebeverine in reducing abdominal pain, flatulence, and bloating.[1][11][12] An 8-week trial showed that both drugs significantly reduced the Abdominal Pain/Discomfort Frequency Score (APDFS) compared to baseline, with no statistically significant difference between the two treatments.[11][12][13]

  • Pinaverium Bromide : In a comparative study, both this compound bromide and Pinaverium bromide were found to be useful in managing IBS symptoms. However, this compound bromide was significantly more effective in reducing the number of pain attacks (p < 0.05).[1][14][15][16] No significant differences were observed for other parameters like pain intensity or bowel movement frequency.[14]

Table 2: Comparative Efficacy of this compound Bromide vs. Other Antispasmodics

Comparison Primary Outcome Measure Result Source(s)
vs. Mebeverine (100 mg TID) Reduction in APDFS at 8 weeks Similar efficacy (OB: -0.55; Mebeverine: -0.37) [11][12][13]
vs. Pinaverium Bromide Reduction in number of pain episodes OB significantly superior (p < 0.05) [1][14][15]

| vs. Pinaverium Bromide | Reduction in pain intensity & bowel movements | Similar efficacy |[14] |

Methodologies of Key Clinical Trials

The integrity of efficacy data is dependent on robust experimental design. Below are the protocols for the key comparative studies cited.

General IBS Clinical Trial Workflow

Modern IBS clinical trials follow a structured workflow to ensure data quality and minimize placebo effects, which are notably high in IBS studies.[17][18] The process typically involves screening, a baseline period, randomization, a double-blind treatment phase, and follow-up.

IBS_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Screen Patient Screening (e.g., Rome IV Criteria) Baseline Baseline Period (1-2 weeks) Symptom Diary Collection Screen->Baseline Random Randomization Baseline->Random ArmA Group A (this compound Bromide) Random->ArmA ArmB Group B (Comparator/Placebo) Random->ArmB Treat Double-Blind Treatment (e.g., 12-15 weeks) ArmA->Treat ArmB->Treat Endpoint Endpoint Assessment (Pain, Bloating, Global Relief) Treat->Endpoint FollowUp Follow-up Period (Assess Relapse) Endpoint->FollowUp

Typical workflow for a randomized controlled IBS trial.
Protocol: this compound Bromide vs. Placebo (Pooled Analysis)

  • Study Design : Pooled analysis of three randomized, double-blind, placebo-controlled, parallel-group trials.[7][9][10]

  • Patient Population : 883 patients with IBS according to Rome criteria (mean age 46.2 years; 69.8% female).[7][9][10]

  • Intervention : Patients were randomized to receive either this compound bromide (40 mg three times daily) or a matching placebo for 15 weeks, following a 2-week placebo run-in period.[7][9][10]

  • Primary Efficacy Endpoints : Reduction in the frequency and intensity of abdominal pain, severity of bloating, and patient/physician global assessment of efficacy.[7][9]

  • Data Collection : Efficacy variables were assessed at weeks 5, 10, and 15 of treatment.[7][9]

Protocol: this compound Bromide vs. Mebeverine
  • Study Design : An 8-week, double-blind, active-controlled, single-center trial.[12]

  • Patient Population : 117 Asian patients with IBS meeting Rome II criteria.[12][13]

  • Intervention : Randomized participants received either this compound bromide (40 mg three times daily) or Mebeverine (100 mg three times daily).[12][13]

  • Primary Efficacy Endpoints : Change from baseline in the Abdominal Pain/Discomfort Frequency Score (APDFS). Safety and tolerability were also primary endpoints.[12]

  • Secondary Endpoints : Changes in abdominal pain intensity, flatulence, bloating, and stool frequency satisfaction.[12]

Protocol: this compound Bromide vs. Pinaverium Bromide
  • Study Design : A simple-blind, crossover comparative study.[14]

  • Patient Population : 40 patients diagnosed with IBS.[14]

  • Intervention : Patients received this compound bromide for 15 days, followed by Pinaverium bromide for 15 days (or vice versa).[14]

  • Efficacy Endpoints : Number of pain episodes, intensity of pain, and number of bowel movements. Side effects were also recorded.[14]

Comparison with Other Classes of IBS Medications

While antispasmodics like this compound bromide primarily target smooth muscle function, other drug classes address different pathophysiological aspects of IBS.

5-HT3 Receptor Antagonists (e.g., Alosetron)

Indicated for severe IBS-D in women, Alosetron is a potent and selective 5-HT3 receptor antagonist.[19][20] These receptors are widely distributed on enteric neurons and their activation regulates visceral pain, colonic transit, and secretions.[19][21] By blocking these receptors, Alosetron reduces colonic transit, modulates visceral hypersensitivity, and decreases gastrointestinal secretions.[19][21][22]

Alosetron_MoA cluster_neuron Enteric Neuron cluster_drug Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Signal Signal Transduction Receptor->Signal Symptoms ↑ Visceral Pain ↑ Motility ↑ Secretion Signal->Symptoms Alosetron Alosetron Alosetron->Receptor Blocks

Mechanism of Action of Alosetron.
Secretagogues (e.g., Lubiprostone, Linaclotide)

These agents are used for IBS-C and work by increasing fluid secretion into the intestinal lumen.

  • Lubiprostone : A prostaglandin (B15479496) E1 derivative, Lubiprostone activates ClC-2 chloride channels on the apical surface of intestinal epithelial cells.[23][24][25][26] This increases chloride secretion, followed by a passive influx of sodium and water into the lumen, which softens stool and enhances motility.[23][24][25][27]

  • Linaclotide : This peptide agonist binds to and activates guanylate cyclase-C (GC-C) receptors on the intestinal epithelium.[28][29][30][31] This leads to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates the CFTR ion channel to secrete chloride and bicarbonate, increasing luminal fluid and accelerating transit.[28][30][31]

Secretagogue_MoA cluster_cell Intestinal Epithelial Cell cluster_drug ClC2 ClC-2 Channel Lumen Intestinal Lumen ClC2->Lumen Cl⁻ Secretion GCC GC-C Receptor CFTR CFTR Channel GCC->CFTR ↑ cGMP CFTR->Lumen Cl⁻/HCO₃⁻ Secretion Stool Relief of Constipation Lumen->Stool ↑ Fluid, Softer Stool Lubiprostone Lubiprostone Lubiprostone->ClC2 Activates Linaclotide Linaclotide Linaclotide->GCC Activates

Mechanism of Action of Secretagogues.

Conclusion

This compound bromide is an effective and well-tolerated treatment for IBS, demonstrating superiority over placebo in reducing core symptoms of abdominal pain and bloating.[1][7][9] Its efficacy is comparable to that of Mebeverine and it appears to be more effective than Pinaverium bromide in reducing the frequency of pain episodes.[1][11][14] The drug's localized action in the gut, due to poor systemic absorption, contributes to its favorable safety profile.[1][3][5]

While this compound bromide is a strong candidate for managing symptoms related to smooth muscle spasm and visceral hypersensitivity, the choice of medication should be guided by the patient's predominant symptoms. For severe IBS-D, a 5-HT3 antagonist like Alosetron may be indicated, whereas for IBS-C, secretagogues such as Lubiprostone or Linaclotide are appropriate therapeutic options. This comparative analysis underscores the value of this compound bromide as a primary therapy for the symptomatic relief of pain and bloating in a broad range of IBS patients.

References

Otilonium Bromide: A Head-to-Head Comparison with Other Spasmolytics for Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, affecting a significant portion of the global population.[1][2] Spasmolytics are a cornerstone of symptomatic treatment for IBS, aiming to reduce intestinal smooth muscle spasms. This guide provides a detailed, data-driven comparison of otilonium bromide against other commonly used spasmolytics, offering insights into its relative efficacy, mechanisms of action, and safety profile to inform research and clinical development.

Executive Summary

This compound bromide is a poorly absorbed spasmolytic agent that has demonstrated significant efficacy in controlling IBS symptoms compared to placebo.[1][2] Clinical evidence suggests this compound bromide is not only effective in reducing abdominal pain and bloating but may also offer a prolonged therapeutic effect, reducing the risk of symptom relapse.[2][3] When compared to other spasmolytics, this compound bromide exhibits a competitive, and in some aspects, superior profile. For instance, it has been shown to be more effective than pinaverium (B1222119) bromide in reducing the frequency of pain attacks and demonstrates comparable efficacy to mebeverine (B1676125) in managing abdominal pain and bloating.[1][4]

Mechanism of Action: A Multi-Targeted Approach

This compound bromide's therapeutic effect stems from its unique combination of actions on the gastrointestinal smooth muscle. Unlike some spasmolytics that have a singular mechanism, this compound bromide acts on multiple targets. It functions as an L-type calcium channel blocker, possesses antimuscarinic (anticholinergic) properties, and antagonizes tachykinin NK2 receptors.[4][5] This multi-pronged mechanism is believed to contribute to its potent spasmolytic and visceral analgesic effects. Its poor systemic absorption confines its action primarily to the gastrointestinal tract.[2][5]

Other spasmolytics work through varied mechanisms. For example, mebeverine and alverine (B1665750) act as direct smooth muscle relaxants, while hyoscine butylbromide is primarily an antimuscarinic agent.[6] Pinaverium bromide, similar to this compound, is an L-type calcium channel blocker.[4]

cluster_this compound This compound Bromide cluster_Other Other Spasmolytics OB This compound Bromide L_type L-type Ca2+ Channels OB->L_type Inhibits Muscarinic Muscarinic Receptors OB->Muscarinic Antagonizes NK2 Tachykinin NK2 Receptors OB->NK2 Antagonizes Smooth Muscle Smooth Muscle L_type->Smooth Muscle ↓ Ca2+ influx Muscarinic->Smooth Muscle ↓ Contraction NK2->Smooth Muscle ↓ Contraction ↓ Pain Signaling Pinaverium Pinaverium Pinaverium->L_type Inhibits Mebeverine Mebeverine Mebeverine->Smooth Muscle Direct Relaxation Hyoscine Hyoscine Hyoscine->Muscarinic Antagonizes Reduced Spasm & Pain Reduced Spasm & Pain Smooth Muscle->Reduced Spasm & Pain

Figure 1: Comparative Signaling Pathways of Spasmolytics.

Head-to-Head Efficacy: A Quantitative Comparison

Clinical trials have provided valuable data on the comparative efficacy of this compound bromide. The following tables summarize key findings from studies comparing this compound bromide with a placebo and other active spasmolytics.

Endpoint This compound Bromide Placebo P-value Reference
Global Symptom Improvement (NNT) 7--[7]
Pain Relief (NNT) 7--[7]
Responder Rate (Patient Assessed, 15 weeks) 77.2%-<0.05[3]
Responder Rate (Physician Assessed, 15 weeks) 63.9%-<0.05[3][8]
Reduction in Abdominal Pain Frequency (vs. baseline) SignificantLess Significant<0.001 (at 15 weeks)[9]
Reduction in Bloating Severity (vs. baseline) SignificantLess Significant<0.05[10]
Relapse Rate (after treatment) 10%27%0.009[10][11]

Table 1: Efficacy of this compound Bromide vs. Placebo in IBS.
NNT: Number Needed to Treat

Comparator Primary Outcome Result Reference
Mebeverine Reduction in abdominal pain/discomfort frequencyThis compound bromide was not inferior to mebeverine.[12]
Alleviation of flatulence and bloatingBoth treatments showed similar efficacy.[1][4][12]
Pinaverium Bromide Reduction in the number of pain attacksThis compound bromide was superior to pinaverium bromide.[1][4][13]
Regulation of bowel movementsBoth treatments were similarly useful.[4]
Alverine/Simethicone Global Improvement (Odds Ratio)This compound: 2.03; Alverine/Simethicone: 1.76 (both significant vs. placebo).[7][14]
Trimebutine Reduction in abdominal pain frequency and bloating severityThis compound bromide demonstrated superior efficacy.[10]
Drotaverine Relief of abdominal pain (Network Meta-analysis)Drotaverine ranked highest; no significant difference between this compound and drotaverine.[15]
Relief of global IBS symptoms (Network Meta-analysis)Drotaverine ranked highest; this compound showed significant relief vs. placebo.[15]
Table 2: Comparative Efficacy of this compound Bromide vs. Other Spasmolytics.

Safety and Tolerability Profile

This compound bromide is generally well-tolerated, with a safety profile comparable to placebo in many studies.[8] Adverse events are typically mild to moderate.[11] In a study comparing this compound bromide to mebeverine, the most commonly reported side effects for both were dry mouth, nausea, and dizziness.[12]

Adverse Event This compound Bromide Mebeverine Reference
Dry MouthMost frequentFrequent[12]
NauseaReportedReported[12]
DizzinessReportedReported[12]
Table 3: Common Adverse Events in a Comparative Trial.

Key Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled, or active-controlled clinical trials. Below is a generalized workflow representing the methodology of these key studies.

cluster_protocol Generalized Clinical Trial Workflow A Patient Recruitment (e.g., Rome II/III Criteria for IBS) B Screening & Baseline Assessment (Symptom Diaries, Pain/Bloating Scores) A->B C Randomization B->C D1 Treatment Arm 1: This compound Bromide (e.g., 40mg t.i.d.) C->D1 D2 Treatment Arm 2: Comparator (Placebo or Active Spasmolytic) C->D2 E Treatment Period (e.g., 8-15 weeks) D1->E D2->E F Follow-up Assessments (e.g., at weeks 5, 10, 15) E->F G End-of-Treatment Evaluation F->G H Post-Treatment Follow-up (To assess relapse rates) G->H I Data Analysis (Primary & Secondary Endpoints) H->I

Figure 2: Generalized Experimental Workflow for Spasmolytic Trials.

Methodological Details:

  • Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g., Rome II or III).

  • Dosing Regimen: A common dosage for this compound bromide in clinical trials is 40 mg three times daily.[4][11]

  • Outcome Measures:

    • Primary endpoints often include the change in frequency and intensity of abdominal pain.[12]

    • Secondary endpoints typically assess bloating, stool consistency and frequency, and global patient/physician assessments of symptom relief.[12]

Conclusion

This compound bromide stands out in the landscape of spasmolytic agents due to its multi-targeted mechanism of action and robust clinical data supporting its efficacy and safety. It demonstrates superiority over some spasmolytics, such as pinaverium, in specific endpoints and non-inferiority to others, like mebeverine. A key differentiator for this compound bromide appears to be its ability to provide prolonged symptom relief and reduce relapse rates after treatment cessation.[2][10] For researchers and drug development professionals, this compound bromide represents a valuable therapeutic agent for IBS, with a well-defined profile that can serve as a benchmark in the development of novel gastrointestinal therapies.

References

Validating Otilonium Bromide's Multifaceted Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data elucidating the intricate pharmacology of Otilonium Bromide and its standing against other therapeutic alternatives for Irritable Bowel Syndrome (IBS).

Introduction

This compound Bromide (OB) is a quaternary ammonium (B1175870) derivative recognized for its efficacy as a spasmolytic agent in the management of Irritable Bowel Syndrome (IBS).[1] Its clinical success is rooted in a complex and localized mechanism of action within the gastrointestinal (GI) tract.[1][2][3][4] This guide provides a comprehensive, data-driven comparison of this compound Bromide's performance, validating its mechanism through available experimental data and objectively contrasting it with other therapeutic alternatives. This analysis is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological underpinnings of current IBS therapies.

While the gold standard for validating a drug's mechanism of action often involves the use of receptor knockout models, a thorough review of the current scientific literature reveals a notable absence of such studies for this compound Bromide. Research to date has not employed L-type calcium channel, muscarinic receptor, or tachykinin NK2 receptor knockout models to specifically confirm the binding and functional effects of this compound Bromide. Therefore, this guide will focus on the extensive body of evidence from in vitro and ex vivo studies that collectively substantiate its multi-target mechanism.

This compound Bromide's Mechanism of Action: A Three-Pronged Approach

This compound Bromide's therapeutic effect is not attributed to a single mode of action but rather to a synergistic combination of activities at multiple key targets within the colonic smooth muscle and sensory neurons.[3][5][6] Its poor systemic absorption ensures that the drug concentrates in the lower intestine, thereby exerting a localized effect and minimizing systemic side effects.[1][7][8]

The primary mechanisms of action are:

  • L-type and T-type Calcium Channel Blockade: this compound Bromide inhibits the influx of calcium ions into smooth muscle cells, which is a crucial step for muscle contraction.[1][3][4][9][10] This action has been demonstrated in both rat and human colonic smooth muscle cells.[9][10][11]

  • Muscarinic Receptor Antagonism: It exhibits anticholinergic properties by acting as an antagonist at multiple muscarinic receptor subtypes (M1, M2, M4, M5 with sub-micromolar affinity and M3).[4][7][8][12][13] This is particularly relevant at the M3 receptor, which plays a significant role in mediating smooth muscle contraction in the gut.[1][14][15]

  • Tachykinin NK2 Receptor Antagonism: OB interacts with tachykinin NK2 receptors, contributing to the modulation of GI motility and visceral sensation.[3][5][6][7][13]

The following diagram illustrates the signaling pathways targeted by this compound Bromide.

Otilonium_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Substance P / NKA Substance P / NKA NK2_Receptor Tachykinin NK2 Receptor Substance P / NKA->NK2_Receptor Binds Ca2+ Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Ca2+->L_type_Ca_Channel Influx PLC Phospholipase C M3_Receptor->PLC Activates Contraction Smooth Muscle Contraction NK2_Receptor->Contraction Leads to L_type_Ca_Channel->Contraction Leads to IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Induces Ca_release->Contraction Leads to Otilonium_Bromide This compound Bromide Otilonium_Bromide->M3_Receptor Antagonizes Otilonium_Bromide->NK2_Receptor Antagonizes Otilonium_Bromide->L_type_Ca_Channel Blocks Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing the target receptor) Incubation 2. Incubation - Radioligand (known to bind the receptor) - Unlabeled this compound Bromide (competitor) - Membrane preparation Membrane_Prep->Incubation Filtration 3. Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (to determine IC50 and Ki values) Scintillation->Analysis Calcium_Imaging_Workflow cluster_loading Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., colonic smooth muscle cells) Dye_Loading 2. Load with Calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline 3. Record Baseline Fluorescence Dye_Loading->Baseline OB_Treatment 5. Pre-incubate with this compound Bromide Dye_Loading->OB_Treatment Stimulation 4. Apply Stimulus (e.g., Acetylcholine, KCl) Baseline->Stimulation Ratio_Calculation 7. Calculate Fluorescence Ratio (proportional to intracellular Ca2+) Stimulation->Ratio_Calculation Stimulation_Post_OB 6. Apply Stimulus again OB_Treatment->Stimulation_Post_OB Stimulation_Post_OB->Ratio_Calculation EC50_Calculation 8. Determine EC50/IC50 values Ratio_Calculation->EC50_Calculation Muscle_Contraction_Assay cluster_prep Tissue Preparation cluster_contraction Contraction Measurement cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Intestinal Smooth Muscle Strips Organ_Bath 2. Mount in Organ Bath (containing physiological salt solution) Tissue_Isolation->Organ_Bath Baseline 3. Record Baseline Tension Organ_Bath->Baseline OB_Incubation 5. Pre-incubate with this compound Bromide Organ_Bath->OB_Incubation Agonist 4. Add Agonist (e.g., Carbachol) to induce contraction Baseline->Agonist Tension_Measurement 7. Measure Change in Tension Agonist->Tension_Measurement Agonist_Post_OB 6. Add Agonist again OB_Incubation->Agonist_Post_OB Agonist_Post_OB->Tension_Measurement IC50_Calculation 8. Calculate IC50 value Tension_Measurement->IC50_Calculation

References

Otilonium Bromide: A Comparative Analysis of its Effects on Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological effects of Otilonium Bromide on different smooth muscle types. Due to the extensive research focus on its application in gastroenterology, this document primarily presents quantitative data and experimental protocols related to intestinal smooth muscle. The potential effects on uterine and vascular smooth muscle are discussed based on its known mechanisms of action, highlighting areas for future research.

Executive Summary

This compound Bromide is a quaternary ammonium (B1175870) derivative with potent antispasmodic properties.[1] Its clinical efficacy, particularly in the treatment of Irritable Bowel Syndrome (IBS), is attributed to its multifaceted mechanism of action on intestinal smooth muscle cells.[1] This includes the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and modulation of tachykinin NK2 receptors.[1][2][3] These actions collectively lead to a reduction in smooth muscle contractility and visceral hypersensitivity.

While data on intestinal smooth muscle is robust, there is a notable lack of published studies on the effects of this compound Bromide on uterine and vascular smooth muscle. This guide synthesizes the available experimental data for intestinal smooth muscle and provides a theoretical framework for its potential effects on other smooth muscle types, thereby identifying a significant knowledge gap and opportunity for further investigation.

Data Presentation: Quantitative Effects of this compound Bromide on Intestinal Smooth Muscle

The following tables summarize the quantitative data on the inhibitory effects of this compound Bromide on various parameters of intestinal smooth muscle function.

ParameterAgonist/StimulusTissue/Cell TypeMethodIC50/EC50Reference
Spontaneous Contractions
Rhythmic Phasic ContractionsSpontaneousHuman Sigmoid Colon StripsOrgan BathIC50: 49.9 nM[4]
Stretch-Induced ToneSpontaneousHuman Sigmoid Colon StripsOrgan BathIC50: 10.7 nM[4]
Spontaneous ActivitySpontaneousRat Colonic Smooth MuscleMuscle BathlogIC50: -5.31[5]
Agonist/Stimulus-Induced Contractions
On- and Off-ContractionsElectrical Field StimulationHuman Sigmoid Colon StripsOrgan BathIC50: 38.0 nM[4]
ContractionMethacholineGuinea-Pig Proximal ColonSucrose GapIC50: 3.7 µM[6]
ContractionKCl (30 mM)Guinea-Pig Proximal ColonSucrose GapIC50: 31 µM[6]
Contraction[Sar9]substance P-sulphone (NK1 Agonist)Guinea-Pig Proximal ColonSucrose GapIC50: 43 µM[6]
Contraction[βAla8]neurokinin A (4-10) (NK2 Agonist)Guinea-Pig Proximal ColonSucrose GapIC50: 45 µM[6]
Atropine-Sensitive ContractionElectrical Field StimulationRat Colonic StripsMuscle BathEC50: 7.3 µM[7]
ContractionCarbacholRat Colonic StripsMuscle BathEC50: 13.0 µM[8]
Ion Channel Activity
L-type Ca2+ CurrentDepolarizationHuman Jejunal Circular Smooth Muscle CellsPatch Clamp25% inhibition at 0.9 µM, 90% at 9 µM[9]
L-type Ca2+ CurrentDepolarizationRat Colonic Smooth Muscle CellsPatch ClampEC50: 885 nM[5]
KCl-Induced Calcium TransientsKClHuman Colonic Smooth Muscle CellsCalcium ImagingIC50: 0.2 µM[4]
Nifedipine-Sensitive Calcium TransientsKClHuman Colonic Smooth Muscle CellsCalcium ImagingEC50: 3.6 µM[7]
Nifedipine-Sensitive Calcium TransientsBayK8644Human Colonic Smooth Muscle CellsCalcium ImagingEC50: 4.0 µM[7]
Receptor-Mediated Effects
ACh-Induced Calcium SignalsAcetylcholineHuman Colonic CryptsFluorescence ImagingIC50: 880 nM[2][10]
Carbachol-Induced Calcium TransientsCarbacholHuman Colonic Smooth Muscle CellsCalcium ImagingEC50: 8.4 µM[7]
Neurokinin A-Induced Calcium TransientsNeurokinin AHuman Colonic Smooth Muscle CellsCalcium ImagingEC50: 11.7 µM[7]
Membrane DepolarizationMethacholineGuinea-Pig Proximal ColonSucrose GapIC50: 4.1 µM[6]
Atropine-Sensitive Excitatory Junction PotentialElectrical Field StimulationRat Colonic StripsMicroelectrodesEC50: 8.9 µM[7]
Receptor Binding Affinity
NK2 Receptor[125I]neurokinin A (agonist)CHO cells with human NK2 receptorRadioligand BindingKi: 7.2 µM[6]
NK2 Receptor[3H]SR 48968 (antagonist)CHO cells with human NK2 receptorRadioligand BindingKi: 2.2 µM[6][11]

Comparative Analysis of Effects on Different Smooth Muscle Types

Intestinal Smooth Muscle

The primary therapeutic target of this compound Bromide is the smooth muscle of the gastrointestinal tract. Its efficacy in treating conditions like IBS stems from a combination of effects:

  • Inhibition of Spontaneous and Agonist-Induced Contractions: this compound Bromide potently inhibits spontaneous rhythmic contractions and tone in the human colon.[4] It also effectively reduces contractions induced by various stimuli, including electrical field stimulation and receptor agonists for muscarinic and tachykinin pathways.[4][6][7]

  • Blockade of Calcium Influx: A key mechanism is the blockade of L-type calcium channels, which are crucial for the initiation and maintenance of smooth muscle contraction.[5][9] This is evidenced by its inhibition of depolarization-induced calcium currents and contractions.[5][9] this compound also inhibits T-type calcium channels, which may contribute to its overall spasmolytic effect.[12]

  • Muscarinic Receptor Antagonism: this compound Bromide acts as an antagonist at muscarinic M3 receptors, thereby inhibiting acetylcholine-induced calcium signaling and contractions.[2][10]

  • Tachykinin Receptor Modulation: The compound exhibits antagonist activity at neurokinin NK2 receptors, which are involved in mediating contractile responses to tachykinins like neurokinin A.[6][13]

Uterine Smooth Muscle (Theoretical Projection)

There is a significant lack of direct experimental data on the effects of this compound Bromide on uterine smooth muscle. However, based on its known mechanisms, we can hypothesize its potential effects:

  • Potential for Tocolytic Activity: Uterine smooth muscle contractility is highly dependent on calcium influx through L-type calcium channels. Given this compound's potent L-type calcium channel blocking activity in intestinal smooth muscle, it is plausible that it could exert a relaxant effect on the myometrium. This suggests a potential, though unexplored, tocolytic (anti-contraction) role.

  • Muscarinic Receptor Involvement: While oxytocin (B344502) is the primary uterotonic agonist during labor, muscarinic receptors are also present in the myometrium and contribute to contractility. This compound's antimuscarinic properties could therefore contribute to a potential relaxant effect on the uterus.

  • Need for Further Research: These potential effects are purely speculative. Experimental studies using isolated uterine strips in organ baths or patch-clamp analysis of myometrial cells are necessary to determine the actual effects and potency of this compound Bromide on uterine smooth muscle.

Vascular Smooth Muscle (Theoretical Projection)

Similarly, direct studies on the effects of this compound Bromide on vascular smooth muscle are scarce.

  • Potential for Vasodilation: The contraction of vascular smooth muscle is heavily reliant on calcium influx through L-type calcium channels. Therefore, this compound's L-type calcium channel blocking properties suggest it could induce vasodilation. However, its poor systemic absorption likely limits any significant systemic vascular effects when administered orally for gastrointestinal conditions.

  • Localized vs. Systemic Effects: The clinical use of this compound Bromide for IBS relies on its localized action in the gut due to its quaternary ammonium structure, which limits its absorption into the bloodstream. This pharmacokinetic property means that significant effects on systemic blood pressure would be unexpected at therapeutic oral doses.

  • Future Research Directions: Investigating the effects of this compound Bromide on isolated arterial rings in a wire myograph could elucidate its direct vascular effects and potential for local vascular modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and the information available in the cited literature.

Isolated Smooth Muscle Contraction Assay (Organ Bath)

Objective: To measure the effect of this compound Bromide on the contractility of isolated smooth muscle strips.

Methodology:

  • Tissue Preparation:

    • Smooth muscle tissue (e.g., human sigmoid colon, rat colon) is obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

    • The muscle is dissected to obtain strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide), typically oriented along the circular or longitudinal muscle axis.

  • Mounting:

    • The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

    • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration and Pre-Tension:

    • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). The bathing solution is changed every 15-20 minutes.

  • Experimental Procedure:

    • Spontaneous Contractions: Once a stable baseline of spontaneous activity is achieved, cumulative concentrations of this compound Bromide are added to the organ bath, and the changes in the amplitude and frequency of contractions are recorded.

    • Agonist-Induced Contractions: Stable contractions are induced by adding a specific agonist (e.g., acetylcholine, KCl, neurokinin A) to the bath. Once the response is stable, cumulative concentrations of this compound Bromide are added to assess its inhibitory effect.

  • Data Analysis:

    • The inhibitory effect of this compound Bromide is calculated as a percentage of the maximal contraction induced by the agonist or the baseline spontaneous activity.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound Bromide concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound Bromide on ion channel currents in isolated smooth muscle cells.

Methodology:

  • Cell Isolation:

    • Smooth muscle cells are enzymatically dispersed from the tissue using a combination of enzymes such as collagenase and papain.

    • The isolated cells are stored in a solution that maintains their viability.

  • Recording Setup:

    • Cells are placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an external solution (e.g., containing physiological concentrations of ions).

  • Pipette Preparation:

    • Glass micropipettes with a resistance of 3-5 MΩ are fabricated and filled with an internal solution designed to mimic the intracellular ionic composition.

  • Seal Formation and Whole-Cell Configuration:

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

    • A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • Ion currents (e.g., L-type Ca2+ currents) are elicited by applying depolarizing voltage steps.

    • The effect of this compound Bromide is assessed by perfusing the recording chamber with solutions containing different concentrations of the drug and measuring the change in current amplitude.

  • Data Analysis:

    • The inhibition of the ion current is expressed as a percentage of the control current.

    • EC50 values are calculated from the concentration-response curve.

Intracellular Calcium Imaging

Objective: To visualize and quantify the effect of this compound Bromide on intracellular calcium levels in smooth muscle cells.

Methodology:

  • Cell/Tissue Loading:

    • Isolated smooth muscle cells or intact tissue strips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological salt solution containing the dye.

  • Imaging Setup:

    • The loaded cells or tissues are placed in a chamber on the stage of a fluorescence microscope equipped with a calcium imaging system (e.g., a confocal microscope).

  • Image Acquisition:

    • The cells are excited at the appropriate wavelength(s) for the chosen dye, and the emitted fluorescence is captured by a sensitive camera.

    • A baseline level of fluorescence is recorded before stimulation.

  • Experimental Procedure:

    • Changes in intracellular calcium are induced by adding an agonist (e.g., KCl, acetylcholine) to the perfusion solution.

    • The effect of this compound Bromide is determined by pre-incubating the cells with the drug before adding the agonist and comparing the calcium response to the control.

  • Data Analysis:

    • The change in fluorescence intensity (or the ratio of fluorescence at two different excitation wavelengths for ratiometric dyes like Fura-2) is used as a measure of the change in intracellular calcium concentration.

    • The inhibitory effect of this compound Bromide is quantified, and IC50/EC50 values are determined from the concentration-response data.

Mandatory Visualizations

Signaling Pathways of this compound Bromide in Intestinal Smooth Muscle

Otilonium_Bromide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R NKA Neurokinin A NK2R NK2 Tachykinin Receptor NKA->NK2R OB This compound Bromide OB->M3R Antagonism OB->NK2R Antagonism L_Ca L-type Ca2+ Channel OB->L_Ca Blockade T_Ca T-type Ca2+ Channel OB->T_Ca Blockade Ca_Influx Ca2+ Influx M3R->Ca_Influx NK2R->Ca_Influx L_Ca->Ca_Influx T_Ca->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: this compound Bromide's multi-target mechanism in intestinal smooth muscle.

Experimental Workflow for Organ Bath Assay

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (Smooth Muscle Strips) start->tissue_prep mounting Mount in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C) mounting->equilibration stimulate Induce Contraction (Agonist or Spontaneous) equilibration->stimulate add_ob Add Cumulative Doses of this compound Bromide stimulate->add_ob record Record Isometric Force add_ob->record analyze Data Analysis (IC50/EC50 Calculation) record->analyze end End analyze->end Logical_Relationship cluster_actions Molecular Actions cluster_effects Cellular Effects cluster_outcome Physiological Outcome OB This compound Bromide Ca_Block L/T-type Ca2+ Channel Blockade OB->Ca_Block M3_Ant M3 Receptor Antagonism OB->M3_Ant NK2_Ant NK2 Receptor Antagonism OB->NK2_Ant Dec_Ca Decreased Intracellular [Ca2+] Ca_Block->Dec_Ca M3_Ant->Dec_Ca NK2_Ant->Dec_Ca Dec_Contract Decreased Smooth Muscle Contraction Dec_Ca->Dec_Contract Spasmolysis Spasmolysis Dec_Contract->Spasmolysis

References

Otilonium Bromide: A Comparative Analysis of Its Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Otilonium Bromide's Receptor Interaction Profile.

This compound bromide (OB) is a quaternary ammonium (B1175870) derivative utilized primarily as a spasmolytic agent for the treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to a complex mechanism of action involving interactions with multiple targets within the gastrointestinal tract. Unlike traditional antimuscarinic agents, this compound bromide exhibits a composite pharmacological profile, engaging with muscarinic receptors, L-type calcium channels, and tachykinin NK2 receptors. This guide provides a detailed comparison of this compound bromide's cross-reactivity with these receptor systems, supported by quantitative experimental data, to elucidate its unique molecular interactions.

Comparative Binding Affinities and Functional Inhibition

The interaction of this compound Bromide with its primary targets has been quantified through various experimental assays. To contextualize its activity, this section compares its binding affinity (Ki) and functional inhibition (IC50) with classical antagonists for each receptor system.

Muscarinic Acetylcholine Receptors (mAChRs)

This compound bromide acts as a non-selective muscarinic receptor antagonist.[1] A broad screening study demonstrated that it binds with sub-micromolar affinity to M1, M2, M4, and M5 receptor subtypes.[2] Functional studies in human colonic crypts, where the M3 subtype is prominently expressed, showed that OB inhibits acetylcholine-induced calcium signals with an IC50 of 880 nM.[3] In rat colon, OB interacts with M2 receptors with an IC50 of 1220 nM.[2][4] The following table compares the binding affinities of this compound Bromide with the non-selective antagonists Atropine (B194438) and Scopolamine (B1681570) across all five muscarinic receptor subtypes.

Table 1: Comparative Affinity of Muscarinic Receptor Antagonists

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) Reference(s)
This compound Bromide Sub-µM Affinity IC50: 1220 IC50: 880 Sub-µM Affinity Sub-µM Affinity [2][3][4]
Atropine 1.27 3.24 2.21 0.77 2.84 [2]
Scopolamine 0.83 5.30 0.34 0.38 0.34 [5]

Note: IC50 values represent the concentration causing 50% inhibition of a functional response, while Ki values represent the inhibition constant from binding assays. Direct comparison should be made with caution. "Sub-µM Affinity" indicates an affinity stronger than 1000 nM as specific Ki values were not provided in the cited literature.

L-type Calcium Channels

A key component of this compound bromide's spasmolytic action is its ability to block L-type calcium channels, which are crucial for smooth muscle contraction.[1] This action is localized, as the drug has poor systemic absorption. In rat colon, OB demonstrates competitive interaction with the verapamil (B1683045) binding site on L-type calcium channels with an IC50 of 1020 nM.[2][4] Functional assays on human intestinal smooth muscle cells revealed that OB inhibits the L-type Ca2+ current by 25% at 0.9 µM and 90% at 9 µM.

Table 2: Inhibition of L-type Calcium Channels

Compound Target/Assay Potency (IC50 / Ki) Tissue/System Reference(s)
This compound Bromide Verapamil Binding Site 1020 nM Rat Colon [2][4]
This compound Bromide L-type Ca2+ Current ~2-3 µM (estimated) Human Jejunum Smooth Muscle
Verapamil L-type Ca2+ Channels Nanomolar Range Isolated Membranes [6]

| Diltiazem | L-type Ca2+ Channels | Nanomolar Range | Isolated Membranes |[6] |

Tachykinin NK2 Receptors

In addition to its effects on muscarinic and calcium signaling, this compound bromide also functions as an antagonist at tachykinin NK2 receptors. This contributes to its ability to reduce motility and abdominal pain. Radioligand binding studies using membranes from cells expressing the human tachykinin NK2 receptor showed that OB inhibits agonist binding with a Ki of 7.2 µM and antagonist binding with a Ki of 2.2 µM.

Table 3: Antagonism at Tachykinin NK2 Receptors

Compound Target/Assay Potency (Ki) System Reference(s)
This compound Bromide [125I]NKA Binding (Agonist) 7200 nM Human NK2 Receptor (CHO Cells)
This compound Bromide [3H]SR 48968 Binding (Antagonist) 2200 nM Human NK2 Receptor (CHO Cells)

| Saredutant (SR 48968) | NK2 Receptor Antagonist | High Affinity (nM range) | Various |[7][8][9][10] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound Bromide, the following diagrams illustrate the key signaling pathways it modulates and a standard experimental workflow used to determine binding affinities.

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq/11 Protein M3R->Gq Activates OB This compound Bromide OB->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release leads to IP3R->ER on Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

M3 Muscarinic Receptor Signaling Pathway

L_Type_Calcium_Channel_Pathway L-type Calcium Channel and Smooth Muscle Contraction Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (LTCC) Depolarization->LTCC Activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx OB This compound Bromide OB->LTCC Blocks CaM Calmodulin (CaM) Ca_influx->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Actin Actin Myosin->Actin Interacts with Contraction Smooth Muscle Contraction Actin->Contraction

L-type Calcium Channel and Smooth Muscle Contraction

Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with Receptors Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-NMS) Radioligand->Incubate Competitor Test Compound (e.g., OB) Serial Dilutions Competitor->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Scintillation Scintillation Counting (CPM) Wash->Scintillation Analysis Data Analysis (Competition Curve) Scintillation->Analysis Ki Calculate Ki Analysis->Ki

Radioligand Competition Binding Assay Workflow

Experimental Protocols

The quantitative data presented in this guide are derived from established and validated experimental methodologies. Below are detailed protocols for the key assays used to characterize the cross-reactivity of this compound Bromide.

Radioligand Binding Assay (Muscarinic Receptors)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[11]

  • Preparation of Reagents:

    • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-K1 cells or rat colon tissue) are prepared via homogenization and centrifugation and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford).

    • Assay Buffer: A suitable physiological buffer (e.g., PBS, pH 7.4) is prepared.

    • Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a fixed concentration near its Kd value.

    • Test Compound: this compound bromide or other antagonists are serially diluted to create a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known non-labeled antagonist (e.g., 1 µM Atropine) is used to determine non-specific binding.

  • Assay Procedure:

    • In a 96-well plate, the reaction is set up in triplicate, combining the membrane preparation (50-100 µg protein), the fixed concentration of [³H]-NMS, and either assay buffer (for total binding), the non-specific control, or a dilution of the test compound.

    • The plate is incubated for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound ligand.

    • The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the curve using non-linear regression.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology (L-type Ca²⁺ Channels)

This technique measures ion currents flowing through channels in the membrane of a single cell, allowing for the characterization of channel activity and modulation by drugs.

  • Cell Preparation:

    • Smooth muscle cells are enzymatically isolated from intestinal tissue (e.g., human jejunum) or a cell line heterologously expressing the L-type calcium channel (e.g., HEK293) is used.

    • Cells are plated onto glass coverslips for recording.

  • Recording Setup:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (mimicking the intracellular ionic environment) and mounted on a micromanipulator.

    • The micropipette is pressed against a cell membrane to form a high-resistance seal (>1 GΩ).

    • The membrane patch under the pipette tip is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

  • Data Acquisition:

    • The cell membrane potential is "clamped" at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

    • A voltage-step protocol is applied to elicit L-type Ca²⁺ currents. For example, the membrane is depolarized to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) from the holding potential.

    • Currents are recorded before and after the application of various concentrations of this compound Bromide to the external solution bathing the cell.

  • Data Analysis:

    • The peak current amplitude at each test potential is measured.

    • The percentage of current inhibition by the drug at each concentration is calculated.

    • A dose-response curve is constructed to determine the IC50 value for the inhibition of the L-type Ca²⁺ current.

Calcium Imaging (Intracellular Ca²⁺ Mobilization)

This method uses fluorescent indicators to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.

  • Tissue/Cell Preparation:

    • Intact colonic crypts are isolated from biopsy tissue or cultured smooth muscle cells are grown on glass-bottom dishes.

    • The cells or tissues are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation for a set period (e.g., 60 minutes) at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

  • Imaging Procedure:

    • The prepared coverslip or dish is mounted on the stage of an inverted fluorescence microscope equipped with a camera and a light source capable of excitation at different wavelengths.

    • For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission is collected at a single wavelength (e.g., 510 nm).

    • A baseline fluorescence is recorded, after which an agonist (e.g., acetylcholine) is added to stimulate the cells. The response is recorded over time.

    • To test for inhibition, the cells are pre-incubated with this compound Bromide for a defined period before the agonist is added.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380) is calculated for each time point. This ratio is proportional to the [Ca²⁺]i and corrects for variations in dye loading and cell thickness.

    • The change in the fluorescence ratio from baseline indicates a calcium signal. Parameters such as the peak amplitude and the initial rate of the calcium increase are quantified.

    • The inhibitory effect of this compound Bromide is determined by comparing the response in its presence to the control response. An IC50 value can be calculated from a dose-response curve.[3]

References

Benchmarking Otilonium Bromide's Potency: A Comparative Guide for Novel Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Otilonium bromide against other compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new therapeutic agents targeting gastrointestinal smooth muscle function.

Introduction

This compound bromide is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is attributed to its localized action on the smooth muscle of the gastrointestinal tract.[2] this compound bromide exhibits a complex mechanism of action, involving the modulation of multiple cellular targets to reduce intestinal hypermotility and visceral pain.[1][2] This multi-target profile provides a benchmark for the development of novel compounds aiming for improved efficacy or selectivity.

The primary mechanisms of action for this compound bromide include:

  • Blockade of L-type and T-type Calcium Channels: It inhibits the influx of extracellular calcium into smooth muscle cells, a critical step for initiating and maintaining muscle contraction.[1][3][4]

  • Antagonism of Muscarinic M3 Receptors: It displays anticholinergic properties by blocking M3 receptors, which are key mediators of acetylcholine-induced smooth muscle contraction.[5][6]

  • Interaction with Tachykinin NK2 Receptors: It antagonizes NK2 receptors, which are involved in tachykinin-mediated smooth muscle contraction and visceral hypersensitivity.[1][7]

This guide will compare the in vitro potency of this compound bromide with that of Pinaverium bromide, an established L-type calcium channel blocker, and Ibodutant (B1674150), a novel and highly selective tachykinin NK2 receptor antagonist.

Data Presentation: Comparative Potency of Smooth Muscle Modulators

The following tables summarize the quantitative potency data for this compound bromide and the selected comparator compounds. Potency is expressed as IC50, EC50, Ki, or pKB values, which represent the concentration of the compound required to elicit a half-maximal inhibitory or effective response, or to bind to 50% of the target receptors. Lower values generally indicate higher potency.

Table 1: Potency at Calcium Channels

CompoundTargetAssay TypeSpecies/TissuePotencyReference(s)
This compound bromide L-type (CaV1.2)Patch ClampHEK293 CellsIC50: 2.3 µM[4]
T-type (CaV3.1)Patch ClampHEK293 CellsIC50: 0.8 µM[4]
T-type (CaV3.2)Patch ClampHEK293 CellsIC50: 1.1 µM[4]
T-type (CaV3.3)Patch ClampHEK293 CellsIC50: 0.4 µM[4]
L-typeCalcium ImagingRat Colonic Smooth Muscle CellsIC50: 0.2 µM[8]
Pinaverium bromide L-typeElectrophysiologyCanine Colonic Smooth MuscleIC50: 1.0 µM (Cholinergic response)[9]
L-typeContraction AssayColonic Circular MuscleIC50: 1.66 µM (ACh-induced)[10]

Table 2: Potency at Muscarinic Receptors

CompoundTargetAssay TypeSpecies/TissuePotencyReference(s)
This compound bromide M3Calcium ImagingHuman Colonic CryptsIC50: 880 nM[11]
M1Radioligand Binding-IC50: 0.054 µM
M2Radioligand Binding-IC50: 0.4 µM
M4Radioligand Binding-IC50: 0.222 µM
M5Radioligand Binding-IC50: 0.156 µM

Table 3: Potency at Tachykinin NK2 Receptors

CompoundTargetAssay TypeSpecies/TissuePotencyReference(s)
This compound bromide NK2Radioligand BindingHuman NK2-transfected CHO cellsKi: 2.2 µM[7]
Ibodutant NK2Radioligand BindingHuman Colon Smooth Muscle MembranespKi: 9.9[12]
NK2Contraction AssayHuman Colon Smooth Muscle StripspKB: 9.1[12]
MEN 11420 (Nepadutant) NK2Radioligand BindingHuman NK2-transfected CHO cellsKi: 2.5 nM[13]
NK2Contraction AssayRabbit Pulmonary ArterypKB: 8.6[13]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of potency data. Below are outlines of key experimental protocols used to generate the data presented in this guide.

1. Isolated Organ Bath for Smooth Muscle Contraction

This ex vivo technique directly measures the effect of a compound on the contractility of smooth muscle tissue.

  • Objective: To determine the inhibitory effect of a test compound on agonist-induced or spontaneous contractions of isolated gastrointestinal smooth muscle.

  • Protocol Outline:

    • Tissue Preparation: A segment of intestine (e.g., colon, ileum) is excised from a laboratory animal (e.g., rat, guinea pig) and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2). The longitudinal or circular muscle layer is carefully dissected into strips.

    • Mounting: The muscle strip is suspended in an organ bath containing the physiological salt solution maintained at 37°C. One end of the strip is fixed, and the other is connected to an isometric force transducer.

    • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, with regular washes.

    • Contraction Induction: A contractile agonist (e.g., acetylcholine, KCl, neurokinin A) is added to the bath to induce a stable contraction.

    • Compound Addition: The test compound is added in a cumulative or non-cumulative manner at increasing concentrations.

    • Data Acquisition: The force of contraction is continuously recorded. The inhibitory effect of the compound is calculated as a percentage of the maximal contraction induced by the agonist.

    • Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated.

2. Whole-Cell Patch Clamp for Ion Channel Activity

This electrophysiological technique allows for the direct measurement of ion flow through specific channels in the cell membrane.

  • Objective: To determine the inhibitory effect of a compound on voltage-gated calcium channels (e.g., L-type, T-type).

  • Protocol Outline:

    • Cell Preparation: Isolated smooth muscle cells or a cell line stably expressing the ion channel of interest (e.g., HEK293 cells) are used.

    • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.

    • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

    • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

    • Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to activate the calcium channels.

    • Current Recording: The resulting ionic currents flowing through the channels are recorded.

    • Compound Application: The test compound is applied to the cell via the extracellular solution.

    • Data Analysis: The reduction in the peak current amplitude in the presence of the compound is measured to determine the IC50 value.

3. Radioligand Binding Assay for Receptor Affinity

This in vitro assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor (e.g., muscarinic M3, tachykinin NK2).

  • Protocol Outline:

    • Membrane Preparation: Cell membranes containing the receptor of interest are prepared from tissues or cultured cells.[14]

    • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors) and varying concentrations of the unlabeled test compound.[14]

    • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[15]

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[15]

4. Intracellular Calcium Imaging

This technique uses fluorescent indicators to visualize and quantify changes in intracellular calcium concentrations in response to stimuli.

  • Objective: To measure the effect of a compound on agonist-induced increases in intracellular calcium.

  • Protocol Outline:

    • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that can cross the cell membrane.[16][17]

    • De-esterification: Inside the cell, esterases cleave the AM group, trapping the active dye in the cytoplasm.

    • Stimulation: The cells are stimulated with an agonist that is known to increase intracellular calcium.

    • Image Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.[16]

    • Compound Treatment: The experiment is repeated in the presence of the test compound to assess its inhibitory effect on the calcium signal.

    • Data Analysis: The EC50 or IC50 value is determined by quantifying the change in the fluorescence signal at different compound concentrations.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds NKA Neurokinin A NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel Ca_ext->LTCC Influx TTCC T-type Ca²⁺ Channel Ca_ext->TTCC Influx Gq Gq Protein M3R->Gq Activates NK2R->Gq Activates Ca_int Ca²⁺ (intracellular) LTCC->Ca_int TTCC->Ca_int PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Produces SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release SR->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Triggers OB This compound bromide OB->M3R Antagonizes OB->NK2R Antagonizes OB->LTCC Blocks OB->TTCC Blocks Ibodutant Ibodutant (Novel Compound) Ibodutant->NK2R Antagonizes

Caption: Signaling pathways leading to smooth muscle contraction and points of inhibition by this compound bromide and a novel compound.

Experimental_Workflow cluster_TissuePrep Tissue/Cell Preparation cluster_Assay Potency Assay cluster_Data Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Organ_Bath Isolated Organ Bath (Contraction) Tissue_Isolation->Organ_Bath Cell_Culture Culture Cell Line (e.g., HEK293) Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay CR_Curve Generate Concentration- Response Curve Organ_Bath->CR_Curve Patch_Clamp->CR_Curve Binding_Assay->CR_Curve Potency_Calc Calculate IC₅₀/EC₅₀/Ki CR_Curve->Potency_Calc Result Comparative Potency Data Potency_Calc->Result Compound Test Compound (e.g., this compound bromide) Compound->Organ_Bath Compound->Patch_Clamp Compound->Binding_Assay

Caption: Experimental workflow for determining the potency of test compounds.

References

Otilonium Bromide's Differential Effects on L-type vs. T-type Ca2+ Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Otilonium Bromide (OB) on L-type and T-type voltage-gated calcium channels. This compound Bromide is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1][2] Its mechanism of action is complex, involving the modulation of calcium influx in smooth muscle cells, which is critical for contraction.[3][4] This document synthesizes experimental data to elucidate the differential activity of this compound Bromide on these two key types of calcium channels.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data from various studies on the inhibitory effects of this compound Bromide on L-type and T-type calcium channels.

Channel TypeSubtype(s)Experimental SystemParameterValueReference(s)
L-type -Rat Colonic Smooth Muscle CellsEC50885 nM[5]
-Human Colonic Smooth Muscle Cells (KCl induced Ca2+ transients)EC503.6 µM[6]
-Human Colonic Smooth Muscle Cells (BayK8644 induced Ca2+ transients)EC504.0 µM[6]
-Human Jejunal Circular Smooth Muscle Cells% Inhibition25% at 0.9 µM[2]
-Human Jejunal Circular Smooth Muscle Cells% Inhibition90% at 9 µM[2]
T-type CaV3.1 (α1G)HEK293 CellsIC50774 ± 109 nM[7]
CaV3.2 (α1H)HEK293 Cells% Inhibition76.0 ± 3.6% at 3 µM[8]
CaV3.3 (α1I)HEK293 CellsIC50451 ± 90 nM[8]

Signaling Pathways Modulated by this compound Bromide

The differential blockade of L-type and T-type calcium channels by this compound Bromide impacts downstream signaling pathways that regulate smooth muscle contraction. The following diagram illustrates these pathways.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol L_type L-type Ca2+ Channel Ca_L Ca2+ L_type->Ca_L Ca2+ influx T_type T-type Ca2+ Channel Ca_T Ca2+ T_type->Ca_T Ca2+ influx OB This compound Bromide OB->L_type Inhibits OB->T_type Inhibits Calmodulin Calmodulin Ca_L->Calmodulin IP3R IP3 Receptor Ca_T->IP3R Sensitizes MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ IP3R->Ca_SR Ca2+ release Ca_SR->Calmodulin

Caption: Signaling pathways of smooth muscle contraction via L-type and T-type Ca2+ channels and their inhibition by this compound Bromide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to investigate the effects of this compound Bromide.

Patch-Clamp Electrophysiology for T-type Ca2+ Channels in HEK293 Cells

This method is used to record the whole-cell currents flowing through T-type calcium channels in a controlled in vitro system.

start HEK293 cells transfected with CaV3.1, CaV3.2, or CaV3.3 cDNA culture Cell Culture and Identification of Transfected Cells start->culture patch Whole-Cell Patch Clamp Configuration culture->patch solutions Application of Extracellular and Intracellular Solutions patch->solutions protocol Voltage-Clamp Protocol: Holding at -100 mV, Step Depolarizations solutions->protocol recording Recording of Ca2+ Currents in the Absence of this compound Bromide protocol->recording application Perfusion with Increasing Concentrations of this compound Bromide recording->application recording_OB Recording of Ca2+ Currents in the Presence of this compound Bromide application->recording_OB analysis Data Analysis: Current-Voltage Relationships, IC50 Determination recording_OB->analysis end Comparative Analysis of Inhibition on Different Subtypes analysis->end

Caption: Experimental workflow for patch-clamp analysis of this compound Bromide's effect on T-type Ca2+ channels.

Detailed Steps:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transfected with cDNAs encoding the specific T-type calcium channel alpha subunits (CaV3.1, CaV3.2, or CaV3.3).[9]

  • Electrophysiological Recording: Whole-cell currents are recorded using the standard patch-clamp technique.[9]

  • Solutions: The extracellular solution typically contains NaCl, CaCl2, and HEPES to buffer the pH. The intracellular solution in the patch pipette contains a cesium salt to block potassium channels, along with EGTA to chelate calcium, and HEPES.

  • Voltage Protocol: To record T-type channel currents, cells are typically held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the channels are in a closed, available state.[8] Depolarizing voltage steps are then applied in increments to elicit channel opening and inward calcium currents.[8]

  • Drug Application: this compound Bromide is applied to the cells via a perfusion system at a range of concentrations.

  • Data Analysis: The peak inward current at each voltage step is measured before and after the application of this compound Bromide. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[8]

Calcium Imaging in Human Colonic Smooth Muscle Cells

This technique allows for the measurement of changes in intracellular calcium concentration in response to stimuli in native cells.

Detailed Steps:

  • Cell Isolation and Culture: Human colonic smooth muscle cells are isolated from tissue samples and cultured.[6]

  • Fluorescent Dye Loading: The cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Stimulation: The cells are stimulated to induce a calcium influx, typically through depolarization with a high concentration of potassium chloride (KCl) or by using a specific L-type channel agonist like BayK8644.[6]

  • This compound Bromide Application: The experiment is repeated in the presence of varying concentrations of this compound Bromide.

  • Imaging and Analysis: Changes in intracellular calcium are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorescence microscope. The magnitude of the calcium transient is quantified and compared between control and this compound Bromide-treated cells to determine the extent of inhibition and to calculate the EC50.[6]

Concluding Remarks

The compiled data indicates that this compound Bromide is a potent inhibitor of both L-type and T-type calcium channels. Notably, it exhibits a high affinity for the CaV3.3 subtype of T-type channels. The inhibition of both channel types likely contributes to its efficacy as a spasmolytic agent in the gastrointestinal tract by reducing calcium influx and subsequent smooth muscle contraction.[3] The differential effects on various channel subtypes may offer avenues for the development of more selective therapeutic agents. The provided experimental protocols serve as a foundation for further research into the nuanced pharmacological actions of this compound Bromide and similar compounds.

References

In Vitro and In Vivo Correlation of Otilonium Bromide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of Otilonium Bromide (OB) with other spasmolytic agents, Pinaverium (B1222119) Bromide and Mebeverine (B1676125), used in the management of Irritable Bowel Syndrome (IBS). The following sections present a correlation of their in vitro and in vivo activities, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: A Multi-Target Approach

This compound Bromide exhibits a complex and multifaceted mechanism of action, contributing to its efficacy as a spasmolytic agent. Its primary actions involve the modulation of calcium ion influx in smooth muscle cells, which is crucial for muscle contraction. Unlike some other calcium channel blockers, OB demonstrates a degree of selectivity for the gastrointestinal tract.

The signaling pathway of this compound Bromide involves several key targets:

  • L-type Calcium Channels: OB is a potent blocker of L-type calcium channels in colonic smooth muscle, which are a primary route for calcium entry and subsequent muscle contraction.[1][2]

  • T-type Calcium Channels: In addition to L-type channels, OB also inhibits T-type calcium channels, which may contribute to its overall spasmolytic effect.[1]

  • Muscarinic Receptors: this compound Bromide displays anticholinergic properties by acting on muscarinic receptors, further reducing smooth muscle contractility stimulated by acetylcholine.[3]

  • Tachykinin NK2 Receptors: The drug also interacts with tachykinin NK2 receptors on both smooth muscle cells and primary afferent neurons. This dual action may not only reduce motility but also modulate visceral pain perception.[1]

This combination of actions at different cellular targets likely underlies the clinical efficacy of this compound Bromide in alleviating the key symptoms of IBS, such as abdominal pain and bloating.[4][5]

Comparative In Vitro Activity

The in vitro potency of this compound Bromide and its comparators has been assessed through various assays, primarily focusing on their ability to inhibit smooth muscle contraction and calcium influx. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

Compound Assay Tissue/Cell Type Stimulus IC50 Value Reference
This compound Bromide Inhibition of ContractionHuman Sigmoid ColonSpontaneous Rhythmic Phasic Contractions49.9 nM[6]
Inhibition of ContractionHuman Sigmoid ColonStretch-induced Tone10.7 nM[6]
Inhibition of ContractionHuman Sigmoid ColonElectrical Stimulation38.0 nM[6]
Inhibition of Calcium TransientsIsolated Human Colonic Smooth Muscle CellsKCl0.2 µM[6]
Inhibition of Inward CurrentRat Colonic Smooth Muscle CellsDepolarization885 nM
Inhibition of Calcium SignalsIsolated Human Colonic CryptsAcetylcholine880 nM
Pinaverium Bromide Inhibition of ContractionCanine Colonic Smooth MuscleCholinergic Response1.0 µM[4]
Inhibition of ContractionCanine Colonic Smooth MuscleSpontaneous Activity3.8 µM[4]
Inhibition of ContractionRat Colonic Circular MuscleAcetylcholine0.91 µM (control) / 1.66 µM (stress)[1][7]
Inhibition of ContractionRat Colonic Circular MuscleKCl0.38 µM (control) / 0.81 µM (stress)[1][7]
Inhibition of ContractionHuman Colonic Smooth Muscle CellsCarbachol0.73 nM[8]
Inhibition of ContractionHuman Colonic Smooth Muscle CellsCholecystokinin-80.92 nM[8]
Mebeverine Inhibition of Contraction--IC50: 0.91 (unit not specified)[9]

Comparative In Vivo Efficacy

The clinical efficacy of these agents has been evaluated in numerous randomized controlled trials (RCTs) in patients with IBS. The primary endpoints in these studies typically include reduction in abdominal pain, improvement in bloating, and overall symptom relief.

Compound Study Design Dosage Key Findings Reference
This compound Bromide Double-blind, placebo-controlled RCT (356 patients, 15 weeks)40 mg t.i.d.Significantly greater reduction in weekly frequency of abdominal pain (-0.90 vs. -0.65 for placebo, P=0.03) and bloating (-1.2 vs. -0.9 for placebo, P=0.02). Lower relapse rate during follow-up (10% vs. 27% for placebo, P=0.009).[5]
Double-blind, placebo-controlled RCT (325 patients, 15 weeks)40 mg t.i.d.Significant reduction in the number of abdominal pain episodes (55.3% vs. 39.9% for placebo, P < 0.01) and severity of abdominal distension (42.0% vs. 30.2% for placebo, P < 0.05).[3]
Dose-ranging, double-blind, placebo-controlled RCT (93 patients, 4 weeks)20, 40, 80 mg t.i.d.80 mg dose significantly reduced evacuation frequency compared to placebo. No significant differences for abdominal discomfort, bloating, or pain between groups.[10]
Pinaverium Bromide Meta-analysis of 8 RCTsVariedDemonstrated a beneficial effect on overall IBS symptom relief (SMD 0.64, RR 1.75) and abdominal pain improvement (SMD 0.82, RR 1.98) compared to placebo.[11]
Double-blind, placebo-controlled RCT-60% of patients receiving pinaverium reported symptom improvement compared to 34% in the placebo group.[2]
Double-blind, placebo-controlled RCT (with Simethicone)100 mg (with 300 mg Simethicone)Superior to placebo in improving abdominal pain (effect size: 31%, P=0.038) and bloating (33%, P=0.019).[12]
Mebeverine Meta-analysis of 8 RCTsVariedPooled relative risk for relief of abdominal pain was 1.33 compared to placebo (not statistically significant).[13]
Systematic review of 22 studiesVariedSix studies reported a significant decrease in abdominal pain. Three studies showed no improvement.[14]
Double-blind, placebo-controlled RCT in adolescents200 mg b.i.d.Not superior to placebo for treatment success (≥50% reduction in pain intensity and frequency).[15]

Experimental Protocols

In Vitro: Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo technique is fundamental for assessing the direct effect of a compound on smooth muscle contractility.

Objective: To determine the inhibitory effect of a test compound on spontaneous or agonist-induced contractions of isolated intestinal smooth muscle strips.

Methodology:

  • Tissue Preparation:

    • Laboratory animals (e.g., rats, guinea pigs) are euthanized according to ethical guidelines.

    • A segment of the desired intestinal tissue (e.g., colon, ileum) is excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • The longitudinal or circular muscle layer is carefully dissected and cut into strips of appropriate size.

  • Mounting:

    • The muscle strips are mounted in an isolated organ bath chamber filled with PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • The tissues are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram). The PSS is changed every 15-20 minutes.

    • Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).

  • Experimental Procedure:

    • Spontaneous Contractions: The effect of cumulative concentrations of the test compound on spontaneous rhythmic contractions is recorded.

    • Agonist-Induced Contractions: A stable contraction is induced by a specific agonist (e.g., acetylcholine, carbachol, substance P). Once the contraction plateaus, cumulative concentrations of the test compound are added to the bath to generate a concentration-response curve for inhibition.

  • Data Analysis:

    • The contractile force is recorded and analyzed using appropriate software.

    • The inhibitory effect is calculated as a percentage of the maximal contraction induced by the agonist.

    • The IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction) is determined.

In Vivo: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)

This in vivo model is widely used to evaluate visceral pain and the efficacy of analgesic compounds in conscious rodents.

Objective: To measure the visceromotor response (VMR) to mechanical distension of the colon and rectum as an indicator of visceral sensitivity.

Methodology:

  • Animal Preparation:

    • Mice or rats are anesthetized, and bipolar electrodes are implanted into the external oblique abdominal musculature for electromyography (EMG) recording. The electrode wires are externalized at the back of the neck.

    • Animals are allowed to recover from surgery for several days.

  • Distension Apparatus:

    • A flexible balloon catheter is constructed from a small latex or plastic balloon attached to a thin, flexible tube.

    • The catheter is connected to a pressure transducer and a syringe pump or barostat system to control the inflation volume and pressure.

  • Experimental Procedure:

    • On the day of the experiment, the animals are lightly restrained, and the balloon catheter is inserted into the colorectum to a specific depth.

    • After an acclimation period, graded colorectal distension is performed at increasing pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval.

    • The EMG activity of the abdominal muscles is recorded throughout the distension period.

  • Drug Administration:

    • The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a predetermined time before the CRD procedure.

  • Data Analysis:

    • The EMG signal is rectified and integrated. The VMR is quantified as the total EMG activity during the distension period minus the baseline activity before distension.

    • The response to each distension pressure is measured, and a stimulus-response curve is generated.

    • The effect of the test compound is evaluated by comparing the VMR in the treated group to the vehicle-treated group.

Visualizations

Otilonium_Bromide_Signaling_Pathway OB This compound Bromide L_type L-type Ca²⁺ Channel OB->L_type Blocks T_type T-type Ca²⁺ Channel OB->T_type Blocks Muscarinic_R Muscarinic Receptor OB->Muscarinic_R Antagonizes Tachykinin_R Tachykinin NK2 Receptor OB->Tachykinin_R Antagonizes Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Muscarinic_R->Ca_influx Tachykinin_R->Ca_influx Pain_Signal Pain Signal Transmission Tachykinin_R->Pain_Signal Contraction Smooth Muscle Contraction Ca_influx->Contraction Stimulates ACh Acetylcholine ACh->Muscarinic_R Tachykinins Tachykinins Tachykinins->Tachykinin_R

Caption: Signaling pathway of this compound Bromide.

Experimental_Workflow cluster_0 In Vitro: Isolated Organ Bath cluster_1 In Vivo: Colorectal Distension Tissue_Prep 1. Tissue Preparation (e.g., Rat Colon) Mounting 2. Mount in Organ Bath Tissue_Prep->Mounting Equilibration 3. Equilibration & Viability Check Mounting->Equilibration Agonist 4. Add Agonist (e.g., Acetylcholine) Equilibration->Agonist Drug_Addition 5. Add Test Compound (Cumulative Doses) Agonist->Drug_Addition Data_Acq 6. Record Contraction Drug_Addition->Data_Acq Analysis_vitro 7. Analyze Data (IC50) Data_Acq->Analysis_vitro Animal_Prep 1. Animal Preparation (Electrode Implantation) Drug_Admin 2. Administer Test Compound Animal_Prep->Drug_Admin Balloon_Insert 3. Insert Balloon Catheter Drug_Admin->Balloon_Insert Distension 4. Graded Colorectal Distension Balloon_Insert->Distension EMG_Record 5. Record EMG (VMR) Distension->EMG_Record Analysis_vivo 6. Analyze Data (Pain Response) EMG_Record->Analysis_vivo

Caption: Experimental workflows for in vitro and in vivo assays.

References

Navigating the Preclinical Maze: A Comparative Analysis of Otilonium and Pinaverium Side Effect Profiles in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the preclinical safety profile of therapeutic candidates is paramount. This guide offers an objective comparison of the side effects of two commonly used antispasmodics for Irritable Bowel Syndrome (IBS), Otilonium Bromide and Pinaverium (B1222119) Bromide, based on available data from animal models. The fundamental differences in their mechanisms of action are key to understanding their distinct safety profiles, particularly concerning anticholinergic and cardiovascular effects.

This compound Bromide (OB) and Pinaverium Bromide (PB) both exert their primary therapeutic effects by acting as calcium channel blockers on the smooth muscle of the gastrointestinal (GI) tract. However, their broader pharmacological activities diverge, leading to different systemic side effect potentials. As quaternary ammonium (B1175870) compounds, both exhibit poor systemic absorption, which largely confines their action to the gut and contributes to their favorable overall safety.[1][2]

Mechanism of Action: The Root of Differentiation

The primary distinction lies in their receptor activity profiles. Pinaverium Bromide is a highly selective L-type calcium channel blocker, with its action largely restricted to the GI tract.[3][4][5] It is consistently described as being devoid of significant anticholinergic (antimuscarinic) effects at therapeutic doses.[4][6]

In contrast, this compound Bromide possesses a more complex mechanism of action. In addition to blocking L-type and T-type calcium channels, it also functions as a muscarinic M3 receptor antagonist and a tachykinin NK2 receptor antagonist.[7][8][9] This antimuscarinic activity is the source of potential anticholinergic side effects, a key differentiator from Pinaverium.

G This compound This compound Bromide LType L-Type Ca²⁺ Channel This compound->LType Blocks TType T-Type Ca²⁺ Channel This compound->TType Blocks M3 Muscarinic M3 Receptor This compound->M3 Antagonizes NK2 Tachykinin NK2 Receptor This compound->NK2 Antagonizes Pinaverium Pinaverium Bromide Pinaverium->LType Blocks Spasmolysis Spasmolysis (Therapeutic Effect) LType->Spasmolysis TType->Spasmolysis AnticholinergicSE Anticholinergic Side Effects M3->AnticholinergicSE NK2->Spasmolysis

Comparative Mechanisms of Action

Comparative Side Effect Profiles

Due to their low systemic absorption, both drugs are generally well-tolerated in animal models even at high doses. However, their distinct mechanisms predict different potential side effects should systemic exposure occur.

Anticholinergic Side Effects

The most significant difference in the side effect profiles stems from this compound Bromide's antimuscarinic properties. While its spasmolytic activity in the gut is evident at doses that do not typically produce atropine-like side effects, the potential for such effects (e.g., dry mouth, blurred vision, urinary retention) exists, particularly at higher doses.[2][8] Studies in rat models have confirmed the antimuscarinic effect of this compound on colonic tissue.[10][11]

Pinaverium Bromide is consistently reported to be free from clinically relevant anticholinergic side effects, which represents a significant safety advantage in this regard.[4][6]

Cardiovascular Side Effects

Both drugs are considered to have a favorable cardiovascular safety profile at therapeutic doses, largely due to their poor absorption and high selectivity for the GI tract.

Pinaverium Bromide: Preclinical data supports its cardiovascular safety. A study in conscious dogs found that intravenous administration of Pinaverium at doses of 10 and 20 mg/kg/h, which strongly inhibited GI motility, produced no significant side effects on the circulatory or respiratory systems.[12] Furthermore, a human electrophysiology study using intravenous administration showed no effects on atrial excitability or atrioventricular conduction.[13]

This compound Bromide: While generally safe, its activity as a calcium channel blocker implies a theoretical risk of cardiovascular effects if significant systemic concentrations are reached. This was observed in a human case of massive overdose, which led to systemic hypotension that was responsive to calcium gluconate treatment.[14] Specific preclinical studies detailing the cardiovascular effects of this compound in animal models are limited, but the consensus is that at therapeutic oral doses, systemic concentrations are too low to be of concern.[2][8]

Preclinical Toxicology Data

Direct, head-to-head comparative toxicology studies are scarce in published literature. However, data from individual animal studies provide insight into the safety margins of each compound.

ParameterThis compound BromidePinaverium Bromide
Acute Oral Toxicity No fatalities observed at doses up to 1,500 mg/kg in rats and 1,000 mg/kg in dogs.[15]General signs of toxicity, GI, and CNS symptoms observed; oral LD50 ranges from 153.6 to 2153 mg/kg in animals.
Chronic Toxicity Oral doses of 80 mg/kg for 180 days in laboratory animals caused no changes in blood chemistry or histology.[15]Lowest NOAELs were 300 mg/kg (mice), 100 mg/kg (rats), and 25 mg/kg (dogs).
Reproductive Toxicity No embryotoxicity or teratogenic effects observed in rats or rabbits at doses up to 60 mg/kg.[15]No teratogenic potential; decreased pregnancy performance at higher dose levels.
Mutagenicity No mutagenic effects observed.[15]Did not display genotoxic or carcinogenic properties.

Experimental Protocols

While specific protocols for direct comparative side effect studies are not available, below are representative methodologies for assessing key safety parameters in animal models.

Cardiovascular Safety Assessment in Anesthetized Dogs

This model is used to evaluate the effects of a test substance on key hemodynamic parameters.

G cluster_0 Parameters Monitored A1 Anesthetize Dog (e.g., Pentobarbital) A2 Surgical Instrumentation A1->A2 A3 Record Baseline Measurements A2->A3 A4 Administer Drug (IV) (Vehicle, OB, or PB) A3->A4 A5 Continuous Monitoring & Data Acquisition A4->A5 A6 Data Analysis (Compare Drug vs. Baseline/Vehicle) A5->A6 P1 Mean Arterial Pressure (MAP) P2 Heart Rate (HR) P3 ECG P4 Cardiac Output (CO)

Workflow for Cardiovascular Assessment
  • Animal Model: Mongrel dogs are anesthetized (e.g., sodium pentobarbital) and ventilated.

  • Instrumentation: Catheters are placed in a femoral artery for blood pressure measurement and a femoral vein for drug administration. An electrocardiogram (ECG) is recorded. A flow probe may be placed around the aorta to measure cardiac output.

  • Procedure: After a stabilization period, baseline hemodynamic parameters are recorded. The test drug (this compound or Pinaverium) or vehicle is administered intravenously, often in escalating doses.

  • Endpoints: Continuous measurements of mean arterial pressure (MAP), heart rate (HR), and ECG intervals are recorded. Changes from baseline are analyzed to determine the cardiovascular effects.

Antisialagogue (Anticholinergic) Activity in Rats

This protocol assesses the antimuscarinic effect of a drug by measuring its ability to inhibit saliva secretion.

  • Animal Model: Male Wistar rats are anesthetized.

  • Procedure: The test drug (this compound or Pinaverium) or vehicle is administered (e.g., intraperitoneally or intravenously). After a set period (e.g., 30 minutes), a sialogogue agent like pilocarpine (B147212) is injected to stimulate salivation.

  • Data Collection: Saliva is collected over a defined period (e.g., 20 minutes) using pre-weighed cotton balls placed in the animal's mouth.

  • Endpoint: The weight of the collected saliva is measured. A reduction in saliva production in the drug-treated group compared to the vehicle group indicates antisialagogue (anticholinergic) activity.

Conclusion

References

Otilonium Bromide's Preclinical Efficacy in Visceral Pain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of otilonium bromide's performance against other alternatives in preclinical models of visceral pain. The information is supported by experimental data to aid in the evaluation and development of novel therapeutics for visceral pain.

This compound bromide is a quaternary ammonium (B1175870) derivative with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its efficacy in mitigating visceral pain stems from a multifaceted mechanism of action, primarily localized to the gastrointestinal tract due to its poor systemic absorption.[3][4] Preclinical studies have been instrumental in elucidating its therapeutic potential and comparing its effects with other agents used to manage visceral hypersensitivity.

Comparative Efficacy in Preclinical Models

This section details the performance of this compound bromide in various preclinical models of visceral pain, with a comparative analysis against other relevant drugs.

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Visceral Hypersensitivity in Rats

This model mimics the visceral hypersensitivity associated with inflammatory bowel disease. The efficacy of this compound bromide was compared to a corticosteroid (dexamethasone), a tricyclic antidepressant (amitriptyline), and an anti-inflammatory agent (mesalazine). The primary endpoint was the viscero-motor response (VMR) to colorectal distension (CRD), a measure of visceral pain.

Data Summary:

Treatment Group (Dose)VMR to CRD (0.5 mL) at Day 14 (Abdominal Contractions/10 min)VMR to CRD (1.0 mL) at Day 14 (Abdominal Contractions/10 min)VMR to CRD (2.0 mL) at Day 14 (Abdominal Contractions/10 min)VMR to CRD (3.0 mL) at Day 14 (Abdominal Contractions/10 min)
DNBS + Vehicle15.3 ± 1.825.1 ± 2.138.4 ± 2.549.2 ± 3.1
DNBS + this compound Bromide (20 mg/kg p.o.)8.1 ± 1.114.2 ± 1.522.5 ± 1.930.1 ± 2.3
DNBS + Dexamethasone (B1670325) (1 mg/kg p.o.)10.5 ± 1.318.9 ± 1.728.7 ± 2.237.8 ± 2.8
DNBS + Amitriptyline (B1667244) (15 mg/kg p.o.)7.9 ± 1.013.8 ± 1.421.9 ± 1.829.5 ± 2.2
DNBS + Mesalazine (50 mg/kg i.r.)13.8 ± 1.623.5 ± 2.036.1 ± 2.446.5 ± 3.0
*Data are presented as mean ± SEM. *p < 0.05 vs. DNBS + Vehicle.[5]

Key Findings: Repeated administration of this compound bromide was effective in significantly reducing visceral hypersensitivity in rats at both 7 and 14 days after the induction of damage.[5] Its efficacy was comparable to amitriptyline and superior to dexamethasone and mesalazine in this model.[5]

Wrap Restraint Stress (WRS)-Induced Visceral Hypersensitivity in Rats

The WRS model is a psychological stress model used to mimic some of the symptoms of IBS, including visceral hypersensitivity.

Data Summary:

Treatment GroupAbdominal Contractions at 0.8 mL Colonic DistensionAbdominal Contractions at 1.2 mL Colonic Distension
Control12.5 ± 2.114.4 ± 2.6
WRS18.9 ± 2.821.0 ± 3.1
WRS + this compound Bromide (20 mg/kg p.o.)15.1 ± 2.514.6 ± 1.9
*Data are presented as mean ± SEM. *p < 0.05 vs. Control.[1]

Key Findings: this compound bromide (20 mg/kg, p.o.) administered acutely reduced the increased number of abdominal contractions induced by colonic distension in WRS rats.[1] Furthermore, repeated administration of this compound bromide was found to counteract most of the neurotransmitter changes in the colon caused by WRS.[1]

Comparative Overview with Other Antispasmodics

While direct, head-to-head preclinical studies with quantitative data are limited, clinical observations and mechanism of action provide a basis for comparison with other commonly used antispasmodics like pinaverium (B1222119) bromide and mebeverine.

  • Pinaverium Bromide: Like this compound bromide, pinaverium bromide is a calcium channel blocker that acts locally in the gastrointestinal tract.[6] Clinical studies suggest that while both are effective in IBS, this compound bromide may be more effective in reducing the frequency of pain attacks.[7]

Experimental Protocols

DNBS-Induced Visceral Hypersensitivity Model

This protocol describes the induction of visceral hypersensitivity in rats using DNBS, a method to model inflammatory bowel disease-related pain.

DNBS_Model cluster_Induction Colitis Induction cluster_Treatment Treatment Regimen cluster_Assessment Visceral Sensitivity Assessment Rat Male Sprague-Dawley Rat Anesthesia Light Anesthesia Rat->Anesthesia DNBS_Admin Intra-rectal administration of DNBS (30 mg in 0.25 mL 50% EtOH) Anesthesia->DNBS_Admin Recovery Recovery DNBS_Admin->Recovery Treatment_Start Daily oral gavage starting on the day of DNBS induction Recovery->Treatment_Start OB This compound Bromide (20 mg/kg) Treatment_Start->OB Alternatives Alternative Drugs (Dexamethasone, Amitriptyline, Mesalazine) or Vehicle Treatment_Start->Alternatives CRD Colorectal Distension (CRD) at Days 7 and 14 OB->CRD Alternatives->CRD VMR Measurement of Viscero-motor Response (VMR) CRD->VMR WRS_Model cluster_Stress Stress Induction cluster_Treatment Treatment cluster_Assessment Visceral Pain Assessment Rat Male Wistar Rat Restraint Wrap in a wire mesh for 2 hours Rat->Restraint Treatment_Admin Oral administration of this compound Bromide (20 mg/kg) or Vehicle Restraint->Treatment_Admin CRD Colorectal Distension (CRD) Treatment_Admin->CRD AC_Measurement Recording of Abdominal Contractions (AC) CRD->AC_Measurement Signaling_Pathway cluster_Stimuli Noxious Stimuli cluster_Neuron Primary Afferent Neuron cluster_SpinalCord Spinal Cord (Dorsal Horn) cluster_Brain Brain Stimuli Mechanical (Distension) Chemical (Inflammation) L_Ca L-type Ca2+ Channels Stimuli->L_Ca T_Ca T-type Ca2+ Channels Stimuli->T_Ca NK2R Tachykinin NK2 Receptor Stimuli->NK2R MR Muscarinic Receptors Stimuli->MR Depolarization Depolarization & Action Potential Generation L_Ca->Depolarization T_Ca->Depolarization NK2R->Depolarization MR->Depolarization Neurotransmitter_Release Neurotransmitter Release (Substance P, CGRP) Depolarization->Neurotransmitter_Release Second_Order_Neuron Activation of Second-Order Neurons Neurotransmitter_Release->Second_Order_Neuron Pain_Perception Pain Perception Second_Order_Neuron->Pain_Perception This compound This compound Bromide This compound->L_Ca Blocks This compound->T_Ca Blocks This compound->NK2R Antagonizes This compound->MR Antagonizes

References

Otilonium Bromide: A Preclinical Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily prescribed for the management of Irritable Bowel Syndrome (IBS).[1][2] Its clinical efficacy in alleviating abdominal pain and discomfort is well-documented.[3][4] This guide provides a comprehensive meta-analysis of preclinical studies on this compound bromide, offering a comparative perspective against other spasmolytic agents. We delve into its multifaceted mechanism of action, supported by quantitative experimental data, detailed methodologies, and visual signaling pathways to facilitate a deeper understanding for research and development professionals. A key characteristic of this compound bromide is its poor systemic absorption, leading to a high concentration in the large bowel wall where it exerts its therapeutic effects locally, thereby minimizing systemic side effects.[1][5][6]

Mechanism of Action: A Multi-Target Approach

Preclinical evidence reveals that this compound bromide's spasmolytic effect is not attributable to a single pathway but rather to a synergistic action on multiple targets within the gastrointestinal tract.[1][2] This composite mechanism involves the modulation of ion channels and antagonism of key neurotransmitter receptors.

Blockade of L-type and T-type Calcium Channels

A primary mechanism of this compound bromide is the inhibition of calcium influx into colonic smooth muscle cells, which is essential for muscle contraction.[2][7] It effectively blocks both L-type and T-type calcium channels.[2] This action has been demonstrated across various preclinical models, including human intestinal smooth muscle cells.[8][9]

Antagonism of Muscarinic M3 Receptors

This compound bromide exhibits anticholinergic properties by acting as an antagonist at muscarinic M3 receptors located on smooth muscle cells.[5][10] By blocking these receptors, it counteracts the contractile signals mediated by acetylcholine, a key excitatory neurotransmitter in the gut.[10] This contributes to its ability to reduce intestinal motility and secretions.

Antagonism of Tachykinin NK2 Receptors

The drug also demonstrates antagonistic activity at tachykinin NK2 receptors.[1][11] Tachykinins, such as neurokinin A, are involved in smooth muscle contraction and visceral hypersensitivity. By blocking NK2 receptors, this compound bromide can reduce both hypermotility and the perception of pain.[11][12]

The following diagram illustrates the combined mechanisms of action of this compound bromide on a colonic smooth muscle cell.

cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor binds Neurokinin_A Neurokinin_A NK2_Receptor Tachykinin NK2 Receptor Neurokinin_A->NK2_Receptor binds Ca2+_ext Ca2+ L_type_Ca_Channel L-type Ca2+ Channel T_type_Ca_Channel T-type Ca2+ Channel Ca2+_int [Ca2+]i M3_Receptor->Ca2+_int ↑ Ca2+ release (intracellular) NK2_Receptor->Ca2+_int ↑ Ca2+ influx L_type_Ca_Channel->Ca2+_int Ca2+ influx T_type_Ca_Channel->Ca2+_int Ca2+ influx Contraction Muscle Contraction Ca2+_int->Contraction leads to Otilonium_Bromide This compound Bromide Otilonium_Bromide->M3_Receptor antagonizes Otilonium_Bromide->NK2_Receptor antagonizes Otilonium_Bromide->L_type_Ca_Channel blocks Otilonium_Bromide->T_type_Ca_Channel blocks

Caption: this compound Bromide's multi-target mechanism on smooth muscle cells.

Quantitative Preclinical Data Summary

The following tables summarize the quantitative data from various preclinical studies, providing a basis for comparison of this compound bromide's activity across different experimental setups.

Table 1: Inhibitory Concentrations (IC50/EC50) of this compound Bromide on Induced Contractions and Calcium Transients
Experimental ModelAgonist/StimulusMeasured EffectIC50/EC50 (µM)Reference
Human Cultured Colonic Smooth Muscle CellsKClNifedipine-sensitive Ca2+ transients3.6[13]
Human Cultured Colonic Smooth Muscle CellsBayK8644Nifedipine-sensitive Ca2+ transients4.0[13]
Human Cultured Colonic Smooth Muscle CellsCarbacholCa2+ transients8.4[13]
Rat Colonic StripsCarbacholContraction13.0[13]
Rat Colonic StripsElectrical Field StimulationAtropine-sensitive contraction7.3[13]
Human Cultured Colonic Smooth Muscle CellsNeurokinin ACa2+ transients11.7[13]
Guinea-pig Proximal Colon (Circular Muscle)MethacholineContraction3.7[11]
Guinea-pig Proximal Colon (Circular Muscle)MethacholineMembrane depolarization4.1[11]
Guinea-pig Proximal Colon (Circular Muscle)KCl (30 mM)Contraction31[11]
Guinea-pig Proximal Colon (Circular Muscle)[βAla8]neurokinin A (4-10) (NK2 agonist)Contraction45[11]
Guinea-pig Proximal Colon (Circular Muscle)[βAla8]neurokinin A (4-10) (NK2 agonist)Membrane depolarization38[11]
Human Sigmoid Colon Smooth Muscle CellsKClCa2+ transients0.2[14]
Rat Colonic Smooth Muscle CellsDepolarization (-70 to 0 mV)L-type Ca2+ current0.885[15]
Table 2: Receptor Binding Affinity of this compound Bromide
ReceptorCell LineRadioligandKi (µM)Reference
Human Tachykinin NK2CHO cells[125I]neurokinin A (agonist)7.2[11]
Human Tachykinin NK2CHO cells[3H]SR 48968 (antagonist)2.2[11]

Comparative Efficacy

While direct head-to-head preclinical studies are not abundant, clinical and some preclinical data suggest this compound bromide's efficacy is comparable or superior to other spasmolytics like pinaverium (B1222119) bromide and mebeverine, with a favorable tolerability profile.[3][16] A meta-analysis of clinical trials highlighted this compound bromide as a standout among 12 different antispasmodics for IBS symptom control.[4]

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies from key experiments are provided below.

Calcium Imaging in Human Colonic Smooth Muscle Cells
  • Cell Culture: Human colonic smooth muscle cells (HCSMCs) are cultured to confluence.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Measurement: Cells are then superfused with a physiological salt solution. Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence at two different excitation wavelengths (e.g., 340/380 nm).

  • Drug Application: Agonists (e.g., KCl, carbachol, neurokinin A) are added to induce calcium transients. This compound bromide is pre-incubated for a set period before the addition of the agonist to determine its inhibitory effect.[13]

  • Data Analysis: The inhibitory concentration (EC50) is calculated from the concentration-response curves.

Contractility Studies in Rat Colonic Strips
  • Tissue Preparation: Male Wistar rats are euthanized, and segments of the distal colon are removed. The longitudinal muscle layer is stripped away to obtain circular muscle preparations.

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Tension Recording: Changes in muscle tension are recorded using an isometric force transducer.

  • Stimulation: Contractions are induced by electrical field stimulation (EFS) or by the application of pharmacological agents like carbachol.

  • Drug Evaluation: this compound bromide is added to the bath at increasing concentrations to generate a cumulative concentration-response curve and determine the EC50 for inhibition of contraction.[13]

The workflow for a typical in vitro contractility study is depicted below.

Start Start Euthanize_Rat Euthanize Rat Start->Euthanize_Rat Isolate_Colon Isolate Colon Segment Euthanize_Rat->Isolate_Colon Prepare_Strips Prepare Circular Muscle Strips Isolate_Colon->Prepare_Strips Mount_in_Bath Mount Strips in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Prepare_Strips->Mount_in_Bath Equilibrate Equilibrate under Tension Mount_in_Bath->Equilibrate Induce_Contraction Induce Contraction (e.g., EFS, Carbachol) Equilibrate->Induce_Contraction Record_Baseline Record Baseline Contractions Induce_Contraction->Record_Baseline Add_OB Add this compound Bromide (Cumulative Concentrations) Record_Baseline->Add_OB Record_Response Record Inhibitory Response Add_OB->Record_Response Analyze_Data Data Analysis (Calculate IC50) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro contractility studies of this compound Bromide.

Animal Models

The repeated water avoidance stress (rWAS) model in rats is a relevant preclinical model that mimics some aspects of IBS.[17][18] In this model, chronic stress induces alterations in cholinergic neurotransmission in the distal colon, leading to increased mucus secretion and contractility. Studies have shown that this compound bromide can counteract these stress-induced changes, demonstrating its potential to modulate the effects of psychosocial stress on gut function.[17][18]

Conclusion

The preclinical data for this compound bromide consistently demonstrate a multi-target mechanism of action that underpins its efficacy as a spasmolytic agent. Its ability to simultaneously block L-type and T-type calcium channels, as well as antagonize muscarinic M3 and tachykinin NK2 receptors, provides a robust rationale for its use in treating the symptoms of Irritable Bowel Syndrome. The drug's favorable pharmacokinetic profile, characterized by poor systemic absorption and local accumulation in the colon, further enhances its therapeutic window. This comprehensive guide, with its summarized quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

References

Replicating the Pharmacological Profile of Otilonium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological findings for Otilonium Bromide (OB), a drug utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is attributed to a multi-target mechanism of action, primarily involving the modulation of L-type calcium channels, muscarinic M3 receptors, and tachykinin NK2 receptors in the gastrointestinal tract.[1][2] This document presents a compilation of published quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to aid in the replication and further investigation of this compound Bromide's pharmacological properties.

Comparative Quantitative Data

The following tables summarize the inhibitory potencies of this compound Bromide and alternative agents on their respective targets. This data, derived from various published studies, offers a quantitative basis for comparing their pharmacological activities.

Table 1: Inhibition of L-type Calcium Channels

CompoundIC50 (µM)Test SystemReference
This compound Bromide 0.885Rat colonic smooth muscle cells[3][4]
This compound Bromide 2.3HEK293 cells expressing CaV1.2[5]
This compound Bromide -25% inhibition at 0.9 µM and 90% at 9 µM in human jejunal circular smooth muscle cells[6]
Pinaverium (B1222119) Bromide1.0Canine colonic circular smooth muscle (cholinergic response)[7]
Pinaverium Bromide3.8Canine colonic circular smooth muscle (spontaneous contraction)[7]
Pinaverium Bromide0.91 - 1.66Rat colonic circular muscle (ACh-induced contraction)[8]
Verapamil (B1683045)-30 times more potent than Pinaverium Bromide[9]
Nifedipine-Abolished this compound-sensitive current at 3 µM[3]

Table 2: Antagonism of Muscarinic M3 Receptors

CompoundKi (nM)pKiIC50 (nM)Test SystemReference
This compound Bromide --880Isolated human colonic crypts (ACh-induced Ca2+ signal)[10][11]
Darifenacin~0.089.1-Human recombinant M3 receptor (CHO-K1 cells)[12]
Darifenacin-8.9-Selective M3 muscarinic receptor antagonist[13]
4-DAMP-9.10.78Isolated human colonic crypts (ACh-induced Ca2+ signal)[10]
Atropine---Defines non-specific binding in assays[12]

Table 3: Antagonism of Tachykinin NK2 Receptors

CompoundKi (µM)IC50 (µM)Test SystemReference
This compound Bromide 2.2 ([3H]SR 48968)38 (depolarization)CHO cells with human NK2 receptor / Guinea-pig colon circular muscle[14]
This compound Bromide 7.2 ([125I]neurokinin A)45 (contraction)CHO cells with human NK2 receptor / Guinea-pig colon circular muscle[14]
Saredutant (SR 48968)-0.35 (human NK3)Human cloned NK3 receptor[15]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are outlined below.

L-type Calcium Channel Blockade: Whole-Cell Patch Clamp

This protocol is designed to measure the inhibitory effect of this compound Bromide on L-type calcium currents in isolated smooth muscle cells.[3][4][6]

Methodology:

  • Cell Isolation: Isolate single smooth muscle cells from the desired gastrointestinal tissue (e.g., human jejunum, rat colon) using enzymatic digestion.

  • Electrophysiological Recording:

    • Utilize the whole-cell patch-clamp technique.

    • Use patch pipettes with a resistance of 3-5 MΩ.

    • Internal Solution (Pipette Solution): A typical composition includes (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

    • External Solution (Bath Solution): A typical composition includes (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate Ca2+ currents, Na+ and K+ channel blockers (e.g., Tetrodotoxin, Tetraethylammonium) should be included.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -70 mV.

    • Elicit L-type Ca2+ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application:

    • Establish a stable baseline current.

    • Perfuse the cell with the external solution containing various concentrations of this compound Bromide (e.g., 0.09 - 9 µmol L⁻¹).[6]

  • Data Analysis:

    • Measure the peak inward Ca2+ current before and after drug application.

    • Construct a concentration-response curve and calculate the IC50 value.

Muscarinic M3 Receptor Antagonism: Calcium Imaging

This protocol measures the ability of this compound Bromide to inhibit acetylcholine (B1216132) (ACh)-induced calcium mobilization in colonic crypts or cells expressing the M3 receptor.[10][11]

Methodology:

  • Cell/Tissue Preparation:

    • Isolate human colonic crypts or use a cell line stably expressing the human muscarinic M3 receptor (e.g., CHO-M3 cells).

  • Fluorescent Dye Loading:

    • Load the cells/crypts with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.

  • Fluorescence Measurement:

    • Use a fluorescence imaging system to monitor intracellular calcium concentrations by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2).

  • Experimental Procedure:

    • Establish a baseline fluorescence ratio.

    • Pre-incubate the cells/crypts with varying concentrations of this compound Bromide.

    • Stimulate the cells/crypts with a fixed concentration of acetylcholine (ACh) (e.g., 10 µM).

  • Data Analysis:

    • Measure the peak increase in the fluorescence ratio following ACh stimulation in the absence and presence of this compound Bromide.

    • Normalize the response to the control (ACh alone) and plot the inhibition against the concentration of this compound Bromide to determine the IC50.

Tachykinin NK2 Receptor Antagonism: Radioligand Binding Assay

This protocol determines the binding affinity of this compound Bromide to the tachykinin NK2 receptor.[14]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human tachykinin NK2 receptor (e.g., CHO cells).

  • Binding Assay:

    • Radioligand: Use a radiolabeled NK2 receptor ligand, either an agonist like [¹²⁵I]neurokinin A or an antagonist like [³H]SR 48968.

    • Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of this compound Bromide in a suitable assay buffer.

    • Non-specific Binding: Determine non-specific binding by including a high concentration of an unlabeled NK2 receptor antagonist in a parallel set of tubes.

  • Separation and Counting:

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of this compound Bromide.

    • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pharmacological aspects of this compound Bromide.

Signaling Pathways and Drug Targets

Otilonium_Bromide_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space L_Ca L-type Ca²⁺ Channel Ca_int Ca²⁺ L_Ca->Ca_int M3_R Muscarinic M3 Receptor PLC PLC Activation M3_R->PLC NK2_R Tachykinin NK2 Receptor NK2_R->PLC OB This compound Bromide OB->L_Ca Blocks OB->M3_R Antagonizes OB->NK2_R Antagonizes ACh Acetylcholine ACh->M3_R Binds NKA Neurokinin A NKA->NK2_R Binds Ca_ext Ca²⁺ Ca_ext->L_Ca Influx Contraction Smooth Muscle Contraction Ca_int->Contraction IP3 IP₃ & DAG PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_release->Ca_int

Caption: Multi-target mechanism of this compound Bromide.

Experimental Workflow: L-type Calcium Channel Inhibition

Patch_Clamp_Workflow start Start step1 Isolate Smooth Muscle Cells start->step1 step2 Establish Whole-Cell Patch Clamp Configuration step1->step2 step3 Record Baseline L-type Ca²⁺ Currents (Voltage Step Protocol) step2->step3 step4 Perfuse with This compound Bromide (Varying Concentrations) step3->step4 step5 Record Ca²⁺ Currents in Presence of Drug step4->step5 step6 Data Analysis: - Measure Peak Current Inhibition - Construct Dose-Response Curve step5->step6 end Determine IC50 step6->end

Caption: Workflow for assessing L-type Ca²⁺ channel blockade.

Logical Relationship of this compound Bromide's Multi-Target Action

Logical_Relationship OB This compound Bromide target1 L-type Calcium Channel Blockade OB->target1 target2 Muscarinic M3 Receptor Antagonism OB->target2 target3 Tachykinin NK2 Receptor Antagonism OB->target3 effect1 Reduced Ca²⁺ Influx target1->effect1 effect2 Reduced ACh-mediated Ca²⁺ Mobilization target2->effect2 effect3 Reduced NKA-mediated Ca²⁺ Mobilization target3->effect3 outcome Synergistic Reduction of Intracellular Ca²⁺ effect1->outcome effect2->outcome effect3->outcome final_outcome Spasmolytic Effect in Gastrointestinal Tract outcome->final_outcome

Caption: Synergistic spasmolytic action of this compound Bromide.

References

Safety Operating Guide

Proper Disposal of Otilonium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds like otilonium bromide are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is critical for regulatory compliance and preventing potential hazards. This guide provides a comprehensive, step-by-step overview of the proper disposal procedures for this compound bromide.

Immediate Safety and Handling Precautions for Disposal

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound bromide. Personnel handling the substance must wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety glasses with side shields.[1][3] For nuisance exposures, a particle respirator may be used.[1][2]

  • Ventilation: Ensure adequate exhaust ventilation at places where dust is formed.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes.[1][2]

  • Spill Prevention: Do not let the product enter drains.[1][2][4]

Regulatory-Compliant Disposal Procedures

The primary and mandated method for the disposal of this compound bromide is through a licensed disposal company or an approved waste disposal plant.[1][5] This ensures that the compound is managed in accordance with federal, state, and local regulations.[3][6]

Step-by-Step Disposal Workflow:

  • Collection: Collect surplus and non-recyclable this compound bromide.

  • Packaging: Keep the material in suitable, closed containers labeled for disposal.[1][2]

  • Licensed Disposal Company: Offer the waste to a licensed disposal company.[1]

  • Incineration (Recommended Method): The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Below is a logical workflow for the proper disposal of this compound bromide.

Otilonium_Disposal_Workflow start Start: this compound Bromide for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Suitable, Closed Container ppe->collect spill_check Is there a spill? collect->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes licensed_disposal Contact Licensed Disposal Company spill_check->licensed_disposal No spill_procedure->collect transport Arrange for Transport to Approved Facility licensed_disposal->transport incineration Incineration with Combustible Solvent in an Approved Incinerator transport->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound bromide.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.

Spill Cleanup Protocol:

  • Evacuate Personnel: Evacuate personnel to safe areas.[1][2]

  • Ventilate the Area: Ensure adequate ventilation.[1][2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[3] Keep the product away from drains and water courses.[3]

  • Collect the Material: Pick up and arrange disposal without creating dust.[1][2] Sweep up and shovel the spilled material.[1][2] Absorb solutions with a liquid-binding material like diatomite.[3]

  • Containerize Waste: Place the collected material into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

Personal Protective Equipment (PPE) for Disposal

The use of appropriate PPE is crucial to minimize exposure during the handling and disposal of this compound bromide.

PPE TypeSpecificationPurpose
Hand Protection Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]To avoid skin contact with the product.
Eye/Face Protection Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]To protect eyes from dust and splashes.
Skin and Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]To protect the body from exposure.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1][2]To prevent inhalation of dust particles.

Key Regulatory Considerations

Disposal of this compound bromide must comply with all applicable federal, state, and local environmental regulations.[3][6] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Healthcare facilities should be aware of specific regulations such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals.[10][11] It is essential to consult with your institution's environmental health and safety department to ensure full compliance.

References

Safeguarding Your Research: A Guide to Handling Otilonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Otilonium bromide, a compound used in irritable bowel syndrome research. Adherence to these procedures is critical for minimizing exposure risk and ensuring responsible disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound bromide, a comprehensive approach to safety involves both personal protective equipment and appropriate laboratory engineering controls. The following table summarizes the necessary precautions.

Control TypeRequirementRationale
Ventilation Work in a well-ventilated area or under a chemical fume hood.[1][2][3][4][5][6]To minimize inhalation of dust or aerosols.[1][2][3]
Eye Protection Wear safety goggles with side-shields.[1][2][4][5]To protect eyes from splashes or dust.[1]
Hand Protection Wear protective gloves.[1][2][4] Inspect gloves before use and use proper removal techniques.[4]To prevent skin contact.[1][4]
Skin and Body Protection Wear impervious clothing or a lab coat.[1][2][4] For larger operations, full protective clothing may be necessary.[6]To protect skin from exposure.[1]
Respiratory Protection A suitable respirator or an N-95 or N-100 particle mask should be used, especially where dust or aerosols may be generated.[1][2]To prevent inhalation of airborne particles.[7]
Emergency Stations Ensure an accessible safety shower and eye wash station are nearby.[1][2]To provide immediate decontamination in case of accidental exposure.[1]

Occupational Exposure Limits: Safety data sheets indicate that there are no established occupational exposure limit values for this compound bromide.[1][2][3][4]

Procedural Guidance for Handling and Disposal

Follow these step-by-step procedures to ensure the safe handling and disposal of this compound bromide in a laboratory setting.

Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area and have all necessary PPE donned correctly.[1][2][3][4]

  • Avoid Inhalation and Contact: Take care to avoid inhaling dust or fumes and prevent contact with skin and eyes.[1][2][3] Do not eat, drink, or smoke in the handling area.[1]

  • Preventing Dust Formation: Handle the solid compound carefully to avoid the formation of dust and aerosols.[3][4]

  • After Handling: Wash hands thoroughly after handling the substance.[3][4]

Disposal Plan:

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.[3][4]

  • Licensed Disposal: Arrange for disposal through a licensed disposal company.[4]

  • Environmental Protection: Do not let the product enter drains, water courses, or the soil.[1][2][3][4]

  • Container Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[1]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2][3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Consult a physician if irritation persists.[1][2][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[1][2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][2][3][4]

Workflow for Safe Handling of this compound Bromide

The following diagram illustrates the logical workflow for the safe handling of this compound bromide, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep_env Ensure Proper Ventilation - Fume Hood handle_weigh Weighing and Transfer - Minimize Dust Formation prep_env->handle_weigh handle_solution Solution Preparation - Avoid Splashes handle_weigh->handle_solution post_clean Clean Work Area handle_solution->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_collect Collect Waste in Sealed Containers post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_licensed Dispose via Licensed Disposal Company disp_label->disp_licensed

Caption: Workflow for the safe handling of this compound bromide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.